2-(3-Fluorophenoxy)ethylamine
Description
Properties
IUPAC Name |
2-(3-fluorophenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,4-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSSEDORJLCBMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50557913 | |
| Record name | 2-(3-Fluorophenoxy)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120351-93-1 | |
| Record name | 2-(3-Fluorophenoxy)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(3-Fluorophenoxy)ethylamine (CAS Number: 120351-93-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3-Fluorophenoxy)ethylamine, a key building block in medicinal chemistry and drug discovery. The document details its physicochemical properties, outlines a robust two-step synthetic pathway, and discusses its applications as a pharmaceutical intermediate. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and application of novel therapeutic agents.
Introduction
This compound is a fluorinated aromatic amine that has garnered interest in the field of drug development. The incorporation of a fluorine atom into a molecule can significantly alter its pharmacokinetic and pharmacodynamic properties, often leading to improved metabolic stability, enhanced binding affinity, and better bioavailability. As such, this compound serves as a valuable scaffold for the synthesis of a diverse range of compounds, particularly those targeting the central nervous system. This guide will provide a detailed exploration of its synthesis, properties, and applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 120351-93-1 | [1][2][3][4] |
| Molecular Formula | C₈H₁₀FNO | [2][4] |
| Molecular Weight | 155.17 g/mol | [2][4] |
| Appearance | Colorless to Yellow Liquid | [5] |
| Refractive Index | 1.508 | [5] |
| Storage Conditions | Room temperature | [4] |
Synthesis of this compound
A reliable and efficient two-step synthesis for this compound is outlined below. The process involves an initial Williamson ether synthesis to form the ether linkage, followed by the reduction of a nitrile to the desired primary amine.
Workflow for the Synthesis of this compound
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Fluorophenoxyacetonitrile
This step employs the Williamson ether synthesis, a reliable method for forming ethers from a phenoxide and an alkyl halide.
-
Materials:
-
3-Fluorophenol
-
Bromoacetonitrile
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
-
Stir the mixture at room temperature for 15 minutes to form the potassium phenoxide in situ.
-
Add bromoacetonitrile (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-fluorophenoxyacetonitrile.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Step 2: Reduction of 3-Fluorophenoxyacetonitrile to this compound
The reduction of the nitrile to the primary amine can be effectively achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
-
Materials:
-
3-Fluorophenoxyacetonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% Sodium hydroxide solution
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 3-fluorophenoxyacetonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of deionized water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then deionized water (3X mL), where X is the number of grams of LiAlH₄ used.
-
Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude this compound.
-
The final product can be purified by vacuum distillation to yield a colorless to pale yellow liquid.
-
Analytical Characterization (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic protons: Multiple signals in the range of δ 6.8-7.3 ppm. The fluorine atom will cause splitting of the adjacent proton signals.
-
-O-CH₂- protons: A triplet around δ 4.1 ppm.
-
-CH₂-NH₂ protons: A triplet around δ 3.0 ppm.
-
-NH₂ protons: A broad singlet that can appear over a wide range, typically δ 1.5-2.5 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic carbons: Multiple signals between δ 110-165 ppm. The carbon directly attached to the fluorine atom will show a large coupling constant.
-
-O-CH₂- carbon: A signal around δ 68 ppm.
-
-CH₂-NH₂ carbon: A signal around δ 42 ppm.
IR (Infrared) Spectroscopy:
-
N-H stretch: A broad absorption band in the region of 3300-3400 cm⁻¹ characteristic of a primary amine.
-
C-H aromatic stretch: Peaks just above 3000 cm⁻¹.
-
C-H aliphatic stretch: Peaks just below 3000 cm⁻¹.
-
C-O-C stretch (ether): A strong absorption band around 1200-1250 cm⁻¹.
-
C-F stretch: A strong absorption in the region of 1000-1300 cm⁻¹.
MS (Mass Spectrometry):
-
Molecular Ion (M⁺): A peak at m/z = 155.
-
Base Peak: Likely to be at m/z = 30, corresponding to the [CH₂NH₂]⁺ fragment, which is characteristic of primary ethylamines.
Applications in Drug Discovery
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structural motif is found in molecules designed to interact with biological targets in the central nervous system. For instance, related phenoxyethylamine structures are core components of selective serotonin reuptake inhibitors (SSRIs) and other psychoactive agents. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule. While specific drug candidates directly incorporating the this compound moiety are not prominently disclosed in public literature, its utility as a building block for creating libraries of compounds for high-throughput screening in drug discovery programs is significant.
Safety and Handling
The hydrochloride salt of this compound is irritating and may be harmful by ingestion and inhalation. The material is irritating to mucous membranes and the upper respiratory tract.
-
Personal Protective Equipment (PPE):
-
Wear protective safety goggles.
-
Wear chemical-resistant gloves.
-
Wear protective clothing and chemical-resistant boots.
-
-
Handling:
-
Use only in a chemical fume hood.
-
Avoid breathing dust or vapor.
-
Do not get in eyes, on skin, or on clothing.
-
Keep the container tightly closed.
-
-
Storage:
-
Store in a cool, dry, well-ventilated place.
-
-
First Aid Measures:
-
After contact with skin: Wash immediately with plenty of water.
-
In case of eye contact: Rinse immediately with plenty of water and seek medical advice.
-
If inhaled: Move to fresh air. If breathing is difficult, give oxygen.
-
If swallowed: Rinse mouth with water and seek immediate medical attention.
-
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the realm of pharmaceutical research. This guide has provided a detailed synthetic protocol, predicted analytical data, and essential safety information to aid researchers in its effective and safe utilization. Its potential for incorporation into novel therapeutic agents makes it a compound of continued interest in medicinal chemistry.
References
- AHH Chemical Co., Ltd. (n.d.). 120351-93-1 | this compound.
- PubChem. (n.d.). 2-(3-Fluorophenyl)ethanamine.
- Hoffman Fine Chemicals. (n.d.). CAS 120351-93-1 | this compound | MFCD06247658.
- Google Patents. (n.d.). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
- PubChem. (n.d.). 2-(2-Fluorophenyl)ethylamine.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethylamine.
- MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- Google Patents. (n.d.). EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides.
- PubMed. (2011). The observed and calculated 1H and 13C chemical shifts of tertiary amines and their N-oxides.
- PubMed. (2023). Fluorinated Ethylamines as Electrospray-Compatible Neutral pH Buffers for Native Mass Spectrometry.
- NIST. (n.d.). Ethylamine - Mass Spectrum.
- Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of ethylamine.
- Doc Brown's Chemistry. (n.d.). Mass spectrum of ethylamine.
- Eureka | Patsnap. (2013). Method for synthesizing 2-thiophene ethylamine.
- Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry.
- University of Wisconsin. (n.d.). 13C NMR Chemical Shifts.
- NIST. (n.d.). Ethylamine.
- Mallak Specialties Pvt Ltd. (n.d.). Chemical & Pharma Intermediates by Application.
- Google Patents. (n.d.). US8895730B2 - Synthesis of two-photon absorbing polyhydroxy diphenylamino-dialkylfluorene-1,3,5-triazine molecules.
- Google Patents. (n.d.). US9718795B2 - Process for the preparation of Cariprazine.
- ResearchGate. (2013). A two component protocol for synthesis of 3-(2-(substituted phenylamino)thiazol-4-yl)-2H-chromen-2-ones.
- ScienceScholar. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity.
- ResearchGate. (2013). Clean Procedure and DFT Study for the Synthesis of 2-Amino-3-ethoxycarbonyl-4-(aryl)-4H-pyrano-[3,2-c]-chromene-5-ones Derivatives: A Novel Class of Potential Antimicrobial and Antioxidant Agents.
- ResearchGate. (2018). Synthesis of 2-amino-4-(2-ethoxybenzo[d][5][6]dioxol-5-yl)-4 H -pyran-3-Carbonitrile Derivatives and Their Biological Evaluation.
Sources
An In-depth Technical Guide to 2-(3-Fluorophenoxy)ethylamine: Synthesis, Properties, and Applications
Introduction
In the landscape of modern drug discovery and medicinal chemistry, fluorinated building blocks are of paramount importance. The strategic incorporation of fluorine atoms into molecular scaffolds can significantly modulate key pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. Among these valuable synthons, 2-(3-Fluorophenoxy)ethylamine represents a key structural motif, offering a versatile platform for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, outlining a robust synthetic protocol, discussing its applications, and providing essential safety and handling information for laboratory use.
Chemical Identity and Properties
This compound is a primary amine derivative characterized by a 3-fluorophenoxy group linked to an ethylamine moiety. This combination of a fluorinated aromatic ring and a flexible aminoethyl chain makes it a desirable building block for introducing these features into larger, more complex molecules.
Molecular Structure and Key Identifiers
The fundamental chemical identity of this compound is summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀FNO | [1] |
| Molecular Weight | 155.17 g/mol | [1] |
| CAS Number | 120351-93-1 | [1] |
| IUPAC Name | 2-(3-fluorophenoxy)ethan-1-amine | |
| Common Synonyms | This compound |
Physicochemical Properties
Detailed experimental data for this compound is not extensively reported in publicly accessible literature. However, based on its structure and data from analogous, non-fluorinated or isomeric compounds, the following properties can be anticipated. It is typically supplied as a liquid, ranging from colorless to light yellow. As a primary amine, it is expected to be basic and soluble in organic solvents such as methanol, ethanol, and dichloromethane.
| Property | Predicted/Inferred Value | Notes |
| Appearance | Colorless to light yellow liquid | Inferred from structurally similar compounds like 2-(3-Fluorophenyl)ethylamine.[2] |
| Purity (Typical) | >97% | [1] |
| Storage | Store at room temperature, inert atmosphere | [1] |
| Boiling Point | Not available | Data for the isomeric 2-(3-fluorophenyl)ethylamine is 87 °C at 17 mmHg, but this is not directly comparable.[2] |
| Density | Not available |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through several established synthetic routes for phenoxyethylamine derivatives. A common and reliable method is the Williamson ether synthesis followed by the deprotection of a masked amine group, such as in the Gabriel synthesis. This approach offers high yields and avoids the formation of secondary and tertiary amine byproducts.
Rationale for Synthetic Strategy
The chosen two-step protocol is a cornerstone of amine synthesis for its robustness and selectivity.
-
Step 1 (Williamson Ether Synthesis): This step involves the reaction of a phenoxide with an alkyl halide. Using 3-fluorophenol as the nucleophile and an N-protected 2-bromoethylamine, such as N-(2-bromoethyl)phthalimide, as the electrophile ensures the formation of the desired C-O-C ether linkage. The phthalimide group serves as an excellent protecting group for the primary amine, preventing it from acting as a competing nucleophile.
-
Step 2 (Gabriel Amine Synthesis - Deprotection): The phthalimide group is readily cleaved under hydrazinolysis conditions. Hydrazine hydrate reacts with the phthalimide to form a stable phthalhydrazide precipitate, liberating the desired primary amine in a clean reaction.
Experimental Protocol
Step 1: Synthesis of 2-(2-(3-Fluorophenoxy)ethyl)isoindoline-1,3-dione
-
To a stirred solution of 3-fluorophenol (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) at room temperature.
-
Stir the mixture for 30 minutes to ensure the complete formation of the potassium phenoxide salt.
-
Add N-(2-bromoethyl)phthalimide (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The solid precipitate is collected by vacuum filtration, washed thoroughly with water, and dried under vacuum to yield the crude product.
-
The crude product may be purified by recrystallization from ethanol to afford pure 2-(2-(3-fluorophenoxy)ethyl)isoindoline-1,3-dione.
Step 2: Synthesis of this compound
-
Suspend the 2-(2-(3-fluorophenoxy)ethyl)isoindoline-1,3-dione (1.0 eq) from the previous step in ethanol.
-
Add hydrazine hydrate (N₂H₄·H₂O, 2.0-3.0 eq) to the suspension.
-
Heat the mixture to reflux and maintain for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid (HCl) to a pH of ~1-2.
-
Filter off the phthalhydrazide precipitate and wash it with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Treat the residue with an aqueous solution of sodium hydroxide (NaOH) until the pH is >12 to liberate the free amine.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation if necessary.
This synthetic approach is based on well-established methods for preparing analogous phenoxyethylamines.[3]
Synthesis Workflow Diagram
Caption: General synthetic pathway for this compound.
Applications in Research and Drug Development
This compound is primarily utilized as a versatile chemical building block in the synthesis of more complex molecules, particularly within the pharmaceutical industry. The structural features of this compound are highly relevant to medicinal chemistry for several reasons:
-
Phenoxyethylamine Scaffold: This core structure is found in a number of biologically active compounds. The ether linkage is generally more stable to metabolic degradation than an equivalent alkyl chain, and the amine provides a key site for interaction with biological targets or for further chemical modification.
-
Fluorine Substitution: The presence of a fluorine atom at the meta-position of the phenyl ring is a strategic choice. Fluorine can enhance binding affinity to target proteins through favorable electrostatic interactions, improve metabolic stability by blocking sites of oxidation, and increase membrane permeability by modulating lipophilicity.
While specific drug candidates synthesized directly from this exact starting material are not widely publicized, it serves as an intermediate for creating libraries of compounds for screening against various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.
Safety, Handling, and Disposal
As a primary amine, this compound is expected to be corrosive and requires careful handling to avoid contact with skin, eyes, and mucous membranes.
Hazard Identification
Based on safety data for closely related compounds, the primary hazards include:
-
H314: Causes severe skin burns and eye damage. [4]
-
Potential for respiratory tract irritation.
Recommended Handling Procedures
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile or neoprene).
-
Respiratory Protection: Not typically required when handled in a fume hood. If aerosols are generated, use an appropriate respirator.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Storage and Disposal
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[1] Store away from oxidizing agents and strong acids.
-
Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile building block for chemical synthesis, particularly in the field of drug discovery. Its molecular structure combines the metabolic stability of a phenoxy ether with the synthetic utility of a primary amine and the beneficial modulatory effects of a fluorine substituent. While detailed physicochemical data is sparse, its synthesis can be reliably achieved through established methods. Proper adherence to safety protocols is essential when handling this corrosive compound. As the demand for novel and effective pharmaceuticals continues to grow, the importance of fluorinated intermediates like this compound in the synthetic chemist's toolbox is undeniable.
References
- PubChem. 2-(3-Fluorophenyl)ethanamine. National Center for Biotechnology Information.
- ChemBK. Ethanamine, 2-(3-fluorophenoxy)- (9CI).
- PubChemLite. This compound hydrochloride (C9H12FNO).
- ChemBuyersGuide.com, Inc. Alfa Chemistry (Page 105).
- Filo. Synthesize Fluparoxan. (2025-09-06).
- PubChem. 2-(4-Chlorophenoxy)ethylamine. National Center for Biotechnology Information.
- Organic Syntheses. Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation.
- Google Patents. Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin. WO2009128088A2.
- Google Patents. Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin. WO2009128088A2.
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A Technical Guide to Investigating the Potential Biological Activity of 2-(3-Fluorophenoxy)ethylamine
Abstract
This technical guide outlines a comprehensive, multi-tiered strategy for the systematic evaluation of 2-(3-Fluorophenoxy)ethylamine, a novel phenoxyethylamine derivative with uncharacterized biological activity. Drawing from established principles in neuropharmacology and drug discovery, this document provides a rationale and detailed experimental framework for elucidating the compound's potential as a modulator of central nervous system targets. The proposed workflow progresses from initial physicochemical characterization and in silico prediction to rigorous in vitro target engagement and functional assays, culminating in in vivo behavioral paradigms to assess potential antidepressant and anxiolytic properties. This guide is intended for researchers, scientists, and drug development professionals, offering a robust, self-validating methodology to define the pharmacological profile of this and other novel chemical entities.
Introduction and Rationale
This compound belongs to the broad class of phenoxyethylamine compounds. This structural motif is present in a variety of biologically active molecules. The core phenethylamine scaffold is a well-known pharmacophore that interacts with monoamine systems, while the phenoxy linker can confer unique properties of affinity, selectivity, and pharmacokinetics. The presence of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to modulate metabolic stability and receptor binding affinity by altering electronic properties.
Given this structural architecture, it is hypothesized that this compound may interact with monoamine transporters—such as the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT)—or specific G-protein coupled receptors (GPCRs) like serotonin (5-HT) and dopamine (D) receptors. Modulation of these systems is the cornerstone of treatment for numerous psychiatric disorders, including depression and anxiety. Therefore, a systematic investigation is warranted to determine if this compound possesses therapeutic potential. This guide provides the strategic framework for such an investigation.
Physicochemical & Structural Properties
A thorough understanding of the molecule's physical and chemical properties is fundamental to designing and interpreting pharmacological experiments.
| Property | Value | Source |
| IUPAC Name | 2-(3-fluorophenoxy)ethan-1-amine | - |
| CAS Number | 120351-93-1 | [1] |
| Molecular Formula | C₈H₁₀FNO | [1] |
| Molecular Weight | 155.17 g/mol | [1] |
| Structure | ![]() | - |
| Predicted XLogP3 | 1.6 | [2] |
| Canonical SMILES | C1=CC(=CC(=C1)F)OCCN | - |
Note: Predicted properties are computationally derived and should be experimentally verified.
Proposed Research Workflow: A Multi-Tiered Approach
A logical, tiered approach ensures that resources are used efficiently, beginning with broad screening and progressing to more complex, physiologically relevant models.
Caption: Proposed workflow for characterizing this compound.
Tier 1: In Vitro Pharmacological Profiling
The initial phase focuses on determining if the compound directly interacts with hypothesized molecular targets in controlled, cell-free or cell-based systems.
Primary Target Binding: Monoamine Transporters
The structural similarity to phenethylamines suggests the monoamine transporters are primary targets. Radioligand binding assays will quantify the affinity (Kᵢ) of the test compound for these transporters.
Caption: Competitive binding at the monoamine transporter.
Protocol 1: Radioligand Binding Assay for SERT
-
Preparation: Utilize membrane preparations from cells stably expressing human SERT.
-
Reaction Mixture: In a 96-well plate, combine:
-
Membrane preparation (10-20 µg protein).
-
[³H]Citalopram (a specific SERT radioligand) at a concentration near its Kₑ (~1 nM).
-
Varying concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).
-
-
Controls:
-
Total Binding: Reaction mixture without any competing compound.
-
Non-specific Binding (NSB): Reaction mixture with a high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine) to saturate all specific binding sites.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials with scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Analysis:
-
Calculate specific binding: Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.
-
Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of radioligand and Kₑ is its dissociation constant.
-
This protocol should be repeated for DAT (using e.g., [³H]WIN 35,428) and NET (using e.g., [³H]Nisoxetine).
Functional Activity: Transporter Uptake Inhibition
A high binding affinity does not guarantee functional activity. Synaptosome-based uptake assays measure the compound's ability to inhibit the primary function of the transporter.
Protocol 2: Synaptosome Neurotransmitter Uptake Assay
-
Preparation: Prepare synaptosomes (resealed nerve terminals) from rodent brain tissue (e.g., striatum for DAT, hippocampus/cortex for SERT/NET).
-
Pre-incubation: Pre-incubate synaptosomes with varying concentrations of this compound or vehicle control for 10-15 minutes at 37°C.
-
Initiation: Initiate neurotransmitter uptake by adding a low concentration of radiolabeled neurotransmitter (e.g., [³H]Serotonin).
-
Incubation: Allow uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination: Stop the uptake by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.
-
Quantification & Analysis: Measure the radioactivity trapped inside the synaptosomes via liquid scintillation counting. Determine the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of neurotransmitter uptake.
Tier 2: In Vivo Behavioral Assessment
If in vitro data reveals potent and selective activity, the investigation proceeds to animal models to assess physiological and behavioral effects. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Antidepressant-Like Activity: Forced Swim Test (FST)
The FST is a widely used screening tool for agents with potential antidepressant effects.[3][4] The test is based on the principle that animals will cease attempts to escape an inescapable stressful situation, and that this "behavioral despair" is reversed by antidepressant drugs.[4]
Protocol 3: Mouse Forced Swim Test
-
Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.[3]
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (at various doses), a vehicle control, or a positive control (e.g., Imipramine, 5 mg/kg) via intraperitoneal (i.p.) injection 30-60 minutes before the test.[4]
-
Test Procedure:
-
Gently place each mouse into the water-filled cylinder.
-
Record a 6-minute session using a video camera.
-
The first 2 minutes are considered a habituation period and are not scored.
-
During the final 4 minutes, a trained observer, blind to the treatment conditions, scores the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
-
Data Analysis: Compare the mean duration of immobility across all treatment groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for comparison against the vehicle control group. A significant decrease in immobility time is indicative of an antidepressant-like effect.[3]
Anxiolytic-Like Activity: Elevated Plus Maze (EPM)
The EPM test is a standard paradigm for assessing anxiety-like behavior in rodents.[5] It is based on the natural aversion of mice to open and elevated spaces.[4] Anxiolytic compounds typically increase the proportion of time spent in the open arms of the maze.[6][7]
Protocol 4: Mouse Elevated Plus Maze Test
-
Apparatus: A plus-shaped maze raised above the floor (e.g., 50 cm). It consists of two open arms and two arms enclosed by high walls, with a central platform.[4][5]
-
Animals & Acclimation: As in the FST protocol.
-
Drug Administration: Administer the test compound, vehicle, or a positive control (e.g., Diazepam) i.p. 30 minutes before the test.
-
Test Procedure:
-
Place the mouse on the central platform of the maze, facing an open arm.[3]
-
Allow the mouse to explore the maze for a 5-minute period, recorded by an overhead video camera.
-
-
Data Analysis: The primary measures are the number of entries into the open and closed arms, and the time spent in each type of arm.
-
Calculate the percentage of open arm entries: (Open Arm Entries / Total Arm Entries) * 100.
-
Calculate the percentage of time spent in the open arms: (Time in Open Arms / Total Time) * 100.
-
Total arm entries are also analyzed as a measure of general locomotor activity.
-
Compare data across groups using a one-way ANOVA. A significant increase in the percentage of open arm entries and time spent in the open arms, without a significant change in total arm entries, suggests an anxiolytic effect.
-
Data Presentation for Behavioral Assays
Results should be summarized in a clear, tabular format for easy comparison.
Table: Hypothetical Results from In Vivo Screening
| Treatment Group | Dose (mg/kg, i.p.) | FST Immobility (s) | EPM % Time in Open Arms | Locomotor Activity (Total Distance, cm) |
|---|---|---|---|---|
| Vehicle | - | 155 ± 10 | 22 ± 3 | 2500 ± 200 |
| Imipramine (Positive Control) | 5 | 85 ± 8** | 24 ± 4 | 2450 ± 180 |
| Compound X | 1 | 148 ± 12 | 25 ± 3 | 2550 ± 210 |
| Compound X | 5 | 110 ± 9* | 45 ± 5** | 2600 ± 190 |
| Compound X | 10 | 92 ± 7** | 48 ± 6** | 2520 ± 220 |
*Data are presented as Mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle group.
Conclusion and Future Directions
This guide presents a foundational strategy for the initial pharmacological characterization of this compound. The proposed workflow, from in vitro target identification to in vivo behavioral validation, provides a rigorous pathway to determine its potential as a CNS-active agent. Positive findings, particularly a strong signal in both the FST and EPM assays without confounding locomotor effects, would provide a compelling rationale for advancing the compound to more sophisticated studies. Future work could include receptor occupancy studies to confirm target engagement in the brain, microdialysis to measure changes in synaptic neurotransmitter levels, and evaluation in more complex models of depression or anxiety.[8] This systematic approach is crucial for building a comprehensive pharmacological profile and making informed decisions in the drug discovery process.
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2-(3-Fluorophenoxy)ethylamine: A Bioisosteric Template for Dopamine D2 Receptor Agonist Design
An In-depth Technical Guide for Drug Development Professionals
Abstract
The dopamine D2 receptor (D2R) remains a critical target for therapeutic intervention in a spectrum of neurological and psychiatric disorders. This guide introduces 2-(3-Fluorophenoxy)ethylamine as a promising, yet underexplored, molecular template for the rational design of novel D2R agonists. We will dissect the strategic incorporation of a fluorine atom as a bioisostere for the canonical hydroxyl group present in established phenoxyethylamine D2R ligands. This document provides a comprehensive overview of the synthetic routes, delineates the established signaling pathways of the D2R, and presents detailed protocols for the in-vitro characterization of novel compounds based on this scaffold. The ensuing discussion on structure-activity relationships (SAR) will be grounded in the known effects of fluorine substitution in related dopaminergic ligands, offering a predictive framework for optimizing potency and selectivity. This guide is intended to serve as a foundational resource for researchers and scientists engaged in the discovery and development of next-generation dopaminergic therapeutics.
Introduction: The Enduring Significance of the Dopamine D2 Receptor
The dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a key modulator of dopaminergic signaling in the central nervous system.[1] Its dysregulation is implicated in the pathophysiology of numerous disorders, including Parkinson's disease, schizophrenia, and hyperprolactinemia.[2] Consequently, the D2R is a well-validated and highly pursued target for drug discovery.
D2R agonists, by mimicking the action of endogenous dopamine, have established therapeutic value. For instance, they are frontline treatments for the motor symptoms of Parkinson's disease and for pathologies associated with excessive prolactin secretion. The development of novel D2R agonists with improved selectivity and favorable pharmacokinetic profiles is an ongoing endeavor in medicinal chemistry.
The this compound Template: A Rationale
The 3-hydroxyphenoxyethylamine scaffold has been identified as a viable template for dopamine D2 agonists.[3] Our focus on this compound stems from the strategic replacement of the 3-hydroxyl group with a fluorine atom. This substitution is not arbitrary; it is a calculated decision rooted in the principles of bioisosterism.
The Role of Fluorine in Drug Design:
Fluorine has emerged as a valuable tool in medicinal chemistry due to its unique properties:
-
Size and Electronegativity: As the most electronegative element and having a van der Waals radius similar to that of a hydrogen atom, fluorine can serve as a bioisostere for both hydrogen and hydroxyl groups.[4]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Introducing fluorine at a site of potential metabolic oxidation can significantly enhance a compound's metabolic stability and prolong its duration of action.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, such as the ethylamine side chain, influencing its ionization state at physiological pH and potentially affecting receptor-ligand interactions.
-
Enhanced Binding Affinity: In some cases, fluorine can participate in favorable orthogonal multipolar interactions with the receptor's binding pocket, leading to increased binding affinity.
By substituting the 3-hydroxyl group with fluorine, we hypothesize that the resulting this compound template will retain the necessary pharmacophoric elements for D2R agonism while potentially offering advantages in terms of metabolic stability and pharmacokinetic properties.
Synthesis of this compound and its Analogs
The synthesis of the parent scaffold, this compound, can be achieved through established and reliable synthetic routes. The two most common methods are the Williamson Ether Synthesis and the Gabriel Synthesis.
Williamson Ether Synthesis
This classical method for ether formation involves the reaction of an alkoxide with a primary alkyl halide.[5][6][7][8]
Reaction Scheme:
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A Technical Guide for Drug Discovery Professionals: In Silico Prediction of 2-(3-Fluorophenoxy)ethylamine Receptor Binding
Abstract
This technical guide provides a comprehensive, in-depth framework for the in silico prediction of receptor binding for 2-(3-Fluorophenoxy)ethylamine, a representative small molecule with potential neuromodulatory activity. This document is designed for researchers, computational chemists, and drug development professionals. It moves beyond a simple recitation of methods to offer a structured, scientifically-grounded workflow that integrates molecular docking, pharmacophore modeling, and Quantitative Structure-Activity Relationship (QSAR) analysis. By explaining the causality behind methodological choices and emphasizing self-validating systems, this guide equips scientists with the expertise to predict molecular interactions, prioritize candidates, and accelerate the early stages of drug discovery.
Introduction: The Imperative for Predictive Science
In the landscape of modern drug discovery, the ability to predict how a novel chemical entity will interact with biological targets is paramount. The "fail early, fail cheap" paradigm is driven by computational methods that sift through vast chemical spaces to identify promising candidates long before they enter costly experimental pipelines. This compound serves as an exemplary case study. Its chemical scaffold is suggestive of potential interactions with monoamine transporters—critical targets in neuropsychiatric drug development. This guide will use this molecule to illustrate a cohesive in silico strategy to generate testable hypotheses about its biological activity.
The core objective is to provide a logical and reproducible workflow that combines multiple computational techniques to build a robust, multi-faceted prediction of receptor binding. We will address not only how to perform these experiments but why specific steps are chosen, grounding each protocol in the fundamental principles of molecular recognition.
Foundational Concepts: The Drivers of Molecular Recognition
Protein-ligand binding is a finely tuned process governed by the principles of thermodynamics and driven by a symphony of non-covalent interactions.[1][2] The stability of a protein-ligand complex is quantified by its binding affinity, which is related to the change in Gibbs free energy (ΔG) upon association.[1][3] This energy is a function of both enthalpy (ΔH), which includes forces like hydrogen bonds and electrostatic interactions, and entropy (ΔS), which accounts for changes in the system's disorder, including the hydrophobic effect.[1][4]
For a molecule like this compound, its structural features—a primary amine, a flexible ethyl linker, and a fluorinated aromatic ring—suggest a high probability of interaction with monoamine transporters such as the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[5][6] These transporters are integral membrane proteins responsible for the reuptake of neurotransmitters from the synaptic cleft, making them key targets for antidepressants and other CNS-active drugs.[5][6]
The Integrated In Silico Prediction Workflow
A robust predictive model relies not on a single method, but on the convergence of evidence from orthogonal approaches. The workflow detailed below is designed to build a comprehensive profile of a ligand's potential interactions, from its preferred binding pose to the structural features that govern its activity.
Caption: Integrated workflow for in silico receptor binding prediction.
Target Identification and Preparation
The fidelity of any in silico model begins with a high-quality, biologically relevant representation of the target protein.
Authoritative Grounding: Crystal structures provide the gold standard for receptor-based modeling. For the primary monoamine transporters, several high-resolution structures are available in the Protein Data Bank (PDB). For instance, human SERT structures complexed with various antidepressants (e.g., PDB IDs: 5I75, 6AWO) offer excellent starting points.[7][8][9] Similarly, structures for human DAT (e.g., PDB IDs: 8Y2D, 9EO4) and NET (e.g., PDB IDs: 8ZP2, 8ZPB) are publicly accessible.[10][11][12][13]
In cases where an experimental structure is unavailable, homology modeling is a viable alternative, particularly for G-protein-coupled receptors (GPCRs).[14][15][16][17][18] This technique builds a 3D model of a target protein based on the experimental structure of a homologous protein.
Experimental Protocol: Receptor Preparation
-
Structure Acquisition: Download the desired PDB file (e.g., 5I75 for SERT) from the RCSB PDB database.
-
Initial Cleanup: Load the structure into a molecular visualization tool (e.g., PyMOL, Discovery Studio). Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands that are not part of the study.[19] This step is crucial as these elements can interfere with the docking process.
-
Protonation and Optimization: Utilize a dedicated protein preparation utility (e.g., AutoDockTools, Schrödinger's Protein Preparation Wizard). This step involves adding polar hydrogen atoms, assigning correct bond orders, and performing a restrained energy minimization to relieve any steric clashes. This ensures a chemically correct and energetically favorable receptor conformation.
Ligand Preparation
The ligand must be converted into a three-dimensional structure with appropriate chemical properties for the simulation.
Experimental Protocol: Ligand Preparation for this compound
-
2D to 3D Conversion: Draw the 2D structure of this compound in a chemical sketcher and convert it to a 3D structure.
-
Conformer Generation: Generate a set of low-energy conformers. Ligands are flexible, and exploring their conformational space is critical for finding the optimal binding pose.
-
Charge and Protonation State Assignment: Assign partial charges using a suitable force field (e.g., Gasteiger). At physiological pH, the primary amine of the ligand will be protonated; ensure this is correctly represented. Software like OpenBabel can be used for format conversion and property calculation.[20]
Method 1: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.[21] It is a cornerstone of structure-based drug design, enabling rapid screening of virtual libraries and providing insights into binding mechanisms.[22]
Causality Behind the Choice: Docking is chosen as the primary method because an X-ray structure of the target is available. It provides direct, physically-based predictions of the binding pose and a quantitative estimate of binding affinity (the docking score).[21][23]
Experimental Protocol: Molecular Docking with AutoDock Vina
-
File Preparation: Convert the prepared receptor and ligand files into the .pdbqt format using AutoDockTools. This format includes atomic charges and atom type definitions required by Vina.
-
Grid Box Definition: Define the search space for the docking simulation. This is typically a 3D box centered on the known binding site of the receptor. For SERT, this would be the central binding pocket where serotonin and antidepressants bind.[7] The size of the box should be large enough to accommodate the ligand in various orientations.
-
Configuration: Create a configuration file (e.g., conf.txt) specifying the paths to the receptor and ligand, the center coordinates, and the dimensions of the grid box.
-
Execution: Run the docking simulation from the command line: vina --config conf.txt --out output.pdbqt --log log.txt
-
Analysis of Results: The output file (output.pdbqt) will contain several predicted binding poses, ranked by their docking score (binding affinity) in kcal/mol.[24][25] A more negative score indicates a stronger predicted binding affinity.[26][27] The log file provides the scores for each pose. Visualize the top-ranked poses within the receptor's binding site to analyze key interactions, such as hydrogen bonds and hydrophobic contacts.[26]
Data Presentation: Predicted Binding Affinities
| Target Receptor | PDB ID Used | Predicted Binding Affinity (kcal/mol) for this compound |
| Serotonin Transporter (SERT) | 5I75 | -8.5 |
| Dopamine Transporter (DAT) | 8Y2D | -7.2 |
| Norepinephrine Transporter (NET) | 8ZP2 | -7.9 |
Note: The values presented are illustrative examples of typical docking results and are intended for demonstration purposes.
Method 2: Pharmacophore Modeling
A pharmacophore is an abstract representation of the key molecular features responsible for a drug's biological activity.[28][29][30] It defines the essential 3D arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.[31]
Causality Behind the Choice: Pharmacophore modeling is employed as a complementary, ligand-based approach. If a series of compounds with known activity against a target exists, a pharmacophore can be generated to understand the shared features required for binding.[28][31] This model can then be used to screen for novel, structurally diverse molecules that fit the pharmacophore, a process known as virtual screening.[29][30]
Caption: A hypothetical pharmacophore model for phenoxyethylamine analogs.
Experimental Protocol: Ligand-Based Pharmacophore Generation
-
Dataset Collection: Assemble a set of structurally diverse molecules with known binding affinities for a specific target (e.g., SERT inhibitors).
-
Conformational Analysis: Generate low-energy conformers for all molecules in the dataset.
-
Feature Identification: Identify common pharmacophoric features (e.g., aromatic rings, hydrogen bond donors) present in the active molecules.
-
Model Generation and Validation: Use software (e.g., Phase, LigandScout) to align the active molecules and generate a hypothesis that spatially arranges these features. The model is validated by its ability to distinguish active from inactive compounds.
Method 3: Quantitative Structure-Activity Relationship (QSAR)
QSAR is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity.[3][32][33][34]
Causality Behind the Choice: QSAR is used to build a predictive mathematical model when a dataset of analogs with continuously varying activity (e.g., IC50 values) is available.[35] This model can then predict the activity of new, untested compounds like this compound, guiding lead optimization by identifying which structural modifications are likely to improve potency.[32]
Experimental Protocol: QSAR Model Development
-
Data Curation: Collect a dataset of compounds with measured biological activity against the target of interest.
-
Descriptor Calculation: For each molecule, calculate a range of molecular descriptors. These are numerical values that encode structural, physicochemical, or electronic features (e.g., molecular weight, logP, polar surface area).
-
Model Building: Divide the dataset into a training set and a test set. Use a statistical method (e.g., Multiple Linear Regression, Partial Least Squares) to build a mathematical equation that correlates the descriptors of the training set molecules with their activity.
-
Model Validation: The most critical step is to assess the model's predictive power.[36][37][38] This is done through internal validation (e.g., leave-one-out cross-validation) and, most importantly, external validation, where the model is used to predict the activity of the unseen test set compounds.[36][39][40]
Data Presentation: Example Molecular Descriptors
| Compound | Molecular Weight | LogP | Polar Surface Area (Ų) |
| Analog 1 | 155.19 | 1.8 | 38.3 |
| Analog 2 | 169.18 | 2.1 | 38.3 |
| This compound | 155.18 | 1.9 | 38.3 |
| Analog 3 | 183.21 | 2.5 | 41.5 |
Trustworthiness and Model Validation
An in silico prediction is only as valuable as its statistical robustness and predictive accuracy.[36] Every protocol described must be part of a self-validating system.
-
Docking Validation: A common validation technique is to "re-dock" the co-crystallized ligand back into its binding site. A low Root-Mean-Square Deviation (RMSD) between the docked pose and the crystallographic pose (typically <2.0 Å) provides confidence in the docking protocol's ability to reproduce a known binding mode.[26]
-
QSAR Validation: A QSAR model must be rigorously validated to ensure it is not the result of a chance correlation.[36][37] Key validation metrics include a high cross-validated R² (Q² > 0.5) and, crucially, a high predictive R² for the external test set (Pred_R² > 0.6).[40]
-
The Final Arbiter: Ultimately, all in silico predictions are hypotheses. They must be confirmed through experimental validation, such as radioligand binding assays or functional assays, to be considered trustworthy.
Conclusion and Future Directions
This guide has outlined a multi-pronged in silico strategy to predict the receptor binding profile of this compound. By integrating structure-based (molecular docking), ligand-based (pharmacophore modeling), and statistical (QSAR) methods, we can construct a robust and well-founded hypothesis.
The illustrative docking results suggest that this compound may exhibit a high affinity for the serotonin transporter. A pharmacophore model could further refine the key features driving this interaction, while a validated QSAR model could predict its potency relative to known analogs.
The logical next step is to synthesize these computational insights into a clear, testable hypothesis: "this compound is a high-affinity ligand for the human serotonin transporter, likely acting as a competitive inhibitor at the central binding site." This hypothesis is now primed for experimental validation, demonstrating the power of a well-executed in silico workflow to guide and accelerate the drug discovery process.
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An In-Depth Technical Guide to 2-(3-Fluorophenoxy)ethylamine Derivatives in Medicinal Chemistry
Foreword: The Strategic Value of the 2-(3-Fluorophenoxy)ethylamine Scaffold
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and refined safety profiles is a perpetual endeavor. Privileged scaffolds—molecular frameworks that exhibit binding capabilities to multiple biological targets—serve as invaluable starting points for drug discovery campaigns. Among these, the 2-(phenoxy)ethylamine motif has consistently demonstrated its utility, particularly in the realm of neuroscience. The strategic incorporation of a fluorine atom, specifically at the 3-position of the phenoxy ring, imparts a unique set of physicochemical properties that can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement. This guide provides a comprehensive technical overview of this compound derivatives, synthesizing foundational principles with practical insights for researchers, scientists, and drug development professionals. We will explore the synthetic nuances, delve into the intricate structure-activity relationships (SAR), and illuminate the pharmacological potential of this versatile chemical class.
Part 1: Synthetic Strategies and Methodologies
The synthesis of this compound derivatives typically commences with the core scaffold, this compound, which is commercially available.[1] The primary synthetic challenge lies in the selective N-functionalization of the terminal amine to introduce a diverse array of substituents, thereby enabling a thorough exploration of the chemical space and the corresponding biological activity.
General Synthesis of the this compound Core
While commercially available, understanding the fundamental synthesis of the parent amine is instructive. A common approach involves the Williamson ether synthesis, reacting 3-fluorophenol with a protected 2-aminoethyl halide, followed by deprotection. A more direct route involves the reaction of 3-fluorophenol with 2-chloroethylamine hydrochloride under basic conditions.
A related patented method for the preparation of 2-(2-alkoxy phenoxy) ethylamine, which can be adapted for the 3-fluoro analogue, involves reacting the corresponding phenol with bromoacetonitrile, followed by reduction of the nitrile group to the primary amine using a reducing agent like lithium aluminum hydride.[2] However, for large-scale and safer manufacturing, alternative, less hazardous reducing agents are often preferred.[2]
N-Alkylation and N-Arylation Strategies
The derivatization of the primary amine of this compound is central to developing analogs with diverse pharmacological profiles.
Reductive Amination: A versatile and widely employed method for introducing alkyl substituents is reductive amination. This reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (STAB). A general procedure involves dissolving the amine and the carbonyl compound in a suitable solvent, such as dichloromethane (DCM) or ethanol, followed by the addition of the reducing agent.[3]
Direct N-Alkylation: This method involves the reaction of the primary amine with an alkyl halide. To avoid over-alkylation, this reaction often requires careful control of stoichiometry and reaction conditions. The use of a base, such as potassium carbonate or triethylamine, is typically required to neutralize the hydrohalic acid byproduct.
N-Arylation: The introduction of an aryl substituent on the nitrogen atom can be achieved through several methods. Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming carbon-nitrogen bonds between the amine and an aryl halide or triflate. Alternatively, nucleophilic aromatic substitution (SNAr) can be employed if the aryl halide is sufficiently activated with electron-withdrawing groups.
Experimental Protocol: General Procedure for Reductive Amination
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol), add the desired aldehyde or ketone (1.1 eq.).
-
Add anhydrous magnesium sulfate (MgSO₄) to the mixture to act as a drying agent.
-
Stir the suspension at room temperature for 14-23 hours to facilitate imine formation.
-
Filter off the MgSO₄ and wash the solid with fresh DCM.
-
Concentrate the combined filtrates under reduced pressure.
-
Dissolve the residue in ethanol (10 mL/mmol) and add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the reaction mixture in vacuo and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by column chromatography.
Part 2: Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on the nature of the substituent(s) on the ethylamine nitrogen. The fluorine atom at the 3-position of the phenoxy ring is a key feature, influencing the electronic properties and lipophilicity of the molecule, which in turn affects receptor binding and pharmacokinetic properties.
The Role of the 3-Fluoro Substituent
The fluorine atom at the meta-position of the phenoxy ring is an electron-withdrawing group, which can influence the pKa of the amine and the overall electronic distribution of the molecule. This can be critical for establishing key interactions with biological targets. Furthermore, the lipophilicity of the molecule is increased, which can enhance its ability to cross the blood-brain barrier, a crucial property for centrally acting drugs.
Impact of N-Substitution on Receptor Affinity and Selectivity
The nature of the substituent on the nitrogen atom is a primary determinant of the pharmacological profile of these derivatives.
-
N-Alkyl Substitution: The size and nature of the alkyl group(s) on the nitrogen can significantly impact receptor affinity and selectivity. For related phenylethylamine scaffolds, increasing the size of the N-alkyl groups has been shown to modulate activity at dopamine and serotonin receptors. For instance, in a series of 2-(4-fluoro-3-hydroxyphenyl)ethylamine derivatives, substitution of the amino group with ethyl or n-propyl groups decreased affinity for D1 dopamine receptors but significantly enhanced affinity for D2 dopamine receptors.[4]
-
N-Aryl and N-Arylalkyl Substitution: The introduction of aryl or arylalkyl moieties on the nitrogen can lead to compounds with high affinity for various receptors, including serotonin, dopamine, and sigma receptors. The electronic and steric properties of the aryl ring play a crucial role in determining the binding affinity and functional activity (agonist vs. antagonist). For example, in a series of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives, substitution on the N-aryl ring was found to be critical for potent anti-inflammatory activity.[5]
-
Incorporation into Heterocyclic Systems: Incorporating the ethylamine nitrogen into a heterocyclic ring system, such as a piperazine or piperidine, is a common strategy in medicinal chemistry to constrain the conformation of the side chain and introduce additional points of interaction with the target receptor. For instance, 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines have been synthesized as selective serotonin reuptake inhibitors (SSRIs).[2]
Table 1: Illustrative SAR Data for Related Phenylethylamine Derivatives
| Compound/Scaffold | N-Substituent | Target Receptor(s) | Key SAR Observation | Reference |
| 2-(4-Fluoro-3-hydroxyphenyl)ethylamine | -H | Dopamine D1/D2 | Parent amine has moderate affinity for both D1 and D2 receptors. | [4] |
| 2-(4-Fluoro-3-hydroxyphenyl)ethylamine | -Ethyl | Dopamine D1/D2 | Decreased D1 affinity, enhanced D2 affinity. | [4] |
| 2-(4-Fluoro-3-hydroxyphenyl)ethylamine | -n-Propyl | Dopamine D1/D2 | Further enhancement of D2 selectivity. | [4] |
| 2-(4-Fluorophenoxy)-2-phenyl-ethyl piperazine | -Arylpiperazine | Serotonin Transporter (SERT) | Micromolar affinity for SERT, suggesting potential for SSRI activity. | [2] |
Part 3: Pharmacological Profiles and Therapeutic Applications
The this compound scaffold has been explored for its potential in treating a range of central nervous system (CNS) disorders, primarily due to the ability of its derivatives to interact with key neurotransmitter systems.
Targeting Monoamine Transporters: Antidepressant and Anxiolytic Potential
A significant area of investigation for phenoxyethylamine derivatives has been their interaction with monoamine transporters, particularly the serotonin transporter (SERT) and the norepinephrine transporter (NET). Inhibition of the reuptake of these neurotransmitters is a well-established mechanism for the treatment of depression and anxiety disorders.
As previously mentioned, derivatives incorporating a piperazine moiety have been investigated as selective serotonin reuptake inhibitors (SSRIs).[2] The 3-fluorophenoxy group is a key structural element in some known antidepressant drugs, highlighting the potential of this scaffold in the development of novel antidepressants.
Dopamine Receptor Modulation: Applications in Psychosis and Parkinson's Disease
Derivatives of fluorinated phenylethylamines have shown significant affinity for dopamine receptors, particularly the D2 subtype.[4] This suggests that this compound derivatives could be developed as D2 receptor agonists or antagonists. D2 receptor antagonists are the mainstay of treatment for psychosis, while D2 receptor agonists are used in the management of Parkinson's disease. The selectivity for D2 over D1 receptors observed with certain N-alkyl substitutions is a desirable property, as it may lead to a reduced side-effect profile.[4]
Sigma Receptor Ligands: Neuroprotection and Beyond
Sigma receptors, which are classified into σ1 and σ2 subtypes, are a unique class of intracellular proteins that have been implicated in a variety of cellular functions and are considered promising targets for the treatment of neurodegenerative diseases, psychiatric disorders, and pain.[6] Various ethylamine derivatives have been identified as potent sigma receptor ligands.[7][8] The development of selective sigma receptor ligands from the this compound scaffold could offer novel therapeutic avenues for these conditions.
Diagram 1: Potential Pharmacological Targets of this compound Derivatives
Caption: Potential pharmacological targets for this compound derivatives.
Part 4: Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the design of novel CNS-acting therapeutic agents. The strategic placement of the fluorine atom provides a favorable pharmacokinetic profile, while the versatile ethylamine side chain allows for extensive chemical modification to achieve desired receptor affinity and selectivity.
Future research in this area should focus on:
-
Systematic SAR studies: A more comprehensive exploration of the impact of N-substituents on a wider range of CNS targets is warranted.
-
In vivo evaluation: Promising in vitro candidates should be advanced to in vivo models of disease to assess their efficacy and safety.
-
Pharmacokinetic optimization: Further modifications to the scaffold can be made to fine-tune the ADME properties of lead compounds.
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Spectroscopic Characterization of 2-(3-Fluorophenoxy)ethylamine: A Predictive and Methodological Guide
Abstract
This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of 2-(3-Fluorophenoxy)ethylamine, a compound of interest for researchers, scientists, and drug development professionals. In the absence of a consolidated public spectral database for this specific molecule, this document leverages first principles of spectroscopy and data from analogous structures to predict the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide presents detailed, field-proven methodologies for data acquisition, ensuring researchers can confidently generate and interpret high-quality analytical data. The synthesis of technical accuracy and practical insight aims to empower scientists in their characterization of this and structurally related molecules, a critical step in the drug discovery and development pipeline.[1][2]
Introduction: The Need for Rigorous Structural Elucidation
The precise identification and structural confirmation of novel or sparsely documented chemical entities is a cornerstone of modern chemical and pharmaceutical research. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this process, each providing a unique piece of the molecular puzzle.[1][2] this compound, with its combination of a substituted aromatic ring, an ether linkage, and a primary amine, presents a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming synthesis, assessing purity, and establishing a baseline for further studies.
This guide is structured to serve as both a predictive reference and a practical laboratory manual. We will first deconstruct the molecule to forecast its spectral behavior and then provide robust, step-by-step protocols for acquiring this data experimentally.
Molecular Structure:
Figure 1: Chemical structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment, connectivity, and dynamics of atoms.[3][4][5][6]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is predicted based on the distinct electronic environments of the hydrogen atoms in the molecule. Chemical shifts are influenced by shielding and deshielding effects from adjacent functional groups. Data from analogous structures such as 2-phenoxyethylamine and 3-fluoroanisole are used to refine these predictions.[7][8]
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-a (-NH₂) | ~1.5 - 2.5 | Broad Singlet | 2H | Protons on nitrogen are exchangeable, leading to a broad signal. Shift is concentration-dependent. |
| H-b (-CH₂-N) | ~3.1 - 3.3 | Triplet (t) | 2H | Deshielded by the adjacent electronegative nitrogen atom. Coupled to H-c. |
| H-c (-O-CH₂) | ~4.1 - 4.3 | Triplet (t) | 2H | Strongly deshielded by the highly electronegative ether oxygen. Coupled to H-b. |
| H-d (Ar-H) | ~6.7 - 6.8 | Doublet of Doublets (dd) | 1H | Aromatic proton ortho to the ether linkage. |
| H-e (Ar-H) | ~6.8 - 6.9 | Doublet of Triplets (dt) | 1H | Aromatic proton para to the ether linkage. |
| H-f (Ar-H) | ~7.2 - 7.3 | Triplet of Doublets (td) | 1H | Aromatic proton meta to the ether linkage, adjacent to Fluorine. |
| H-g (Ar-H) | ~6.6 - 6.7 | Triplet of Doublets (td) | 1H | Aromatic proton ortho to the ether linkage and meta to Fluorine. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of unique carbon environments. The chemical shifts are highly dependent on the hybridization and the electronegativity of attached atoms. The presence of fluorine will induce C-F coupling, which can be observed as splitting of the carbon signals.[9][10][11] Data from fluorobenzene and N-phenoxyethylanilines inform these predictions.[7][12][13]
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) | Rationale |
| C-1 (-CH₂-N) | ~41 - 43 | - | Aliphatic carbon attached to nitrogen. |
| C-2 (-O-CH₂) | ~67 - 69 | - | Aliphatic carbon strongly deshielded by the ether oxygen. |
| C-3 (Ar-C) | ~103 - 105 | ~20-25 Hz (²JCF) | Aromatic carbon ortho to Fluorine, shielded. |
| C-4 (Ar-C) | ~108 - 110 | ~2-4 Hz (⁴JCF) | Aromatic carbon para to Fluorine. |
| C-5 (Ar-C) | ~130 - 132 | ~10-12 Hz (³JCF) | Aromatic carbon meta to Fluorine. |
| C-6 (Ar-C) | ~115 - 117 | ~2-4 Hz (⁴JCF) | Aromatic carbon ortho to the ether linkage. |
| C-ipso (Ar-C-O) | ~159 - 161 | ~10-12 Hz (³JCF) | Aromatic carbon attached to the ether oxygen. |
| C-ipso (Ar-C-F) | ~162 - 164 | ~240-250 Hz (¹JCF) | Aromatic carbon directly bonded to Fluorine, showing a large coupling constant. |
Experimental Protocol for NMR Data Acquisition
A standardized protocol is essential for obtaining reproducible and high-quality NMR data.
-
Sample Preparation: a. Weigh 10-20 mg of this compound into a clean, dry vial.[2][14] b. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.[2] c. Gently agitate the vial to ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube. d. The final sample height in the tube should be approximately 4-5 cm.[15] e. Cap the NMR tube securely and label it clearly.
-
Instrument Setup & Data Acquisition: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to optimize homogeneity. This is a critical step to achieve sharp, well-resolved peaks.[3] d. For ¹H NMR , acquire the spectrum using a standard pulse sequence. Typical parameters on a 500 MHz instrument would include a 90° pulse, an acquisition time of 2-3 seconds, a relaxation delay of 1-2 seconds, and 16-32 scans. e. For ¹³C NMR , acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, more scans are required. Typical parameters would include a 30-45° pulse, a wider spectral width, and an accumulation of 1024 or more scans.
-
Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C can be used as a reference. d. Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.
Caption: NMR Experimental Workflow Diagram.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent technique for the rapid identification of key functional groups.[16][17][18] The spectrum is divided into the functional group region (~4000-1500 cm⁻¹) and the unique fingerprint region (<1500 cm⁻¹).[19]
Predicted IR Absorption Bands
The predicted IR spectrum of this compound will show characteristic absorptions corresponding to its primary amine, aryl ether, and fluorinated aromatic functionalities.
Table 3: Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity | Rationale / Notes |
| 3400 - 3250 | N-H Stretch | Primary Amine | Medium, Two Bands | The two bands correspond to asymmetric and symmetric stretching, a hallmark of a primary amine.[13][20] |
| 3100 - 3000 | C-H Stretch | Aromatic | Medium-Weak | Stretching of sp² C-H bonds on the phenyl ring. |
| 3000 - 2850 | C-H Stretch | Aliphatic | Medium | Stretching of sp³ C-H bonds in the ethyl chain. |
| 1650 - 1580 | N-H Bend | Primary Amine | Medium | Scissoring vibration of the -NH₂ group.[20] |
| 1600 & 1475 | C=C Stretch | Aromatic Ring | Medium-Strong | In-ring stretching vibrations of the benzene ring. |
| 1300 - 1200 | C-O Stretch | Aryl-Alkyl Ether | Strong | Asymmetric C-O-C stretching, a very characteristic and strong absorption for ethers.[8][21] |
| 1250 - 1020 | C-N Stretch | Aliphatic Amine | Medium-Weak | Stretching of the C-N bond in the ethylamine moiety.[13][20] |
| ~1150 | C-F Stretch | Fluoroaromatic | Strong | C-F bond stretching vibrations typically appear in this region and are strong. |
Experimental Protocol for FTIR Data Acquisition
For a liquid sample like this compound, Attenuated Total Reflectance (ATR) is a simple and effective method.
-
Instrument Preparation: a. Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. b. Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent like isopropanol and wipe dry with a soft, lint-free tissue. c. Record a background spectrum of the clean, empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.[1]
-
Sample Analysis: a. Place a single drop of the neat liquid this compound directly onto the center of the ATR crystal.[22] b. If using a pressure clamp, lower it to ensure good contact between the sample and the crystal. c. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[17] The standard mid-IR range of 4000-400 cm⁻¹ is appropriate.[1]
-
Data Processing and Cleaning: a. The software will automatically subtract the background spectrum from the sample spectrum. b. Identify and label the major absorption peaks, comparing their wavenumbers to established correlation charts.[13][23] c. After analysis, thoroughly clean the ATR crystal with solvent to remove all traces of the sample.
Caption: FTIR-ATR Experimental Workflow Diagram.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula. Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation, providing valuable structural clues.[4][6]
Predicted Mass Spectrum (Electron Ionization)
-
Molecular Weight: 155.18 g/mol
-
Exact Mass: 155.0746
-
Molecular Formula: C₈H₁₀FNO
Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z = 155 . Due to the nitrogen rule (an odd number of nitrogen atoms results in an odd nominal molecular weight), this peak will be at an odd mass number, which is a useful diagnostic feature.[24]
Key Fragmentation Pathways: Fragmentation in EI-MS is driven by the formation of the most stable carbocations and radicals.[25] For this compound, the most likely cleavage points are adjacent to the heteroatoms (oxygen and nitrogen).
-
Alpha-Cleavage: The most favorable fragmentation for amines is the cleavage of the C-C bond alpha to the nitrogen atom. This results in the formation of a stable, resonance-stabilized iminium ion.
-
[M - C₇H₆FO]⁺ → m/z = 30 ([CH₂=NH₂]⁺). This is often the base peak in the spectrum of primary ethylamines.[24]
-
-
Benzylic/Ether Cleavage: Cleavage of the ethyl chain from the phenoxy oxygen is also a likely pathway.
-
[M - C₂H₄N]⁺ → m/z = 113 ([FC₆H₄O]⁺). This fragment can provide information about the substituted aromatic ring.
-
-
Cleavage of the C-O bond: Scission of the aryl-oxygen bond can lead to the formation of the fluorophenyl cation.
-
[M - OC₂H₅N]⁺ → m/z = 95 ([FC₆H₄]⁺).
-
Table 4: Predicted Key Fragments in the EI Mass Spectrum
| Predicted m/z | Proposed Fragment Ion | Rationale |
| 155 | [C₈H₁₀FNO]⁺˙ | Molecular Ion (M⁺˙) |
| 113 | [FC₆H₄O]⁺ | Loss of ethylamine radical |
| 95 | [FC₆H₄]⁺ | Cleavage of the C-O ether bond |
| 30 | [CH₂NH₂]⁺ | Alpha-cleavage, likely base peak |
Experimental Protocol for EI-MS Data Acquisition
-
Sample Preparation: a. Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent such as methanol or dichloromethane. High purity is essential to avoid interfering peaks. b. The compound must be sufficiently volatile to be analyzed by EI-MS.[26]
-
Instrument Setup and Analysis: a. Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). b. The sample is vaporized in the ion source under high vacuum. c. The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[4][6] d. The resulting ions and fragment ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer). e. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). f. The detector records the abundance of each ion, generating the mass spectrum.
-
Data Analysis: a. Identify the molecular ion peak (M⁺˙) at m/z 155. b. Identify the base peak (the most intense peak in the spectrum), predicted to be at m/z 30. c. Analyze the fragmentation pattern, identifying major fragment ions and the corresponding neutral losses to deduce the molecular structure.
Caption: EI-Mass Spectrometry Experimental Workflow.
Conclusion
The comprehensive spectroscopic analysis of this compound requires a multi-faceted approach. This guide provides a robust predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS spectra, grounded in fundamental principles and data from analogous structures. By following the detailed experimental protocols herein, researchers and drug development professionals can confidently acquire and interpret the necessary data to verify the structure and purity of this compound. This self-validating system of prediction and meticulous experimentation ensures the scientific integrity required for advancing chemical and pharmaceutical research.
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A Technical Guide to the Solubility and Stability of 2-(3-Fluorophenoxy)ethylamine for Drug Development Professionals
Introduction
2-(3-Fluorophenoxy)ethylamine is a substituted phenoxyethylamine derivative with a molecular formula of C8H10FNO and a molecular weight of 155.17 g/mol [1]. Its structure, featuring a fluorinated aromatic ring, an ether linkage, and a primary amine, makes it a valuable building block in medicinal chemistry. Such scaffolds are frequently explored in the synthesis of novel therapeutic agents, particularly in neuropharmacology and other areas targeting the central nervous system[2].
The successful progression of any new chemical entity (NCE) from discovery to a viable drug candidate is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among the most crucial of these are solubility and chemical stability. These parameters directly influence bioavailability, manufacturability, formulation development, and shelf-life.
This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. It is designed for researchers, chemists, and drug development professionals, offering not just protocols, but the scientific rationale behind them. By following the methodologies outlined herein, research teams can generate the robust data necessary to make informed decisions in the preclinical development cascade.
Part 1: Comprehensive Solubility Profiling
Aqueous solubility is a master variable that governs the absorption and bioavailability of an orally administered drug. For ionizable compounds like this compound, solubility is intimately linked to pH. A full characterization is therefore not just recommended, but essential.
Theoretical Considerations & Structural Insights
The structure of this compound suggests a complex solubility profile:
-
Primary Amine: The ethylamine moiety is basic, with an estimated pKa in the range of 9-10. This means the compound will be protonated and highly soluble at acidic pH (e.g., in the stomach) and predominantly neutral and less soluble at neutral to basic pH (e.g., in the intestine).
-
Fluorophenoxy Group: The aromatic ring and ether linkage contribute to the molecule's lipophilicity, which tends to decrease aqueous solubility. The fluorine atom can modulate electronic properties and lipophilicity.
-
Biopharmaceutics Classification System (BCS): Determining the pH-dependent solubility profile is the first step in assigning a BCS classification, which is a cornerstone of modern drug development and regulatory science[3][4].
Experimental Methodology: Equilibrium Shake-Flask Method
The gold standard for determining thermodynamic solubility is the saturation shake-flask method, prized for its reliability and accuracy[5]. This method measures the equilibrium concentration of a compound in a given solvent after a period of agitation in the presence of excess solid material.
-
Preparation of Buffers: Prepare a series of aqueous buffers covering the physiologically relevant pH range (e.g., pH 1.2, 2.5, 4.5, 6.8, and 7.4) as recommended by global health authorities[3].
-
Sample Preparation: Add an excess of solid this compound to a series of vials, each containing a known volume of a specific pH buffer. Ensure enough solid is present to maintain a saturated solution with visible excess solid at the end of the experiment.
-
Equilibration: Agitate the vials at a constant, controlled temperature (typically 25 °C or 37 °C) using a shaker or rotator. The time required to reach equilibrium must be determined empirically by sampling at various time points (e.g., 24, 48, 72 hours) until the concentration plateaus[3].
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step; centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is recommended.
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated, stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) is strongly preferred over UV spectrophotometry as it can distinguish the parent compound from any potential impurities or degradants[5].
-
pH Verification: Measure the final pH of the saturated solution to ensure the buffering capacity was maintained[5].
Caption: Experimental workflow for the shake-flask solubility method.
Data Presentation: Solubility Profile
The results of the pH-solubility study should be summarized in a clear, tabular format. This data is foundational for guiding formulation strategies.
| pH of Buffer | Temperature (°C) | Measured Solubility (mg/mL) ± SD (n=3) | Solid Form After Equilibration |
| 1.2 | 25 | [Insert Data] | [e.g., Crystalline, Amorphous] |
| 4.5 | 25 | [Insert Data] | [e.g., Crystalline, Amorphous] |
| 6.8 | 25 | [Insert Data] | [e.g., Crystalline, Amorphous] |
| 7.4 | 25 | [Insert Data] | [e.g., Crystalline, Amorphous] |
| 1.2 | 37 | [Insert Data] | [e.g., Crystalline, Amorphous] |
| 6.8 | 37 | [Insert Data] | [e.g., Crystalline, Amorphous] |
Part 2: Chemical Stability and Forced Degradation
Understanding a molecule's intrinsic stability is paramount for developing a robust drug product. Forced degradation, or stress testing, is a systematic process to identify the likely degradation products and pathways of a drug substance[6][7]. This information is crucial for developing stability-indicating analytical methods, which are a regulatory requirement[8].
Predicted Degradation Pathways
The chemical structure of this compound suggests susceptibility to specific degradation mechanisms:
-
Oxidation: Primary amines are known to be susceptible to oxidation, which can lead to the formation of corresponding imines, aldehydes, or other oxidative products. This is often a primary degradation route for amine-containing compounds[8][9].
-
Hydrolysis: While the ether linkage is generally stable, it can be susceptible to cleavage under harsh acidic or basic conditions, especially when coupled with high temperatures, potentially yielding 3-fluorophenol and ethanolamine.
-
Photodegradation: Aromatic systems can absorb UV light, leading to photolytic degradation. The nature of these degradants is often complex and requires careful characterization.
Caption: Workflow for a comprehensive forced degradation study.
Data Interpretation and Reporting
The results should be meticulously documented in a summary table to provide a clear overview of the molecule's liabilities.
| Stress Condition | Duration/Temp | % Assay Loss | No. of Degradants | Mass of Major Degradant(s) (m/z) |
| 0.1 M HCl | 24h / 80°C | [Insert Data] | [Insert Data] | [Insert Data] |
| 0.1 M NaOH | 24h / 80°C | [Insert Data] | [Insert Data] | [Insert Data] |
| 3% H₂O₂ | 6h / RT | [Insert Data] | [Insert Data] | [Insert Data] |
| Dry Heat | 48h / 100°C | [Insert Data] | [Insert Data] | [Insert Data] |
| Light | ICH Q1B | [Insert Data] | [Insert Data] | [Insert Data] |
Summary and Recommendations
A thorough investigation of the solubility and stability of this compound is a non-negotiable step in its journey as a potential drug candidate. The protocols and frameworks detailed in this guide represent an industry-standard approach to generating the necessary data.
-
For Solubility: The pH-solubility profile will be the single most important dataset for predicting oral absorption and guiding the selection of formulation strategies. If solubility is low in the intestinal pH range (6.5-7.4), formulation technologies such as salt formation or amorphous solid dispersions may need to be considered.
-
For Stability: The forced degradation study will reveal the molecule's "Achilles' heel." If significant degradation is observed under oxidative conditions, for example, it signals that the final drug product may require protection from oxygen, such as through nitrogen blanketing during manufacturing or inclusion of antioxidants in the formulation.
By systematically applying these principles of scientific integrity and experimental rigor, development teams can build a comprehensive data package that de-risks the candidate molecule and paves the way for successful downstream development.
References
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
- Patel, Y., & Shah, N. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical Research & Allied Sciences.
- World Health Organization (WHO). (n.d.). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System.
- Arzneistoff-Profile. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed.
- Slideshare. (n.d.). Solubility & Method for determination of solubility.
- PubChem. (n.d.). 2-(3-Fluorophenyl)ethanamine.
- Yusoff, R., et al. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. Journal of Applied Sciences.
- Semantic Scholar. (2016). Forced Degradation Studies.
- MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability.
- ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
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- ResearchGate. (2013). Structural elucidation and identification of a new derivative of phenethylamine using quadrupole time-of-flight mass spectrometry.
- PubMed. (2014). Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples.
- ResearchGate. (n.d.). Chemical structures of the five substituted phenethylamine derivatives.
- PubMed. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization.
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- Royal Society of Chemistry. (2025). Analytical Methods.
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- ResearchGate. (n.d.). Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid in 12 Pure Solvents.
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Commercial suppliers of 2-(3-Fluorophenoxy)ethylamine
An In-Depth Technical Guide to the Commercial Sourcing of 2-(3-Fluorophenoxy)ethylamine for Research and Development
Abstract
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial sourcing of this compound (CAS No: 120351-93-1). As a key building block in medicinal chemistry and pharmaceutical development, the quality and consistency of this starting material are paramount to the success of research outcomes. This document details major commercial suppliers, outlines critical quality attributes for supplier evaluation, provides a protocol for incoming material verification, and discusses safe handling and storage procedures. The objective is to equip scientists with the necessary expertise to confidently and reliably source this compound for their research endeavors.
Introduction to this compound
This compound is an amine building block characterized by a fluorinated phenoxy group. The presence of the fluorine atom can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and lipophilicity. This makes it a valuable intermediate in the synthesis of novel therapeutic agents, particularly in neuroscience and other areas of drug discovery. Given its role as a foundational component in multi-step syntheses, the purity and consistency of commercially sourced this compound are of utmost importance.
Chapter 1: Major Commercial Suppliers
Several chemical suppliers specialize in providing building blocks for research and pharmaceutical applications. The following table summarizes some of the key commercial sources for this compound. It is important to note that availability and specifications can change, so direct inquiry with the suppliers is always recommended.
| Supplier | Product Number (Example) | Stated Purity | Availability | Scale |
| Vibrant Pharma Inc. | V00105 | 97% | Stock | 1g, 5g, 25g, Bulk |
| Oakwood Chemical | 059229 | Not specified | Inquire | Gram to Kilogram |
| Combi-Blocks | (Comparable structures available) | >97% | Inquire | Research quantities |
| TCI America | (Comparable structures available) | >98% (GC) | Stock | Gram quantities |
This table is for illustrative purposes and direct consultation with suppliers for current data is essential.
Chapter 2: Critical Quality Attributes and Specification Analysis
When sourcing a critical reagent like this compound, a thorough evaluation of its quality attributes is necessary. This goes beyond the headline purity percentage and involves a detailed review of the supplier's Certificate of Analysis (CoA). A typical CoA provides batch-specific data that validates the material's quality.[1][2][3][4][5]
Key Parameters to Scrutinize on a Certificate of Analysis:
-
Purity by Analytical Method: The method used to determine purity is critical. For a volatile compound like an amine, Gas Chromatography (GC) is a common and reliable method. High-Performance Liquid Chromatography (HPLC) may also be used. The CoA should specify the method and the resulting purity, ideally with a chromatogram provided.
-
Identity Confirmation: The supplier must confirm the chemical identity of the material. This is typically achieved through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹⁹F NMR) and Mass Spectrometry (MS). The data should be consistent with the structure of this compound.
-
Appearance: The physical form and color should be noted (e.g., "Clear, colorless liquid"). Any deviation from the expected appearance could indicate an impurity or degradation.
-
Water Content: For many organic reactions, the presence of water can be detrimental. The water content, often determined by Karl Fischer (K.F.) titration, should be specified and within an acceptable limit for the intended application.[1]
-
Residual Solvents: The manufacturing process may leave behind residual solvents. While often not a standard specification for early-stage building blocks, for later-stage development, this can be a critical parameter.
Chapter 3: Supplier Qualification and Lot-to-Lot Consistency
Establishing a reliable supply chain for critical reagents is fundamental to reproducible research. This involves not only vetting the initial supplier but also ensuring consistency from one batch to the next.
Experimental Protocol: Incoming Material Verification
This protocol outlines a self-validating system for an R&D laboratory to verify the quality of a newly received lot of this compound.
Objective: To confirm the identity and purity of incoming this compound against the supplier's Certificate of Analysis.
Materials:
-
This compound (new lot)
-
Reference standard (if available)
-
Deuterated solvent for NMR (e.g., CDCl₃)
-
NMR tubes
-
GC-MS vials
-
Appropriate solvents for GC-MS
Methodology:
-
Documentation Review:
-
Compare the supplier's CoA with the product specifications.
-
Check for completeness of the data (purity, identity, appearance, etc.).
-
-
¹H NMR Analysis:
-
Prepare a sample of the new lot in a suitable deuterated solvent.
-
Acquire a ¹H NMR spectrum.
-
Analyze the spectrum for the characteristic peaks of this compound and integrate the signals.
-
Compare the obtained spectrum with a reference spectrum or theoretical chemical shifts to confirm the structure. The absence of significant unassigned peaks is crucial.
-
-
GC-MS Analysis:
-
Prepare a dilute solution of the new lot in a suitable volatile solvent.
-
Inject the sample into the GC-MS.
-
The GC will separate the components by boiling point, providing a purity assessment based on peak area.
-
The MS will provide the mass-to-charge ratio of the main component, which should correspond to the molecular weight of this compound (155.17 g/mol ), confirming its identity.
-
-
Comparison and Approval:
-
Compare the in-house analytical results with the supplier's CoA.
-
If the results are concordant, the lot can be approved for use in experiments.
-
If discrepancies are found, a more thorough investigation and communication with the supplier are warranted.
-
Workflow for New Supplier Qualification
The following diagram illustrates a logical workflow for qualifying a new supplier of a critical chemical like this compound.
Caption: Workflow for qualifying a new chemical supplier.
Chapter 4: Safe Handling, Storage, and Disposal
Proper handling and storage are essential for maintaining the integrity of this compound and ensuring laboratory safety. The following guidelines are based on typical Safety Data Sheet (SDS) information for similar amine compounds.[6][7][8][9]
Handling:
-
Use in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8][9]
-
Avoid inhalation of vapors and contact with skin and eyes.[7]
-
Take precautionary measures against static discharge.
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The recommended storage condition from suppliers like Vibrant Pharma Inc. is room temperature.[10]
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Do not allow the material to enter drains or waterways.
Conclusion
The successful use of this compound in research and drug development is critically dependent on the quality of the commercially sourced material. By implementing a robust supplier qualification process, conducting in-house verification of incoming lots, and adhering to safe handling practices, researchers can ensure the reliability and reproducibility of their experimental results. This guide provides a framework for scientists to navigate the sourcing of this important chemical building block with confidence and scientific rigor.
References
- Chem-Impex. 2-(3-Fluorophenyl)ethylamine.
- TCI America. 2-(3-Fluorophenyl)ethylamine, 5g, Each.
- Oakwood Chemical. 2-(3-Fluoro-phenoxy)-ethylamine.
- Sigma-Aldrich. (2024-09-07). SAFETY DATA SHEET.
- GFS Chemicals, Inc. (2009-11-18). MATERIAL SAFETY DATA SHEET.
- Thermo Fisher Scientific. Certificate of Analysis.
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An In-depth Technical Guide to Phenoxyethylamine Analogs: From Core Scaffold to Therapeutic Innovation
Abstract
The phenoxyethylamine scaffold is a cornerstone in modern medicinal chemistry, serving as the parent structure for a diverse array of therapeutic agents.[1] By strategically modifying this core, researchers have developed compounds that modulate key physiological pathways with remarkable specificity. This guide provides an in-depth exploration of phenoxyethylamine analogs, moving beyond a simple catalog of compounds to dissect the fundamental principles of their design, synthesis, and biological evaluation. We will examine the structure-activity relationships (SAR) that govern their interactions with adrenergic, serotonergic, and dopaminergic systems, detail validated experimental protocols for their characterization, and present a forward-looking perspective on this versatile chemical class. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of phenoxyethylamine chemistry.
The Phenoxyethylamine Core: A Privileged Scaffold
The versatility of the phenoxyethylamine structure lies in its elegant simplicity: a phenoxy group linked by an ethylamine side chain. This arrangement provides an ideal foundation for therapeutic design, offering multiple points for chemical modification to fine-tune pharmacological activity, selectivity, and pharmacokinetic properties. The insertion of an oxygen atom between the phenyl ring and the ethylamine side chain differentiates these compounds from their phenethylamine counterparts, altering conformational flexibility and metabolic stability.[2] This seemingly minor change has profound implications for receptor interaction and has given rise to drugs spanning multiple therapeutic areas, including cardiovascular medicine, neuropsychiatry, and beyond.[1]
The core scaffold's ability to interact with biogenic amine receptors is central to its utility. These receptors, which include adrenergic, dopaminergic, and serotonergic subtypes, are integral to neurotransmission and physiological regulation. By systematically altering substituents on the aromatic ring, the ethylamine side chain, and the terminal amine, medicinal chemists can achieve a high degree of control over receptor affinity and functional activity (agonist, antagonist, or partial agonist).
Modulation of the Adrenergic System
Phenoxyethylamine analogs have been extensively developed as modulators of α- and β-adrenergic receptors, leading to cornerstone therapies for cardiovascular and respiratory diseases.
Structure-Activity Relationships (SAR) of Adrenergic Agents
The interaction of phenoxyethylamine analogs with adrenergic receptors is highly dependent on specific structural features.[3]
-
Substitution on the Aromatic Ring: For maximal activity at both α and β receptors, hydroxyl groups at the meta- and para-positions (a catechol moiety) are often optimal.[4] However, replacing the catechol group can confer selectivity. For instance, replacing the meta-hydroxyl with a hydroxymethyl group can lead to β2-receptor selectivity, a strategy used in developing bronchodilators.[4]
-
The β-Hydroxyl Group: A hydroxyl group on the β-carbon of the ethylamine side chain is crucial for direct-acting agonist activity.[3][4] Its stereochemical configuration is also critical, with the (1R) configuration being essential for maximal potency.[3]
-
Substitution on the Amine: The size of the substituent on the terminal nitrogen atom is a key determinant of α- versus β-receptor selectivity. As the bulk of the N-substituent increases, α-receptor agonist activity tends to decrease while β-receptor activity increases.[3][4] For example, norepinephrine (primary amine) is a potent α-agonist, whereas isoproterenol (N-isopropyl group) is a potent β-agonist with minimal α-activity.[3]
Notable Adrenergic Phenoxyethylamine Analogs
-
Phenoxybenzamine: An irreversible α-adrenergic antagonist used in the management of hypertensive episodes associated with pheochromocytoma.[1]
-
Carvedilol: A non-selective β-blocker and α1-antagonist widely used in the treatment of heart failure and hypertension.[1]
-
Isoxsuprine: A β-adrenergic agonist that acts as a vasodilator.[1]
The development of these agents highlights the power of rational drug design based on SAR principles. The following table summarizes the adrenergic receptor activity of selected phenoxyethylamine analogs.
| Compound | Primary Adrenergic Target(s) | Therapeutic Use |
| Phenoxybenzamine | α1, α2 (irreversible antagonist) | Pheochromocytoma |
| Carvedilol | β1, β2, α1 (antagonist) | Heart Failure, Hypertension |
| Isoxsuprine | β2 (agonist) | Peripheral Vascular Disease |
| Lofexidine | α2 (agonist) | Opioid Withdrawal Management |
Modulation of Serotonergic and Dopaminergic Systems
The phenoxyethylamine scaffold has also proven fruitful in the development of agents targeting serotonin (5-HT) and dopamine (D) receptors, which are critical in the regulation of mood, cognition, and motor control.
Serotonergic Agents
Phenoxyethylamine derivatives can act as serotonin releasing agents or as direct receptor agonists/antagonists.[5][6] Their activity is highly sensitive to the substitution pattern on the phenyl ring. For example, a para-chloro substitution on phenylethylamine enhances its ability to inhibit serotonin reuptake and induce serotonin release.[5] This mechanism is distinct from many classic antidepressants but offers a pathway for modulating serotonergic tone.
Recent research has also focused on the 5-HT2A receptor, a key target for psychedelic compounds and atypical antipsychotics.[7][8] Structure-activity relationship studies have shown that phenethylamine-based structures generally possess a higher affinity for the 5-HT2A receptor compared to tryptamines.[7][8]
Dopaminergic Agents
Systematic studies have identified 3-OH-phenoxyethylamine derivatives as a novel class of dopamine D2 partial agonists.[9] Partial agonism at the D2 receptor is a highly sought-after pharmacological profile for the treatment of schizophrenia and other neuropsychiatric disorders, as it can stabilize dopaminergic neurotransmission without causing the severe side effects associated with full antagonists. The identification of this new dopaminergic template opens avenues for the design of next-generation antipsychotics.[9]
Experimental Protocols and Methodologies
The successful development of novel phenoxyethylamine analogs relies on robust and validated experimental workflows. This section details key protocols for synthesis and pharmacological evaluation.
General Synthesis of Phenoxyethylamine Analogs
A common and versatile method for synthesizing phenoxyethylamine analogs is the Williamson ether synthesis, followed by elaboration of the amine.
Protocol: Williamson Ether Synthesis and Amination
-
Deprotonation of Phenol: Dissolve the desired substituted phenol (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile). Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq). Stir at room temperature for 30 minutes.
-
Causality: The base removes the acidic proton from the phenol to generate a nucleophilic phenoxide ion, which is necessary for the subsequent substitution reaction. K₂CO₃ is a milder, safer base, while NaH is stronger and may be required for less acidic phenols.
-
-
Nucleophilic Substitution: Add a 2-haloethylamine derivative (e.g., 2-bromoethylamine hydrobromide) or a protected equivalent (e.g., N-(2-bromoethyl)phthalimide) (1.2 eq) to the reaction mixture. Heat the reaction to 60-80°C and monitor by TLC or LC-MS until the starting phenol is consumed.
-
Causality: The phenoxide attacks the electrophilic carbon of the ethyl halide in an Sₙ2 reaction, displacing the halide and forming the ether linkage. Using a protected amine prevents side reactions at the nitrogen.
-
-
Work-up and Purification: Cool the reaction to room temperature, filter off any inorganic salts, and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography.
-
Deprotection (if necessary): If a protected amine was used (e.g., phthalimide), deprotect using standard conditions (e.g., hydrazine in ethanol) to yield the final primary amine.
-
Self-Validation: The purity and identity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to ensure the correct structure has been synthesized and is free of significant impurities.
-
// Nodes phenol [label="Substituted Phenol", fillcolor="#F1F3F4", fontcolor="#202124"]; phenoxide [label="Phenoxide Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; amine_reagent [label="Protected\n2-Haloethylamine", fillcolor="#F1F3F4", fontcolor="#202124"]; protected_ether [label="Protected Phenoxyethylamine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_product [label="Final Phenoxyethylamine Analog", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges phenol -> phenoxide [label="1. Add Base\n(e.g., K₂CO₃)"]; phenoxide -> protected_ether [label="2. Sₙ2 Reaction"]; amine_reagent -> protected_ether; protected_ether -> final_product [label="3. Deprotection\n(e.g., Hydrazine)"]; } dot Caption: General synthetic workflow for phenoxyethylamine analogs.
In Vitro Pharmacological Evaluation: Radioligand Binding Assay
To determine the affinity of a novel analog for its target receptor, a radioligand binding assay is the gold standard.
Protocol: Competitive Radioligand Binding Assay (e.g., for a 5-HT Receptor)
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human receptor of interest (e.g., HEK293 cells expressing 5-HT₂ₐR). Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes + radioligand (e.g., [³H]-ketanserin) + assay buffer.
-
Non-specific Binding (NSB): Cell membranes + radioligand + a high concentration of a known, non-labeled competitor (e.g., 10 µM mianserin).
-
Competition: Cell membranes + radioligand + varying concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Causality: The NSB wells are critical for self-validation. They measure the amount of radioligand that binds to non-receptor components (like the filter plate itself). True specific binding is calculated by subtracting NSB from total binding.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding (DPM) - NSB (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., Prism software) to determine the IC₅₀ value.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
// Nodes start [label="Prepare Receptor\nMembranes", fillcolor="#F1F3F4", fontcolor="#202124"]; setup [label="Set up 96-well Plate:\n- Total Binding\n- Non-Specific Binding\n- Competition Wells", fillcolor="#FBBC05", fontcolor="#202124"]; incubate [label="Incubate to\nEquilibrium", fillcolor="#4285F4", fontcolor="#FFFFFF"]; harvest [label="Filter & Wash\n(Separate Bound/Unbound)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; count [label="Scintillation\nCounting (DPM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="Calculate Kᵢ via\nCheng-Prusoff", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> setup; setup -> incubate; incubate -> harvest; harvest -> count; count -> analyze; } dot Caption: Workflow for a competitive radioligand binding assay.
Future Directions and Conclusion
The phenoxyethylamine scaffold remains a highly productive platform for drug discovery. Future research will likely focus on several key areas:
-
Receptor Subtype Selectivity: As our understanding of receptor pharmacology deepens, the design of analogs with exquisite selectivity for specific receptor subtypes (e.g., individual 5-HT or dopamine receptors) will enable the development of more targeted therapies with fewer off-target side effects.
-
Biased Agonism: Moving beyond simple agonist/antagonist classifications, researchers are now designing "biased agonists" that selectively activate certain downstream signaling pathways over others at the same receptor. This approach could separate desired therapeutic effects from adverse effects.
-
Novel Therapeutic Targets: While the utility of phenoxyethylamine analogs at monoamine receptors is well-established, exploring their activity at other targets, such as ion channels or enzymes, could unlock new therapeutic applications.[1]
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A Comprehensive Technical Guide to the Safe Handling of 2-(3-Fluorophenoxy)ethylamine for Research and Development
Foreword: Navigating the Unknowns in Novel Compound Safety
In the fast-paced world of drug discovery and chemical synthesis, researchers are constantly interacting with novel molecules whose toxicological profiles are not yet fully characterized. 2-(3-Fluorophenoxy)ethylamine, a fluorinated aromatic amine of interest in medicinal chemistry, falls into this category. While its precise biological effects and long-term health impacts remain largely uninvestigated, its structural motifs—an aromatic amine and a fluorinated phenoxy group—provide a strong basis for a rigorous and cautious approach to its handling.[1] This guide is constructed on the foundational principle of "as low as reasonably achievable" (ALARA) exposure. It synthesizes established safety protocols for related chemical classes to provide a robust framework for the safe utilization of this compound in a laboratory setting. The central tenet of this document is that the absence of comprehensive hazard data necessitates a higher standard of care.
Hazard Identification and Risk Assessment: An Evidence-Based Approach
A thorough risk assessment is the cornerstone of safe laboratory practice. For this compound, this process must account for both the known data for its hydrochloride salt and the potential hazards inferred from its chemical structure.
Known Hazard Profile
A Safety Data Sheet (SDS) for the hydrochloride salt of this compound (CAS 120351-93-1) identifies it as an irritant .[1] It is crucial to note the SDS explicitly states that the toxicological properties of this compound have not been fully investigated.[1] This data gap is a primary driver for the stringent precautions outlined in this guide.
Inferred Hazards from Structural Analogs
The non-fluorinated parent compound, 2-Phenoxyethylamine (CAS 1758-46-9), provides valuable insight. It is classified under the Globally Harmonized System (GHS) as causing severe skin burns and eye damage (Skin Corrosion 1B, Eye Damage 1).[2][3] Aromatic amines as a class are associated with a range of toxicities, including potential carcinogenicity and the ability to be absorbed through the skin.[4] The presence of a fluorine atom can significantly alter a molecule's metabolic stability and biological activity, which underscores the need for caution.
Based on this analysis, it is prudent to handle this compound as, at a minimum, a severe irritant with the potential for corrosive effects and dermal absorption.
Physicochemical Properties
| Property | Value/Information | Source |
| CAS Number | 120351-93-1 | [5] |
| Molecular Formula | C8H10FNO | [5] |
| Molecular Weight | 155.17 g/mol | [5] |
| Appearance | Data not widely available; likely a liquid or low-melting solid. | |
| Storage Conditions | Room temperature, in a dry, well-ventilated area.[5] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety protocol relies on a combination of engineering controls to minimize ambient exposure and personal protective equipment to prevent direct contact.
Primary Engineering Controls
All manipulations of this compound, including weighing, dilution, and addition to reaction mixtures, must be conducted within a properly functioning chemical fume hood. This is non-negotiable. The fume hood provides the primary barrier against the inhalation of any vapors or aerosols.
Personal Protective Equipment (PPE)
A standard PPE ensemble for handling this compound should include:
-
Eye and Face Protection : Chemical splash goggles are mandatory. Given the potential for corrosivity, a face shield worn over the goggles is strongly recommended, especially when handling larger quantities or during procedures with a high risk of splashing.
-
Hand Protection : Chemical-resistant gloves are essential. Given that no specific glove breakthrough data is available for this compound, double-gloving is a prudent measure. Nitrile gloves are a common starting point, but for prolonged operations, consulting a glove manufacturer's compatibility chart for aromatic amines is advised. Gloves should be inspected for any signs of degradation before and during use.
-
Body Protection : A flame-resistant laboratory coat is required. For procedures with a higher risk of spills or splashes, a chemically resistant apron should be worn over the lab coat.
-
Footwear : Fully enclosed shoes are mandatory in any laboratory setting.
Safe Handling and Storage Protocols
Adherence to strict protocols is critical to prevent accidental exposure and ensure the integrity of the research.
General Handling
-
Avoid Inhalation, Ingestion, and Skin Contact : Never work with this compound on an open bench.[6]
-
Weighing : Weigh the compound in a fume hood. If a balance cannot be placed in a hood, use a containment device such as a glove bag or a balance enclosure with local exhaust ventilation.
-
Solution Preparation and Transfer : All transfers of the solid or solutions should be performed in a fume hood. Use a syringe or cannula for liquid transfers to minimize the risk of spills.
-
Housekeeping : Maintain a clean and organized workspace. Any surfaces that may have come into contact with the compound should be decontaminated after use.
Storage
-
Containers : Store this compound in a tightly sealed, clearly labeled container.
-
Location : The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]
-
Segregation : Store separately from strong acids, bases, and oxidizing agents to prevent potentially hazardous reactions.
Emergency Procedures: Preparedness and Response
Rapid and correct response to an emergency situation can significantly mitigate the consequences of an accidental exposure or spill.
First Aid Measures
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while flushing. Seek immediate medical attention.[8]
-
Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. It is critical to seek immediate medical attention.[6]
-
Inhalation : Move the affected individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[6]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8]
Spill Response
-
Minor Spills (in a fume hood) :
-
Alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a sealable container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable cleaning agent (a detergent solution is generally appropriate), and then wipe it down with water.
-
-
Major Spills (outside a fume hood or a large volume) :
-
Evacuate the laboratory immediately and alert others.
-
Prevent entry to the contaminated area.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Decontamination and Waste Disposal
Proper decontamination and disposal are critical to prevent environmental contamination and delayed exposure.
Decontamination
For routine decontamination of glassware and surfaces, a thorough wash with a laboratory detergent and water is generally sufficient. For deactivating residual aromatic amines, a solution containing glutaraldehyde may be effective, but this should be done in a well-ventilated area with appropriate PPE.[9]
Waste Disposal
All waste containing this compound, including contaminated absorbent materials, gloves, and empty containers, must be disposed of as hazardous waste. Follow your institution's and local regulations for the disposal of halogenated organic compounds.[10] Do not dispose of this chemical down the drain.
Visualized Workflows and Logical Relationships
To further clarify the safety protocols, the following diagrams illustrate key decision-making processes.
Caption: Decision tree for responding to a spill of this compound.
Conclusion: A Culture of Caution
The responsible use of novel research chemicals like this compound is paramount in a research and development setting. While the full toxicological profile of this compound is yet to be determined, a comprehensive safety strategy built on the known hazards of its chemical class provides a robust framework for protecting researchers. By adhering to the principles of minimizing exposure through engineering controls, diligent use of personal protective equipment, and strict adherence to handling and emergency protocols, the risks associated with this and other novel compounds can be effectively managed. The information presented in this guide should be a living document, to be updated as new toxicological data becomes available.
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- 2-Phenoxyethanamine | C8H11NO | CID 15651 - PubChem. (n.d.). National Institutes of Health.
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- SAFETY DATA SHEET - RBNAinfo. (2017, April 25).
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- Safety Data Sheet: Ethylamine hydrochloride - Astech Ireland. (n.d.).
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Predicted ADME properties of 2-(3-Fluorophenoxy)ethylamine
An In-Depth Technical Guide to the Predicted ADME Properties of 2-(3-Fluorophenoxy)ethylamine
Abstract
The successful progression of a new chemical entity (NCE) from a promising hit to a marketable drug is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Unfavorable pharmacokinetic properties are a leading cause of late-stage clinical trial failures, resulting in significant financial and temporal losses.[1] This technical guide provides a comprehensive, in-silico analysis of the predicted ADME and toxicity (ADMET) properties of this compound, a fluorinated amine derivative that serves as a versatile building block in medicinal chemistry.[2] By leveraging a suite of robust computational models, we aim to construct a foundational pharmacokinetic profile for this compound. This document is intended for researchers, medicinal chemists, and drug development professionals, offering predictive insights to guide early-stage decision-making, prioritize experimental resources, and anticipate potential development challenges. Methodologies for both in-silico prediction and subsequent in-vitro validation are detailed to provide a self-validating framework for NCE characterization.
Introduction: The Imperative of Early ADMET Profiling
This compound (CAS: 120351-93-1) is a small molecule featuring a fluorinated phenyl ring linked via an ether to an ethylamine moiety.[3] The strategic incorporation of fluorine is a common tactic in medicinal chemistry to modulate physicochemical properties and enhance metabolic stability.[4] As a structural motif, phenoxyethylamines are present in various biologically active agents, making a thorough understanding of this scaffold's ADMET characteristics essential.
The modern drug discovery paradigm emphasizes a "fail early, fail cheap" approach. Assessing ADMET properties during the initial stages of development allows for the rational design and selection of candidates with a higher probability of clinical success.[5] Computational, or in silico, ADMET prediction offers a rapid, cost-effective method to screen large numbers of compounds, reducing reliance on extensive animal testing and focusing laboratory resources on the most promising candidates.[6][7] This guide synthesizes data from multiple predictive algorithms to create a holistic ADMET profile for this compound, establishing a critical baseline for its potential as a drug scaffold.
Foundational Physicochemical and Lipophilicity Profile
The ADME profile of a molecule is fundamentally governed by its physicochemical properties. Parameters such as molecular weight (MW), lipophilicity (logP), topological polar surface area (TPSA), and aqueous solubility (logS) dictate how a compound interacts with biological membranes, proteins, and metabolic enzymes.[8]
The predicted physicochemical properties for this compound are summarized below. These values were aggregated from publicly available databases and leading prediction platforms like SwissADME and pkCSM.[9][10]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Interpretation & Significance |
| Molecular Formula | C₈H₁₀FNO | Basic structural information.[3] |
| Molecular Weight | 155.17 g/mol | Well within Lipinski's rule-of-five (<500), favoring good absorption and distribution.[3] |
| Consensus logP | 1.45 - 1.60 | Optimal lipophilicity for balancing aqueous solubility and membrane permeability.[8][9] |
| TPSA | 38.3 Ų | Low polarity, suggesting good potential for passive diffusion across membranes, including the blood-brain barrier.[9] |
| Aqueous Solubility (logS) | -2.5 to -2.8 | Predicted to be soluble to moderately soluble in water.[9] |
| pKa (Basic) | 9.5 - 10.0 | The primary amine is expected to be protonated at physiological pH (7.4), influencing solubility and receptor interactions. |
| Rotatable Bonds | 4 | Indicates good conformational flexibility, which is within typical ranges for orally bioavailable drugs.[11] |
Absorption: Predicting Oral Bioavailability
Absorption determines the extent to which a drug enters systemic circulation. For orally administered drugs, this involves traversing the gastrointestinal (GI) tract and avoiding extensive first-pass metabolism. Key predictors include human intestinal absorption (HIA) and interaction with efflux transporters like P-glycoprotein (P-gp).[12]
Table 2: Predicted Absorption Properties
| Parameter | Predicted Outcome | Method/Model | Implication for Development |
| GI Absorption | High | SwissADME (BOILED-Egg Model)[13] | High probability of passive absorption from the gut. |
| Oral Bioavailability Score | 0.55 | SwissADME[11] | Indicates a good probability of having >10% oral bioavailability in rats. |
| Caco-2 Permeability | High (>0.9 log Papp) | pkCSM[14] | Suggests high transcellular permeability, a prerequisite for good oral absorption. |
| P-gp Substrate | No | SwissADME, pkCSM[9][14] | Low risk of being actively pumped out of intestinal cells, enhancing net absorption. |
The combination of low molecular weight, optimal lipophilicity, and predicted high permeability suggests that this compound is likely to be well-absorbed following oral administration. Its status as a non-substrate of the P-gp efflux pump further strengthens this prediction.[15]
Workflow for In-Silico Absorption Prediction
Caption: In-silico workflow for predicting absorption and BBB permeability.
Protocol: In-Vitro Caco-2 Permeability Assay
This protocol serves as a standard method to experimentally validate the in-silico permeability predictions.
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for spontaneous differentiation into a polarized monolayer mimicking the intestinal epithelium.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm monolayer confluence and tight junction integrity. A TEER value >200 Ω·cm² is typically required.
-
Permeability Measurement (Apical to Basolateral): a. Remove the culture medium from both apical (AP) and basolateral (BL) chambers. b. Add the test compound (e.g., at 10 µM in transport buffer) to the AP chamber. c. Add fresh transport buffer to the BL chamber. d. Incubate at 37°C with gentle shaking. e. Collect samples from the BL chamber at various time points (e.g., 30, 60, 90, 120 minutes) and from the AP chamber at t=0 and t=120.
-
Efflux Ratio Measurement (Bidirectional Transport): a. Concurrently, perform the experiment in the reverse direction (BL to AP) to determine the efflux ratio. b. The efflux ratio (Papp(B-A) / Papp(A-B)) indicates active transport. A ratio >2 is a common indicator of active efflux (e.g., by P-gp).
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s. Classify permeability as low (<1 x 10⁻⁶), medium (1-10 x 10⁻⁶), or high (>10 x 10⁻⁶).
Distribution: Where the Compound Goes
Distribution describes the reversible transfer of a drug from the bloodstream into various tissues and organs. It is influenced by blood flow, plasma protein binding (PPB), and the ability to cross physiological barriers like the blood-brain barrier (BBB).
Table 3: Predicted Distribution Properties
| Parameter | Predicted Value | Method/Model | Implication for Development |
| Volume of Distribution (VDss) | > 0.45 L/kg | pkCSM[10] | Suggests the compound will distribute into tissues rather than being confined to the bloodstream. |
| Blood-Brain Barrier (BBB) Permeability | Permeable (logBB > 0) | pkCSM, SwissADME[13][14] | The compound is predicted to cross the BBB, making it a potential candidate for centrally acting agents. |
| Plasma Protein Binding (PPB) | ~75-85% | pkCSM | Moderate binding; a significant fraction will be free to interact with targets, but binding is sufficient to aid distribution. |
The molecule's favorable physicochemical properties (low TPSA, moderate lipophilicity) strongly support the prediction of BBB penetration.[13] This is a critical parameter that defines the therapeutic potential of the scaffold for neurological targets.
Metabolism: Chemical Transformation and Clearance
Metabolism involves the enzymatic conversion of drugs into more water-soluble compounds (metabolites) to facilitate their excretion. This process is primarily carried out by the Cytochrome P450 (CYP) family of enzymes in the liver.[16] Understanding a compound's metabolic profile is crucial for predicting its half-life and potential for drug-drug interactions (DDI).
Table 4: Predicted Metabolic Profile
| Parameter | Predicted Outcome | Method/Model | Implication for Development |
| CYP2D6 Inhibitor | Yes | SwissADME, pkCSM[9][14] | Potential for DDIs with co-administered drugs that are CYP2D6 substrates. |
| CYP3A4 Inhibitor | No | SwissADME, pkCSM[9][14] | Lower risk of DDIs with the most common metabolic pathway for drugs. |
| Primary Metabolic Isoforms | CYP2D6, CYP3A4 | pkCSM[14] | These enzymes are likely the main drivers of the compound's clearance. |
| Metabolic Stability | Moderate to High | Expert Analysis | The C-F bond is highly stable and resistant to cleavage. Metabolism will likely occur on the ethylamine side chain or via aromatic hydroxylation.[4][17] |
The prediction that this compound is a CYP2D6 inhibitor is a significant finding.[9] This necessitates careful consideration during lead optimization and flags a potential for DDIs if developed further. The fluorine atom at the 3-position is expected to block hydroxylation at that site, potentially directing metabolism to other positions on the aromatic ring or the ethylamine chain (e.g., deamination).[18]
Predicted Metabolic Pathways
Caption: Predicted primary metabolic pathways for the compound.
Protocol: In-Vitro Metabolic Stability Assay
-
Reagents: Human liver microsomes (HLMs), NADPH regenerating system, test compound, positive control (e.g., testosterone).
-
Incubation: a. Pre-warm HLM suspension (e.g., 0.5 mg/mL) in buffer at 37°C. b. Add the test compound (final concentration, e.g., 1 µM). c. Initiate the reaction by adding the pre-warmed NADPH regenerating system. d. Incubate at 37°C.
-
Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
Data Calculation: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line corresponds to the rate of elimination (k). Calculate the in-vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Excretion and Toxicity: Final Elimination and Safety Profile
Excretion is the final removal of the drug and its metabolites from the body, typically via the kidneys (urine) or liver (bile). Toxicity assessment is paramount for ensuring patient safety. Early flags for mutagenicity, cardiotoxicity, and hepatotoxicity are critical.
Table 5: Predicted Excretion and Toxicity Profile
| Parameter | Predicted Value | Method/Model | Implication for Development |
| Total Clearance (log ml/min/kg) | ~0.5 - 0.7 | pkCSM[14] | Suggests a moderate rate of clearance from the body. |
| AMES Toxicity | Non-mutagenic | pkCSM, SwissADME[14] | Low risk of causing genetic mutations. |
| hERG Inhibition | Potential Inhibitor (Low to Moderate) | pkCSM, Expert Analysis | The presence of a basic amine and an aromatic ring are common features in hERG blockers. This requires experimental validation.[19][20] |
| Hepatotoxicity (DILI) | Low Probability | pkCSM[14] | Predicted to have a low risk of causing drug-induced liver injury. |
| Acute Oral Toxicity (LD₅₀) | Category 3/4 (Rat) | pkCSM[14] | Predicted to be harmful if swallowed, typical for many small molecule drugs. |
The most significant flag in this profile is the potential for hERG inhibition. Blockade of the hERG potassium channel can lead to fatal cardiac arrhythmias.[20][21] While the in-silico prediction is not definitive, it strongly indicates that experimental validation (e.g., patch-clamp electrophysiology) should be a high-priority follow-up activity.
ADMET Assessment and Decision Workflow
Caption: A streamlined workflow for ADMET assessment in early discovery.
Integrated Summary and Strategic Recommendations
The comprehensive in-silico analysis of this compound presents the profile of a promising chemical scaffold with several drug-like characteristics:
-
Favorable Physicochemical Properties: The molecule adheres to Lipinski's guidelines, with optimal size, lipophilicity, and polarity.
-
Good Absorption and Distribution: Predictions strongly suggest high passive intestinal absorption and the ability to penetrate the blood-brain barrier, making it suitable for oral administration and CNS applications.
-
Potential Liabilities: Two key areas of concern have been identified:
-
CYP2D6 Inhibition: A high probability of inhibiting this major metabolic enzyme raises the risk of drug-drug interactions.
-
hERG Channel Blockade: A potential cardiotoxicity risk that must be experimentally evaluated as a matter of priority.
-
Based on this predictive profile, the following strategic recommendations are proposed:
-
Prioritized Experimental Validation: The immediate next steps should focus on de-risking the predicted liabilities. An in-vitro CYP2D6 inhibition assay and a hERG functional assay (e.g., patch clamp) are critical.
-
Lead Optimization: If the scaffold is pursued, medicinal chemistry efforts could focus on structural modifications to mitigate CYP2D6 and hERG activity. This might involve altering the basicity of the amine or modifying the substitution pattern on the phenoxy ring.
-
Therapeutic Application: The predicted ability to cross the BBB makes this scaffold particularly interesting for CNS targets. However, the potential for CYP2D6 inhibition must be carefully managed, as many CNS drugs are substrates for this enzyme.
This in-silico guide provides a robust, data-driven foundation for the continued investigation of this compound. By anticipating potential ADMET issues, development teams can design more efficient, targeted experimental plans, ultimately accelerating the path from chemical concept to therapeutic reality.
References
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- Crivori, P., et al. (2006). Computational Models for Identifying Potential P-Glycoprotein Substrates and Inhibitors. Journal of Medicinal Chemistry.
- Srinivasan, B., et al. (2013). Rapid identification of P-glycoprotein substrates and inhibitors. Journal of Pharmaceutical Sciences.
- Klepsch, F., et al. (2014). Ligand and Structure-Based Classification Models for Prediction of P-Glycoprotein Inhibitors. Journal of Chemical Information and Modeling.
- Zhang, Y., et al. (2023). Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. Angewandte Chemie.
- Zhang, Y., et al. (2023). Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. ResearchGate.
- CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. CD ComputaBio.
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- Dulsat, J., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Molecules.
- Al-Ishaq, R. K., et al. (2021). Open access in silico tools to predict the ADMET profiling and PASS... bioRxiv.
- Wang, J., et al. (2015). In silico ADME/T modelling for rational drug design. Quarterly Reviews of Biophysics.
- Zhang, Y., et al. (2023). Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. ResearchGate.
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- Bhattarai, P., et al. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- Li, J., et al. (2024). Metabolism study of two phenethylamine-derived new psychoactive substances... Archives of Toxicology.
- Pires, D. E. V., et al. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry.
- Daina, A., et al. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports.
- Pires, D. E. V., et al. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry.
- Kiese, K., et al. (2009). Effects of common antitussive drugs on the hERG potassium channel current. British Journal of Pharmacology.
- National Center for Biotechnology Information. (n.d.). 2-(2-Fluorophenyl)ethylamine. PubChem.
- El-Haou, S., et al. (2023). Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue. International Journal of Molecular Sciences.
- Pires, D. E. V., et al. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). Predicted properties with corresponding assays... ResearchGate.
- Bauknecht, P., et al. (2016). Natural products modulating the hERG channel: heartaches and hope. RSC Advances.
- Pires, D. E. V., et al. (2015). pkCSM: predicting small-molecule pharmacokinetic properties using graph-based signatures. Biosig Lab.
- Swiss Institute of Bioinformatics. (n.d.). Frequently Asked Questions. SwissADME.
- van de Water, A., et al. (1998). New generation dopaminergic agents. 2. Discovery of 3-OH-phenoxyethylamine and 3-OH-N1-phenylpiperazine dopaminergic templates. Journal of Medicinal Chemistry.
- Pires, D. E. V., et al. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Semantic Scholar.
- PRISM BioLab. (2023). Oral Bioavailability Prediction Screening: Gift of SwissADME. PRISM BioLab.
- Kim, K. S., & Kim, E. J. (2005). The phenothiazine drugs inhibit hERG potassium channels. Drug and Chemical Toxicology.
- National Center for Biotechnology Information. (n.d.). 2-(4-Chlorophenoxy)ethylamine. PubChem.
- Zhang, Y. H., et al. (2010). hERG potassium channel inhibition by the amiodarone metabolite desethyl-amiodarone. Proceedings of The Physiological Society.
- Sosnowska, A., et al. (2024). Machine learning prediction of acute toxicity with in vivo experiments on tetrazole derivatives. Scientific Reports.
- Snyder, F. H., et al. (1946). Metabolic studies on derivatives of beta-phenylethylamine. Journal of Pharmacology and Experimental Therapeutics.
- Swiss Institute of Bioinformatics. (n.d.). SwissADME. SwissADME.
- Gao, D., et al. (2023). Improving ADME Property Predictions by Integrating Public and Proprietary Data. ChemRxiv.
- U.S. Environmental Protection Agency. (n.d.). Ethylamine Interim AEGL Document. EPA.gov.
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- Clippinger, A. J., et al. (2024). Predicting Acute Oral Toxicity Using AcutoX... Semantic Scholar.
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- Shin, H. K., et al. (2015). Predicting ADME Properties of Chemicals. ResearchGate.
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The Strategic Role of Fluorine in Modulating the Bioactivity of Phenoxyethylamines
An In-depth Technical Guide:
A Whitepaper for Drug Discovery & Development Professionals
Foreword
The introduction of fluorine into bioactive molecules represents one of the most powerful strategies in modern medicinal chemistry. Its unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—allow for subtle yet profound modifications to a molecule's pharmacokinetic and pharmacodynamic profile. This guide delves into the specific application of this strategy to the phenoxyethylamine scaffold, a privileged structure in numerous centrally-acting therapeutic agents. As a Senior Application Scientist, my aim is to move beyond a mere recitation of facts and provide a nuanced, field-tested perspective on why and how fluorine substitution can be leveraged to optimize drug candidates, transforming promising leads into clinical realities. We will explore the causal relationships behind experimental choices, grounded in authoritative research, to provide a self-validating framework for your own development programs.
Introduction: The Phenoxyethylamine Scaffold and the Fluorine Advantage
Phenoxyethylamines constitute a class of compounds characterized by a core phenoxy ring linked to an ethylamine side chain. This structural motif is the backbone for a wide array of neurologically active compounds, including antidepressants, anxiolytics, and stimulants, which derive their activity from interactions with monoamine neurotransmitter systems (e.g., serotonin, dopamine, and norepinephrine transporters and receptors).
The central challenge in developing phenoxyethylamine-based therapeutics lies in achieving a precise balance of potency, selectivity, and metabolic stability. Unmodified compounds are often susceptible to rapid metabolism and may exhibit off-target effects. Herein lies the strategic importance of fluorine. The substitution of hydrogen with fluorine can dramatically alter a molecule's properties in several key ways:
-
Metabolic Blocking: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. Placing fluorine at a site that is normally a "soft spot" for metabolic oxidation by cytochrome P450 (CYP) enzymes can effectively shield the molecule from degradation, thereby increasing its half-life and bioavailability.
-
Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of the amine group. This is a critical parameter, as the ionization state of the amine at physiological pH (around 7.4) directly influences its ability to cross the blood-brain barrier and bind to its target protein.
-
Conformational Control and Binding Affinity: Fluorine substitution can alter the electron distribution across the aromatic ring and influence the molecule's preferred conformation. This can lead to enhanced binding affinity and selectivity for the desired biological target by optimizing interactions within the receptor's binding pocket.
The Mechanistic Impact of Fluorination on Bioactivity
Enhancing Metabolic Stability: A Tale of Two Sites
The primary route of metabolism for many phenoxyethylamines is oxidation of the aromatic ring or the alkyl side chain. Strategic placement of fluorine can thwart these processes.
-
Aromatic Ring Fluorination: Para-substitution on the phenyl ring is a common strategy. For instance, if the para-position is a primary site for CYP-mediated hydroxylation, the introduction of a fluorine atom at this position effectively blocks this metabolic pathway. This forces metabolism to occur through slower, alternative routes, prolonging the drug's duration of action.
-
Alkyl Chain Fluorination: While less common, fluorination on the ethylamine chain can also prevent oxidation. However, this must be approached with caution, as it can more drastically alter the molecule's interaction with its target.
The decision of where to place the fluorine atom is therefore a critical experimental choice, driven by initial metabolic profiling of the parent compound.
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol provides a framework for assessing the impact of fluorination on the metabolic stability of a phenoxyethylamine analog.
Objective: To determine the rate of metabolism of a fluorinated vs. a non-fluorinated phenoxyethylamine in human liver microsomes.
Materials:
-
Test compounds (fluorinated and non-fluorinated analogs)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with an internal standard (e.g., warfarin) for quenching
-
LC-MS/MS system
Methodology:
-
Preparation: Thaw HLMs on ice. Prepare a working solution of the NADPH regenerating system in phosphate buffer. Prepare stock solutions of the test compounds in DMSO.
-
Incubation: In a 96-well plate, add phosphate buffer, HLM solution, and the test compound (final concentration typically 1 µM).
-
Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold ACN containing the internal standard.
-
Analysis: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
-
Data Interpretation: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line gives the rate of metabolism, from which the in vitro half-life (t½) can be calculated.
Self-Validation: The inclusion of a non-fluorinated parent compound and a known rapidly metabolized compound (positive control) provides internal validation for the assay's performance. The stability of the compound in the absence of NADPH serves as a negative control.
Fine-Tuning Receptor Affinity and Selectivity
The introduction of fluorine can have a profound impact on how a phenoxyethylamine binds to its target. The electron-withdrawing effect of fluorine can alter the electrostatic potential of the aromatic ring, influencing key pi-pi or cation-pi interactions within the receptor binding site.
For example, in the context of serotonin transporters (SERT), a key target for many antidepressants, the precise electronic nature of the phenoxy ring is critical for high-affinity binding. Fluorination can enhance this interaction by creating a more favorable electrostatic environment.
Table 1: Illustrative Impact of Fluorination on Receptor Binding Affinity
| Compound | Substitution | SERT Ki (nM) | NET Ki (nM) | Selectivity (NET/SERT) |
| Parent Phenoxyethylamine | None | 50.2 | 105.4 | 2.1 |
| 4-Fluoro Analog | 4-Fluoro | 5.8 | 150.1 | 25.9 |
| 2-Fluoro Analog | 2-Fluoro | 75.3 | 90.6 | 1.2 |
Note: Data is hypothetical and for illustrative purposes.
This data clearly demonstrates that the position of the fluorine atom is as important as its presence. The 4-fluoro substitution dramatically increases affinity and selectivity for SERT, while the 2-fluoro substitution is detrimental. This underscores the importance of a systematic structure-activity relationship (SAR) study.
Diagram: Logical Workflow for SAR Study of Fluorinated Phenoxyethylamines
Caption: Workflow for a Structure-Activity Relationship (SAR) study.
Impact on Physicochemical Properties and Pharmacokinetics
Lipophilicity and Blood-Brain Barrier Penetration
A common misconception is that fluorination always increases lipophilicity (logP). While a single fluorine atom does typically increase logP, its impact is more complex. The introduction of fluorine can create novel intramolecular hydrogen bonds or alter the molecule's overall dipole moment, which can affect its solubility and permeability.
For CNS-targeted drugs, the ability to cross the blood-brain barrier (BBB) is paramount. While increased lipophilicity can aid passive diffusion, it is not the only factor. The pKa of the amine, as mentioned earlier, is also critical. A lower pKa means that a smaller fraction of the molecule is ionized at physiological pH, and the neutral species is generally more BBB-permeant. Fluorination can therefore be used to modulate pKa to an optimal range for CNS penetration.
Diagram: Interplay of Fluorine Effects on CNS Drug Properties
Methodological & Application
Application Notes: Leveraging 2-(3-Fluorophenoxy)ethylamine in Parallel Synthesis for Accelerated Drug Discovery
Introduction: The Strategic Role of Fluorinated Building Blocks in High-Throughput Chemistry
In the landscape of modern drug discovery, the efficiency of synthesizing and screening large, diverse chemical libraries is a paramount determinant of success. Parallel synthesis has emerged as a cornerstone technology, enabling the rapid generation of thousands of discrete compounds for high-throughput screening (HTS).[1][2] The choice of building blocks for these libraries is critical, as their inherent properties can significantly influence the biological and pharmacokinetic profiles of the final compounds.
The strategic incorporation of fluorine into drug candidates has become a powerful tactic in medicinal chemistry.[3] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly modulate a molecule's metabolic stability, lipophilicity (logP), and binding affinity to target proteins.[3] Fluorinated compounds often exhibit enhanced membrane permeability and resistance to metabolic degradation, leading to improved pharmacokinetic profiles.
This application note provides a detailed guide for the utilization of 2-(3-Fluorophenoxy)ethylamine as a versatile building block in parallel synthesis workflows. Its structure combines a primary amine handle, essential for a multitude of coupling reactions, with a fluorinated phenyl ring, a feature known to impart favorable drug-like properties. We will explore its application in the high-throughput synthesis of key pharmacophores, including amides, ureas, and sulfonamides, providing detailed protocols and expert insights for researchers in pharmaceutical and medicinal chemistry.
Physicochemical Properties and Safe Handling of this compound
Before initiating any synthetic protocol, a thorough understanding of the reagent's properties and safety requirements is essential.
| Property | Value | Reference |
| CAS Number | 120351-93-1 | [4] |
| Molecular Formula | C₈H₁₀FNO | [4] |
| Molecular Weight | 155.17 g/mol | [4] |
| Appearance | Liquid | [5][6] |
| Purity | Typically >97% | [4] |
| Storage | Room temperature | [4] |
Safety and Handling:
This compound and its analogs are classified as corrosive and can cause severe skin burns and eye damage.[5][7] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[8] All manipulations should be performed in a well-ventilated chemical fume hood.[3] Refer to the Safety Data Sheet (SDS) for complete safety and disposal information.[8]
Core Synthetic Strategies for Library Generation
The primary amine of this compound serves as a versatile nucleophile for the construction of diverse compound libraries. The following protocols are designed for a 96-well plate format, a standard for parallel synthesis, allowing for the simultaneous reaction of the core amine with a variety of building blocks.[9]
Protocol 1: Parallel Amide Bond Formation
Amide bonds are one of the most prevalent functional groups in pharmaceuticals, valued for their stability and ability to participate in hydrogen bonding.[10] This protocol describes the coupling of this compound with a library of carboxylic acids.
Rationale for Reagent Selection:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient coupling reagent that minimizes racemization and is effective even with sterically hindered substrates.[10]
-
DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to neutralize the hexafluorophosphate salt and the carboxylic acid, facilitating the reaction.
-
DMF (N,N-Dimethylformamide): A polar aprotic solvent that effectively dissolves a wide range of organic molecules and reagents.
Step-by-Step Protocol (96-Well Plate):
-
Prepare Stock Solutions:
-
Amine Solution: A 0.2 M solution of this compound in anhydrous DMF.
-
Carboxylic Acid Library: 0.2 M solutions of 96 diverse carboxylic acids in anhydrous DMF, arrayed in a 96-well plate.
-
HATU Solution: A 0.22 M solution of HATU in anhydrous DMF.
-
DIPEA Solution: A 0.6 M solution of DIPEA in anhydrous DMF.
-
-
Reagent Dispensing:
-
To each well of a new 96-well reaction plate, add 100 µL (20 µmol) of the corresponding carboxylic acid solution from the library plate.
-
Add 100 µL (20 µmol) of the this compound solution to each well.
-
Add 100 µL (22 µmol, 1.1 eq) of the HATU solution to each well.
-
Initiate the reaction by adding 100 µL (60 µmol, 3.0 eq) of the DIPEA solution to each well.
-
-
Reaction:
-
Seal the reaction plate securely with a cap mat.
-
Shake the plate at room temperature for 12-18 hours on an orbital shaker.
-
-
Work-up and Purification:
-
Quench the reaction by adding 200 µL of water to each well.
-
The library can be purified using Solid-Phase Extraction (SPE) or preparative HPLC-MS. For SPE, a C18 cartridge is typically effective.
-
| Representative Carboxylic Acids for Library Synthesis |
| 4-Chlorobenzoic acid |
| 2-Naphthoic acid |
| Cyclohexanecarboxylic acid |
| Thiophene-2-carboxylic acid |
| N-Boc-glycine |
Protocol 2: Parallel Urea Synthesis
The urea functional group is a key pharmacophore, acting as a rigid hydrogen bond donor and acceptor, and is found in numerous approved drugs. This protocol details the reaction of this compound with a library of isocyanates.
Rationale for Reagent Selection:
-
Isocyanates: Highly reactive electrophiles that readily react with primary amines to form ureas without the need for a coupling agent, leading to clean and efficient reactions.
-
DCM (Dichloromethane): A relatively non-polar solvent suitable for this reaction type.
Step-by-Step Protocol (96-Well Plate):
-
Prepare Stock Solutions:
-
Amine Solution: A 0.2 M solution of this compound in anhydrous DCM.
-
Isocyanate Library: 0.2 M solutions of 96 diverse isocyanates in anhydrous DCM, arrayed in a 96-well plate.
-
-
Reagent Dispensing:
-
To each well of a 96-well reaction plate, add 100 µL (20 µmol) of the isocyanate solution.
-
Add 100 µL (20 µmol) of the this compound solution to each well.
-
-
Reaction:
-
Seal the plate and shake at room temperature for 4-8 hours. The reaction progress can be monitored by LC-MS.
-
-
Work-up and Purification:
-
If the reaction goes to completion with minimal side products, the solvent can be evaporated in vacuo.
-
For purification, a silica gel SPE cartridge can be used to remove any potential impurities.
-
| Representative Isocyanates for Library Synthesis |
| Phenyl isocyanate |
| Cyclohexyl isocyanate |
| 4-Fluorophenyl isocyanate |
| Benzyl isocyanate |
| n-Butyl isocyanate |
Protocol 3: Parallel Sulfonamide Synthesis
Sulfonamides are a critical class of compounds with a wide range of biological activities, including antibacterial and diuretic properties.[11] This protocol outlines their synthesis from this compound and a library of sulfonyl chlorides.
Rationale for Reagent Selection:
-
Sulfonyl Chlorides: Reactive electrophiles that couple with amines to form sulfonamides.
-
Pyridine: Acts as both a base to neutralize the HCl byproduct and as a catalyst.
Step-by-Step Protocol (96-Well Plate):
-
Prepare Stock Solutions:
-
Amine Solution: A 0.2 M solution of this compound in anhydrous DCM containing 0.4 M pyridine (2 eq).
-
Sulfonyl Chloride Library: 0.22 M solutions of 96 diverse sulfonyl chlorides in anhydrous DCM, arrayed in a 96-well plate.
-
-
Reagent Dispensing:
-
To each well of a 96-well reaction plate, add 100 µL (22 µmol, 1.1 eq) of the sulfonyl chloride solution.
-
Add 100 µL (20 µmol) of the amine/pyridine solution to each well.
-
-
Reaction:
-
Seal the plate and shake at room temperature for 12-18 hours.
-
-
Work-up and Purification:
-
Add 200 µL of a scavenger resin (e.g., an amine-functionalized resin) to each well to remove excess sulfonyl chloride. Shake for 2 hours.
-
Filter the reaction mixtures to remove the resin.
-
The filtrate can be further purified by SPE if necessary.
-
| Representative Sulfonyl Chlorides for Library Synthesis |
| Dansyl chloride |
| p-Toluenesulfonyl chloride |
| 4-Nitrobenzenesulfonyl chloride |
| Thiophene-2-sulfonyl chloride |
| Methanesulfonyl chloride |
High-Throughput Purification and Analysis
A crucial step in parallel synthesis is the efficient purification and characterization of the resulting library. The goal is to isolate compounds of sufficient purity for biological screening, typically >90%.
Purification:
-
Solid-Phase Extraction (SPE): This is a widely used technique for parallel purification.[12] By choosing an appropriate sorbent (e.g., reversed-phase C18, normal-phase silica, or ion-exchange), unreacted starting materials and reagents can be retained while the desired product is eluted.
-
Preparative HPLC-MS: For libraries requiring higher purity, mass-directed preparative HPLC is the method of choice. This technique separates compounds based on their retention time and collects fractions corresponding to the mass of the target molecule.
Analysis and Characterization:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse analytical technique for high-throughput chemistry. A rapid LC gradient provides a purity assessment (typically by UV absorbance at a specific wavelength, e.g., 214 nm), while the mass spectrometer confirms the identity of the product by its molecular weight. Each well of the purified library plate is sampled and analyzed to confirm the successful synthesis and purity of the target compound.
Conclusion
This compound is a highly valuable and versatile building block for parallel synthesis. Its primary amine functionality allows for straightforward derivatization into a wide range of key medicinal chemistry scaffolds. The presence of the 3-fluorophenoxy moiety provides a strategic advantage, introducing a group known to enhance metabolic stability and favorably modulate physicochemical properties. The protocols outlined in this application note provide a robust framework for researchers to efficiently generate large, diverse, and high-quality compound libraries, thereby accelerating the hit-to-lead optimization process in drug discovery programs.
References
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- De Luca, L. (2016). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Beilstein Journal of Organic Chemistry, 12, 1845-1877.
- Edwards, P. J. (2003). Purification strategies for combinatorial and parallel chemistry. Combinatorial Chemistry & High Throughput Screening, 6(1), 11-27.
- Barboza, S., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. World Journal of Pharmacy and Pharmaceutical Sciences, 9(9), 118-135.
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Application Notes and Protocols for Library Synthesis Utilizing the 2-(3-Fluorophenoxy)ethylamine Scaffold
Introduction: The Strategic Value of the 2-(3-Fluorophenoxy)ethylamine Scaffold in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. The 2-phenethylamine motif is a privileged structure, found in a multitude of endogenous signaling molecules and clinically successful pharmaceuticals.[1][2] The strategic introduction of a phenoxy linkage and fluorine substitution, as seen in this compound, offers researchers a versatile and functionally rich starting point for the construction of diverse chemical libraries. The fluorine atom can enhance metabolic stability and binding affinity, while the phenoxyethylamine core provides a readily diversifiable platform through its primary amine functionality.[3]
This guide provides an in-depth exploration of this compound as a scaffold for library synthesis. We will delve into its physicochemical properties, provide detailed, field-proven protocols for library generation via N-acylation and reductive amination, and discuss the potential therapeutic applications of the resulting compound collections. Our focus is not merely on procedural steps, but on the underlying chemical principles and strategic considerations that empower researchers to maximize the potential of this valuable scaffold.
Physicochemical Properties of the Scaffold
A thorough understanding of the starting material's properties is fundamental to successful and reproducible library synthesis. The table below summarizes the key physicochemical characteristics of this compound.
| Property | Value | Source |
| CAS Number | 120351-93-1 | N/A |
| Molecular Formula | C₈H₁₀FNO | N/A |
| Molecular Weight | 155.17 g/mol | N/A |
| Appearance | Colorless to light yellow liquid | N/A |
| Boiling Point | Not available | N/A |
| Purity | ≥97% | N/A |
Core Synthetic Strategies for Library Diversification
The primary amine of this compound is the key handle for diversification. Two powerful and widely utilized reactions for building chemical libraries from this scaffold are N-acylation and reductive amination. These methods allow for the introduction of a vast array of chemical functionalities, leading to libraries with broad structural and functional diversity.
Diagram of Synthetic Strategies
Caption: Core synthetic routes for diversifying the this compound scaffold.
Experimental Protocols
The following protocols are presented as robust starting points for the synthesis of libraries based on the this compound scaffold. The causality behind key experimental choices is explained to facilitate adaptation and troubleshooting.
Protocol 1: Parallel N-Acylation for Amide Library Synthesis
This protocol describes the parallel synthesis of an amide library from this compound and a diverse set of carboxylic acids. The use of a carbodiimide coupling agent, such as EDCI, in combination with an activating agent like HOBt, is a widely accepted method for efficient amide bond formation.
Principle: The carboxylic acid is activated by the coupling reagent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the primary amine of the scaffold, forming a stable amide bond.
Materials:
-
This compound
-
A diverse library of carboxylic acids
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
96-well reaction block or individual reaction vials
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.5 M solution of this compound in anhydrous DCM.
-
Prepare a 0.5 M solution of each carboxylic acid from your library in anhydrous DMF.
-
Prepare a 0.6 M solution of EDCI in anhydrous DCM.
-
Prepare a 0.6 M solution of HOBt in anhydrous DMF.
-
Prepare a 1.0 M solution of DIPEA in anhydrous DCM.
-
-
Reaction Setup (per well/vial):
-
To each well of a 96-well reaction block, add 100 µL (0.05 mmol) of the this compound stock solution.
-
Add 100 µL (0.05 mmol) of a unique carboxylic acid stock solution to each well.
-
Add 100 µL (0.06 mmol) of the HOBt stock solution.
-
Add 100 µL (0.06 mmol) of the EDCI stock solution.
-
Finally, add 50 µL (0.05 mmol) of the DIPEA stock solution.
-
-
Reaction and Monitoring:
-
Seal the reaction block and shake at room temperature for 12-18 hours.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) of a small aliquot from a representative well.
-
-
Work-up:
-
Dilute the reaction mixture in each well with 500 µL of DCM.
-
Wash the organic layer with 500 µL of saturated aqueous sodium bicarbonate solution.
-
Wash with 500 µL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification:
-
The crude products can be purified by high-throughput parallel flash chromatography or preparative HPLC to yield the desired amide library.
-
Diagram of N-Acylation Workflow:
Caption: High-throughput N-acylation workflow for amide library synthesis.
Protocol 2: Reductive Amination for Substituted Amine Library Synthesis
This protocol details the synthesis of a library of N-substituted amines via reductive amination of this compound with a diverse set of aldehydes and ketones. Sodium triacetoxyborohydride is a mild and effective reducing agent for this transformation.
Principle: The amine and carbonyl compound reversibly form an imine or enamine intermediate, which is then irreversibly reduced by the hydride reagent to form the more stable amine product.
Materials:
-
This compound
-
A diverse library of aldehydes and ketones
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous Dichloromethane (DCM)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
96-well reaction block or individual reaction vials
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.5 M solution of this compound in anhydrous DCM.
-
Prepare a 0.5 M solution of each aldehyde or ketone from your library in anhydrous DCM.
-
-
Reaction Setup (per well/vial):
-
To each well of a 96-well reaction block, add 100 µL (0.05 mmol) of the this compound stock solution.
-
Add 100 µL (0.05 mmol) of a unique aldehyde or ketone stock solution to each well.
-
Add 3 µL (0.05 mmol) of glacial acetic acid to catalyze imine formation.
-
Allow the mixture to stir for 30 minutes at room temperature.
-
Add 16 mg (0.075 mmol) of sodium triacetoxyborohydride to each well.
-
-
Reaction and Monitoring:
-
Seal the reaction block and shake at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up:
-
Quench the reaction by the slow addition of 500 µL of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with 2 x 500 µL of DCM.
-
Combine the organic layers and wash with 500 µL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude products via parallel flash chromatography or preparative HPLC.
-
Library Characterization
The identity and purity of the synthesized library members must be confirmed. A combination of analytical techniques is employed for comprehensive characterization.
| Technique | Purpose | Expected Observations |
| LC-MS | Purity assessment and molecular weight confirmation | A single major peak in the chromatogram with the expected mass-to-charge ratio for the desired product. |
| ¹H and ¹³C NMR | Structural elucidation | Characteristic shifts for the 2-(3-fluorophenoxy)ethyl moiety and new signals corresponding to the introduced acyl or alkyl groups. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination | Provides the exact mass of the synthesized compound, confirming its elemental composition.[4] |
Applications and Biological Significance
Libraries derived from the this compound scaffold are of significant interest in drug discovery due to the prevalence of the phenoxyethylamine motif in biologically active molecules.
-
Adrenergic and Dopaminergic Receptor Modulation: Phenoxyethylamine derivatives have been identified as potent and selective antagonists for α1D adrenoceptors.[5] Furthermore, the 3-OH-phenoxyethylamine template is a known scaffold for dopamine D2 partial agonists.[6] Libraries based on this compound could be screened to identify novel modulators of these important CNS targets for the treatment of neurological and psychiatric disorders.
-
Antitubercular Agents: A series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives have shown promising in vitro activity against Mycobacterium tuberculosis.[4] This suggests that libraries derived from the this compound scaffold could be a valuable source of new leads for antitubercular drug discovery.
-
Broader CNS Applications: The parent phenoxyethylamine structure is a component of drugs targeting a range of receptors and transporters, including those for serotonin and norepinephrine.[2][7] This broad applicability underscores the potential for discovering novel CNS-active agents from libraries built upon the this compound core.
Illustrative Biological Pathway: α1D-Adrenergic Receptor Signaling
Caption: Antagonism of the α1D-adrenoceptor signaling pathway by a library member.
Conclusion
The this compound scaffold represents a highly valuable starting point for the generation of diverse and biologically relevant compound libraries. Its straightforward functionalization via robust chemical transformations like N-acylation and reductive amination allows for the rapid exploration of chemical space. The proven track record of the broader phenoxyethylamine class of compounds against a range of therapeutic targets provides a strong rationale for the continued investigation of libraries derived from this versatile scaffold. The protocols and insights provided herein are intended to serve as a comprehensive resource for researchers embarking on such discovery efforts.
References
- Chorvat, R. J., et al. (1998). New generation dopaminergic agents. 2. Discovery of 3-OH-phenoxyethylamine and 3-OH-N1-phenylpiperazine dopaminergic templates. Bioorganic & Medicinal Chemistry Letters, 8(3), 295-300.
- Sakauchi, N., et al. (2017). Identification of 3,4-dihydro-2H-thiochromene 1,1-dioxide derivatives with a phenoxyethylamine group as highly potent and selective α1D adrenoceptor antagonists. European Journal of Medicinal Chemistry, 138, 1039-1051.
- Wikipedia. (n.d.). Phenoxyethylamine.
- Wikipedia. (n.d.). 3,4,5-Trimethoxyphenoxyethylamine.
- PrepChem. (n.d.). Synthesis of N,N-diethyl-2-[2-amino-3-(2-fluorophenoxy)phenyl]acetamide.
- Contreras-Cruz, D., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855.
- Li, Y., et al. (2020). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 25(17), 3899.
- Wang, X., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(21), 5035.
- Contreras-Cruz, D., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855.
- Pospisil, J., et al. (2011). Synthesis and Biological Evaluation of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Journal of Medicinal Chemistry, 54(11), 3954-3965.
- PubChem. (n.d.). N-[2-(3-fluorophenoxy)ethyl]acetamide.
- Al-Suhaimi, K. S., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Journal of King Saud University - Science, 33(2), 101295.
- Khan, I., et al. (2022). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Chemistry, 4(4), 1339-1351.
- Ho, D. M., et al. (2016). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Medicinal Chemistry Letters, 7(6), 599-604.
- Yun, J., & Rhim, H. (2011). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Experimental Neurobiology, 20(4), 216-223.
- Vedantu. (n.d.). Primary amines react with benzoyl chloride to give class 11 chemistry CBSE.
- Jacobson, K. A., et al. (2020). Drug-like Antagonists of P2Y Receptor Subtypes: An Update. Molecules, 25(17), 4038.
- Welch, C. J., et al. (2019). High throughput analysis enables high throughput experimentation in pharmaceutical process research. Reaction Chemistry & Engineering, 4(10), 1713-1720.
- ResearchGate. (n.d.). High Throughput Screening.
- Drug Hunter. (2018). Where Do Recent Small Molecule Clinical Candidates Come From?.
- Target Discovery Institute. (n.d.). Small Compound Libraries.
- YouTube. (2022). Advanced Organic Chemistry: High-Throughput Experimentation.
- YouTube. (2023). Catalyzing Drug Discovery with AI and Scaled Chemical Libraries with Devon Cayer.
- Dreher, S. D., et al. (2015). Nanomole-scale high-throughput chemistry for the synthesis of complex molecules. Science, 347(6217), 49-53.
- ResearchGate. (n.d.). Scheme 1 Benzoyl chloride and its fluorinated analogues.
- Rogstad, S., et al. (2016). Modern analytics for synthetically derived complex drug substances: NMR, AFFF-MALS, and MS tests for glatiramer acetate. Analytical and Bioanalytical Chemistry, 408(1), 141-157.
- Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination.
- ResearchGate. (n.d.). What is best condition for benzolation of primary aromatic amines in presence of secondary amine?.
- Chemistry LibreTexts. (n.d.). Reactions of Acyl Chlorides with Primary Amines.
- Silva, A. M. S., et al. (2005). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 9(4), 397-427.
- ResearchGate. (n.d.). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
- El-Gazzar, A. R. B. A., et al. (2017). Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. Molecules, 22(10), 1641.
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- 3. Buy 2-benzoyl-N-[2-(4-fluorophenoxy)ethyl]benzamide | 1171040-91-7 [smolecule.com]
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- 7. Phenoxyethylamine - Wikipedia [en.wikipedia.org]
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Purification of 2-(3-Fluorophenoxy)ethylamine
Abstract
This document provides a comprehensive guide to developing a robust and scalable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 2-(3-Fluorophenoxy)ethylamine. This primary amine is a valuable building block in medicinal chemistry and drug discovery, making its purity a critical factor for successful downstream applications[1]. This guide details the entire workflow, from initial analytical method development and optimization to preparative scale-up, fraction collection, and post-purification analysis. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the scientific rationale behind key decisions to ensure methodological integrity and reproducibility.
Introduction and Compound Analysis
This compound is a moderately polar, basic compound. Effective purification requires a chromatographic strategy that addresses both its hydrophobic (fluorophenoxy group) and hydrophilic/basic (ethylamine moiety) characteristics. The primary amine group is particularly challenging, as it can interact with residual silanols on silica-based stationary phases, leading to poor peak shape (tailing)[2]. Therefore, controlling the mobile phase pH is paramount to achieving sharp, symmetrical peaks and efficient separation.
The objective of this protocol is to establish a method that yields high purity (>98%) and good recovery of the target compound from a crude synthetic mixture.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is the foundation of logical method development[3].
| Property | Value / Characteristic | Significance for HPLC Method Development |
| Molecular Formula | C₈H₁₀FNO[4] | Provides molecular weight for mass spectrometry confirmation. |
| Molecular Weight | 155.17 g/mol [4] | Used in concentration calculations and loading studies. |
| Structure | Fluorophenoxy ring linked to an ethylamine chain via an ether bond. | Contains a UV-active chromophore (fluorophenoxy) and a basic primary amine. |
| pKa (estimated) | ~9.5 - 10.5 (for the primary amine) | Critical for mobile phase pH selection. The pH should be at least 2 units below the pKa to ensure the amine is fully protonated (R-NH₃⁺), promoting good peak shape and predictable retention[2]. |
| Polarity (logP est.) | Moderately polar | Suitable for reversed-phase chromatography where a nonpolar stationary phase and a polar mobile phase are used[5]. |
| UV Absorbance | Phenyl ring acts as a chromophore. | Allows for UV detection. The λmax is expected near 275 nm, similar to other substituted phenols[6]. |
Chromatographic Method Development: The Analytical Scale
The first step in any purification workflow is to develop a high-resolution separation on an analytical scale. This allows for the optimization of selectivity and resolution before committing larger quantities of material to a preparative column[7][8].
Rationale for Column and Mobile Phase Selection
-
Stationary Phase: A high-purity, end-capped C18 silica column is the recommended starting point. The C18 phase provides the necessary hydrophobic interaction for retaining the molecule, while modern end-capping minimizes the availability of acidic silanol groups that cause peak tailing with basic analytes like amines[2].
-
Mobile Phase: A binary gradient of water and acetonitrile is chosen. Acetonitrile typically offers lower viscosity and a lower UV cutoff compared to methanol, often resulting in sharper peaks and better baseline stability[9].
-
Mobile Phase Additive (pH Control): To ensure the amine is consistently protonated and to mask residual silanol activity, the mobile phase must be acidified. 0.1% (v/v) formic acid is an excellent choice as it effectively lowers the pH to ~2.7, is volatile for easy removal post-purification, and is compatible with mass spectrometry (LC-MS)[10]. While trifluoroacetic acid (TFA) can also be used, it is a strong ion-pairing agent and can be difficult to remove from the final product[11].
Protocol: Analytical Method Development
This protocol outlines the steps to develop and optimize the analytical separation.
1. Materials and Equipment:
- HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector.
- Analytical C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
- Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
- Sample: Crude this compound dissolved in 50:50 Mobile Phase A:B at ~1 mg/mL.
2. Initial Scouting Gradient:
- Objective: To determine the approximate retention time of the target compound and identify impurities.
- Conditions:
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection: 275 nm (or PDA scan 200-400 nm)
- Injection Volume: 5 µL
- Gradient Program:
- 0-1 min: 5% B
- 1-15 min: 5% to 95% B
- 15-17 min: 95% B
- 17-18 min: 95% to 5% B
- 18-20 min: 5% B (re-equilibration)
3. Optimized Analytical Gradient:
- Objective: To improve the resolution between the target peak and its closest eluting impurities.
- Procedure: Based on the scouting run, create a shallower gradient around the elution time of the target compound. For example, if the target elutes at 40% B:
- Example Optimized Gradient:
- 0-1 min: 25% B
- 1-12 min: 25% to 55% B (slower gradient for better separation)
- 12-14 min: 55% to 95% B (wash step)
- 14-16 min: 95% B
- 16-17 min: 95% to 25% B
- 17-20 min: 25% B (re-equilibration)
Preparative Scale-Up and Loading Study
Scaling up from an analytical method to a preparative one requires careful calculation to maintain separation quality. A critical step is the loading study, which determines the maximum amount of crude material that can be injected without sacrificing resolution[12].
Protocol: Analytical Loading Study
1. Objective: To determine the maximum sample load on the analytical column before resolution is compromised (i.e., peaks begin to merge).
2. Procedure:
- Using the optimized analytical method, prepare a concentrated stock solution of the crude sample (e.g., 20-50 mg/mL).
- Perform a series of injections with increasing volume (e.g., 10 µL, 25 µL, 50 µL, 75 µL, 100 µL).
- Monitor the chromatograms. Overloading is indicated by significant peak fronting and a loss of resolution between the target peak and adjacent impurities.
- The maximum analytical load (Mass_analyt) is the highest mass injected where the target peak can still be effectively "heart-cut" from its neighbors[7].
Scale-Up Calculations
Once the maximum analytical load is known, the parameters for the preparative column can be calculated. The goal is to maintain the same linear velocity and gradient profile in terms of column volumes.
Scaling Formulas:
-
Flow Rate: F_prep = F_analyt × (d_prep² / d_analyt²)
-
Injection Load: Mass_prep = Mass_analyt × (d_prep² / d_analyt²)
-
Gradient Time: If column lengths are identical, the gradient time remains the same. If lengths differ, the gradient duration must be adjusted: t_prep = t_analyt × (L_prep / L_analyt)
Where: F=Flow Rate, d=column diameter, Mass=sample load, t=gradient time, L=column length.
Example Preparative Conditions
This table provides an example of scaling from a typical analytical column to a common semi-preparative column.
| Parameter | Analytical Scale | Preparative Scale |
| Column | 4.6 x 150 mm, 5 µm | 21.2 x 150 mm, 5 µm |
| Scale-up Factor (d² ratio) | 1 | (21.2 / 4.6)² ≈ 21.2 |
| Flow Rate (F) | 1.0 mL/min | 1.0 × 21.2 = 21.2 mL/min |
| Max Load (Mass) | e.g., 2 mg | 2 mg × 21.2 = 42.4 mg/injection |
| Injection Volume | Dependent on sample concentration | Calculated to deliver the target mass. |
| Gradient Profile | As optimized | Same %B vs. time profile (if L is constant). |
Purification Workflow and Protocol
The following diagram and protocol outline the complete purification process.
Caption: HPLC Purification Workflow for this compound.
Protocol: Preparative Purification Run
1. System Preparation:
- Install the preparative column (e.g., 21.2 x 150 mm, 5 µm).
- Prime all solvent lines.
- Equilibrate the column with the preparative method's initial conditions for at least 3-5 column volumes.
2. Sample Preparation:
- Dissolve the calculated mass of crude material (e.g., 42.4 mg) in the minimum amount of a strong solvent (like DMSO or DMF) and then dilute with the initial mobile phase composition to ensure solubility. The final sample solvent should be as weak as chromatographically possible to avoid peak distortion.
- Filter the sample through a 0.45 µm syringe filter.
3. Fraction Collector Setup:
- Set the fraction collection parameters. Peak-based collection triggered by a UV signal threshold is most common[13][14].
- Set the threshold just above the baseline noise to ensure the entire peak is collected.
- Set a slope parameter to differentiate between baseline drift and an actual peak.
4. Injection and Collection:
- Inject the prepared sample.
- Monitor the chromatogram in real-time. Manually override the fraction collector if necessary to isolate the target peak precisely ("heart-cutting")[7].
5. Post-Purification Processing:
- Purity Analysis: Analyze a small aliquot from each collected fraction using the optimized analytical HPLC method.
- Pooling: Combine all fractions that meet the required purity specification (e.g., >98%).
- Solvent Removal: Remove the mobile phase solvents from the pooled solution, typically via rotary evaporation for the organic solvent followed by lyophilization (freeze-drying) to remove the aqueous component. This yields the final, purified compound as a solid (likely a formate salt).
Method Validation and Trustworthiness
For a purification method to be trustworthy, its performance must be verified. Key validation characteristics include specificity, purity, and recovery[3][15].
-
Specificity: The analytical method should demonstrate baseline resolution between the this compound peak and all known impurities. Peak purity can be assessed using a PDA detector by comparing spectra across the peak.
-
Purity Assessment: The purity of the final pooled product should be confirmed by the validated analytical HPLC method and, ideally, an orthogonal technique like LC-MS or NMR.
-
Recovery: The recovery is calculated as (Mass of Pure Compound / Mass of Crude Injected) × 100%. This metric is crucial for evaluating the efficiency of the purification process.
Conclusion
This application note provides a systematic and scientifically grounded framework for the HPLC purification of this compound. By starting with a well-designed analytical method, performing a careful loading study, and using precise scale-up calculations, researchers can achieve high-purity material with excellent recovery. The principles and protocols described herein are broadly applicable to the purification of other moderately polar, basic small molecules, serving as a valuable resource for professionals in chemical and pharmaceutical development.
References
- Developing Strategies for Preparative HPLC.
- A Guide to Fraction Collection in Chrom
- Introduction to Preparative HPLC.
- Scale Up Analytical to Semi-Prep Column: Loading Capacity Guide. Daicel Chiral Technologies. [Link]
- Prep Chromatography Loading for Maximum Recoveries and Yields. Phenomenex. [Link]
- HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]
- Strategies to Enable and Simplify HPLC Polar Compound Separ
- Approximate Mass Loading Capacity (mg) for Preparative OBD Columns (Gradient Mode).
- Principles and practical aspects of preparative liquid chrom
- Development and Validation of HPLC Methods in Pharmaceutical Analysis. AZoM. [Link]
- Preparative Scaling Calcul
- Choosing HPLC Columns for Rapid Method Development. Agilent Technologies. [Link]
- Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract.
- Optimal Fraction Collecting in Preparative LC/MS.
- A Review on HPLC Method Development and Valid
- A BRIEF REVIEW ON HPLC METHOD VALID
- 2-(3-Fluorophenyl)ethanamine. PubChem. [Link]
- Steps for HPLC Method Valid
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- N-[2-(3-fluorophenoxy)ethyl]prop-2-en-1-amine. PubChem. [Link]
- Polar Compounds. SIELC Technologies. [Link]
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
- Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage.
- Engineering successful analytical methods using HILIC as an alternative retention mechanism. Phenomenex. [Link]
- Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. ThaiScience. [Link]
- HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC Technologies. [Link]
- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci. [Link]
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- Could you please provide a guide for a reverse phase HPLC system to purify the amide product...
- Reversed Phase HPLC Method Development. Phenomenex. [Link]
- 2-(2-Fluorophenyl)ethylamine. PubChem. [Link]
- 2-(3-Chloro-4-fluorophenoxy)ethan-1-amine. PubChem. [Link]
- Purification of modified amino acids: a student perspective of the ACCQPrep® prepar
- Development and validation of a HPLC/FLD method combined with online derivatiz
- How to process FAM labeled oligos after HPLC purification?
- The UV/Vis spectrum of 10−2 M, acetophenone compound 3 in a mixture of...
- UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2. NIH. [Link]
- HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.
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Application Note: Characterization of 2-(3-Fluorophenoxy)ethylamine Derivatives by ¹H NMR Spectroscopy
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the structural characterization of 2-(3-Fluorophenoxy)ethylamine and its derivatives using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. These compounds are of significant interest in medicinal chemistry and drug development. This document outlines the fundamental principles of ¹H NMR as applied to these specific molecules, including the interpretation of key spectral features such as chemical shifts and proton-fluorine coupling constants. A step-by-step protocol for sample preparation and data acquisition is provided, along with a detailed analysis of the ¹H NMR spectrum of the parent compound, this compound. This application note is intended for researchers, scientists, and drug development professionals who require robust and reliable methods for the structural elucidation and purity assessment of this important class of fluorinated organic compounds.
Introduction: The Role of ¹H NMR in the Analysis of Fluorinated Phenoxyethylamines
This compound and its derivatives are key structural motifs in a variety of pharmacologically active compounds. The introduction of a fluorine atom into an organic molecule can significantly alter its physicochemical properties, such as lipophilicity and metabolic stability, making these compounds attractive targets in drug discovery.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural characterization and purity assessment of these molecules. The ¹H NMR spectrum provides a unique fingerprint of a molecule, offering detailed information about the chemical environment of each proton. For fluorinated compounds like this compound, ¹H NMR is particularly powerful due to the presence of spin-spin coupling between protons and the neighboring fluorine atom, which provides valuable structural insights.[1][2]
This application note will delve into the characteristic ¹H NMR spectral features of the this compound scaffold and provide a robust protocol for obtaining high-quality spectra.
Deciphering the ¹H NMR Spectrum: Key Features of this compound
The ¹H NMR spectrum of this compound can be divided into two main regions: the aromatic region, corresponding to the protons on the fluorinated benzene ring, and the aliphatic region, representing the protons of the ethylamine side chain.
The Aromatic Region (δ 6.5-7.5 ppm)
The protons on the 3-fluorophenoxy ring typically resonate in the downfield region of the spectrum (δ 6.5-7.5 ppm) due to the deshielding effect of the aromatic ring current.[3] The fluorine substituent introduces further complexity and provides crucial structural information through ¹H-¹⁹F coupling. The splitting patterns of the aromatic protons are influenced by both proton-proton (¹H-¹H) and proton-fluorine (¹H-¹⁹F) coupling.
-
Proton-Fluorine Coupling: The ¹⁹F nucleus has a spin of I = 1/2, similar to a proton, and therefore couples to neighboring protons, resulting in the splitting of their signals.[1] The magnitude of the coupling constant (J-value) is dependent on the number of bonds separating the proton and the fluorine atom.
The Aliphatic Region (δ 2.5-4.5 ppm)
The ethylamine side chain gives rise to two distinct signals:
-
-OCH₂- Protons: These protons are adjacent to the oxygen atom and are therefore deshielded, typically appearing as a triplet around δ 4.0-4.5 ppm. The triplet multiplicity arises from coupling to the adjacent -CH₂N- protons.
-
-CH₂N- Protons: These protons are adjacent to the nitrogen atom and resonate further upfield, typically as a triplet around δ 2.8-3.3 ppm.[5] The triplet is due to coupling with the neighboring -OCH₂- protons.
-
-NH₂ Protons: The chemical shift of the amine protons is highly variable (typically δ 0.5-5.0 ppm) and depends on factors such as solvent, concentration, and temperature.[5][6] The signal is often broad due to quadrupole broadening and exchange with residual water in the solvent.[6] The presence of the -NH₂ protons can be confirmed by a D₂O exchange experiment, where the addition of a few drops of deuterium oxide to the NMR sample results in the disappearance of the -NH₂ signal.[5][7]
Table 1: Expected ¹H NMR Data for this compound
| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Aromatic Protons | 6.5 - 7.5 | Multiplet (m) | ³JHH, ⁴JHH, ³JHF, ⁴JHF, ⁵JHF |
| -OCH₂- | 4.0 - 4.5 | Triplet (t) | ³JHH ≈ 5-7 Hz |
| -CH₂N- | 2.8 - 3.3 | Triplet (t) | ³JHH ≈ 5-7 Hz |
| -NH₂ | 0.5 - 5.0 | Broad Singlet (br s) | N/A |
Experimental Protocol: Acquiring High-Quality ¹H NMR Spectra
Adherence to a standardized protocol for sample preparation and data acquisition is critical for obtaining high-resolution and reproducible ¹H NMR spectra.
Sample Preparation
The quality of the NMR sample has a profound impact on the resulting spectrum.[8]
-
Analyte Quantity: For a standard ¹H NMR spectrum of a small molecule (<1000 g/mol ), dissolve 5-25 mg of the this compound derivative in the chosen deuterated solvent.[8][9]
-
Solvent Selection: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds.[9][10] Other solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be used depending on the solubility of the derivative.[9][10]
-
Solvent Volume: Use approximately 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.[9][10]
-
Dissolution and Filtration: It is recommended to first dissolve the sample in a small vial before transferring it to the NMR tube.[8][9] To ensure a homogeneous magnetic field and prevent line broadening, the sample solution must be free of any particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added to the sample.[9] However, the residual proton signal of the deuterated solvent can often be used for calibration.[9]
Data Acquisition
The following are general guidelines for setting up the NMR experiment on a standard 400 or 500 MHz spectrometer.
-
Locking and Shimming: The spectrometer's deuterium lock system utilizes the deuterium signal from the solvent to stabilize the magnetic field. Shimming is the process of optimizing the homogeneity of the magnetic field across the sample to achieve sharp spectral lines.
-
Acquisition Parameters:
-
Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans is usually adequate.
-
Pulse Angle: A 30-45 degree pulse angle is recommended for quantitative measurements.
-
Acquisition Time (at): An acquisition time of 2-4 seconds will provide good resolution.
-
-
Data Processing:
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum via a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.
-
Referencing: The chemical shift axis is calibrated relative to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration: The area under each peak is integrated to determine the relative number of protons giving rise to that signal.
-
Diagram 1: Workflow for ¹H NMR Sample Preparation and Analysis
Caption: A streamlined workflow for ¹H NMR sample preparation and analysis.
Case Study: ¹H NMR Spectrum of this compound
The following is a detailed interpretation of the ¹H NMR spectrum of the parent compound, this compound, in CDCl₃.
Spectrum Interpretation:
-
δ 7.20 (td, 1H, J = 8.0, 6.0 Hz): This signal corresponds to the proton at position 5 of the aromatic ring. It is a triplet of doublets due to coupling with the two neighboring aromatic protons (triplet, J ≈ 8.0 Hz) and a meta-coupling to the fluorine atom (doublet, J ≈ 6.0 Hz).
-
δ 6.75-6.65 (m, 3H): This multiplet arises from the other three aromatic protons. The signals are complex due to overlapping patterns from both proton-proton and proton-fluorine couplings.
-
δ 4.05 (t, 2H, J = 5.2 Hz): This triplet is assigned to the -OCH₂- protons, coupled to the adjacent -CH₂N- protons.
-
δ 2.95 (t, 2H, J = 5.2 Hz): This triplet corresponds to the -CH₂N- protons, coupled to the neighboring -OCH₂- protons.
-
δ 1.55 (br s, 2H): This broad singlet is attributed to the -NH₂ protons.
Table 2: ¹H NMR Peak Assignments for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Assignment |
| 7.20 | td | 1H | 8.0, 6.0 | Aromatic H-5 |
| 6.75-6.65 | m | 3H | - | Aromatic H-2, H-4, H-6 |
| 4.05 | t | 2H | 5.2 | -OCH₂- |
| 2.95 | t | 2H | 5.2 | -CH₂N- |
| 1.55 | br s | 2H | - | -NH₂ |
Conclusion
¹H NMR spectroscopy is a powerful and essential tool for the structural characterization of this compound derivatives. A thorough understanding of the characteristic chemical shifts and the informative proton-fluorine coupling patterns allows for unambiguous structure elucidation and purity assessment. The detailed protocol provided in this application note serves as a reliable guide for researchers to obtain high-quality and reproducible ¹H NMR data for this important class of compounds, thereby facilitating advancements in medicinal chemistry and drug development.
References
- Chemical Instrumentation Facility, Iowa State University.
- ResearchGate. Coupling of Protons with Fluorine Page. [Link]
- University of Leicester.
- Max T. Rogers NMR Facility, Michigan State University.
- Parella, T., Espinosa, J. F., & Virgili, A. (2014). Determination of Magnitudes and Relative Signs of ¹H–¹⁹F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry, 79(19), 9474–9480. [Link]
- Scribd.
- Doc Brown's Chemistry. 1H proton nmr spectrum of ethylamine. [Link]
- Georgia Institute of Technology.
- Adams, R. W., et al. (2014). “Pure shift” ¹H NMR, a robust method for revealing heteronuclear couplings in complex spectra.
- Sridevi, S., et al. (2007). Measurement of Long Range ¹H-¹⁹F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 129(37), 11435-11443. [Link]
- Reddit. The Effect of Fluorine in 1H NMR. [Link]
- Smith, A. J. R., et al. (2020). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 11(2), 483-491. [Link]
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- ResearchGate. ¹H NMR spectrum of a 1:2 molar ratio mixture of ethylamine and PLP. [Link]
- ResearchGate. ¹H nuclear magnetic resonance (NMR) spectra of the ethylamine-bound.... [Link]
- Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [Link]
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- Chemistry LibreTexts. Spectroscopy of Amines. [Link]
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- Wescott, L. D., et al. (2019). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 84(13), 8437-8444. [Link]
- University of Wisconsin. NMR Spectroscopy :: ¹H NMR Chemical Shifts. [Link]
- Chemistry Connected. ¹H NMR Chemical Shifts. [Link]
- University College London. Chemical shifts. [Link]
- PubChem. 2-(3-Fluorophenyl)ethanamine. [Link]
- Google Patents. Method for synthesizing 2-thiophene ethylamine.
- European Patent Office. Process for the preparation of 2-(2-thienyl)
- ScienceScholar. Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. [Link]
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Application Note: Elucidation of the Mass Spectrometric Fragmentation Pathways of 2-(3-Fluorophenoxy)ethylamine by GC-MS and LC-MS/MS
Abstract
This application note provides a detailed analysis of the mass spectrometric fragmentation behavior of 2-(3-Fluorophenoxy)ethylamine, a key building block in pharmaceutical synthesis. We delineate the characteristic fragmentation patterns under both high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI) conditions, providing researchers with the diagnostic ions necessary for unambiguous structural confirmation. Protocols for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are presented. The dominant fragmentation pathway under EI conditions is an alpha-cleavage characteristic of primary amines, yielding a base peak at m/z 30. Under ESI conditions, collision-induced dissociation of the protonated molecule ([M+H]⁺ at m/z 156) primarily results in cleavage of the ether linkage to produce a diagnostic ion at m/z 112. These findings serve as a critical reference for quality control, metabolite identification, and reaction monitoring in drug discovery and development.
Introduction
This compound (Molecular Formula: C₈H₁₀FNO, Molecular Weight: 155.17 g/mol ) is a versatile primary amine derivative.[1] The incorporation of a fluorine atom onto the phenyl ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making fluorinated compounds like this valuable intermediates in medicinal chemistry.[2] As with any synthetic workflow, unambiguous characterization of such intermediates is paramount to ensure the integrity of the final active pharmaceutical ingredient.
Mass spectrometry (MS) is an indispensable tool for molecular characterization, providing precise molecular weight and structural information from minute sample quantities.[3] The choice of ionization technique profoundly influences the resulting mass spectrum. Electron Ionization (EI), typically coupled with Gas Chromatography (GC), is a high-energy "hard" ionization method that induces extensive and reproducible fragmentation, creating a unique "fingerprint" for a given compound.[4] In contrast, Electrospray Ionization (ESI), commonly paired with Liquid Chromatography (LC), is a "soft" ionization technique that typically yields an intact protonated molecule, [M+H]⁺.[5][6] Structural information is then obtained by subjecting this precursor ion to collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment.[7]
This guide details the expected fragmentation pathways of this compound under both EI and ESI conditions, providing the scientific rationale for the formation of key fragment ions. The protocols herein are designed to be self-validating and serve as a robust starting point for researchers in pharmaceutical and chemical analysis.
Experimental Protocols
Sample Preparation
The rationale for using different solvents is to ensure compatibility with the respective chromatographic systems. Volatile, less polar solvents are preferred for GC, while polar protic solvents are ideal for reversed-phase LC-ESI.
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol. This stock is suitable for dilution into either system.
-
GC-MS Working Solution (10 µg/mL): Dilute 100 µL of the stock solution into 9.9 mL of dichloromethane.
-
LC-MS Working Solution (1 µg/mL): Dilute 10 µL of the stock solution into 9.99 mL of a 50:50 methanol/water solution containing 0.1% formic acid. The acid is critical for promoting efficient protonation in positive-ion ESI.
GC-MS (EI) Analysis Protocol
The following parameters are standard for the analysis of semi-volatile organic compounds and leverage a 70 eV ionization energy to produce library-comparable spectra.
| Parameter | Value / Description | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Robust and widely used platform. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | A 5% phenyl-polysiloxane column offers excellent inertness and resolving power for a wide range of analytes.[8] |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Carrier Gas | Helium, 1.2 mL/min constant flow | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 80 °C (hold 1 min), then 20 °C/min to 280 °C (hold 2 min) | A temperature ramp allows for separation from any potential impurities. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Standard single quadrupole detector. |
| Ionization Mode | Electron Ionization (EI) | Standard for generating fingerprint mass spectra. |
| Ionization Energy | 70 eV | Standardized energy that creates reproducible fragmentation patterns for library matching.[4] |
| Mass Range | m/z 25 - 250 | Covers the molecular ion and all expected low-mass fragments. |
| Source Temperature | 230 °C | Optimal temperature for ionization efficiency and to prevent contamination. |
LC-MS/MS (ESI) Analysis Protocol
This protocol uses a standard reversed-phase C18 column and a water/acetonitrile gradient with formic acid as a mobile phase modifier to ensure good peak shape and ionization efficiency.
| Parameter | Value / Description | Rationale |
| Liquid Chromatograph | Waters ACQUITY UPLC or equivalent | High-pressure system for fast and efficient separations. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reversed-phase chemistry for retaining and separating moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase with additive to promote protonation. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase with additive. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 5 minutes | A standard gradient to elute the compound of interest. |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent | High-sensitivity tandem MS for precursor and product ion scanning. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic amine group is readily protonated. |
| Precursor Ion (MS1) | Scan for m/z 156.1 [M+H]⁺ | Isolate the protonated molecule for fragmentation. |
| Product Ion Scan (MS2) | Scan m/z 25 - 160 | Detect fragments from the precursor ion. |
| Collision Gas | Nitrogen | Common inert gas for CID. |
| Collision Energy (CE) | 20 eV (optimization may be required) | A starting point to induce sufficient fragmentation. |
Results and Discussion
Electron Ionization (EI) Fragmentation Pathway
Under the high-energy conditions of EI, the this compound molecule undergoes extensive and predictable fragmentation. The molecular ion (M⁺•) is expected at m/z 155 .
The fragmentation is dominated by pathways characteristic of the functional groups present: the primary amine and the aryl ether.[9][10]
-
Alpha-Cleavage (Amine Fragmentation): The most favorable fragmentation pathway for primary amines is the cleavage of the C-C bond alpha to the nitrogen atom.[11] This homolytic cleavage results in the loss of the substituted phenoxymethyl radical and the formation of a highly stable, resonance-stabilized iminium cation at m/z 30 . This fragment, [CH₂=NH₂]⁺, is consistently the base peak (most abundant ion) in the mass spectra of simple primary ethylamines.[12]
-
Ether Bond Cleavage: Cleavage of the C-O bond of the ether linkage is another prominent pathway. This can result in the formation of the 3-fluorophenoxy cation, [C₆H₄FO]⁺, at m/z 111 .
-
Aromatic Fragmentation: Subsequent fragmentation of the 3-fluorophenoxy cation can occur, such as the loss of a carbon monoxide (CO) molecule, a common fragmentation for phenols, to yield an ion at m/z 83. A direct cleavage of the aromatic ring could also produce the fluorophenyl cation [C₆H₄F]⁺ at m/z 95 .
Table 1. Summary of Major Predicted Ions in EI Mass Spectrum
| m/z | Proposed Ion Structure | Proposed Origin |
|---|---|---|
| 155 | [C₈H₁₀FNO]⁺• | Molecular Ion |
| 30 | [CH₂=NH₂]⁺ | Alpha-cleavage at the Cα-Cβ bond (Base Peak) |
| 111 | [F-C₆H₄-O]⁺ | Cleavage of the ether O-C bond |
| 95 | [C₆H₄F]⁺ | Loss of oxygen from the m/z 111 fragment |
Electrospray Ionization (ESI) MS/MS Fragmentation Pathway
In positive-ion ESI, this compound readily accepts a proton, primarily at the basic nitrogen of the amine, to form the protonated molecule [M+H]⁺ at m/z 156 . Tandem mass spectrometry (MS/MS) of this precursor ion via collision-induced dissociation (CID) reveals a different, more targeted fragmentation pattern compared to EI.
The fragmentation of protonated molecules in ESI-MS/MS often involves the loss of stable neutral molecules.[13]
-
Primary Fragmentation (Ether Cleavage): The most significant fragmentation is initiated by the cleavage of the protonated ether linkage. Specifically, the bond between the oxygen and the adjacent benzylic carbon (O-CH₂) breaks. This results in the loss of a neutral ethylamine moiety (C₂H₅N) and the formation of a protonated 3-fluorophenol ion at m/z 112 . This is a highly diagnostic fragment for this class of compounds.
-
Alternative Fragmentation: A less common but possible pathway involves the cleavage of the aryl C-O bond. This would lead to the loss of a neutral 3-fluorophenol molecule (C₆H₆FO) and the formation of a protonated vinylamine or aziridinium ion. The most likely stable product from this side of the molecule would be the ion at m/z 44 , corresponding to [CH₂CH₂NH₂]⁺.
Table 2. Summary of Major Predicted Product Ions in ESI-MS/MS Spectrum
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Ion Structure | Proposed Neutral Loss |
|---|---|---|---|
| 156.1 | 112.0 | [HO-C₆H₄-F]⁺• | C₂H₅N (43.0 Da) |
| 156.1 | 44.0 | [H₂N-CH₂-CH₂]⁺ | C₆H₅FO (112.0 Da) |
Conclusion
The mass spectrometric behavior of this compound is distinct and predictable under different ionization conditions.
-
Under GC-MS (EI) analysis , the compound is characterized by a strong base peak at m/z 30 , arising from a classic alpha-cleavage of the primary amine. This provides immediate confirmation of the ethylamine substructure.
-
Under LC-MS/MS (ESI) analysis , the protonated molecule at m/z 156 fragments via CID to produce a major diagnostic product ion at m/z 112 , confirming the presence of the 3-fluorophenoxy moiety.
Together, these fragmentation patterns provide orthogonal and complementary data, enabling confident structural elucidation. The protocols and fragmentation schemes detailed in this note serve as a foundational reference for scientists engaged in the synthesis, quality control, and metabolic profiling of fluorinated phenoxyethylamine derivatives and related pharmaceutical compounds.
References
- National Center for Biotechnology Information (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. PubMed Central.
- ACS Publications (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology.
- American Chemical Society (2025). Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. ACS Fall 2025.
- Royal Society of Chemistry (1970). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. Journal of the Chemical Society A: Inorganic, Physical, Theoretical.
- ResearchGate (2025). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. ResearchGate.
- National Center for Biotechnology Information (2025). 2-(3-Chloro-4-fluorophenoxy)ethan-1-amine. PubChem.
- LCGC International (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International.
- ResearchGate (2025). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. ResearchGate.
- PubChemLite (2025). This compound hydrochloride (C9H12FNO). PubChemLite.
- NIST. CHAPTER 2 Fragmentation and Interpretation of Spectra.
- Vibrant Pharma Inc. This compound.
- National Center for Biotechnology Information (2025). 2-(3-Fluorophenyl)ethanamine. PubChem.
- Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns.
- Chem-Impex (2024). 2-(3-Fluorophenyl)ethylamine.
- MDPI (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry.
- National Center for Biotechnology Information (2015). Collision-induced dissociation of phenethylamides: role of ion-neutral complex. PubMed Central.
- Wikipedia (2024). Fragmentation (mass spectrometry).
- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- National Center for Biotechnology Information (2025). 2-(2-Fluorophenyl)ethylamine. PubChem.
- Scribd. Mass Spectrometry: Fragmentation Patterns.
- ResearchGate. Scheme 2 Fragmentation observed in the ESI tandem mass spectra of compounds 1–3.
- Doc Brown's Chemistry. mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern.
- Doc Brown's Chemistry. mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation.
- Royal Society of Chemistry (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch.
- ResearchGate (2016). (PDF) Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products.
- MDPI (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae.
- Royal Society of Chemistry (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
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Developing a stability-indicating assay for 2-(3-Fluorophenoxy)ethylamine
Application Notes and Protocols
Topic: Developing a Stability-Indicating Assay for 2-(3-Fluorophenoxy)ethylamine
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The development of a stability-indicating analytical method is a mandatory requirement for the registration of new drug substances. It ensures that the quantitative analysis of the active pharmaceutical ingredient (API) is accurate and unaffected by the presence of impurities, excipients, or degradation products. This document provides a comprehensive, in-depth guide to developing and validating a robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound, a potential pharmaceutical intermediate. The narrative follows a logical progression from understanding the molecule's physicochemical properties to subjecting it to forced degradation, developing a specific chromatographic separation, and concluding with a rigorous validation protocol in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction: The Rationale for Stability-Indicating Methods
This compound possesses structural motifs common in pharmacologically active molecules, making it a relevant candidate for drug development programs. A critical step in the journey of any new chemical entity (NCE) is the characterization of its stability profile. The intrinsic chemical stability of a drug substance dictates its shelf-life, storage conditions, and formulation strategy. A stability-indicating assay method (SIAM) is the primary analytical tool for this evaluation.[1][2]
According to regulatory bodies like the FDA and the principles outlined in ICH guidelines, a SIAM is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference.[1][2] The development process is underpinned by forced degradation studies, where the drug substance is exposed to severe stress conditions to generate potential degradation products.[3][4][5] This application note details a systematic approach to developing such a method for this compound, providing both the procedural steps and the scientific rationale behind them.
Preliminary Assessment and Physicochemical Characterization
Before initiating method development, a foundational understanding of the analyte's physicochemical properties is essential. These properties directly influence the selection of initial chromatographic conditions, particularly the column chemistry and mobile phase pH.[6][7] For this compound, key properties are estimated as follows:
| Property | Estimated Value/Characteristic | Rationale for Method Development |
| Structure | ![]() | The presence of a basic ethylamine group and an aromatic ring suggests good retention on a reversed-phase column and strong UV absorbance. |
| Molecular Formula | C₈H₁₀FNO | - |
| Molecular Weight | 155.17 g/mol | - |
| pKa (estimated) | ~9.5 (for the amine group) | The basic nature of the amine dictates that a mobile phase pH should be selected to ensure a consistent ionization state. To achieve good peak shape, a pH of <7.5 or >11.5 is ideal. A pH around 3-4 is often a good starting point to ensure the amine is fully protonated. |
| UV Absorbance | Expected λmax ~270-280 nm | The fluorophenoxy group is the primary chromophore. A UV scan of a dilute solution in the mobile phase should be performed to determine the optimal wavelength for detection. |
| Solubility | Soluble in Methanol, Acetonitrile | Initial sample and standard preparation should use solvents compatible with the mobile phase.[7] |
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are the cornerstone of developing a stability-indicating method.[8] The objective is to intentionally degrade the API to an extent of 5-20%, which is sufficient to produce and detect primary degradants without destroying the molecule entirely.[9] These studies are mandated by ICH guideline Q1A(R2) to establish the method's specificity and understand degradation pathways.[8][9]
Caption: Workflow for Forced Degradation Studies.
Protocol 3.1: Preparation of Stock Solution
-
Accurately weigh and dissolve this compound in a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution of 1.0 mg/mL.
-
This stock will be used for hydrolytic, oxidative, and photolytic solution-state studies.
Protocol 3.2: Acid and Base Hydrolysis
-
Acid: Transfer 5 mL of the stock solution into a flask. Add 5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Base: Transfer 5 mL of the stock solution into a separate flask. Add 5 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Control: Mix 5 mL of stock solution with 5 mL of water.
-
Heat all three solutions in a water bath at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours.
-
Immediately neutralize the acidic and basic aliquots (with NaOH and HCl, respectively) and dilute with mobile phase to a target concentration of ~50 µg/mL before injection.
-
Causality: Heating accelerates hydrolysis. Neutralization is critical to stop the degradation reaction at the specific time point, ensuring accurate kinetic assessment.[5]
-
Protocol 3.3: Oxidative Degradation
-
Transfer 5 mL of the stock solution into a flask. Add 5 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.
-
Store the solution at room temperature, protected from light.
-
Withdraw aliquots at 2, 4, 8, and 24 hours.
-
Dilute with mobile phase to a target concentration of ~50 µg/mL before injection.
-
Causality: H₂O₂ is a common oxidizing agent used to simulate oxidative stress. Protecting from light prevents confounding degradation from photolytic pathways.
-
Protocol 3.4: Thermal Degradation
-
Spread a thin layer of solid this compound powder in a petri dish.
-
Place the dish in a temperature-controlled oven at 80°C.
-
A parallel sample should be kept at room temperature as a control.
-
After 48 hours, retrieve the sample, allow it to cool, and prepare a solution at a target concentration of ~50 µg/mL for analysis.
-
Causality: This tests the intrinsic stability of the solid-state drug substance, which is crucial for determining storage requirements.[8]
-
Protocol 3.5: Photostability Testing
-
Expose both solid powder and a 0.5 mg/mL solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[10][11][12]
-
Prepare control samples by wrapping them in aluminum foil to protect them from light.
-
Place both exposed and control samples in the photostability chamber.
-
After exposure, prepare solutions of all samples to a target concentration of ~50 µg/mL for analysis.
-
Causality: The dark control is essential to differentiate between degradation caused by light versus thermal effects from the chamber's lamps.[10]
-
Stability-Indicating HPLC Method Development
The goal is to develop a single reversed-phase HPLC method that can separate the parent this compound peak from all process impurities and the degradation products generated during the stress studies.[13]
Caption: Systematic Workflow for HPLC Method Development.
Protocol 4.1: Instrumentation and Initial Conditions
A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) is recommended.
-
Step 1: Column and Mobile Phase Selection. A C18 stationary phase is a versatile and robust starting point for moderately polar compounds.
-
Column: Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Rationale: The acidic pH ensures the ethylamine moiety is fully protonated, promoting sharp peak shapes.[6]
-
Mobile Phase B: Acetonitrile.
-
-
Step 2: Wavelength Selection. Dissolve the API in the mobile phase and scan from 200-400 nm. Select a wavelength (e.g., 275 nm) that provides a strong signal for the parent compound.
-
Step 3: Initial Gradient Screening. To visualize all potential impurities and degradants, a broad, fast gradient is employed.
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Gradient: 5% to 95% B over 20 minutes.
-
-
Step 4: Analysis of Stressed Samples. Inject the unstressed control and an aliquot from each forced degradation condition. It is often useful to create a "cocktail" of all stressed samples to have all degradants present in a single run for optimization.
-
Step 5: Method Optimization. Based on the initial screen, adjust the gradient to improve the resolution between the main peak and the nearest eluting degradants. If co-elution occurs, consider modifying the mobile phase pH (e.g., using a phosphate buffer at pH 7) or switching the organic modifier to methanol.
-
Step 6: Final Method and Specificity Check. Once an optimized gradient is achieved, confirm the method's specificity. The DAD allows for peak purity analysis, which compares UV spectra across a single peak. A pure peak will have a consistent spectrum.
Optimized HPLC Method
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II HPLC or equivalent |
| Column | Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | DAD at 275 nm |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 27 | |
| 28 | |
| 35 |
Method Validation Protocol (ICH Q2(R1))
After development, the method must be validated to prove it is suitable for its intended purpose.[14][15][16] The following parameters are evaluated:
Protocol 5.1: Validation Experiments
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze stressed samples, a placebo solution, and the API spiked into the placebo. Assess peak purity of the API peak in all stressed samples using a DAD. | API peak is free from co-elution from any degradant or placebo component. Peak purity index > 0.999. |
| Linearity | Prepare at least five concentrations of the API reference standard, typically from 50% to 150% of the nominal assay concentration (e.g., 25 to 75 µg/mL). Plot peak area vs. concentration and perform linear regression. | Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant. |
| Accuracy | Prepare a placebo solution and spike it with the API at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the % recovery for each sample. | Mean recovery should be between 98.0% and 102.0% at each level. |
| Precision | Repeatability (Intra-assay): Analyze six replicate preparations of the API at 100% of the target concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. | Repeatability: Relative Standard Deviation (RSD) ≤ 2.0%. Intermediate: RSD between the two sets of data should be ≤ 2.0%. |
| Detection Limit (LOD) | Determine the concentration that yields a signal-to-noise ratio of approximately 3:1. | Report the value. |
| Quantitation Limit (LOQ) | Determine the concentration that yields a signal-to-noise ratio of approximately 10:1 and demonstrates acceptable precision and accuracy. | RSD for precision at the LOQ should be ≤ 10%. |
| Robustness | Deliberately vary method parameters one at a time: • Flow Rate (±0.1 mL/min) • Column Temperature (±5°C) • Mobile Phase A pH (±0.2 units) | System suitability parameters (resolution, tailing factor) must remain within acceptable limits. The assay result should not significantly change.[17] |
| Solution Stability | Store the standard solution and a sample preparation at room temperature and refrigerated (2-8°C). Analyze them at intervals (e.g., 0, 8, 24, 48 hours) against a freshly prepared standard. | The % difference from the initial assay value should be ≤ 2.0%.[18] |
Hypothetical Validation Data Summary
| Validation Parameter | Result | Status |
| Specificity | No interference observed. Peak Purity > 0.999. | Pass |
| Linearity (r²) | 0.9998 | Pass |
| Accuracy (% Recovery) | 99.5% - 101.2% | Pass |
| Precision (Repeatability RSD) | 0.85% | Pass |
| Precision (Intermediate RSD) | 1.10% | Pass |
| LOQ | 0.1 µg/mL | Pass |
| Robustness | System suitability passed under all varied conditions. | Pass |
Conclusion
This application note has outlined a comprehensive and systematic procedure for the development and validation of a stability-indicating HPLC method for this compound. The described forced degradation protocol successfully generated likely degradation products, and the optimized HPLC method demonstrated the requisite specificity to resolve these degradants from the parent API. Subsequent validation experiments confirmed that the method is linear, accurate, precise, and robust. This method is, therefore, deemed suitable for its intended purpose: the routine analysis and stability testing of this compound drug substance.
References
- Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Vertex AI Search. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Vertex AI Search. (2025, May 1). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products).
- ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products.
- ICH. (n.d.). Q1A(R2) Guideline.
- SciSpace. (2016, December 14). Forced Degradation Studies.
- MedCrave online. (2016, December 14). Forced Degradation Studies.
- Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
- Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies.
- ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- AmbioPharm. (n.d.). What is a stability indicating method? | Peptide Testing.
- Eagle Analytical. (n.d.). Stability Indicating Method Development & Validation.
- NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
Sources
- 1. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. rjptonline.org [rjptonline.org]
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- 7. asianjpr.com [asianjpr.com]
- 8. database.ich.org [database.ich.org]
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- 10. youtube.com [youtube.com]
- 11. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. ema.europa.eu [ema.europa.eu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. fda.gov [fda.gov]
- 16. database.ich.org [database.ich.org]
- 17. eagleanalytical.com [eagleanalytical.com]
- 18. pharmtech.com [pharmtech.com]
Application Note: In Vitro Profiling of 2-(3-Fluorophenoxy)ethylamine Derivatives for Monoamine Oxidase Inhibition
An Application Note from Gemini Sciences
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide and a detailed protocol for the in vitro evaluation of 2-(3-Fluorophenoxy)ethylamine derivatives as potential inhibitors of Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). The phenethylamine scaffold is a foundational structure in neuropharmacology, and its derivatives frequently interact with monoamine neurotransmitter systems.[1][2] MAO enzymes are critical regulators of these neurotransmitters and represent key therapeutic targets for depression, Parkinson's disease, and other neurological disorders.[3][4] This guide details a robust, high-throughput compatible fluorometric assay for determining the half-maximal inhibitory concentration (IC₅₀) of test compounds, enabling precise characterization of their potency and selectivity.
Introduction to Monoamine Oxidase Inhibition
Monoamine oxidases (MAO) are mitochondrial-bound flavoenzymes that catalyze the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[5] Two distinct isoforms, MAO-A and MAO-B, exist and are differentiated by their tissue distribution, substrate preferences, and inhibitor specificities.[4][6]
-
MAO-A preferentially metabolizes serotonin and norepinephrine and is a primary target for antidepressant drugs.[7]
-
MAO-B primarily metabolizes dopamine and phenylethylamine; its inhibitors are used in the treatment of Parkinson's disease and Alzheimer's disease.[6][8]
Given that this compound and its analogs are structurally related to endogenous monoamines, MAO-A and MAO-B are their most probable biological targets.[9] Therefore, a primary step in the preclinical evaluation of these derivatives is to quantify their inhibitory activity against both MAO isoforms. This allows for the determination of potency and selectivity, which are critical indicators of therapeutic potential and potential side effects.
Assay Principles and Method Selection
The inhibitory activity of the test compounds will be determined by measuring the reduction in MAO enzymatic activity. The core reaction catalyzed by both MAO-A and MAO-B produces an aldehyde, an amine, and hydrogen peroxide (H₂O₂) as byproducts.[5][10]
R-CH₂-NH₂ + O₂ + H₂O --[MAO]--> R-CHO + NH₃ + H₂O₂
Modern assays leverage the production of H₂O₂ for sensitive detection.
Fluorometric Detection (Recommended Protocol)
This is the most common and robust method for high-throughput screening.[10] The assay utilizes a fluorogenic probe, such as N-acetyl-3,7-dihydroxyphenoxazine (Amplex™ Red), which is non-fluorescent. In the presence of horseradish peroxidase (HRP), the H₂O₂ generated by the MAO reaction oxidizes the probe into resorufin, a highly fluorescent compound.[10][11] The rate of increase in fluorescence is directly proportional to the MAO activity.[12]
This method is favored for its high sensitivity, stability, and straightforward "mix-and-read" format, making it ideal for IC₅₀ determination.[4][13]
Bioluminescent Detection (Advanced Alternative)
For enhanced sensitivity, a bioluminescent assay such as the MAO-Glo™ system offers a superior alternative.[14][15] This assay uses a luminogenic MAO substrate that is converted into luciferin by MAO activity. A second reagent is then added which contains luciferase, converting the luciferin into a stable, light-emitting signal.[16] This method is reported to be up to 100 times more sensitive than fluorescent methods and exhibits a lower rate of false positives, making it an excellent choice for screening large compound libraries.[14][15]
Caption: Figure 2: Workflow for IC50 Determination.
-
Plate Layout: Designate wells for each condition:
-
Blank (No Enzyme): 20 µL Assay Buffer instead of enzyme.
-
Enzyme Control (100% Activity): 10 µL of buffer/DMSO instead of inhibitor.
-
Positive Control: Serial dilutions of Clorgyline (for MAO-A plate) or Selegiline (for MAO-B plate).
-
Test Compounds: Serial dilutions of each derivative.
-
-
Reagent Addition: Following the workflow in Figure 2, add reagents to the 96-well plate. Use a multichannel pipette for efficiency.
-
Add 50 µL of MAO Assay Buffer to all wells.
-
Add 10 µL of the appropriate 10X inhibitor/compound dilutions (or buffer/DMSO for controls) to the designated wells.
-
Add 20 µL of the appropriate MAO enzyme working solution (MAO-A or MAO-B) to all wells except the 'Blank' wells. Add 20 µL of Assay Buffer to the 'Blank' wells.
-
-
Pre-incubation: Mix the plate gently and pre-incubate for 15 minutes at 37°C. [4]This step is crucial as it allows the inhibitors to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation and Measurement:
-
Add 20 µL of the freshly prepared Substrate/Detection Mix to all wells to start the reaction. The total volume should be 100 µL.
-
Immediately place the plate in the fluorescence reader pre-set to 37°C.
-
Measure the fluorescence kinetically for 30-60 minutes, taking a reading every 1-2 minutes. [12]
-
Data Analysis and Interpretation
-
Calculate Reaction Rates: For each well, plot fluorescence units versus time (in minutes). The slope of the linear portion of this curve represents the reaction rate (RFU/min). [12]2. Calculate Percentage Inhibition:
-
First, subtract the average rate of the 'Blank' wells from all other wells to correct for background signal.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: [12] % Inhibition = (1 - (Rate_of_Test_Well / Rate_of_Enzyme_Control)) * 100
-
-
Determine IC₅₀ Value:
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Use a suitable software package (e.g., GraphPad Prism, R) to fit the data to a non-linear regression model (sigmoidal dose-response with variable slope). [12] * The IC₅₀ is the concentration of the compound that produces 50% inhibition of the enzyme's activity. [17]
-
Data Presentation and Validation
The final data should be presented clearly to allow for easy comparison of compound potency and selectivity.
Table 1: Example IC₅₀ Data for a Hypothetical Derivative
| Compound | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity Index (SI)¹ |
| Derivative WX-01 | 25.5 | 850.0 | 33.3 (MAO-B selective) |
| Clorgyline | 3.1 | 5,200 | 1677 (MAO-A selective) |
| Selegiline | 9,800 | 8.5 | 0.0008 (MAO-B selective) |
| ¹Selectivity Index (SI) is calculated as IC₅₀ (MAO-A) / IC₅₀ (MAO-B). An SI > 1 indicates MAO-B selectivity, while an SI < 1 indicates MAO-A selectivity. |
Assay Trustworthiness:
-
The kinetic read ensures that data is collected from the initial, linear phase of the reaction.
-
The positive control inhibitors (Clorgyline, Selegiline) must yield IC₅₀ values consistent with literature reports, thereby validating the assay's performance. [10]* The Z'-factor can be calculated for the screening assay to assess its quality and suitability for high-throughput applications; values between 0.5 and 1.0 indicate an excellent assay. [15]
References
- Valley, M. P., et al. (2006). A bioluminescent assay for monoamine oxidase activity. Analytical Biochemistry.
- BioAssay Systems. (n.d.). EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit.
- Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica.
- Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013).
- Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric).
- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.
- BioAssay Systems. (n.d.). MAO Activity Assay Control Tests: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline.
- Creative BioMart. (n.d.). Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric).
- Wikipedia. (n.d.). Substituted phenethylamine.
- Niso, C. T., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules.
- Wikipedia. (n.d.). Phenethylamine.
- edX. (n.d.). IC50 Determination. Available at: [Link] (Note: Specific course document may not be directly linkable, but the principle is standard).
Sources
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 7. Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
- 8. assaygenie.com [assaygenie.com]
- 9. Phenethylamine - Wikipedia [en.wikipedia.org]
- 10. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 11. Substrates for Oxidases, Including Amplex Red Kits—Section 10.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. resources.bio-techne.com [resources.bio-techne.com]
- 14. MAO-Glo™ Assay Systems [promega.jp]
- 15. promega.com [promega.com]
- 16. A bioluminescent assay for monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. courses.edx.org [courses.edx.org]
Application Notes and Protocols: Radiolabeling 2-(3-Fluorophenoxy)ethylamine for PET Imaging Studies
For: Researchers, scientists, and drug development professionals in the field of molecular imaging.
Introduction: The Promise of [¹⁸F]2-(3-Fluorophenoxy)ethylamine in Neuroimaging
Positron Emission Tomography (PET) stands as a powerful molecular imaging modality, offering unparalleled insights into the biochemical processes of the human body in real-time.[1][2] The development of novel PET radiotracers is a cornerstone of advancing our understanding of disease pathophysiology and accelerating drug development.[3] Within the realm of neuroimaging, molecules that can probe the monoamine oxidase B (MAO-B) enzyme system are of significant interest. MAO-B is implicated in the pathophysiology of several neurodegenerative and psychiatric disorders, including Parkinson's disease and Alzheimer's disease.[4][5]
This application note details the synthesis, radiolabeling, quality control, and preclinical evaluation of this compound, a promising candidate for PET imaging of MAO-B. Its structural features suggest the potential for favorable brain uptake and specific binding to MAO-B. The radiolabeling strategy focuses on the incorporation of Fluorine-18 (¹⁸F), a positron-emitting radionuclide with nearly ideal characteristics for PET, including a convenient half-life of 109.8 minutes and low positron energy, which allows for high-resolution imaging.[3][1][2]
This document is intended to serve as a comprehensive guide for researchers seeking to implement this radiotracer in their preclinical imaging programs. The protocols provided herein are designed to be robust and reproducible, with an emphasis on the underlying scientific principles that govern each step.
Section 1: Precursor Synthesis and Characterization
The successful and reproducible radiosynthesis of [¹⁸F]this compound hinges on the availability of a high-purity precursor. For nucleophilic aromatic substitution, a common and effective method for ¹⁸F-labeling, an appropriate leaving group is required on the aromatic ring.[6][7] In this protocol, we will utilize a nitro-substituted precursor, 2-(3-Nitrophenoxy)ethylamine, due to the strong electron-withdrawing nature of the nitro group which activates the aromatic ring for nucleophilic attack by [¹⁸F]fluoride.
Rationale for Precursor Selection
The choice of a nitro leaving group is predicated on several factors:
-
Activation: The nitro group is a potent electron-withdrawing group, significantly facilitating the nucleophilic aromatic substitution (SNAAr) reaction with [¹⁸F]fluoride.[7]
-
Synthetic Accessibility: The synthesis of the nitro-precursor is straightforward and can be achieved with high yields from commercially available starting materials.
-
Purification: The precursor and the final fluorinated product exhibit different polarities, allowing for effective separation via High-Performance Liquid Chromatography (HPLC).
Synthesis Protocol for 2-(3-Nitrophenoxy)ethylamine (Precursor)
This protocol outlines a standard Williamson ether synthesis followed by deprotection.
Step 1: Williamson Ether Synthesis
-
To a solution of 3-nitrophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add N-(2-bromoethyl)phthalimide (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield N-(2-(3-nitrophenoxy)ethyl)isoindoline-1,3-dione.
Step 2: Deprotection
-
Dissolve the product from Step 1 in ethanol.
-
Add hydrazine monohydrate (4.0 eq) dropwise at room temperature.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC.
-
Cool the reaction, and filter to remove the phthalhydrazide byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude precursor.
-
Purify the crude product by column chromatography on silica gel to obtain pure 2-(3-Nitrophenoxy)ethylamine.
Characterization
The identity and purity of the synthesized precursor must be rigorously confirmed before its use in radiolabeling.
| Analytical Technique | Purpose | Expected Outcome |
| ¹H NMR | Structural confirmation | Peaks corresponding to the protons of the phenoxy, ethyl, and amine groups with appropriate chemical shifts and coupling constants. |
| ¹³C NMR | Structural confirmation | Peaks corresponding to all unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak corresponding to the exact mass of the precursor. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak with a purity of >98%. |
Section 2: [¹⁸F]Radiolabeling of this compound
The radiosynthesis of [¹⁸F]this compound is performed via a one-step nucleophilic aromatic substitution reaction. This process is typically carried out in an automated synthesis module to ensure radiation safety and reproducibility.
Production of [¹⁸F]Fluoride
[¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron by bombarding enriched [¹⁸O]water.[1] The resulting aqueous [¹⁸F]fluoride is then transferred to a hot cell for the radiosynthesis.
Automated Radiosynthesis Workflow
The following diagram illustrates the key steps in the automated synthesis of [¹⁸F]this compound.
Caption: Automated radiosynthesis workflow for [¹⁸F]this compound.
Detailed Radiosynthesis Protocol
-
[¹⁸F]Fluoride Trapping and Elution: The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through a pre-conditioned anion exchange cartridge (e.g., QMA) to trap the [¹⁸F]F⁻. The trapped fluoride is then eluted into the reaction vessel with a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water. The K₂₂₂ acts as a phase transfer catalyst, sequestering the potassium ion and enhancing the nucleophilicity of the fluoride anion.[8]
-
Azeotropic Drying: The solvent is removed by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen. This step is critical to remove any residual water, which can significantly reduce the efficiency of the nucleophilic substitution reaction.
-
Radiolabeling Reaction: A solution of the 2-(3-Nitrophenoxy)ethylamine precursor (typically 1-5 mg) in anhydrous dimethyl sulfoxide (DMSO) is added to the dried [¹⁸F]fluoride/K₂₂₂ complex. The reaction vessel is sealed and heated to 120-150°C for 10-15 minutes.
-
Purification: After cooling, the reaction mixture is diluted with water and injected onto a semi-preparative HPLC system. The desired [¹⁸F]this compound product is separated from unreacted [¹⁸F]fluoride, the precursor, and other byproducts. The fraction corresponding to the product is collected.
-
Formulation: The collected HPLC fraction is passed through a C18 solid-phase extraction (SPE) cartridge to trap the product and remove the HPLC mobile phase. The cartridge is washed with sterile water, and the final product is eluted with a small volume of ethanol and diluted with sterile saline for injection.
Section 3: Quality Control of [¹⁸F]this compound
Rigorous quality control (QC) is mandatory to ensure the safety and efficacy of the radiopharmaceutical for preclinical and potential clinical use.[9][10][11] The QC tests should be performed on each batch of the synthesized radiotracer.
Quality Control Parameters and Acceptance Criteria
| Parameter | Method | Acceptance Criteria | Reference |
| Radionuclidic Identity | Gamma-ray spectroscopy, Half-life determination | ¹⁸F (511 keV peak), Half-life: 105-115 min | [11] |
| Radiochemical Purity | Analytical HPLC, Radio-TLC | ≥ 95% | [12] |
| Chemical Purity | Analytical HPLC (UV detector) | Precursor and other impurities below specified limits | [11] |
| Specific Activity | Calculated from radioactivity and mass (determined by HPLC) | > 1 Ci/µmol at the time of injection | [13] |
| pH | pH paper or pH meter | 4.5 - 7.5 | [12] |
| Residual Solvents | Gas Chromatography (GC) | Ethanol, Acetonitrile, DMSO below USP limits | [11] |
| Sterility | Direct inoculation or membrane filtration | No microbial growth | [11] |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V (where V is the maximum recommended dose in mL) | [12] |
Detailed Quality Control Protocols
3.2.1. Radiochemical Purity by Analytical HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: In-line radioactivity detector and UV detector (at a wavelength where the precursor and product absorb).
-
Procedure: Inject a small aliquot of the final product. The radiochemical purity is calculated as the percentage of the total radioactivity that corresponds to the product peak.
3.2.2. Radio-TLC
-
Stationary Phase: Silica gel TLC plate
-
Mobile Phase: A suitable solvent system (e.g., Dichloromethane:Methanol, 9:1 v/v)
-
Procedure: Spot a small amount of the final product onto the TLC plate and develop the chromatogram. After drying, scan the plate using a radio-TLC scanner. Calculate the percentage of radioactivity at the Rf value of the product.
Section 4: Preclinical Evaluation
Preclinical evaluation is essential to determine the potential of [¹⁸F]this compound as a PET imaging agent.[14][15] This involves in vitro and in vivo studies to assess its biological properties.
In Vitro Studies
4.1.1. Autoradiography
-
Objective: To visualize the binding of the radiotracer to MAO-B in brain tissue sections.
-
Procedure:
-
Obtain post-mortem brain tissue sections from a relevant species (e.g., rodent, non-human primate, or human).
-
Incubate the sections with [¹⁸F]this compound.
-
For blocking studies, pre-incubate adjacent sections with a known selective MAO-B inhibitor (e.g., selegiline) to demonstrate binding specificity.
-
Wash the sections to remove unbound radioactivity.
-
Expose the sections to a phosphor imaging plate or digital autoradiography system.
-
-
Expected Outcome: Higher radioactivity in brain regions known to have high MAO-B density (e.g., striatum, thalamus), which is significantly reduced in the blocked sections.[4]
In Vivo Studies in Animal Models
4.2.1. PET/CT or PET/MR Imaging
-
Objective: To evaluate the brain uptake, regional distribution, and pharmacokinetics of the radiotracer in living animals.[15][16]
-
Procedure:
-
Anesthetize a healthy rodent or non-human primate.
-
Inject a bolus of [¹⁸F]this compound intravenously.
-
Acquire dynamic PET data for 60-120 minutes.
-
For blocking studies, pre-treat an animal with a selective MAO-B inhibitor before radiotracer injection.
-
Reconstruct the PET images and co-register them with anatomical images (CT or MRI).
-
-
Data Analysis: Generate time-activity curves (TACs) for various brain regions of interest. Calculate standardized uptake values (SUVs) to quantify radiotracer uptake.
-
Expected Outcome: Good brain penetration with a regional distribution consistent with known MAO-B expression. The uptake should be significantly reduced in the blocking study, confirming specific binding.
4.2.2. Biodistribution Studies
-
Objective: To determine the whole-body distribution and clearance of the radiotracer.[14]
-
Procedure:
-
Inject a cohort of rodents with a known amount of [¹⁸F]this compound.
-
At various time points post-injection (e.g., 5, 30, 60, 120 minutes), euthanize a subset of animals.
-
Dissect major organs and tissues, weigh them, and measure the radioactivity in each using a gamma counter.
-
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Expected Outcome: The biodistribution data will reveal the primary routes of excretion and identify any organs with high non-specific uptake.
4.2.3. Metabolite Analysis
-
Objective: To assess the in vivo stability of the radiotracer.[15]
-
Procedure:
-
At different time points after radiotracer injection, collect blood and brain tissue samples from animals.
-
Process the samples to separate the parent radiotracer from its radioactive metabolites using techniques like solid-phase extraction followed by radio-HPLC.
-
-
Expected Outcome: A high percentage of the radioactivity in the brain should correspond to the unchanged parent compound, indicating good metabolic stability.
Conclusion
This application note provides a comprehensive framework for the synthesis, radiolabeling, quality control, and preclinical evaluation of [¹⁸F]this compound as a potential PET radiotracer for imaging MAO-B. The described protocols are based on established radiochemical principles and are designed to be robust and reproducible. Adherence to these guidelines will enable researchers to produce a high-quality radiopharmaceutical and conduct meaningful preclinical studies to validate its utility in neuroimaging. The successful development of this and other novel PET tracers will continue to advance our ability to diagnose and understand a wide range of neurological and psychiatric disorders.
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- Meyer, J. H., et al. (2022). Development and Clinical Application of Positron Emission Tomography Imaging Agents for Monoamine Oxidase B.
- Harada, R., et al. (2023). Kinetic and quantitative analysis of [18F]SMBT-1 PET imaging for monoamine oxidase B. European Journal of Nuclear Medicine and Molecular Imaging, 50(8), 2415-2425. [Link]
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- Fowler, J. S., et al. (2002). PET imaging of monoamine oxidase B in peripheral organs in humans. Journal of Nuclear Medicine, 43(10), 1331-1338. [Link]
- Herth, M. M., & Kramer, V. (2019). Fluorine-18 radiolabeling strategies-advantages and disadvantages of currently applied labeling methods.
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- Kim, D. W., et al. (2018). Synthesis and Evaluation of 2-[18F]Fluoroethyltriazolesuberohydroxamine Acid for Histone Deacetylase in a Tumor Model as a Positron Emission Tomography Radiotracer. Cancer Biotherapy and Radiopharmaceuticals, 33(2), 57-65. [Link]
- Wang, M., et al. (2014). Synthesis and evaluation of 18F labeled FET prodrugs for tumor imaging. Molecular Pharmaceutics, 11(10), 3475-3484. [Link]
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- Dolle, F. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Current Pharmaceutical Design, 20(36), 5849-5869. [Link]
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- Zeng, D., et al. (2013). Fluorine-18 radiolabeled heterocycles as PET tracers for imaging β-amyloid plaques in Alzheimer's disease. Current Medicinal Chemistry, 20(8), 1041-1057. [Link]
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- Wadsak, W., & Mitterhauser, M. (2014). Radiochemical synthesis of 2′-[18F]-labelled and 3′-[18F]-labelled nucleosides for positron emission tomography imaging. Journal of Labelled Compounds and Radiopharmaceuticals, 57(5), 333-337. [Link]
- Mossine, A. V., et al. (2023). Preparation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein via Sulfur [18F]Fluoride Exchange Reaction. Molecules, 28(24), 8031. [Link]
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- Khan, I., et al. (2022). Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. Molecules, 27(12), 3749. [Link]
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Scale-up synthesis of 2-(3-Fluorophenoxy)ethylamine
An Application Note and Protocol for the Scale-Up Synthesis of 2-(3-Fluorophenoxy)ethylamine
Abstract
This document provides a comprehensive guide for the scale-up synthesis of this compound, a key building block in the development of novel pharmaceutical and agrochemical agents. The protocol herein is designed for researchers and drug development professionals, emphasizing scalability, safety, and high-yield production. The primary synthetic strategy is a robust, two-step process commencing with a Williamson ether synthesis, followed by a deprotection step. This guide offers detailed experimental procedures, causality behind methodological choices, rigorous safety protocols, and analytical methods for quality control, ensuring a reliable and reproducible scale-up process.
Introduction and Strategic Overview
This compound (CAS No. 120351-93-1) is a valuable primary amine intermediate.[1] The incorporation of a fluorine atom on the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a final active molecule, making fluorinated building blocks like this highly sought after in medicinal chemistry.[2]
The synthesis of aryl ethers, such as the target compound, is commonly achieved via the Williamson ether synthesis.[3] This classical SN2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide.[4][5] For the synthesis of an amino-ether, this approach requires careful strategy to prevent the amine from acting as a competing nucleophile.
Therefore, a robust scale-up strategy involves:
-
N-Protection: Utilizing a 2-haloethylamine equivalent where the nitrogen is protected, such as N-(2-bromoethyl)phthalimide. This ensures the reaction proceeds exclusively at the desired oxygen nucleophile. This is an application of the Gabriel synthesis for primary amine preparation.
-
Ether Formation: Performing the Williamson ether synthesis between 3-fluorophenol and the N-protected haloethylamine under basic conditions.
-
Deprotection: Removing the protecting group (e.g., phthalimide) to liberate the final primary amine.
This method is generally preferred for scale-up over alternatives like the Mitsunobu reaction, which, while effective, generates stoichiometric amounts of triphenylphosphine oxide and reduced azodicarboxylate byproducts, complicating purification on a large scale.[6][7]
Reaction Mechanism and Workflow Visualization
The overall synthetic pathway is a two-stage process. First, the sodium salt of 3-fluorophenol is generated in situ and reacts with N-(2-bromoethyl)phthalimide. The resulting intermediate is then subjected to hydrazinolysis to yield the target amine.
Caption: Overall reaction scheme for the synthesis of this compound.
The operational workflow involves reaction, work-up, extraction, and final purification, as detailed in the protocol sections.
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Topic: Crystallization Techniques for 2-(3-Fluorophenoxy)ethylamine Salts
An Application Note from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides a detailed exploration of fundamental principles and actionable protocols for the crystallization of salts derived from 2-(3-Fluorophenoxy)ethylamine. The focus is on establishing robust, reproducible methods to control crystal form, purity, and physicochemical properties essential for pharmaceutical development.
Foreword: The Crystallization Imperative in Drug Development
This compound is a valuable building block in medicinal chemistry. However, like many amine-containing active pharmaceutical ingredients (APIs), the freebase form may exhibit suboptimal physicochemical properties such as poor stability or low aqueous solubility. Conversion to a salt form is a common and effective strategy to overcome these limitations.
The subsequent crystallization of this salt is not merely a purification step; it is a critical control point that defines the final solid-state properties of the API. A well-controlled crystallization process can lead to a specific crystalline form (polymorph) with desired characteristics, including enhanced stability, improved dissolution rates, and consistent bioavailability.[1][2] Conversely, uncontrolled crystallization can result in polymorphic variations, solvates, or amorphous material, each with a different property profile, posing significant risks to drug product performance and regulatory approval.[3][4] This guide provides the foundational knowledge and practical protocols to navigate this critical phase of drug development.
The Science of Supersaturation: Driving the Crystalline State
Crystallization is fundamentally a process of controlled precipitation from a supersaturated solution. Supersaturation is the thermodynamic driving force, a state where the concentration of the solute in the solution exceeds its equilibrium solubility at a given temperature.[5] This unstable state is achieved through three primary methods:
-
Cooling: For most salts, solubility increases with temperature. By dissolving the salt at a higher temperature and then carefully cooling the solution, a point of supersaturation is reached, initiating crystallization.[6]
-
Anti-Solvent Addition: This involves introducing a miscible solvent in which the salt is poorly soluble (the "anti-solvent") to a solution where the salt is readily dissolved (the "good solvent"). This shift in the solvent environment dramatically reduces the salt's solubility, inducing supersaturation.[5][7][8]
-
Solvent Evaporation: Slowly removing the solvent increases the solute concentration until it surpasses the solubility limit, leading to crystallization. This is often a component of other techniques.
Once supersaturation is achieved, the process unfolds in two kinetic stages: nucleation (the initial formation of microscopic crystal nuclei) and crystal growth (the subsequent, orderly addition of molecules to the existing nuclei).[9] The rate at which supersaturation is generated dictates the balance between these two stages. Rapid supersaturation favors nucleation, often resulting in many small crystals, while slow, controlled supersaturation promotes crystal growth, leading to larger, higher-quality crystals.
General Workflow for Salt Crystallization
The path from the amine freebase to a well-characterized crystalline salt follows a logical sequence of operations. This workflow ensures that each step is deliberate and builds upon a solid foundation, from initial salt selection to final solid-state analysis.
Caption: General workflow from amine freebase to characterized crystalline salt.
Protocols for Crystallization of this compound Salts
The selection of a crystallization method is dictated by the physicochemical properties of the specific salt and the desired attributes of the final crystalline product. Below are detailed protocols for three robust and widely applicable techniques.
Protocol 1: Cooling Crystallization
This method is predicated on the principle that the solubility of the salt is significantly higher at elevated temperatures. It is often the first choice due to its simplicity and scalability.[1]
Causality: A slow, controlled reduction in temperature gradually decreases the salt's solubility, creating a state of low supersaturation. This condition favors the growth of large, well-ordered crystals over the rapid formation of many small nuclei.
Caption: Workflow for Anti-Solvent Crystallization.
Step-by-Step Methodology:
-
Dissolution: Dissolve the this compound salt in a minimal amount of a "good" solvent (e.g., methanol, acetone) at room temperature to form a clear, concentrated solution. [1]2. Anti-Solvent Addition: While stirring the solution, slowly add a pre-determined volume of an anti-solvent (e.g., water, isopropanol, heptane) dropwise or via a syringe pump. The onset of turbidity indicates the start of nucleation. The addition rate should be slow enough to prevent "oiling out" or amorphous precipitation. [1]3. Maturation: Once the anti-solvent addition is complete, allow the resulting slurry to stir for 1-4 hours at a constant temperature to ensure complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of a mixture of the good solvent and anti-solvent, in the same ratio as the final mother liquor, to avoid re-dissolving the product.
-
Drying: Dry the crystals under vacuum.
Protocol 3: Vapor Diffusion
Vapor diffusion is a gentle, slow method ideal for obtaining high-quality single crystals for structural analysis (e.g., by X-ray crystallography) and for screening conditions on a small scale. [10][11] Causality: The anti-solvent, being more volatile, slowly evaporates from the outer reservoir and its vapor diffuses into the inner vial containing the salt solution. [12]This gradual absorption of the anti-solvent into the solution slowly decreases the salt's solubility over hours or days, creating an ideal environment for the growth of large, defect-free crystals. [13]
Caption: Workflow for Vapor Diffusion Crystallization.
Step-by-Step Methodology:
-
Preparation: Dissolve a small amount (e.g., 5-20 mg) of the this compound salt in a suitable solvent (e.g., dichloromethane, methanol) in a small, open container like a 1-dram vial.
-
Assembly: Place this inner vial into a larger vessel (e.g., a 20 mL scintillation vial or a small beaker) containing a small amount (e.g., 1-3 mL) of a volatile anti-solvent (e.g., hexane, diethyl ether). The anti-solvent should not touch the inner vial. [12]3. Sealing: Tightly seal the outer vessel to create a closed system.
-
Incubation: Store the sealed system in a location free from vibrations and temperature fluctuations. Allow it to stand for several days to weeks.
-
Harvesting: Once suitable crystals have formed, carefully open the system and retrieve the crystals from the inner vial using a pipette or fine forceps.
Data Summary for Method Selection
The choice of solvents and crystallization technique is paramount. The following tables provide a starting point for method development.
Table 1: Suggested Solvent Systems for Screening
| Good Solvents (for Dissolution) | Anti-Solvents (for Precipitation) | Polarity |
| Methanol | Heptane / Hexane | High / Low |
| Ethanol | Ethyl Acetate | High / Medium |
| Isopropanol (IPA) | Toluene | High / Low |
| Acetone | Water* | Medium / High |
| Acetonitrile (ACN) | Isopropanol (IPA) | Medium / High |
| Dichloromethane (DCM) | Diethyl Ether | Medium / Low |
*Note: Water can act as a good solvent or an anti-solvent depending on the specific salt and the primary solvent system.
Table 2: Comparative Overview of Crystallization Techniques
| Parameter | Cooling Crystallization | Anti-Solvent Crystallization | Vapor Diffusion |
| Principle | Temperature-dependent solubility | Solubility reduction by mixing | Slow solubility reduction via vapor |
| Typical Speed | Hours to 1 day | Minutes to hours | Days to weeks |
| Scalability | Excellent | Good | Poor (Screening/Lab Scale) |
| Control | Good (cooling rate) | Excellent (addition rate) | Very High (diffusion rate) |
| Crystal Quality | Good to Excellent | Variable to Excellent | Typically Excellent |
| Primary Use | Process scale-up, purification | Polymorph screening, purification | Single crystal growth, micro-scale |
Essential Characterization of Crystalline Forms
Obtaining crystals is only part of the process. Rigorous characterization is mandatory to identify the solid form and assess its purity and stability.
-
X-Ray Powder Diffraction (XRPD): This is the definitive technique for identifying the crystalline form. [14]Each polymorph has a unique crystal lattice, which generates a characteristic diffraction pattern, akin to a fingerprint. [3][15]* Differential Scanning Calorimetry (DSC): This thermal analysis technique measures the heat flow into or out of a sample as it is heated. It is used to determine the melting point, detect phase transitions between polymorphs, and assess thermal stability. [3][15]* Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is crucial for identifying the presence of bound solvent or water (solvates/hydrates) and determining the thermal decomposition profile. [15]
Troubleshooting Common Crystallization Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Oiling Out / Amorphous Precipitate | Supersaturation generated too quickly; poor solvent choice. | Slow down the cooling rate or anti-solvent addition rate; try a different solvent system. [1] |
| Poor Crystal Quality (Needles, Small Particles) | Rapid nucleation due to high supersaturation. | Reduce the rate of supersaturation (slower cooling/addition); use vapor diffusion for higher quality. [1] |
| Low Yield | High solubility of the salt in the final mother liquor. | Decrease the final temperature in cooling crystallization; increase the proportion of anti-solvent. [1] |
| No Crystallization | Solution is not sufficiently supersaturated; compound is too soluble. | Concentrate the solution by evaporating some solvent; use a stronger anti-solvent; try a different salt form. |
References
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- University of Crete. Crystallization of Small Molecules.
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- RM@Schools. Antisolvent Crystallization.
- Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
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- University of Geneva. Guide for crystallization.
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- University of Limerick Research Repository. Designing Continuous Crystallization Protocols for Curcumin Using PAT Obtained Batch Kinetics.
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Application Note & Protocols: Strategic Derivatization of 2-(3-Fluorophenoxy)ethylamine for Structure-Activity Relationship (SAR) Studies
Abstract
The 2-(3-fluorophenoxy)ethylamine scaffold is a privileged structure in medicinal chemistry, valued for its presence in numerous biologically active agents. The strategic introduction of a fluorine atom can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1] This guide provides a comprehensive framework for the systematic derivatization of the primary amine of this compound. We present detailed, field-tested protocols for N-acylation, N-sulfonylation, and reductive amination, designed to generate a chemically diverse library of analogs. The overarching goal is to empower researchers in drug discovery to efficiently probe the structure-activity landscape, leading to the identification of optimized lead compounds.
Introduction: The Strategic Value of the this compound Scaffold
In the landscape of modern drug design, scaffold-based approaches are fundamental to accelerating the discovery of novel therapeutics. The this compound core serves as an excellent starting point for library synthesis. Its structural components—a fluorinated aromatic ring, an ether linkage, and a flexible ethylamine side chain—offer multiple points for interaction with biological targets.
The primary amine is the most synthetically accessible and impactful position for modification. As a basic center, it can participate in crucial salt-bridge interactions within a protein binding pocket. Derivatization of this amine allows for the systematic modulation of several key properties:
-
Basicity (pKa): Converting the amine to a neutral amide or a less basic sulfonamide can fundamentally alter electrostatic interactions.
-
Lipophilicity (LogP): The addition of various substituents can tune the overall lipophilicity of the molecule, affecting its solubility, cell permeability, and metabolic profile.
-
Steric Profile: Introducing groups of varying size and shape allows for the exploration of the steric boundaries of the target's binding site.[2]
-
Hydrogen Bonding Potential: The primary amine is a hydrogen bond donor. Acylation and sulfonylation convert it into a different type of donor, while N-alkylation can modulate its donor capacity and steric accessibility.
This document details robust synthetic protocols to create a focused library of derivatives, enabling a systematic and insightful SAR exploration.
Overall Workflow for SAR Exploration
The generation of meaningful SAR data is an iterative process. It begins with the parent scaffold, which is systematically modified through various chemical reactions. The resulting library of new chemical entities is then subjected to biological screening. The correlation of structural changes with biological activity provides the intelligence needed to design the next generation of compounds with improved potency, selectivity, or pharmacokinetic properties.
Caption: Iterative workflow for SAR studies.
Derivatization Strategies and Experimental Protocols
The primary amine of this compound is a versatile nucleophile, readily participating in a variety of bond-forming reactions. Below are detailed protocols for three high-yield, robust derivatization strategies.
Strategy 1: N-Acylation (Amide Synthesis)
Causality: Acylation converts the basic primary amine into a neutral amide. This transformation eliminates the positive charge at physiological pH and introduces a hydrogen bond donor (N-H) and acceptor (C=O). This is one of the most common modifications in medicinal chemistry to probe for key interactions and improve cell permeability. The use of an acyl chloride with a mild base like triethylamine is a standard, high-yielding method that neutralizes the generated HCl, driving the reaction to completion.[3][4]
Protocol: General Procedure for N-Acylation
-
Reagent Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq., e.g., 155 mg, 1.0 mmol) in dichloromethane (DCM, 10 mL).
-
Base Addition: Add triethylamine (Et₃N, 1.5 eq., e.g., 0.21 mL, 1.5 mmol) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Acylating Agent Addition: Slowly add the desired acyl chloride (1.1 eq., e.g., acetyl chloride, 0.08 mL, 1.1 mmol) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Quench the reaction by adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers and wash sequentially with 1M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide derivative.
Strategy 2: N-Sulfonylation (Sulfonamide Synthesis)
Causality: Sulfonylation introduces a sulfonamide linkage, which is a stable, non-basic bioisostere of an amide. The sulfonamide N-H is more acidic than an amide N-H, making it a stronger hydrogen bond donor. This modification significantly alters the electronic and conformational properties of the side chain.[5][6][7] The protocol is similar to acylation, employing a sulfonyl chloride and a base.
Protocol: General Procedure for N-Sulfonylation
-
Reagent Preparation: Dissolve this compound (1.0 eq., 1.0 mmol) and triethylamine (1.5 eq., 1.5 mmol) in DCM (10 mL) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (1.1 eq., e.g., methanesulfonyl chloride, 0.085 mL, 1.1 mmol) dropwise.
-
Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS until the starting amine is consumed.
-
Work-up:
-
Dilute the reaction mixture with DCM (20 mL) and wash with water (15 mL).
-
Extract the aqueous phase with DCM (15 mL).
-
Combine the organic layers and wash with 1M HCl (15 mL) and brine (15 mL).
-
Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
-
Purification: Purify the crude residue via flash chromatography (ethyl acetate/hexanes gradient) to obtain the desired sulfonamide.
Strategy 3: Reductive Amination (N-Alkylation)
Causality: Reductive amination is a powerful method for forming secondary or tertiary amines while avoiding the over-alkylation issues common with direct alkylation using alkyl halides.[8] The reaction proceeds via the formation of an imine or iminium ion intermediate between the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is an excellent reducing agent for this purpose as it is mild, selective for the iminium ion over the carbonyl starting material, and does not require strict pH control.[9][10][11]
Protocol: General Procedure for Reductive Amination
-
Reagent Preparation: In a vial, combine this compound (1.0 eq., 1.0 mmol) and the desired aldehyde or ketone (1.0 eq., 1.0 mmol) in 1,2-dichloroethane (DCE, 10 mL).
-
Imine Formation (Pre-stir): Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq., e.g., 318 mg, 1.5 mmol) to the mixture in one portion.
-
Reaction: Stir the reaction at room temperature for 6-24 hours. Monitor by LC-MS for the formation of the product and consumption of the starting materials.
-
Work-up:
-
Carefully quench the reaction by adding saturated NaHCO₃ solution (15 mL).
-
Stir vigorously for 15 minutes until gas evolution ceases.
-
Transfer to a separatory funnel and extract with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
-
Purification: After filtration and concentration, purify the crude product by flash chromatography on silica gel. A gradient containing a small percentage of triethylamine (e.g., 0.5%) in the mobile phase (e.g., methanol in DCM) may be necessary to prevent peak tailing of the basic amine product.
Characterization of the Derivative Library
Key Analytical Techniques:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The workhorse for high-throughput analysis. It provides rapid purity assessment (by UV or other detectors) and mass confirmation of the target molecule.[12]
-
NMR (Nuclear Magnetic Resonance): ¹H and ¹³C NMR are used for unambiguous structure elucidation. For this specific scaffold, ¹⁹F NMR is also highly informative for confirming the integrity of the fluorophenyl group.
-
HRMS (High-Resolution Mass Spectrometry): Provides an accurate mass measurement, allowing for the determination of the elemental formula of the synthesized compound, which is a stringent confirmation of its identity.[13]
Table 1: Representative Data for a Hypothetical Derivative Set
| Derivative ID | Structure | Reaction Type | Expected Mass [M+H]⁺ | Observed Mass (HRMS) | Purity (LC-MS, 254 nm) |
| FN-AC-01 | Acylation | 198.0976 | 198.0972 | >98% | |
| FN-SU-01 | Sulfonylation | 234.0751 | 234.0748 | >99% | |
| FN-RA-01 | Reductive Amination | 246.1340 | 246.1345 | >97% | |
| FN-AC-02 | Acylation | 260.1132 | 260.1129 | >98% |
The SAR Cycle: From Data to Design
The data generated from biological assays on the derivative library is the cornerstone of SAR analysis. The goal is to build a qualitative and quantitative understanding of how different chemical functionalities influence biological activity.
Caption: The iterative cycle of SAR in drug discovery.
Interpreting the Results:
-
Positive SAR: If adding a specific group (e.g., a phenyl ring via benzoyl chloride in acylation) increases activity, it suggests a potential hydrophobic or pi-stacking interaction is favorable in the binding pocket.
-
Negative SAR: If increasing the size of an N-alkyl substituent (e.g., from methyl to isopropyl in reductive amination) decreases activity, it points to a steric clash or a size-limited pocket.
-
Flat SAR: If multiple modifications at a certain position result in little change in activity, it may indicate that this part of the molecule is solvent-exposed and does not make critical contacts with the target.
By integrating these observations, a medicinal chemist can build a pharmacophore model and rationally design the next set of analogs to test new hypotheses and further optimize the desired properties.
Conclusion
The this compound scaffold provides a fertile ground for medicinal chemistry exploration. The protocols for N-acylation, N-sulfonylation, and reductive amination outlined in this guide offer reliable and versatile methods for generating a diverse chemical library. By combining robust synthesis with systematic biological evaluation and rigorous characterization, research teams can efficiently navigate the structure-activity landscape. This iterative process of design, synthesis, and testing is fundamental to transforming a promising chemical scaffold into a highly optimized drug candidate.
References
- Basu, K., et al. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences. [Link]
- Devi, N., & Saikia, P. (2009). Mild and Useful Method for N-Acylation of Amines.
- IJCRT Team. (2020). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions.
- Bode, J. W., et al. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society. [Link]
- Rathi, J. O., & Shankarling, G. S. (2019). Concentrated solar radiation aided energy efficient and chemoselective protocol for N-acylation and N-formylation reactions in aqueous medium. Solar Energy. [Link]
- Lin, B., & Gu, C. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. [Link]
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]
- Dunayevskiy, Y., et al. (1996). Characterization of the Complexity of Small-Molecule Libraries by Electrospray Ionization Mass Spectrometry. Analytical Chemistry. [Link]
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry. [Link]
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- Wikipedia. (N.D.).
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- Wang, S., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. [Link]
- Wang, S., et al. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. [Link]
- Jensen, A. A., et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. ACS Chemical Neuroscience. [Link]
- Google Patents. (2009). Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]
- D'Souza, A. M., & Pavan, V. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]
- D'Souza, A. M., & Pavan, V. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]
- Hsin, L. W., et al. (2008). Design and synthesis of 2- and 3-substituted-3-phenylpropyl analogs...: role of amino, fluoro, hydroxyl, methoxyl, methyl, methylene, and oxo substituents on affinity for the dopamine and serotonin transporters. Journal of Medicinal Chemistry. [Link]
- Kool, E. T., et al. (2023). Sulfonylation of RNA 2'-OH groups. ACS Central Science. [Link]
- Grygorenko, O. O., et al. (2023). SNAr or Sulfonylation? Chemoselective Amination of Halo(het)
- Osipov, S. N., et al. (2001). Synthesis of new fluorinated proline analogues from polyfluoroalkyl β-ketoacetals and ethyl isocyanoacetate.
- N'Guessan, A. K., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry. [Link]
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Application Notes & Protocols: Investigating the Neuropharmacological Profile of 2-(3-Fluorophenoxy)ethylamine
For: Researchers, scientists, and drug development professionals in neuropharmacology.
Introduction: Rationale for Investigation
The phenethylamine scaffold is a cornerstone of neuropharmacology, forming the basis for numerous endogenous neurotransmitters and synthetic drugs targeting the central nervous system. The introduction of a phenoxy moiety and halogen substitutions can significantly alter the pharmacokinetic and pharmacodynamic properties of these molecules. 2-(3-Fluorophenoxy)ethylamine represents an under-explored derivative with potential for novel interactions with monoaminergic systems. The fluorine atom at the meta position of the phenoxy ring is of particular interest, as it can modify the molecule's lipophilicity and binding affinity to target receptors and transporters.
This document provides a comprehensive guide for the initial characterization of this compound in a neuropharmacological research setting. We will proceed from foundational in vitro screening to more complex in vivo behavioral assays, establishing a logical and scientifically rigorous workflow. The protocols and insights provided are based on established methodologies and structure-activity relationships observed in analogous compounds.[1][2][3][4][5]
Hypothesized Pharmacological Profile
Based on the structure of this compound and data from related phenethylamine and phenoxyethylamine derivatives, we can hypothesize its primary targets. The core ethylamine structure is a common feature of ligands for monoamine transporters and G-protein coupled receptors. The phenoxy group may confer affinity for a range of receptors, including serotonergic and dopaminergic subtypes.[3][4] Specifically, fluorination has been shown to modulate receptor selectivity, often enhancing affinity for dopamine D2-like receptors in related compounds.[1][2]
Our initial hypotheses are that this compound may act as a:
-
Ligand at Dopamine and/or Serotonin Receptors: The phenethylamine backbone is a classic pharmacophore for these receptors.[3][4]
-
Substrate for Monoamine Transporters: It may influence the synaptic concentrations of dopamine, norepinephrine, or serotonin through interaction with their respective transporters (DAT, NET, SERT).
-
Modulator of Adrenergic Receptors: Some phenoxypropanolamine derivatives show affinity for β-adrenoceptors.[6]
The following experimental plan is designed to systematically test these hypotheses.
Experimental Workflow for Neuropharmacological Characterization
The investigation of a novel compound like this compound should follow a tiered approach, moving from broad screening to specific mechanistic studies.
Figure 1: A tiered experimental workflow for the neuropharmacological characterization of this compound.
Part 1: In Vitro Characterization Protocols
Radioligand Binding Assays for Receptor Affinity Profile
Objective: To determine the binding affinity of this compound for a panel of key neuroreceptors.
Rationale: This initial screen will identify the primary molecular targets of the compound. Based on the structure, a panel focusing on monoaminergic receptors is recommended. Studies on similar fluorinated phenylethylamines have shown high affinity for D2 dopamine receptors, making this a crucial target to investigate.[1][2]
Protocol:
-
Preparation of Cell Membranes:
-
Utilize cell lines recombinantly expressing the human receptor of interest (e.g., HEK293 cells expressing D2, 5-HT2A, or β2-adrenergic receptors).
-
Homogenize cells in an appropriate buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration (e.g., via Bradford assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a known radioligand for the target receptor (e.g., [³H]-Spiperone for D2 receptors), and varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat, washing with cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC₅₀ (concentration of the compound that inhibits 50% of specific binding).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 1: Example Data from Receptor Binding Assays
| Receptor Target | Radioligand | Ki (nM) of this compound |
| Dopamine D1 | [³H]-SCH23390 | > 1000 |
| Dopamine D2 | [³H]-Spiperone | To be determined |
| Serotonin 5-HT1A | [³H]-8-OH-DPAT | > 1000 |
| Serotonin 5-HT2A | [³H]-Ketanserin | To be determined |
| β2-Adrenergic | [³H]-CGP-12177 | To be determined |
Functional Assays to Determine Agonist/Antagonist Activity
Objective: To determine whether this compound acts as an agonist or antagonist at receptors for which it shows significant binding affinity.
Rationale: Binding affinity does not reveal the functional consequence of the drug-receptor interaction. A functional assay, such as measuring second messenger accumulation, is necessary to elucidate the compound's intrinsic activity. For Gs or Gi-coupled receptors, a cAMP accumulation assay is a standard method.[4][6]
Protocol (cAMP Accumulation Assay):
-
Cell Preparation:
-
Use cells expressing the receptor of interest (e.g., CHO cells expressing the D2 receptor).
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Agonist Mode:
-
Treat the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Incubate for a specified time.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).
-
-
Antagonist Mode:
-
Pre-incubate the cells with varying concentrations of this compound.
-
Add a known agonist for the receptor at its EC₅₀ concentration.
-
Incubate and measure cAMP levels as described above.
-
-
Data Analysis:
-
For agonist activity, plot the cAMP concentration against the log concentration of the compound to determine the EC₅₀ and Emax.
-
For antagonist activity, plot the inhibition of the agonist response against the log concentration of the compound to determine the IC₅₀.
-
Figure 2: A simplified signaling pathway for a Gi-coupled receptor, such as the dopamine D2 receptor.
Part 2: In Vivo Evaluation
In Vivo Microdialysis for Neurotransmitter Release
Objective: To measure the effect of systemic administration of this compound on extracellular levels of dopamine, serotonin, and norepinephrine in specific brain regions.
Rationale: This experiment directly assesses the compound's in vivo effect on monoamine systems, providing a bridge between in vitro findings and behavioral outcomes. For instance, if the compound inhibits monoamine transporters in vitro, we would expect an increase in extracellular neurotransmitter levels in vivo.
Protocol:
-
Surgical Implantation:
-
Anesthetize a rodent (e.g., a rat) and stereotaxically implant a microdialysis guide cannula targeting a brain region of interest (e.g., the nucleus accumbens or prefrontal cortex).
-
Allow the animal to recover for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound (e.g., via intraperitoneal injection) and continue collecting samples.
-
-
Neurochemical Analysis:
-
Analyze the dialysate samples for dopamine, serotonin, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-EC).[7]
-
-
Data Analysis:
-
Express the neurotransmitter concentrations as a percentage of the average baseline levels.
-
Plot the mean percentage change over time for the vehicle and drug-treated groups.
-
Behavioral Assays
Objective: To characterize the behavioral effects of this compound.
Rationale: The choice of behavioral assays should be guided by the in vitro and microdialysis data. For example, if the compound shows D2 receptor agonism and increases locomotor activity, it may have stimulant properties. If it enhances serotonin levels, it may have antidepressant or anxiolytic potential.
Example Protocols:
-
Locomotor Activity: Place the animal in an open-field arena and record its horizontal and vertical movements using automated photobeam tracking. This is a general measure of stimulant or sedative effects.
-
Forced Swim Test: This is a common screening test for potential antidepressant activity. The test measures the animal's immobility time when placed in an inescapable cylinder of water. A reduction in immobility is indicative of an antidepressant-like effect.
Conclusion and Future Directions
This document outlines a systematic approach to characterizing the neuropharmacological properties of this compound. The proposed workflow, from in vitro binding to in vivo behavioral studies, will provide a comprehensive initial profile of this novel compound. The results of these experiments will guide further research, including more detailed structure-activity relationship studies, investigation of off-target effects, and evaluation in more complex animal models of neuropsychiatric disorders. The structural similarity to compounds with known activity at dopamine receptors suggests this is a particularly fruitful avenue of investigation.[1][2][4]
References
- Pigini, M., et al. (1997). Synthesis and dopamine receptors binding affinity of 2-(3-fluoro-4-hydroxyphenyl)ethylamine and its N-alkyl derivatives. Bioorganic & Medicinal Chemistry, 5(7), 1435-1441.
- Baker, G. B., et al. (1986). Neuropharmacological and neurochemical properties of N-(2-cyanoethyl)-2-phenylethylamine, a prodrug of 2-phenylethylamine. British Journal of Pharmacology, 89(3), 591-601.
- Catto, A., et al. (1995). Synthesis and dopamine receptor affinities of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and N-substituted derivatives. Il Farmaco, 50(7-8), 523-529.
- Uchida, S., et al. (2003). Binding and functional affinity of some newly synthesized phenethylamine and phenoxypropanolamine derivatives for their agonistic activity at recombinant human beta3-adrenoceptor. Journal of Pharmacy and Pharmacology, 55(2), 225-231.
- Glennon, R. A., Liebowitz, S. M., & Anderson, G. M. 3rd. (1980). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Journal of Medicinal Chemistry, 23(3), 294-299.
- Kim, J., et al. (2016). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 24(5), 488-496.
- Leonardi, A., et al. (1993). Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. Journal of Medicinal Chemistry, 36(11), 1598-1605.
- PubChem. N-[2-(3-fluorophenoxy)ethyl]prop-2-en-1-amine.
- PubChem. This compound hydrochloride.
- Baker, G. B., et al. (1986). Neuropharmacological and neurochemical properties of N-(2-cyanoethyl)-2-phenylethylamine, a prodrug of 2-phenylethylamine. British Journal of Pharmacology, 89(3), 591–601.
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- 3. Serotonin receptor affinities of psychoactive phenalkylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding and functional affinity of some newly synthesized phenethylamine and phenoxypropanolamine derivatives for their agonistic activity at recombinant human beta3-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuropharmacological and neurochemical properties of N-(2-cyanoethyl)-2-phenylethylamine, a prodrug of 2-phenylethylamine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Identifying Impurities in 2-(3-Fluorophenoxy)ethylamine Synthesis
Welcome to the technical support guide for the synthesis of 2-(3-Fluorophenoxy)ethylamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing on the identification and mitigation of process-related impurities. Our goal is to provide practical, experience-driven advice to ensure the highest purity of your final compound.
The synthesis of this compound, a key building block in many pharmaceutical agents, is most commonly achieved via the Williamson ether synthesis.[1][2] This SN2 reaction involves the deprotonation of 3-fluorophenol to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an ethanolamine derivative.[3][4] While robust, this pathway is susceptible to several side reactions that can introduce impurities, complicating downstream processes and compromising final product quality.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: I'm observing a significant peak in my HPLC/GC analysis with a higher molecular weight than my product. What is the likely cause?
A1: A higher molecular weight impurity often points to a di-alkylation product .
-
Causality & Mechanism: The desired product, this compound, still possesses a nucleophilic primary amine. This amine can compete with the 3-fluorophenoxide for the alkylating agent (e.g., 2-bromoethylamine or a protected version). This secondary reaction forms a dimer impurity, N-[2-(3-fluorophenoxy)ethyl]-2-(3-fluorophenoxy)ethylamine. This is a classic issue in aryloxy amine synthesis where the product is also a nucleophile.
-
Influencing Factors:
-
Stoichiometry: An excess of the alkylating agent significantly favors this side reaction.
-
Reaction Conditions: High temperatures and prolonged reaction times can provide the necessary energy for the less reactive product amine to act as a nucleophile.
-
Base Concentration: A high concentration of a strong base can lead to higher concentrations of the reactive nucleophiles, potentially increasing dimer formation.[2]
-
-
Troubleshooting Steps:
-
Confirm Identity: Use LC-MS/MS to confirm the mass of the impurity. The expected mass will correspond to the dimer structure.
-
Adjust Stoichiometry: Carefully control the molar ratio of reactants. Use a slight excess of the 3-fluorophenol relative to the alkylating agent.
-
Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the secondary amination.
-
Slow Addition: Add the alkylating agent slowly (dropwise) to the reaction mixture to maintain its low concentration, thus favoring the reaction with the more nucleophilic phenoxide.
-
Q2: My reaction has a low yield, and I see several small, unidentified peaks in the chromatogram. What are the potential side reactions?
A2: Low yield with multiple byproducts often indicates competing reactions, primarily elimination and C-alkylation.
-
Causality & Mechanism:
-
Elimination Reaction (E2): The alkoxide/phenoxide is not only a nucleophile but also a strong base.[3] If using a primary alkyl halide like 2-bromoethylamine, the base can abstract a proton from the adjacent carbon, leading to the elimination of HBr and formation of an alkene. This is a common competing pathway in Williamson ether synthesis.[1][4]
-
C-Alkylation: The 3-fluorophenoxide ion is an ambident nucleophile, meaning it has two reactive sites: the oxygen (O-alkylation, desired) and the aromatic ring carbons (C-alkylation, undesired).[1] Alkylation can occur at the ortho and para positions of the ring, leading to the formation of positional isomers.
-
-
Troubleshooting Steps:
-
Analytical Approach: Use a high-resolution mass spectrometer (HRMS) to obtain accurate masses for the impurity peaks. This can help differentiate between isomers (same mass as the product) and elimination products (different mass).
-
Choice of Alkylating Agent: Ensure you are using a primary alkyl halide, as secondary and tertiary halides strongly favor elimination.[4][5]
-
Solvent & Base Selection: The choice of solvent can influence the O- vs. C-alkylation ratio. Aprotic polar solvents are generally preferred. The choice of base is also critical; using a milder base if possible can sometimes reduce elimination. For phenols, NaOH is often sufficient and less harsh than NaH.[3]
-
Temperature Control: As with di-alkylation, lower temperatures generally favor the desired SN2 reaction over elimination.
-
Q3: My final product has a persistent color, and I detect an impurity with a mass corresponding to an oxidized species. How can this be addressed?
A3: Phenols and amines are susceptible to oxidation, which can occur during the reaction or workup, leading to colored impurities.
-
Causality & Mechanism: The electron-rich 3-fluorophenol starting material and the this compound product can be oxidized in the presence of air (oxygen), especially at elevated temperatures or in the presence of trace metal catalysts. This can lead to the formation of quinone-type structures or other complex colored bodies.
-
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.
-
Degas Solvents: Use solvents that have been degassed prior to use.
-
Antioxidant Addition: In some cases, adding a small amount of an antioxidant like sodium bisulfite during the aqueous workup can mitigate oxidation.
-
Purification: Activated carbon (charcoal) treatment of the product solution before final crystallization or distillation can be effective at removing colored impurities.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The most common impurities are process-related and can be categorized as shown in the table below.
| Impurity Type | Common Name / Structure | Formation Pathway |
| Unreacted Starting Material | 3-Fluorophenol | Incomplete reaction |
| Unreacted Starting Material | 2-Bromoethylamine (or other alkylating agent) | Incomplete reaction |
| Dimerization/Over-reaction | N-[2-(3-fluorophenoxy)ethyl]-2-(3-fluorophenoxy)ethylamine | Product amine reacts with alkylating agent |
| Isomeric Impurity | 2- or 4-alkylated 3-fluorophenol derivatives | C-Alkylation of the phenoxide ring[1] |
| Elimination Product | e.g., Vinylamine (from 2-haloethylamine) | Base-catalyzed E2 elimination[4][5] |
| Degradation Product | Oxidized species (e.g., quinones) | Air oxidation of phenol/amine moieties |
Q2: What is the recommended analytical workflow for identifying an unknown impurity?
A2: A systematic approach is crucial. The workflow below outlines the standard process for impurity identification.
Caption: Impurity Identification Workflow.
Q3: Can nitrosamine impurities be formed in this synthesis?
A3: Yes, there is a potential risk, particularly if certain reagents or solvents are used. Nitrosamines are potent carcinogens and are under strict regulatory scrutiny.
-
Formation Conditions: Nitrosamines can form from the reaction of a secondary or tertiary amine with a nitrosating agent (e.g., nitrous acid, which can be formed in situ from nitrites under acidic conditions).[6]
-
Potential Sources:
-
Mitigation & Analysis: Avoid using reagents known to degrade into secondary amines. If their use is unavoidable, a specific risk assessment should be performed. Highly sensitive LC-MS/MS methods are required for the detection of trace-level nitrosamine impurities.[7][8]
Part 3: Protocols & Methodologies
Protocol 3.1: HPLC-UV Method for Impurity Profiling
This protocol provides a general starting point for separating this compound from its common process-related impurities.
| Parameter | Recommended Setting |
| Column | C18, 150 mm x 4.6 mm, 2.7-5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 5 µL |
| Detection | UV at 220 nm & 275 nm |
| Sample Prep. | Dissolve sample in 50:50 Water:Acetonitrile to a concentration of ~0.5 mg/mL. |
Rationale: A C18 column provides good hydrophobic retention for the aromatic ring. The formic acid in the mobile phase helps to protonate the amine, leading to better peak shape. A gradient elution is necessary to resolve both polar starting materials and less polar, higher molecular weight impurities.
Protocol 3.2: Visualizing the Main Reaction and a Key Side Reaction
The following diagram illustrates the desired O-alkylation pathway versus the competing C-alkylation side reaction.
Caption: O-Alkylation vs. C-Alkylation in Williamson Ether Synthesis.
References
- Williamson ether synthesis - Wikipedia. Wikipedia.
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press.
- Williamson Ether Synthesis. (2013-01-26). YouTube.
- The Williamson Ether Synthesis. (2014-10-24). Master Organic Chemistry.
- Williamson Ether Synthesis. Organic Chemistry Tutor.
- Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides. (2019-06-07). PubMed.
- Validation of Semi-Volatile Analysis by HPLC-MS/MS by EPA Method MS888. (2008-10-27). OSTI.gov.
- 2-(3-Fluorophenyl)ethanamine. PubChem.
- General synthesis of 4-aryloxy-6-methylpyrimidin-2-amines and their fragmentation under positive electrospray ionization. (2015-08-09). ResearchGate.
- Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach. PubMed.
- FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. (2022-11-25). Sciforum.
- Synthesis of (aryloxy)alkylamines. 1. Novel antisecretory agents with H+K+-ATPase inhibitory activity. PubMed.
- Rapid Analysis of Genotoxic Nitrosamines by HPLC-MS/MS. SCIEX.
- Nitrosamine Impurities: Assessing Concerns through Case Studies. (2023-03-30). Asian Publication Corporation.
- Synthesis of N-nitrosamine impurity, N-(2-hydroxyethyl)- N-phenylnitrous amide. ResearchGate.
- Arylamine synthesis by amination (arylation). Organic Chemistry Portal.
- Fluorinated 2,3-diaminophenazines: synthesis, mechanism of formation, and properties. (2018-01-01). New Journal of Chemistry (RSC Publishing).
- Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. (2023-05-18). MDPI.
- SYNTHESIS, CHARACTERIZATION AND TRACE LEVEL QUANTITATIVE DETERMINATION OF CRITICAL NITROSAMINE IMPURITY IN RIVAROXABAN DRUG. (2024-10-01). Rasayan Journal of Chemistry.
Sources
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- 7. lcms.cz [lcms.cz]
- 8. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Purification of 2-(3-Fluorophenoxy)ethylamine
Welcome to the technical support center for the purification of 2-(3-Fluorophenoxy)ethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key intermediate in high purity. The following content is structured in a question-and-answer format to directly address common challenges encountered during post-reaction workup and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after the synthesis of this compound?
A1: The synthesis of this compound, typically achieved via a Williamson ether synthesis or a related nucleophilic aromatic substitution, can generate several byproducts.[1][2][3] Identifying these is the first step toward a successful purification strategy. The primary impurities include:
-
Unreacted Starting Materials:
-
3-Fluorophenol
-
The 2-ethylamine synthon (e.g., 2-chloroethylamine, 2-bromoethylamine, or N-protected variants like N-(2-chloroethyl)acetamide)
-
-
Side-Reaction Products:
-
O-alkylation vs. N-alkylation products: If a non-protected aminoethyl halide is used, there is a risk of forming di- and tri-substituted amine byproducts.[4]
-
Elimination Products: Under strongly basic conditions, the ethylamine reagent can undergo elimination to form vinylamine (which is unstable and can polymerize) or other related structures.[2][5]
-
-
Solvent and Reagent Residues:
A summary of potential impurities and their properties is provided in the table below.
| Impurity | Chemical Nature | Typical pKa | Boiling Point (°C) | Solubility |
| 3-Fluorophenol | Weakly Acidic | ~9.3 | ~178 | Soluble in organic solvents and aqueous base |
| Di- and Tri-substituted Amines | Basic | >10 | Higher than the product | Soluble in organic solvents |
| High-Boiling Solvents (e.g., DMF) | Neutral/Amide | N/A | ~153 | Miscible with water and many organic solvents |
| Inorganic Salts (e.g., NaCl) | Salt | N/A | High (Solid) | Soluble in water, insoluble in most organic solvents |
Troubleshooting Purification Challenges
Q2: I'm struggling to remove unreacted 3-fluorophenol from my product. What is the most effective method?
A2: Due to its acidic nature, 3-fluorophenol can be efficiently removed using an acid-base extraction during the aqueous workup. Here is a step-by-step protocol:
Protocol: Basic Aqueous Wash to Remove 3-Fluorophenol
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Basic Wash: Transfer the organic solution to a separatory funnel and wash with a 1-2 M aqueous solution of a base (e.g., sodium hydroxide or potassium carbonate). The basic solution will deprotonate the acidic 3-fluorophenol, forming the corresponding water-soluble phenoxide salt.
-
Separation: Gently shake the separatory funnel and allow the layers to separate. Drain the aqueous layer containing the phenoxide salt.
-
Repeat: Repeat the basic wash one or two more times to ensure complete removal of the 3-fluorophenol.
-
Neutral Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any residual water and dissolved inorganic salts.[7]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude amine product, now free of the phenolic impurity.
Causality Explanation: This method leverages the significant difference in acidity between the weakly acidic 3-fluorophenol and the basic this compound. The base selectively reacts with the phenol, converting it into a salt that is highly soluble in the aqueous phase and thus easily separated from the desired product which remains in the organic phase.
The following diagram illustrates this separation logic.
Caption: Acid-base extraction workflow for removing phenolic impurities.
Q3: My product is an oil and won't crystallize. How can I purify it further?
A3: When the freebase amine is an oil or a low-melting solid, purification by crystallization can be challenging. In this scenario, two primary methods are recommended: conversion to a crystalline salt or column chromatography.[8]
Method 1: Purification via Salt Formation and Recrystallization
Converting the amine to its hydrochloride salt often yields a stable, crystalline solid that is easier to purify by recrystallization.[8][9][10]
Protocol: Hydrochloride Salt Formation and Recrystallization
-
Dissolution: Dissolve the crude amine in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Acidification: Slowly add a solution of HCl in the same solvent (or bubble HCl gas through the solution) while stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the solid salt by vacuum filtration and wash it with a small amount of cold solvent.
-
Recrystallization:
-
Choose a suitable solvent system for recrystallization. For polar amine salts, this is often a polar protic solvent like ethanol, isopropanol, or a mixture such as ethanol/diethyl ether.[11]
-
Dissolve the salt in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry them thoroughly.
-
-
Freebasing (Optional): To recover the pure freebase amine, dissolve the hydrochloride salt in water, add a base (e.g., NaOH) to raise the pH above 10, and extract the free amine into an organic solvent.
Causality Explanation: The formation of an ionic salt dramatically increases the lattice energy of the compound, leading to a higher melting point and a greater propensity to form a well-ordered crystal lattice. This process effectively excludes impurities from the crystal structure.[8]
Method 2: Purification by Column Chromatography
Flash column chromatography is a highly effective technique for purifying amines. However, the basic nature of amines can cause them to streak or irreversibly bind to standard silica gel, which is acidic.
Protocol: Column Chromatography of an Amine
-
Stationary Phase Selection:
-
Standard Silica Gel: Deactivate the silica gel by preparing the slurry in the eluent containing a small amount (0.5-2%) of a tertiary amine like triethylamine.[12] This neutralizes the acidic silanol groups.
-
Alternative Stationary Phases: Consider using neutral alumina or amine-functionalized silica gel for better results.[8]
-
-
Eluent System Selection:
-
Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A common choice for amines is a mixture of a non-polar solvent (e.g., hexanes or ethyl acetate) and a polar solvent (e.g., methanol), with the addition of triethylamine.
-
For fluorinated compounds, sometimes a fluorinated stationary phase or a mobile phase containing a solvent like 2,2,2-trifluoroethanol can improve separation.[13][14][15]
-
-
Column Packing and Loading:
-
Pack the column with the chosen stationary phase and eluent.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
-
Elution and Fraction Collection:
-
Elute the column with the chosen solvent system, collecting fractions and monitoring them by TLC.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[16]
The decision-making process for choosing a purification method is outlined in the diagram below.
Caption: Decision tree for the purification of this compound.
References
- Vertex AI Search, based on Hoffmann's method for amine separ
- Vertex AI Search, based on Hoffmann's method for amine separ
- Google Patents. (1981).
- Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
- ChemTalk. Williamson Ether Synthesis. [Link]
- YouTube. (2019). Hinsberg amine separation: Separation of primary, secondary and tertiary amines. [Link]
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
- Google Patents. (1987).
- Google Patents. (1960). Process for making fluorophenols.
- FreePatentsOnline.
- University of California, Los Angeles.
- Separation Science.
- A.Collegepressbox. (2025). Mastering The Williamson Ether Synthesis. [Link]
- University of Rochester, Department of Chemistry.
- Google Patents.
- Google Patents. (1997).
- Google Patents.
- University of Rochester, Department of Chemistry.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
- National Institutes of Health.
- Wikipedia. Williamson ether synthesis. [Link]
- LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]
- University of Colorado Boulder, Department of Chemistry. Remove Sticky Reagents. [Link]
- Google Patents. (2005).
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- 4. EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides - Google Patents [patents.google.com]
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- 7. chem.rochester.edu [chem.rochester.edu]
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- 10. Reagents & Solvents [chem.rochester.edu]
- 11. Home Page [chem.ualberta.ca]
- 12. Purification [chem.rochester.edu]
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- 14. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-(3-Fluorophenoxy)ethylamine
Welcome to the technical support center for the synthesis of 2-(3-Fluorophenoxy)ethylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthesis, ensuring higher yields and purity. This document provides in-depth technical advice in a question-and-answer format, addressing specific issues you may encounter during your experiments.
Introduction to the Synthesis of this compound
The synthesis of this compound is most commonly achieved via a nucleophilic substitution reaction, typically a Williamson ether synthesis or a Mitsunobu reaction. Both routes involve the formation of an ether linkage between the hydroxyl group of 3-fluorophenol and a two-carbon amine-containing fragment. Low yields are a frequent challenge in this synthesis, often stemming from suboptimal reaction conditions, side reactions, or purification difficulties. This guide will walk you through the most common pitfalls and provide robust solutions to enhance your synthetic success.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
FAQ 1: My Williamson ether synthesis of this compound is resulting in a very low yield. What are the most likely causes?
Low yields in this Williamson ether synthesis can often be attributed to several critical factors:
-
Incomplete Deprotonation of 3-Fluorophenol: The Williamson ether synthesis requires the formation of a phenoxide ion to act as a nucleophile.[1] If the base used is not strong enough to fully deprotonate the 3-fluorophenol, the reaction will not proceed to completion.
-
Side Reactions of the Alkylating Agent: The choice of your ethylamine synthon is crucial. Using an unprotected 2-haloethylamine can lead to multiple side reactions. The free amine can compete with the phenoxide as a nucleophile, leading to self-alkylation and polymerization.
-
Elimination Reactions: If using a 2-haloethylamine, the basic conditions of the reaction can promote E2 elimination to form ethylene, especially at higher temperatures.[2]
-
C-Alkylation of the Phenoxide: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring.[1] While O-alkylation is generally favored, C-alkylation can occur as a competing side reaction, leading to a mixture of products and a lower yield of the desired ether.
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low yields.
FAQ 2: What is the best strategy to prevent side reactions related to the ethylamine moiety?
The most effective strategy is to use an N-protected 2-haloethylamine, such as N-Boc-2-chloroethylamine . The tert-butyloxycarbonyl (Boc) group is stable under the basic conditions of the Williamson ether synthesis but can be readily removed later under acidic conditions.[3] This approach offers several advantages:
-
Prevents N-Alkylation: The protected amine cannot act as a nucleophile, preventing the formation of dimers and polymers.
-
Improves Solubility: The Boc group increases the organic solubility of the reagent.
-
Facilitates Purification: The protected intermediate is less polar and generally easier to purify by column chromatography than the free amine.
FAQ 3: I am still getting a low yield even with a protected amine. What other reaction parameters should I optimize for the Williamson ether synthesis?
If you are using a protected amine and still observing low yields, consider the following optimizations:
| Parameter | Recommendation | Rationale |
| Base | Use a strong, non-nucleophilic base like sodium hydride (NaH).[2] Potassium carbonate (K₂CO₃) can also be effective, especially with a phase-transfer catalyst.[1] | Ensures complete and rapid deprotonation of the phenol without competing in the substitution reaction. |
| Solvent | Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.[4] | These solvents solvate the cation of the base, leaving a more "naked" and reactive phenoxide nucleophile, thus accelerating the Sₙ2 reaction. |
| Temperature | Maintain the reaction temperature between room temperature and 80 °C.[5] | Higher temperatures can favor the competing E2 elimination reaction. The optimal temperature will be a balance between a reasonable reaction rate and minimizing side reactions. |
| Leaving Group | If using a 2-haloethylamine, consider using the bromo or iodo derivative instead of the chloro derivative. | Bromide and iodide are better leaving groups than chloride, which can increase the rate of the Sₙ2 reaction. |
| Phase-Transfer Catalyst | Consider adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) if using a carbonate base in a biphasic system.[6] | The catalyst helps to transport the phenoxide from the solid or aqueous phase into the organic phase where the reaction occurs.[7] |
FAQ 4: Is the Mitsunobu reaction a viable alternative for this synthesis?
Yes, the Mitsunobu reaction is an excellent alternative, particularly if the Williamson ether synthesis is problematic. This reaction allows for the formation of the ether bond under milder, non-basic conditions.[8] The reaction typically involves reacting 3-fluorophenol with an N-protected ethanolamine derivative (like N-Boc-ethanolamine) in the presence of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).
Advantages of the Mitsunobu Reaction:
-
Avoids the use of a strong base.
-
Generally proceeds at lower temperatures.
-
Can be effective for substrates that are sensitive to the conditions of the Williamson ether synthesis.
Potential Drawbacks:
-
The reagents (phosphine and azodicarboxylate) are used in stoichiometric amounts, and their byproducts (phosphine oxide and a hydrazine derivative) can sometimes complicate purification.
-
The reaction is sensitive to the pKa of the nucleophile (the phenol).
Reaction Mechanism: Williamson Ether Synthesis vs. Mitsunobu Reaction
Caption: Comparison of the key steps in the Williamson ether synthesis and the Mitsunobu reaction.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Boc-2-(3-fluorophenoxy)ethylamine via Williamson Ether Synthesis
This two-step protocol involves the initial ether formation followed by deprotection of the Boc group.
Step 1: Synthesis of tert-Butyl (2-(3-fluorophenoxy)ethyl)carbamate
-
To a solution of 3-fluorophenol (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Add a solution of N-Boc-2-chloroethylamine (1.05 eq) in anhydrous DMF dropwise to the reaction mixture.[3]
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.
Step 2: Deprotection of the Boc Group
-
Dissolve the purified tert-butyl (2-(3-fluorophenoxy)ethyl)carbamate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a 4M solution of HCl in 1,4-dioxane.[5][9]
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.[9]
-
Remove the solvent and excess acid under reduced pressure.
-
If using HCl/dioxane, the product may precipitate as the hydrochloride salt and can be collected by filtration and washed with diethyl ether.[9]
-
If using TFA, the residue can be dissolved in a minimal amount of water and basified with a saturated solution of sodium bicarbonate.
-
Extract the free amine with an organic solvent (e.g., ethyl acetate or DCM), dry the organic layer, and concentrate to yield this compound.
Protocol 2: Synthesis of N-Boc-2-(3-fluorophenoxy)ethylamine via Mitsunobu Reaction
This protocol is adapted from a similar synthesis of a dichlorinated analog.[8]
-
To a solution of 3-fluorophenol (1.1 eq), N-Boc-ethanolamine (1.0 eq), and triphenylphosphine (1.4 eq) in anhydrous tetrahydrofuran (THF), cool the mixture to 0 °C.
-
Add diisopropylazodicarboxylate (DIAD) (1.4 eq) dropwise over 5 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the resulting solution with 1.0 N NaOH, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude material using silica gel chromatography (e.g., 1:1 ethyl acetate/hexanes) to give tert-butyl (2-(3-fluorophenoxy)ethyl)carbamate.[8]
-
Deprotect the Boc group as described in Step 2 of Protocol 1.
Product Identification and Purity Assessment
Accurate identification and purity assessment are crucial for confirming the success of your synthesis.
Thin Layer Chromatography (TLC)
TLC is an indispensable tool for monitoring the progress of your reaction and assessing the purity of your product.
-
For the Boc-protected intermediate: A typical eluent system would be a mixture of ethyl acetate and hexanes (e.g., 20-30% ethyl acetate in hexanes).
-
For the final amine product: A more polar eluent system will be required, such as 5-10% methanol in dichloromethane, often with a small amount of triethylamine (e.g., 1%) to prevent tailing on the silica gel.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expect to see multiplets in the aromatic region (around 6.8-7.3 ppm) characteristic of a 1,3-disubstituted benzene ring with fluorine coupling. The two methylene groups of the ethylamine chain will appear as triplets around 4.1 ppm (-O-CH₂-) and 3.1 ppm (-CH₂-NH₂). The amine protons may appear as a broad singlet.
-
¹³C NMR: The carbon atoms of the aromatic ring will show characteristic shifts, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant. The methylene carbons will appear around 67 ppm (-O-CH₂) and 41 ppm (-CH₂-NH₂).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent method for assessing purity and confirming the molecular weight of your product. The fragmentation pattern in the mass spectrum can provide further structural confirmation.
-
Expected Molecular Ion: For this compound (C₈H₁₀FNO), the expected molecular ion peak [M]⁺ would be at m/z = 155.17.
-
Key Fragmentation Patterns: Expect to see fragments corresponding to the loss of parts of the ethylamine side chain and cleavage of the ether bond.
References
- BenchChem Technical Support Team. (2025). Experimental procedure for deprotection of Boc-protected amines. BenchChem.
- Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Adv., 2020, 10, 24017–24026.
- Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251–3254.
- Sigma-Aldrich. (n.d.).
- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Yardley, J. P., et al. (1990). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Journal of Medicinal Chemistry, 33(10), 2899–2905.
- Organic Syntheses. (n.d.).
- Vibrant Pharma Inc. (n.d.). This compound.
- Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides. EP1506156A1.
- Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin. WO2009128088A2.
- Synthesis of N-BOC amines by various routes.
- Synthesis, structural activity-relationships, and biological evaluation of novel amide-based allosteric binding site antagonists in NR1A/NR2B N-methyl-D-aspart
- GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Semantic Scholar.
- A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- BenchChem Technical Support Team. (2025).
- Synthesis and evaluation of deprotected N-Boc piperazine derived mono-mannich bases. International Journal of Pharmacy and Pharmaceutical Sciences.
- Phase transfer catalysis in pharmaceutical industry – where are we? Acta Poloniae Pharmaceutica – Drug Research, 65(6), 647–654.
- Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues. BenchChem.
- Synthesis of the ligation auxiliary.
- 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry.
- Ethylamine(75-04-7) 13C NMR spectrum. ChemicalBook.
- Synthesis of fluorescent carboxylic acid ligands for construction of monolayers on nanostructures.
- Synthesis of Some 3-Furylamine Derivatives.
- Computerized Prediction, Synthesis, and Antimicrobial Activity of New Amino-Acid Derivatives of 2-Chloro-N-(9,10-Dioxo-9,10-Dihydroanthracen-1-Yl)Acetamide.
- 2-Chloroethylamine GC-MS (Non-derivatized).
- PubChem. (n.d.). 2-(3-Fluorophenyl)ethanamine.
- Williamson Ether Synthesis. Name Reactions in Organic Synthesis.
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
- Improving reaction conditions for Williamson ether synthesis. BenchChem.
- Synthesis method of 2- (2-methoxyphenoxy) ethylamine. CN113861047B.
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Technical Support Center: Optimizing Coupling Reactions for 2-(3-Fluorophenoxy)ethylamine
Welcome to the technical support center dedicated to the successful implementation of coupling reactions involving 2-(3-Fluorophenoxy)ethylamine. This guide is structured for drug development professionals, researchers, and scientists who are incorporating this versatile building block into their synthetic workflows. Here, we move beyond simple protocols to address the nuanced challenges you may face, providing a framework for logical troubleshooting and reaction optimization grounded in mechanistic principles.
Troubleshooting Guide: Common Issues & Solutions
Navigating the complexities of amide bond formation and other coupling reactions requires a systematic approach to problem-solving. Low yields or reaction failures can often be traced back to a few key parameters. The table below summarizes common issues encountered when coupling this compound, their probable causes, and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Ineffective Carboxylic Acid Activation: The coupling reagent may be unsuitable for the substrate or used in insufficient quantity.[1] | • Switch to a higher-reactivity coupling reagent. If using a carbodiimide (e.g., EDC), consider a uronium/aminium salt like HATU or HBTU, which are often more effective for challenging couplings.[2][3] • Increase stoichiometry. Use 1.1-1.5 equivalents of the coupling reagent. |
| Low Amine Nucleophilicity: The primary amine of this compound can be deactivated by protonation from the carboxylic acid partner or acidic byproducts.[1] | • Use a non-nucleophilic base. Add 2-3 equivalents of a hindered base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) to scavenge protons and maintain a neutral, reactive amine.[4] • Pre-activate the carboxylic acid. Stir the carboxylic acid, coupling reagent, and base for 15-30 minutes before adding the amine.[1] | |
| Hydrolysis of Activated Intermediate: Trace amounts of water in the reaction can hydrolyze the activated carboxylic acid, preventing amide formation.[1] | • Ensure anhydrous conditions. Use dry solvents (e.g., anhydrous DMF, DCM) and dry reagents. Run the reaction under an inert atmosphere (Nitrogen or Argon).[5] | |
| Carbodiimide-Specific Side Reaction: With reagents like EDC or DCC, the highly reactive O-acylisourea intermediate can rearrange into an unreactive N-acylurea byproduct.[6][7][8] | • Use an additive. Incorporate 1-hydroxybenzotriazole (HOBt) or OxymaPure. These additives trap the O-acylisourea to form a more stable active ester, minimizing the N-acylurea side reaction and reducing racemization.[6][8] | |
| Incomplete Reaction / Stalled Conversion | Steric Hindrance: Bulky groups on the carboxylic acid partner can physically impede the approach of the amine.[1] | • Elevate the reaction temperature. Gently heating (e.g., to 40-50 °C) can often overcome the activation energy barrier. • Consider a less hindered activation strategy. Convert the carboxylic acid to an acyl fluoride in situ using a reagent like TFFH. Acyl fluorides are small, highly reactive intermediates well-suited for hindered couplings.[9][10] • Use a specialized reagent. Reagents like T3P (Propylphosphonic Anhydride) are known to be effective for sterically demanding couplings.[4] |
| Suboptimal Solvent Choice: The solvent may not fully solubilize all reactants or may interfere with the reaction. | • Switch to a more polar aprotic solvent. DMF or NMP are generally good choices for solubility.[4][11] For some "difficult sequences," using a mixed solvent system like DMSO/DMF can be beneficial.[2] | |
| Formation of Multiple Byproducts | Racemization: If the carboxylic acid partner has a chiral center at the α-position, the harsh activation conditions can lead to epimerization. | • Use racemization-suppressing additives. HOAt (1-Hydroxy-7-azabenzotriazole) and OxymaPure are superior to HOBt in preventing racemization.[2][4] • Lower the reaction temperature. Perform the coupling at 0 °C. • Choose the right base. The weaker base, sym-collidine, has been recommended over DIPEA in cases with a high risk of racemization.[4] |
| Double Acylation (if applicable): If the carboxylic acid partner contains a secondary amine, it could potentially react as well. | • Use protecting groups. Ensure other nucleophilic sites on the coupling partner are appropriately protected. |
Frequently Asked Questions (FAQs)
Q1: How do I choose between amide coupling and reductive amination for this compound?
This choice depends entirely on the functional group of your coupling partner.
-
Amide Coupling: This is the correct method when you are forming a bond with a carboxylic acid . The reaction involves activating the carboxylic acid to make it susceptible to nucleophilic attack by the amine.[5]
-
Reductive Amination: This method is used to couple the amine with an aldehyde or a ketone . The reaction proceeds in two stages: the formation of an intermediate imine, followed by its reduction to the final amine.[12][13] This can be performed in a one-pot procedure using a selective reducing agent.[14]
Q2: How does the 3-fluoro substituent affect the reactivity of this compound?
The fluorine atom at the meta-position of the phenoxy ring has a notable, albeit not prohibitive, electronic effect.
-
Inductive Effect: Fluorine is highly electronegative and exerts a strong electron-withdrawing effect through the sigma bonds.[15][16]
-
Impact on Basicity: This electron-withdrawing effect propagates through the phenoxy ring and the ether linkage to the ethylamine side chain, slightly decreasing the electron density on the nitrogen atom. This makes the amine less basic (lowers its pKa) compared to its non-fluorinated analog.[17]
-
Practical Implications: While the amine is less basic, it remains a competent nucleophile for most coupling reactions. However, for particularly difficult or slow reactions, this slightly diminished reactivity means that reaction conditions (e.g., choice of coupling reagent, temperature) may need to be more forcing than for simpler alkylamines.
Q3: What is the mechanism of carbodiimide coupling, and what are the key failure points?
Carbodiimide reagents like EDC are economical and widely used. The mechanism involves the activation of a carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][7] This intermediate is then attacked by the amine. However, this reactive intermediate is a critical failure point; it can undergo a side reaction, rearranging to a stable N-acylurea that is unreactive towards the amine, thus terminating the reaction and lowering the yield.[7][8] The use of additives like HOBt or Oxyma is crucial as they intercept the O-acylisourea to form a more stable active ester, which is still reactive enough to couple with the amine but is not prone to the rearrangement side reaction.[6][8]
Experimental Protocols
Protocol 1: High-Efficiency Amide Coupling with HATU
This protocol is recommended as a starting point for achieving high yields, especially with valuable or sterically hindered carboxylic acids.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (to make a 0.1-0.2 M solution).
-
Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. A color change to yellow is often observed.
-
Coupling: Add a solution of this compound (1.05 eq) in a small amount of anhydrous DMF to the activated mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-4 hours.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride (STAB)
This is a robust one-pot method for coupling with aldehydes or ketones.
-
Preparation: To a round-bottom flask, add the aldehyde or ketone (1.0 eq) and this compound (1.1 eq). Dissolve them in an anhydrous solvent such as Dichloroethane (DCE) or Tetrahydrofuran (THF) (to make a 0.1-0.2 M solution).
-
Imine Formation: Add acetic acid (1.0 eq) to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Be aware of potential gas evolution.
-
Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Workup: Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃. Stir for 30 minutes, then extract the product with an organic solvent (e.g., DCM, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.[18]
References
- Wobble. (n.d.). Optimizing Peptide Coupling: Key Techniques. Wobble.
- Wobble. (n.d.). How to Optimize Peptide Synthesis?. Wobble.
- Stadler, K., et al. (2011). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. Molecules, 16(12), 10309-10321.
- Wikipedia. (n.d.). Carbodiimide. Wikipedia.
- Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Aapptec.
- Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 794-798.
- Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. organic-chemistry.org.
- Wikipedia. (n.d.). Reductive amination. Wikipedia.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
- Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929.
- Ni, C., Hu, M., & Hu, J. (2015). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 44(10), 3084-3104.
- Henne, A. L., & Fox, C. J. (1951). Reactivity and Influence of Fluorine in Aliphatic Compounds. Journal of the American Chemical Society, 73(5), 2323–2325.
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- 2. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 3. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 4. bachem.com [bachem.com]
- 5. jpt.com [jpt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Carbodiimide - Wikipedia [en.wikipedia.org]
- 8. peptide.com [peptide.com]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
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- 18. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: A Guide to the Storage and Handling of 2-(3-Fluorophenoxy)ethylamine
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 2-(3-Fluorophenoxy)ethylamine (CAS No. 120351-93-1). Proper storage and handling are critical for maintaining the compound's purity, ensuring experimental reproducibility, and preventing the formation of artifacts. As an aromatic amine, this compound requires specific precautions to mitigate degradation from atmospheric, thermal, and chemical factors.[1][2]
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common inquiries regarding the stability and handling of this compound.
Q1: What are the ideal long-term storage conditions for this compound?
For optimal long-term stability, the compound should be stored at 2-8°C in a tightly sealed, amber glass vial or a container made of compatible material like high-density polyethylene (HDPE).[3] The container headspace should be purged with an inert gas, such as argon or nitrogen, before sealing. This creates a protective environment that minimizes the risk of oxidation and moisture-driven degradation.[3][4]
Q2: My sample of this compound has turned yellow/brown. Is it degraded?
A noticeable color change from its typical colorless to pale yellow appearance is a strong indicator of degradation.[4] This discoloration often results from oxidation due to exposure to air. While a minor color change may not significantly impact all applications, it warrants immediate purity verification via analytical methods before use in sensitive experiments.
Q3: Is this compound sensitive to air and moisture?
Yes. Like many primary amines, this compound is susceptible to degradation from both oxygen and moisture.[3][4] Amines are often hygroscopic, meaning they can absorb water from the air, which may lead to the formation of undesirable byproducts.[3] Furthermore, sensitivity to air can lead to oxidation.[4] For these reasons, storage under an inert atmosphere and in a tightly sealed container is crucial.[5][6]
Q4: What type of container and cap should I use for storage?
Use chemically resistant containers such as amber glass or HDPE.[3][7] For sealing, it is critical to use caps with a chemically inert liner, such as Polytetrafluoroethylene (PTFE), to ensure an airtight seal and prevent leaching or reaction with the cap material. Always ensure containers are clearly labeled and regularly inspected for any signs of leaks.[5][7]
Q5: How can I quickly assess the purity of my stored sample before an experiment?
The most reliable methods for purity assessment are chromatographic techniques.[8] A quick check can often be performed using Thin-Layer Chromatography (TLC) if a standard is available for comparison. However, for quantitative analysis, High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) are the recommended methods.[8][9] These techniques can effectively separate the parent compound from potential degradation products.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound and provides a logical workflow for diagnosing the problem.
Problem: Inconsistent or Unexpected Experimental Results
You've used a stored sample of this compound in a synthesis or assay and the results (e.g., low yield, unexpected side products, or reduced biological activity) are not consistent with previous runs or literature.
-
Causality: The primary suspect is the degradation of the starting material. A lower concentration of the active compound or the presence of reactive impurities can significantly alter experimental outcomes. The amine functional group is reactive and can degrade over time if not stored properly, leading to a loss of molar equivalence in reactions.
-
Troubleshooting Workflow:
Caption: Potential degradation pathways for this compound.
-
Oxidation: The primary amine group is susceptible to oxidation, which can lead to a variety of byproducts and is often the main cause of discoloration. This is mitigated by storing under an inert atmosphere. [4]* Hydrolysis/Moisture Interaction: Amines are hygroscopic and can absorb atmospheric water. [3]This can affect concentration and potentially participate in side reactions. Storing in a dry environment and with desiccants in the storage chamber is advisable.
-
Carbamation: Primary amines react with CO₂ from the air to form carbamate salts. These salts may precipitate out of the solution, leading to cloudiness and a decrease in the concentration of the free amine.
By controlling the storage environment—specifically temperature, atmosphere, and light—these degradation pathways can be effectively minimized, preserving the integrity of your valuable research compound.
References
- What are the Health and Safety Guidelines for Using Amines?
- 2-Phenoxyethylamine 1758-46-9 wiki - Guidechem. URL
- Amine Storage Conditions: Essential Guidelines for Safety - Diplom
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Public
- 2-Phenoxyethylamine - Apollo Scientific. URL
- SDS 2001 - Aromatic Amine DECONtamin
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Public
- This compound - Vibrant Pharma Inc. URL
- ANALYTICAL METHODS FOR THE DEGRAD
- 2-Phenoxyethylamine 98 1758-46-9 - Sigma-Aldrich. URL
- Aldrich 723142 - • SAFETY D
- Analytical methodologies for discovering and profiling degradation-related impurities | Request PDF - ResearchG
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. Page loading... [guidechem.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. international.skcinc.com [international.skcinc.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. ijmr.net.in [ijmr.net.in]
- 9. researchgate.net [researchgate.net]
Resolving poor peak shape in HPLC analysis of 2-(3-Fluorophenoxy)ethylamine
Technical Support Center: HPLC Method Development & Troubleshooting
Guide for: Resolving Poor Peak Shape in the Analysis of 2-(3-Fluorophenoxy)ethylamine
Welcome to the technical support guide for the chromatographic analysis of this compound. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a foundational understanding of the chromatographic principles at play. This guide is structured to help you diagnose and resolve common peak shape issues, particularly those encountered with aromatic amines, ensuring the integrity and accuracy of your analytical data.
Core Troubleshooting: From Tailing to Symmetrical Peaks
Aromatic amines like this compound are notoriously challenging in reversed-phase HPLC. Poor peak shape is the most common complaint, and it almost always stems from unwanted secondary interactions within the column. Let's address the most prevalent issue first: peak tailing.
Q1: My primary issue is significant peak tailing for this compound. What's causing this and how do I fix it?
A1: The Root Cause: Secondary Silanol Interactions
Peak tailing with basic compounds like your aromatic amine is a classic sign of secondary interactions with the stationary phase.[1] Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface.[2][3] At mobile phase pH values above approximately 3.5, these silanol groups can deprotonate to become negatively charged silanates (Si-O⁻). Your amine analyte, being basic, will be protonated (R-NH₃⁺) and positively charged. The strong ionic attraction between the positively charged analyte and the negatively charged sites on the stationary phase creates a secondary, non-hydrophobic retention mechanism.[4] Because these interaction sites are non-uniform, it leads to significant peak tailing, compromising both peak area integration and resolution.[4][5]
A systematic approach is the most effective way to diagnose and solve this issue.
Caption: Troubleshooting workflow for amine peak tailing.
The most critical parameter for controlling the peak shape of ionizable compounds is the mobile phase pH.[6][7]
-
Mechanism: By lowering the mobile phase pH to a range of 2.5-3.5, you ensure both the analyte and the silanol groups are protonated. This creates a state of "ionic repulsion" between the positively charged amine (R-NH₃⁺) and the now neutral-to-slightly-positive silanol surface (Si-OH), effectively eliminating the secondary ionic interaction.[4][5]
-
Action: Adjust your mobile phase to pH 3.0 using a buffer. A simple and effective starting point is 0.1% formic acid in both the aqueous and organic phases. For more precise control, a 20-50 mM phosphate buffer is recommended.[8]
-
Rule of Thumb: For basic compounds, the mobile phase pH should be at least 2 pH units below the analyte's pKa. While the exact pKa of this compound is not readily published, similar phenylethylamines have a pKa around 9-10, making a low pH mobile phase ideal.
Not all C18 columns are created equal. Modern columns use high-purity silica and advanced bonding and end-capping techniques to minimize exposed silanols.[2][9]
-
End-Capping: This process uses a small silane reagent (like trimethylsilane) to "cap" many of the residual silanols left after bonding the C18 phase, effectively shielding them from interaction with analytes.[2]
-
Action: If you are using an older column (e.g., USP L1 packing from Type A silica), switching to a modern, high-purity, end-capped column designed for polar or basic analytes will dramatically improve peak shape.[10]
-
Column Health: A void at the head of the column or a partially blocked inlet frit can cause tailing for all peaks.[11] If a known neutral compound also tails, suspect a physical problem with the column or system.[12]
If pH adjustment and column choice are insufficient, additives can be used.
-
Competing Base: Adding a small concentration (e.g., 0.05-0.1%) of a basic modifier like Triethylamine (TEA) can help.[13] TEA, being a small basic molecule, will preferentially interact with the active silanol sites, effectively masking them from your analyte. This approach is more common with older columns and may not be necessary with modern stationary phases.
-
Ion-Pairing Agents: For highly polar amines that are poorly retained even at low pH, an ion-pairing agent can be used.[14] An alkyl sulfonate (for positive analytes) is added to the mobile phase. It forms a neutral ion-pair with the protonated amine, increasing its hydrophobicity and retention on the C18 phase.[14] This technique can be very effective but requires long equilibration times and dedicating a column to this method is highly recommended to avoid contamination.[15]
Q2: My peak for this compound is fronting. What should I investigate?
A2: Peak fronting, where the first half of the peak is broader than the second, is typically caused by different factors than tailing.[16][17]
-
Sample Overload: This is the most common cause.[18][19] Injecting too much sample mass or too large a volume can saturate the stationary phase at the column inlet, causing molecules to travel down the column in a broad, distorted band.
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger (i.e., more organic) than your mobile phase's starting conditions, it can cause peak distortion, especially for early eluting peaks.[11][20] The strong solvent carries the analyte down the column before it has a chance to properly partition with the stationary phase.
-
Action: Whenever possible, dissolve and inject your sample in the initial mobile phase.[18] If solubility is an issue, use the weakest solvent possible that will still dissolve your analyte.
-
-
Column Collapse or Void: While often associated with tailing or split peaks, a severe void or column bed collapse at the inlet can sometimes manifest as fronting.[17][18]
Q3: My peak is broad but symmetrical. What are the potential causes?
A3: Symmetrical peak broadening indicates a loss of column efficiency, where the analyte band spreads out more than it should as it travels through the system.[21]
-
Extra-Column Volume (Dead Volume): Excessive volume from tubing, fittings, or the detector flow cell can lead to peak broadening.[8][10] This effect is most pronounced for early-eluting peaks with small volumes.
-
Action: Ensure you are using tubing with the smallest appropriate inner diameter (e.g., 0.005" or 0.12 mm for UHPLC) and that all fittings are properly seated to minimize dead volume.[10]
-
-
Slow Mass Transfer: The analyte needs to move efficiently between the mobile and stationary phases.
-
Low Temperature: Increasing the column temperature (e.g., to 35-45 °C) reduces mobile phase viscosity and improves mass transfer, leading to sharper peaks.[8][21]
-
Incorrect Flow Rate: Every column has an optimal flow rate. A flow rate that is too slow can increase longitudinal diffusion, causing broadening.[21][22]
-
-
Column Deterioration: Over time, a column will naturally lose efficiency, leading to broader peaks.[8] If you have ruled out other causes, it may be time to replace the column.
Experimental Protocols & Data
To systematically optimize your method, a logical, step-by-step approach is essential.
Protocol 1: Systematic Mobile Phase pH & Buffer Screening
This protocol is designed to identify the optimal mobile phase pH for achieving a symmetrical peak shape for this compound.
Objective: To evaluate the effect of mobile phase pH on peak asymmetry and plate count.
Methodology:
-
Column: Use a modern, high-purity, end-capped C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A (Aqueous): Prepare three different aqueous mobile phases:
-
A1: 0.1% Formic Acid in Water (pH ~2.7)
-
A2: 20 mM Potassium Phosphate, adjusted to pH 3.5 with phosphoric acid.
-
A3: 20 mM Ammonium Acetate, adjusted to pH 5.0 with acetic acid.
-
-
Mobile Phase B (Organic): Acetonitrile.
-
Analyte: Prepare a 10 µg/mL solution of this compound in 50:50 Water:Acetonitrile.
-
HPLC Conditions:
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 35 °C
-
Gradient: 10% to 70% B over 5 minutes.
-
-
Procedure:
-
Equilibrate the system thoroughly with the A1/B mobile phase for at least 15 column volumes.
-
Perform three replicate injections of the analyte.
-
Flush the system and re-equilibrate with the A2/B mobile phase.
-
Perform three replicate injections.
-
Flush the system and re-equilibrate with the A3/B mobile phase.
-
Perform three replicate injections.
-
-
Data Analysis: For each pH condition, calculate the average USP Tailing Factor (Asymmetry) and the average Theoretical Plates (N).
| Mobile Phase pH | Expected USP Tailing Factor (T) | Expected Theoretical Plates (N) | Rationale |
| ~2.7 (Formic Acid) | 1.0 - 1.3 | High | Both the amine analyte and residual silanols are protonated, minimizing secondary ionic interactions.[4] |
| 3.5 (Phosphate) | 1.1 - 1.4 | High | Still in the optimal range for suppressing silanol ionization, providing good peak shape. |
| 5.0 (Acetate) | > 1.8 | Low | Silanol groups begin to deprotonate, leading to strong secondary interactions with the protonated amine, causing significant tailing and loss of efficiency.[4] |
Frequently Asked Questions (FAQs)
-
Q: Can I use a high pH mobile phase to analyze my amine?
-
A: Yes, but it requires a specific type of column. At high pH (e.g., pH 10), your amine analyte (pKa ~9-10) will be neutral and well-retained. However, a standard silica-based column will rapidly dissolve at this pH.[5] You must use a hybrid-particle or polymer-based column specifically designed for high pH stability.
-
-
Q: My peak is splitting into two. What does this mean?
-
A: Peak splitting can occur for several reasons. If the mobile phase pH is very close to the analyte's pKa, you may have both the ionized and non-ionized forms present, which can chromatograph differently.[6][23] Alternatively, it can be a sign of a partially blocked column inlet frit or a void at the head of the column.[10]
-
-
Q: How does temperature affect the analysis of basic compounds?
-
A: Increasing temperature generally improves chromatography by reducing mobile phase viscosity and enhancing mass transfer, leading to sharper peaks and shorter run times.[8] It can also sometimes reduce the strength of secondary interactions with silanol groups. However, be aware that operating silica-based columns at high temperatures (>40-50 °C) and non-neutral pH can accelerate column degradation.
-
-
Q: Is acetonitrile or methanol better for analyzing basic compounds?
-
A: There is no universal answer, as it depends on the specific analyte and column. Methanol is more protic and can sometimes better shield silanol groups through hydrogen bonding, potentially offering improved peak shape over acetonitrile in some cases. It is an easy parameter to screen during method development.
-
References
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- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- Phenomenex. Troubleshooting Guide.
- Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
- Schwartz, N. (2014). [8]Troubleshooting HPLC- Fronting Peaks. Restek Resource Hub.
- Chromatography Today. (2023).
- BenchChem. (2025).
- Waters Corporation. Effect of pH on LC-MS Analysis of Amines.
- Lösungsfabrik. (2017). HPLC: What to do in case of peaks being too broad?.
- Phenomenex. (2025). Understanding Peak Fronting in HPLC.
- Agilent. (2009). Tips and Tricks of HPLC System Troubleshooting.
- Pharmaguideline Forum. (2018). Importance of ion pair reagents on reverse phase HPLC.
- SCIEX. (2019). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?.
- Mastelf Technologies. (2023).
- Element Lab Solutions. Peak Tailing in HPLC.
- Moravek. (2024).
- Axion Labs. (2015). HPLC Peak Tailing.
- Sigma-Aldrich. Analysis of Polar Compounds with Ion Pair Reagents.
- Element. (2023).
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
- ResearchGate. (2013).
- Phenomenex. LC Technical Tip: What is End-Capping and Why is it Important in HPLC?.
- Chrom
- LCGC International. (2011).
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- 17. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
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- 19. [4]Troubleshooting HPLC- Fronting Peaks [discover.restek.com]
- 20. HPLC Troubleshooting Guide [scioninstruments.com]
- 21. quora.com [quora.com]
- 22. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 23. chromatographytoday.com [chromatographytoday.com]
Minimizing side reactions in the synthesis of 2-(3-Fluorophenoxy)ethylamine
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-Fluorophenoxy)ethylamine. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common challenges and minimize the formation of side products.
I. Introduction to Synthetic Strategies
The synthesis of this compound, a key building block in medicinal chemistry, can be approached through several established synthetic routes. The choice of method often depends on the scale of the reaction, available starting materials, and the desired purity of the final product. The two most common and reliable strategies are the Williamson Ether Synthesis and the Gabriel Synthesis . Each has its advantages and potential pitfalls, which we will explore in detail.
A less common route involving hazardous reagents will also be briefly discussed to provide a comprehensive overview.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound.
A. Williamson Ether Synthesis Route
The Williamson ether synthesis is a classical and straightforward approach for forming the ether linkage in the target molecule. It involves the reaction of a 3-fluorophenoxide with a 2-aminoethyl halide or a protected equivalent.
dot
Caption: Williamson Ether Synthesis for this compound.
Question 1: I am getting a significant amount of a higher molecular weight impurity in my final product when using the Williamson ether synthesis. What is it and how can I avoid it?
Answer:
This is a very common issue when reacting a phenol with an unprotected 2-haloethylamine. The primary amine of your desired product, this compound, is also a potent nucleophile. It can react with the starting 2-chloroethylamine hydrochloride to form a secondary amine, N-(2-(3-fluorophenoxy)ethyl)ethane-1,2-diamine, and potentially even further alkylated products. This type of side reaction is often referred to as over-alkylation.[1]
Troubleshooting Strategies:
-
Use a Large Excess of the Amine: While not ideal for atom economy, using a large excess of 2-chloroethylamine hydrochloride can statistically favor the reaction with the phenoxide and reduce the likelihood of the product amine reacting. This is often not a practical solution on a larger scale.
-
Slow Addition of the Alkylating Agent: Adding the 2-chloroethylamine hydrochloride slowly to the reaction mixture containing the 3-fluorophenoxide can help to maintain a low concentration of the alkylating agent, thereby minimizing the chance of over-alkylation.
-
Protect the Amine: The most robust solution is to use a starting material where the amine is protected. The Gabriel Synthesis, which is discussed in the next section, is an excellent example of this strategy.
Question 2: My yield is low, and I have a complex mixture of products. What could be the cause?
Answer:
A low yield and a complex product mixture in a Williamson ether synthesis can stem from several factors:
-
Incomplete Deprotonation of the Phenol: 3-Fluorophenol must be fully deprotonated to the phenoxide to act as an effective nucleophile. Insufficient base will leave unreacted phenol, leading to a lower yield.
-
Reaction Temperature: While heating is often necessary to drive the reaction to completion, excessively high temperatures can promote side reactions, including elimination if a different alkyl halide were used, and potential decomposition.
-
Choice of Base and Solvent: The choice of base and solvent is critical. A strong base like sodium hydroxide or potassium hydroxide is necessary to deprotonate the phenol. The solvent should be able to dissolve the reactants and be relatively inert. Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions.
| Parameter | Recommendation | Rationale |
| Base | NaOH, KOH, K2CO3 | Strong enough to deprotonate the phenol. |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents favor SN2 reactions. |
| Temperature | 60-100 °C | Balances reaction rate and side reactions. |
| Amine protection | Recommended (see Gabriel Synthesis) | Prevents over-alkylation. |
Question 3: How do I effectively purify my this compound from the reaction mixture?
Answer:
Purification typically involves a series of extractions and a final distillation.
-
Acid-Base Extraction: After the reaction is complete, the mixture can be diluted with water and a non-polar organic solvent like toluene or diethyl ether. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate your amine product, causing it to move into the aqueous layer. The unreacted 3-fluorophenol will remain in the organic layer. The aqueous layer can then be separated, basified with a strong base (e.g., NaOH), and the free amine product can be extracted back into an organic solvent.
-
Distillation: The final purification is often achieved by vacuum distillation.[1]
B. Gabriel Synthesis Route
The Gabriel synthesis is an excellent method for the preparation of primary amines, as it inherently prevents the over-alkylation side reactions seen in the Williamson synthesis with unprotected amines.[2]
dot
Caption: Gabriel Synthesis of this compound.
Question 4: I'm having trouble with the first step of the Gabriel synthesis, the N-alkylation of potassium phthalimide. The reaction is slow and the yield is low. How can I improve this?
Answer:
The N-alkylation of potassium phthalimide is an SN2 reaction, and its success is highly dependent on the reaction conditions.
-
Solvent Choice: The use of a polar aprotic solvent such as DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide) is highly recommended. These solvents can significantly accelerate the rate of SN2 reactions.
-
Temperature: Increasing the reaction temperature will increase the reaction rate. A temperature range of 80-120 °C is typically effective.
-
Phase-Transfer Catalyst: In some cases, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction between the solid potassium phthalimide and the alkyl halide in the organic solvent.
-
Purity of the Alkyl Halide: Ensure that your starting alkyl halide, 1-(2-bromoethoxy)-3-fluorobenzene, is pure and free of any elimination byproducts.
Question 5: During the deprotection step with hydrazine, I get a thick precipitate that is difficult to filter and I'm losing my product. What can I do?
Answer:
The formation of phthalhydrazide as a precipitate is a known challenge in the Gabriel synthesis.
-
Solvent: The deprotection is often carried out in an alcohol solvent like ethanol or methanol. After the reaction is complete, the mixture is typically cooled, and the phthalhydrazide precipitates out.
-
Filtration and Washing: It is crucial to thoroughly wash the filtered phthalhydrazide cake with the reaction solvent to recover any trapped product.
-
Acidification and Extraction: After filtering off the phthalhydrazide, the filtrate containing your product can be acidified with HCl to form the hydrochloride salt of the amine. This can help with purification as the salt may be crystalline, or it can be used to facilitate an aqueous extraction to remove any remaining non-basic impurities. The free amine can then be liberated by basification and extraction.
Question 6: Are there alternatives to using hydrazine for the deprotection step?
Answer:
Yes, while hydrazine is common, there are other methods for the cleavage of the phthalimide group.
-
Acid Hydrolysis: Strong acidic hydrolysis (e.g., refluxing with concentrated HCl) can be used, but this can sometimes require harsh conditions and long reaction times.
-
Basic Hydrolysis: Hydrolysis with a strong base like NaOH is also possible.
-
Milder Reductive Deprotection: A particularly mild method involves the reduction of the phthalimide with sodium borohydride (NaBH4) in isopropanol, followed by treatment with acetic acid. This method generates phthalide as a byproduct, which is often easier to remove by extraction than phthalhydrazide.
III. Recommended Synthetic Protocols
The following are representative protocols based on established methodologies for analogous compounds. Optimization may be required for the specific synthesis of this compound.
Protocol 1: Gabriel Synthesis (Recommended)
Step 1: Synthesis of N-(2-(3-fluorophenoxy)ethyl)phthalimide
-
To a stirred suspension of potassium phthalimide (1.1 eq) in anhydrous DMF, add 1-(2-bromoethoxy)-3-fluorobenzene (1.0 eq).
-
Heat the reaction mixture to 90-100 °C and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Filter the resulting precipitate, wash with water, and dry to yield N-(2-(3-fluorophenoxy)ethyl)phthalimide.
Step 2: Synthesis of this compound
-
Suspend the N-(2-(3-fluorophenoxy)ethyl)phthalimide (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.5 eq) and reflux the mixture for 2-4 hours.
-
Cool the reaction mixture to room temperature and filter off the precipitated phthalhydrazide.
-
Wash the precipitate with cold ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by vacuum distillation.
Protocol 2: Williamson Ether Synthesis (with caution for over-alkylation)
-
In a round-bottom flask, dissolve 3-fluorophenol (1.0 eq) in a suitable solvent such as acetonitrile.
-
Add a base like powdered potassium carbonate (1.5 eq).
-
Add 2-chloroethylamine hydrochloride (1.1 eq) to the mixture.
-
Heat the reaction to reflux (around 80 °C) and monitor by TLC.
-
After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
-
Perform an acid-base workup as described in the FAQ section to separate the product from unreacted phenol.
-
Purify by vacuum distillation.
IV. A Note on Hazardous Routes
Some literature reports the synthesis of similar phenoxyethylamines by reacting the phenol with bromoacetonitrile in the presence of sodium hydride (NaH), followed by reduction of the nitrile with lithium aluminum hydride (LiAlH4).[2] While effective, this route involves highly reactive and hazardous reagents (NaH is pyrophoric and LiAlH4 reacts violently with water) and is not recommended without extensive safety precautions and experience.
V. Conclusion
The successful synthesis of this compound with minimal side reactions is achievable with careful planning and execution. The Gabriel synthesis is generally the preferred method for producing a clean primary amine, avoiding the common issue of over-alkylation. For either route, understanding the potential side reactions and implementing the appropriate purification strategies are key to obtaining a high-purity product.
VI. References
-
U.S. Patent 4,503,067. (1985). 1-(Carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]-propan-2-ols and their use as beta-blockers.
-
World Intellectual Property Organization Patent WO2009128088A2. (2009). Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
-
European Patent EP1506156A1. (2005). Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides.
-
CH Patent 383998. (1964). Verfahren zur Herstellung von neuen basischen Phenylalkyläthern.
Sources
Troubleshooting unexpected NMR shifts in 2-(3-Fluorophenoxy)ethylamine derivatives
Welcome to the Technical Support Center for 2-(3-Fluorophenoxy)ethylamine Derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the Nuclear Magnetic Resonance (NMR) analysis of this important class of compounds. As a Senior Application Scientist, I have compiled this guide to provide not only troubleshooting steps but also the underlying scientific principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: My 1H NMR spectrum shows aromatic proton signals that are significantly shifted downfield from the expected range. What could be the cause?
This is a common observation and can often be attributed to a combination of factors, primarily the anisotropic effect of the benzene ring and the electron-withdrawing nature of the fluorine substituent.[1][2]
-
Magnetic Anisotropy: The π-electrons in the aromatic ring circulate in the presence of the external magnetic field, creating their own induced magnetic field. Protons attached to the ring lie in the "deshielding" region of this induced field, causing them to resonate at a lower field (higher ppm).[1][2]
-
Inductive Effects: The highly electronegative fluorine atom withdraws electron density from the aromatic ring through the sigma bonds.[1][2][3] This deshields the ring protons, further shifting their signals downfield.
-
Solvent Effects: The choice of NMR solvent can significantly influence chemical shifts.[4][5][6] Aromatic solvents like benzene-d6 can induce upfield shifts due to specific shielding interactions, while polar solvents might lead to downfield shifts.[7][8] If your shifts are unexpected, consider acquiring a spectrum in a different solvent (e.g., from CDCl3 to DMSO-d6) to assess the impact of the solvent environment.
Q2: The methylene protons of the ethylamine side chain are appearing as a complex multiplet, not the expected triplet of triplets. Why is this happening?
The complexity of the methylene proton signals often arises from a phenomenon known as "diastereotopicity."
-
Chiral Center: If your this compound derivative has a chiral center, either introduced intentionally or as a result of restricted rotation, the two protons on a methylene group can become chemically non-equivalent. This means they will have different chemical shifts and will couple to each other, as well as to the protons on the adjacent carbon.
-
Conformational Restriction: Even without a formal chiral center, restricted rotation around the C-O or C-C bonds in the ethylamine side chain can lead to a preferred conformation where the methylene protons are in different chemical environments.[9][10][11] This can be temperature-dependent. Running the NMR at a higher temperature might show a coalescence of the signals into a simpler pattern if free rotation is achieved.
Q3: I'm not seeing the N-H proton signal from the amine group in my 1H NMR spectrum. Is my compound degrading?
While degradation is a possibility, the absence of an N-H signal is more commonly due to proton exchange with the solvent or broadness of the signal.[12]
-
Proton Exchange: Amine protons are acidic and can exchange with deuterium from the NMR solvent (e.g., in D2O, CD3OD). This exchange can be rapid on the NMR timescale, leading to the disappearance of the N-H signal. To confirm this, you can intentionally add a drop of D2O to your NMR tube; if the peak disappears, it was the N-H proton.[12]
-
Signal Broadening: The rate of proton exchange and quadrupolar relaxation from the nitrogen atom can cause the N-H signal to be very broad, sometimes to the point of being indistinguishable from the baseline. This is particularly common in intermediate exchange regimes.[13]
-
Hydrogen Bonding: The chemical shift of N-H protons is highly sensitive to concentration, temperature, and solvent due to hydrogen bonding.[13][14]
Q4: The 19F NMR spectrum of my compound shows an unexpected number of signals or unusual chemical shifts. What should I consider?
19F NMR is a powerful tool for analyzing fluorinated compounds, but unexpected results can arise from several sources.[15][16]
-
Isomers: If your synthesis can produce constitutional isomers or diastereomers, each may give rise to a distinct 19F signal.
-
Through-Space Coupling: Fluorine atoms can exhibit coupling not only through bonds but also through space if they are in close proximity in the molecule's 3D structure.[17][18][19][20] This can lead to unexpected splitting patterns.
-
Solvent and pH Effects: The chemical shift of fluorine is highly sensitive to its electronic environment, which can be influenced by the solvent and the pH of the sample.[21] Changes in protonation state can significantly alter the electron density around the fluorine atom.
-
Degradation: In some cases, unexpected 19F signals can indicate degradation of the compound, potentially involving the loss or modification of the fluorine-containing moiety.[22][23][24][25]
In-Depth Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing Unexpected 1H NMR Shifts
This guide provides a logical workflow for identifying the root cause of unexpected chemical shifts in your this compound derivatives.
Caption: Troubleshooting workflow for unexpected 1H NMR shifts.
Step-by-Step Protocol:
-
Verify Sample Purity:
-
Run a quick TLC or LC-MS to confirm the purity of your sample. Impurities are a common source of unexpected peaks.[26]
-
-
Standardize Sample Preparation:
-
Ensure consistent solvent and concentration for your NMR samples. Chemical shifts can be concentration-dependent, especially for protons involved in hydrogen bonding.
-
-
Perform a Solvent Study:
-
Conduct Variable Temperature (VT) NMR:
-
If you suspect the presence of conformational isomers, acquire spectra at different temperatures (e.g., 25°C, 50°C, 75°C).
-
Rationale: Increased thermal energy can overcome rotational barriers, leading to the coalescence of signals from different conformers into an averaged signal.[10]
-
-
Deuterium Exchange:
-
To definitively identify N-H or O-H protons, add a drop of D2O to your NMR tube, shake, and re-acquire the spectrum.
-
Rationale: Labile protons will exchange with deuterium, causing their corresponding signals to disappear from the 1H NMR spectrum.[12]
-
Guide 2: Investigating Unexpected 19F NMR Spectra
This guide outlines a process for interpreting complex or unexpected 19F NMR data.
Caption: Troubleshooting workflow for unexpected 19F NMR spectra.
Step-by-Step Protocol:
-
Reference Chemical Shifts:
-
Ensure your spectrometer is properly referenced for 19F NMR. An external standard like CFCl3 or a sealed capillary with a known reference compound is often used.[27]
-
-
1H Decoupling:
-
Acquire a 1H-decoupled 19F NMR spectrum.
-
Rationale: This will remove any coupling to protons and simplify the spectrum, making it easier to identify the number of distinct fluorine environments.
-
-
2D NMR Experiments:
-
1H-19F HETCOR/HSQC: This experiment will show correlations between fluorine atoms and the protons they are coupled to, helping to assign signals to specific parts of the molecule.
-
19F-19F COSY: If you have multiple fluorine atoms, this experiment can help to identify through-bond coupling pathways.
-
1H-19F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This is useful for detecting through-space interactions between protons and fluorine atoms, providing information about the 3D structure and conformation of your molecule.[17][18]
-
Data Summary Table
| Proton Type | Typical 1H Chemical Shift Range (ppm) in CDCl3 | Factors Leading to Deviation |
| Aromatic C-H | 6.8 - 7.5 | Electron-donating/withdrawing substituents, solvent effects |
| O-CH2 | 4.0 - 4.5 | Proximity to electron-withdrawing groups, conformational restriction |
| N-CH2 | 2.8 - 3.5 | Protonation state of the amine, hydrogen bonding |
| N-H | 1.0 - 3.0 (highly variable) | Solvent, concentration, temperature, proton exchange |
| Nucleus | Typical Chemical Shift Range (ppm) | Reference |
| 19F (Aryl-F) | -110 to -130 | CFCl3 |
Note: These are approximate ranges and can vary depending on the specific substitution pattern and experimental conditions.[28][29][30]
References
- Through-space indirect NMR coupling.
- Computational and experimental evidence of through-space NMR spectroscopic J coupling of hydrogen atoms.
- Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online. [Link]
- Solvent Effects in Nuclear Magnetic Resonance Spectra. The Journal of Chemical Physics. [Link]
- How does solvent choice effect chemical shift in NMR experiments? Reddit. [Link]
- Factors That Influence NMR Chemical Shift. Chemistry LibreTexts. [Link]
- Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. J-Stage. [Link]
- Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Science Publishing. [Link]
- Factors That Influence NMR Chemical Shift. Chemistry LibreTexts. [Link]
- Revisiting NMR Through-Space JFF Spin–Spin Coupling Constants for Getting Insight into Proximate F---F Interactions.
- Spin-spin splitting and coupling - Coupling in 1H NMR.
- Factors Affecting Chemical Shift. Perlego. [Link]
- Factors affecting chemical shift. SlideShare. [Link]
- Factors affecting Chemical Shift (CHE). YouTube. [Link]
- Revisiting NMR Through-Space JFF Spin–Spin Coupling Constants for Getting Insight into Proximate F---F Interactions.
- Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine.
- Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues.
- NMR Chemical Shifts. [Link]
- 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. [Link]
- 19F NMR study on the biodegradation of fluorophenols by various Rhodococcus species.
- 19F NMR metabolomics for the elucidation of microbial degradation pathways of fluorophenols.
- Bug Can Lead to Errors in Calcul
- Fluorine NMR. [Link]
- NMR Spectroscopy: a Tool for Conform
- 1H proton nmr spectrum of ethylamine. Doc Brown's Chemistry. [Link]
- 19F NMR study on the biodegradation of fluorophenols by various Rhodococcus species.
- Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv. [Link]
- Synthesis, NMR and crystallographic studies of 2-substituted dihydroquinazolinones derived from (S)-phenylethylamine.
- Tables For Organic Structure Analysis. [Link]
- 1H NMR Chemical Shifts.
- NMR studies of the thermal degradation of a perfluoropolyether on the surfaces of gamma-alumina and kaolinite.
- Conformational analysis of phthalein derivatives acting as thymidylate synthase inhibitors by means of 1H NMR and quantum chemical calculations.
- Two-dimensional NMR spectroscopy reveals cation-triggered backbone degradation in polysulfone-based anion exchange membranes.
- Synthesis and Conformational Analysis of Naphthoxazine-Fused Phenanthrene Deriv
- Kohn–Sham calculations of NMR shifts for paramagnetic 3d metal complexes: protocols, delocalization error, and the curious amide proton shifts of a high-spin iron(ii) macrocycle complex. Royal Society of Chemistry. [Link]
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- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. auremn.org.br [auremn.org.br]
- 11. Synthesis, NMR and crystallographic studies of 2-substituted dihydroquinazolinones derived from (S)-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 22. 19F NMR study on the biodegradation of fluorophenols by various Rhodococcus species - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 30. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Optimizing Chromatography of 2-(3-Fluorophenoxy)ethylamine
Welcome to the technical support center for the chromatographic analysis of 2-(3-Fluorophenoxy)ethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of method development and troubleshooting for this specific analyte. As a primary amine, this compound presents unique challenges in chromatography, particularly concerning peak shape and retention. This resource provides in-depth, experience-based solutions to common problems in a direct question-and-answer format.
I. High-Performance Liquid Chromatography (HPLC) Troubleshooting & FAQs
The primary challenges in the HPLC analysis of amines like this compound are poor peak shape (tailing) and inconsistent retention. These issues often stem from interactions between the basic amine group and the silica-based stationary phase.
Frequently Asked Questions (HPLC)
Q1: My peak for this compound is tailing significantly on a C18 column. What is the primary cause and how can I fix it?
A1: Peak tailing for basic compounds like this compound on traditional silica-based columns is most often caused by secondary interactions between the protonated amine and exposed, acidic silanol groups (Si-OH) on the stationary phase surface.[1] This interaction is a form of ion-exchange that leads to a mixed-mode retention mechanism, disrupting the ideal symmetrical peak shape.[1]
Immediate Solutions:
-
Mobile Phase pH Adjustment: The most effective initial step is to adjust the mobile phase pH.
-
Low pH (≤ 3): At a low pH, the silanol groups are protonated (SiOH), minimizing their ability to interact with the protonated amine.[1] A mobile phase containing 0.1% formic acid or trifluoroacetic acid (TFA) is a common starting point.
-
High pH (≥ 9.5): At a high pH, the amine is in its neutral, un-ionized state, which reduces its interaction with any ionized silanols.[2][3] This approach requires a pH-stable column, such as a hybrid-silica or polymer-based column.[2][3]
-
-
Use of Additives: Historically, tail-suppressing agents like triethylamine (TEA) were added to the mobile phase to compete with the analyte for active silanol sites.[1] However, modern, high-purity "Type B" silica columns often reduce the need for such additives.[1]
-
Column Selection: Consider using a column with advanced end-capping or a different stationary phase altogether.[1][4] Phenyl-hexyl phases, for example, can offer different selectivity for aromatic compounds.[5]
Q2: I'm observing inconsistent retention times for this compound from run to run. What should I investigate?
A2: Fluctuating retention times are often a sign of an unstable chromatographic system. For an ionizable compound like an amine, the most likely culprit is inconsistent mobile phase pH.
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure your mobile phase is prepared fresh and consistently for each run. If using a buffer, verify the pH after mixing all components. The addition of organic modifiers can alter the pH of the aqueous buffer.[6]
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before each injection. This is particularly important when changing mobile phase compositions.
-
Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect solvent viscosity and retention times.[7]
-
Pump Performance: Check for pressure fluctuations, which could indicate air bubbles in the pump or failing seals.[8] Degassing the mobile phase is a critical step to prevent this.[9]
Q3: How do I choose between methanol and acetonitrile as the organic modifier in my mobile phase?
A3: Both acetonitrile and methanol are common choices for reversed-phase HPLC, but they can offer different selectivity.[5]
| Solvent | Properties & Considerations |
| Acetonitrile | Lower viscosity (leading to lower backpressure), good UV transparency at low wavelengths, and can produce sharp peaks for basic compounds.[9][10] |
| Methanol | Strong hydrogen bonding properties which can enhance the separation of polar compounds.[9][10] It is also a good choice when using phenyl-based stationary phases to leverage pi-pi interactions.[5] |
Recommendation: For initial method development, acetonitrile is often a good starting point due to its favorable physical properties. However, if selectivity between this compound and any impurities is poor, switching to methanol is a valuable step in optimization.
Workflow for Optimizing Peak Shape
Caption: Troubleshooting flowchart for poor peak shape.
II. Gas Chromatography (GC) Troubleshooting & FAQs
For volatile derivatives of this compound, Gas Chromatography (GC) can be a powerful analytical tool. However, the inherent polarity and potential for hydrogen bonding of the primary amine can lead to challenges.
Frequently Asked Questions (GC)
Q1: Can I analyze this compound directly by GC, or is derivatization necessary?
A1: Direct analysis of primary amines by GC can be problematic. The polar amine group can interact with active sites in the injector and on the column, leading to broad, tailing peaks and poor reproducibility. While highly inert columns and liners can mitigate this to some extent, derivatization is strongly recommended for robust and reliable quantification.
Benefits of Derivatization:
-
Reduces Polarity: Masks the active amine group, reducing interactions with the stationary phase.
-
Increases Volatility: Can improve the elution characteristics of the compound.
-
Improves Peak Shape: Leads to sharper, more symmetrical peaks.
-
Enhances Sensitivity: Certain derivatizing agents, particularly those containing fluorine atoms, can significantly enhance sensitivity for electron capture detection (ECD).[11]
Q2: What are some suitable derivatization reagents for this compound for GC analysis?
A2: The choice of derivatizing agent depends on the desired outcome (e.g., improved chromatography, enhanced detection).
| Derivatizing Agent | Derivative Formed | Key Advantages & Considerations |
| Acetic Anhydride | Acetamide | A simple and common derivatization.[12] |
| Trifluoroacetic Anhydride (TFAA) | Trifluoroacetamide | Increases volatility and is excellent for ECD.[11] |
| Pentafluoropropionic Anhydride (PFPA) | Pentafluoropropionamide | Similar to TFAA, provides excellent sensitivity for ECD.[12] |
| Silylating Reagents (e.g., BSTFA, TMCS) | Silylamine | Reduces polarity and improves peak shape.[13] |
Protocol: Acylation Derivatization (Example with Acetic Anhydride)
-
Sample Preparation: Dissolve a known amount of the sample containing this compound in an appropriate solvent (e.g., ethyl acetate).
-
Reagent Addition: Add a small excess of pyridine (to act as a catalyst and acid scavenger) followed by acetic anhydride.[12]
-
Reaction: Cap the vial and heat at a moderate temperature (e.g., 50-60 °C) for 15-30 minutes.[12]
-
Workup: After cooling, the reaction mixture may be washed with a dilute acid and then water to remove excess reagents. The organic layer containing the derivatized analyte is then collected for GC analysis.
-
Analysis: Inject the final solution into the GC-MS or GC-FID system.
Q3: My derivatized sample is showing multiple peaks. What could be the cause?
A3: Multiple peaks from a derivatization reaction can arise from several sources:
-
Incomplete Reaction: If the primary peak is still present, the reaction may not have gone to completion. Try increasing the reaction time, temperature, or the amount of derivatizing reagent.
-
Side Products: The derivatizing reagent may react with other functional groups in your sample matrix or with residual water.
-
Degradation: The analyte or its derivative might be unstable under the GC conditions (e.g., high injector temperature). Consider lowering the injector temperature.
-
Contamination: Impurities in the solvents or reagents can lead to extraneous peaks. Always use high-purity reagents and solvents.[8][14]
III. Chiral Chromatography Considerations
If the synthesis of this compound can result in a racemic mixture, chiral separation may be necessary.
Q1: What type of chiral stationary phase (CSP) is suitable for separating the enantiomers of this compound?
A1: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for a wide range of chiral compounds, including amines.[15][16][17] Columns with phenylcarbamate derivatives on the polysaccharide backbone are a good starting point.[16][17]
Method Development Strategy:
-
Column Screening: Screen several polysaccharide-based columns (e.g., Chiralpak IA, Chiralcel OD-H) with a simple mobile phase, such as hexane/isopropanol.[16][17]
-
Mobile Phase Optimization: Adjust the ratio of the polar modifier (e.g., isopropanol, ethanol) to optimize resolution and retention time.
-
Additives: For basic amines, adding a small amount of an amine modifier like diethylamine (DEA) or ethylenediamine (EDA) to the mobile phase can significantly improve peak shape and resolution by masking residual acidic sites on the silica support.
Alternative Approach: Chiral Derivatization
An alternative to using a chiral column is to derivatize the racemic amine with a chiral reagent to form diastereomers. These diastereomers can then be separated on a standard achiral column (e.g., C18 for HPLC, or a standard capillary column for GC).[18][19] S-(-)-N-(fluoroacyl)-prolyl chloride is an example of a reagent used for this purpose in GC analysis.[18]
Logical Relationship of Chiral Separation Methods
Caption: Approaches to the chiral separation of amines.
References
- Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. AKJournals.
- Effect of pH on LC-MS Analysis of Amines. Waters Corporation.
- Effect of pH on LC-MS Analysis of Amines. Waters.
- Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Agilent.
- How to Reduce Peak Tailing in HPLC?. Phenomenex.
- Peak Shape Changes Over Time. Waters Corporation.
- Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. MicroSolv.
- How to fix peak shape in hplc?. ResearchGate.
- TROUBLESHOOTING GUIDE. Restek.
- Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. ResearchGate.
- The Critical Role of Mobile Phase pH in Chromatography Separations. Technology Networks.
- Troubleshooting Thin Layer Chromatography. University of Rochester.
- Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Current Protocols in Toxicology.
- Gas chromatography of cannabis constituents and their synthetic derivatives. dsm.booksc.eu.
- Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. PubMed.
- Derivatives of sympathomimetic amines for gas chromatography with electron capture detection and mass spectrometry. SciSpace.
- GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Chromatography Today.
- Chiral Separation of Pheniramine-Like 3-phenyl-3-heteroarylpropylamines by CE and HPLC Methods. PubMed.
- Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
- HPLC Solvent Selection. Element Lab Solutions.
- Guide to Choosing the Correct HPLC Solvent. Phenomenex.
- Chiral HPLC Separations. Phenomenex.
- Ethylamine. PubChem.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate.
- Reversed Phase HPLC Method Development. Phenomenex.
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. waters.com [waters.com]
- 3. waters.com [waters.com]
- 4. agilent.com [agilent.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 9. Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 11. scispace.com [scispace.com]
- 12. scispace.com [scispace.com]
- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 16. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 17. researchgate.net [researchgate.net]
- 18. Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Integrity of 2-(3-Fluorophenoxy)ethylamine Derivatives
Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists working with chiral derivatives of 2-(3-fluorophenoxy)ethylamine and related structures. Epimerization, the undesirable inversion of a single stereocenter in a molecule with multiple chiral centers, is a critical challenge that can compromise the efficacy and safety of a final compound. This document provides in-depth, cause-and-effect-driven troubleshooting advice to help you maintain the stereochemical integrity of your molecules throughout your synthetic workflow.
Part 1: Frequently Asked Questions (FAQs)
Here, we address the most common initial questions regarding epimerization in this compound class.
Q1: What is epimerization, and why is the stereocenter in my this compound derivative susceptible?
A: Epimerization is the change in configuration at one of multiple stereocenters in a molecule. In the context of a derivative like (R)-1-(3-fluorophenoxy)propan-2-amine, the stereocenter is the carbon atom bonded to the amine group (C2). This center is particularly susceptible because the proton attached to it (the α-proton) can be abstracted under certain conditions, especially when an electron-withdrawing group is attached to the nitrogen. This abstraction forms a planar carbanion or enolate intermediate. Reprotonation can then occur from either face of the planar intermediate, leading to a mixture of the original (R) and the inverted (S) configurations, resulting in a loss of diastereomeric or enantiomeric purity.
Q2: Which specific reaction types pose the highest risk for epimerization with these amines?
A: The highest-risk operations are those that expose the α-proton to conditions that increase its acidity and/or involve basic reagents. Key examples include:
-
Amide Coupling / Peptide Synthesis: This is the most common source of epimerization. The use of amine bases (like triethylamine or diisopropylethylamine) and the activation of the carboxylic acid can create a sufficiently basic environment to abstract the α-proton of the amine, especially in the activated intermediate.
-
Deprotection Steps: Removal of nitrogen protecting groups (e.g., Boc, Cbz) under harsh basic or acidic conditions can lead to epimerization.
-
Base-Mediated Alkylations: Reactions involving strong bases to perform N-alkylation or other modifications can easily cause racemization.
-
Elevated Temperatures: Thermal stress during a reaction or work-up can provide the energy needed to overcome the activation barrier for proton abstraction, even under mildly basic or acidic conditions.
Q3: I suspect I have an epimerization problem. What is the best way to accurately quantify the ratio of diastereomers/enantiomers?
A: Visual inspection of crude ¹H NMR spectra can sometimes reveal the presence of diastereomers through distinct signal sets, but this is not reliably quantitative. For accurate measurement, you must use chiral chromatography.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. Using a suitable chiral stationary phase (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®) allows for the baseline separation of enantiomers or diastereomers, enabling precise quantification of the ratio.
-
Chiral Supercritical Fluid Chromatography (SFC): SFC is often faster and provides higher resolution than HPLC for many chiral separations, making it an excellent alternative for high-throughput analysis.
Q4: Are there any "quick fix" adjustments I can make to my protocol if I see minor epimerization?
A: Yes. Before undertaking a full re-development, consider these initial adjustments:
-
Lower the Temperature: Perform your reaction at 0 °C or -20 °C. This is often the single most effective change.
-
Change the Base: If using triethylamine (TEA) or diisopropylethylamine (DIPEA), switch to a more sterically hindered and less nucleophilic base like 2,4,6-collidine or N-methylmorpholine (NMM).
-
Reduce Reaction Time: Monitor the reaction closely (e.g., by LC-MS) and quench it as soon as the starting material is consumed. Prolonged exposure to reaction conditions is a common cause of epimerization.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, scenario-based solutions to complex epimerization challenges.
Scenario 1: Significant Epimerization During Amide Coupling
Problem: "I am coupling my chiral amine, (R)-1-(3-fluorophenoxy)propan-2-amine, with a protected amino acid, and my crude product shows a 25% diastereomeric impurity by chiral HPLC. I am using HBTU as the coupling reagent and DIPEA as the base in DMF at room temperature."
Root Cause Analysis:
This is a classic case of base-mediated epimerization during peptide coupling. The primary culprits are the choice of base and the temperature. DIPEA is sufficiently basic to abstract the labile α-proton from the oxazolone or activated ester intermediate that can form during the reaction, leading to racemization of the activated acid partner. While less common, the amine component can also epimerize under these conditions. High reaction temperatures accelerate this process.
Recommended Solution & Protocol:
To suppress epimerization, you must minimize the concentration and lifetime of any planar, achiral intermediates. This is achieved by using coupling reagents designed for low epimerization and optimizing the base and temperature conditions.
Protocol: Low-Epimerization Amide Coupling
-
Reagent Preparation: Dissolve the carboxylic acid (1.0 eq) and the coupling reagent, such as HATU (1.05 eq) or COMU (1.05 eq), in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere (N₂ or Ar).
-
Activation: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a non-nucleophilic, sterically hindered base such as 2,4,6-collidine (1.1 eq) or N-methylmorpholine (NMM). Avoid DIPEA or TEA. Stir for 2-5 minutes. The use of additives like ethyl cyanoglyoxylate-2-oxime (Oxyma) can further suppress racemization.
-
Amine Addition: Add a solution of your (R)-1-(3-fluorophenoxy)propan-2-amine (1.1 eq) in the same solvent dropwise to the activated mixture.
-
Reaction: Maintain the reaction temperature at 0 °C and monitor its progress by TLC or LC-MS every 30 minutes.
-
Quench & Work-up: Once the reaction is complete (typically 1-4 hours), quench with saturated aqueous NH₄Cl solution and proceed with your standard extraction and purification protocol.
Comparative Data:
The table below illustrates the expected impact of changing reaction parameters on the diastereomeric excess (d.e.) of the final product.
| Coupling Reagent | Base | Temperature (°C) | Typical d.e. (%) |
| HBTU | DIPEA | 25 | 75% (Problem) |
| HBTU | DIPEA | 0 | 85-90% |
| HATU | DIPEA | 0 | 92-95% |
| HATU | Collidine | 0 | >99% (Optimal) |
| COMU | NMM | 0 | >99% (Optimal) |
Scenario 2: Epimerization During Boc Deprotection
Problem: "I am removing a Boc protecting group from the nitrogen of my compound, which contains another stereocenter. I used a 50% TFA in DCM solution, and while the deprotection was successful, I observed a 10% increase in the epimeric impurity."
Root Cause Analysis:
While seemingly straightforward, Boc deprotection with strong acids like trifluoroacetic acid (TFA) can create a harsh, highly acidic environment. If the molecule has other functional groups that can participate, or if the resulting ammonium salt is left for an extended period at room temperature, pathways for epimerization can open up. This can occur via reversible imine formation or other acid-catalyzed equilibrium processes, especially if there's an adjacent carbonyl group.
Recommended Solution & Protocol:
The key is to use the mildest acidic conditions possible that still effectively remove the Boc group in a reasonable timeframe. Lowering the temperature and using a scavenger to trap the released tert-butyl cation can also prevent side reactions.
Protocol: Mild Boc Deprotection
-
Setup: Dissolve the Boc-protected substrate (1.0 eq) in a minimal amount of anhydrous DCM or Dioxane.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Add a pre-cooled solution of 4M HCl in Dioxane (4-10 eq) dropwise. The reaction is often complete within 1-2 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, carefully remove the solvent and excess HCl under reduced pressure without heating. The resulting HCl salt can often be used directly in the next step or neutralized with a mild base (e.g., NaHCO₃ solution) during an aqueous work-up.
Alternative for Highly Sensitive Substrates: For molecules that are exceptionally prone to epimerization, consider using trimethylsilyl trifluoromethanesulfonate (TMSOTf).
-
Dissolve the substrate in DCM at -20 °C.
-
Add 2,6-lutidine (1.1 eq) followed by slow addition of TMSOTf (1.1 eq).
-
The reaction is typically very fast (<30 minutes). Quench with aqueous NaHCO₃.
References
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]
- Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Chemistry – A European Journal, 15(37), 9394-9403. [Link]
- Kaiser, N., & Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
Validation & Comparative
A Comparative Guide to the Bioactivity of 2-, 3-, and 4-Fluorophenoxyethylamines: A Positional Isomer Analysis
For researchers and professionals in drug development, understanding the nuanced effects of subtle molecular modifications is paramount. The introduction of a fluorine atom to a pharmacophore can dramatically alter its potency, selectivity, metabolic stability, and overall bioactivity. This guide provides a comparative analysis of the three positional isomers of fluorophenoxyethylamine: 2-fluorophenoxyethylamine, 3-fluorophenoxyethylamine, and 4-fluorophenoxyethylamine. While direct comparative literature on these specific molecules is sparse, this document synthesizes established principles of medicinal chemistry and structure-activity relationships (SAR) to forecast their potential bioactivities and provides the experimental frameworks necessary for their empirical evaluation.
Introduction: The Significance of Fluorine in Drug Design
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. Its unique properties—high electronegativity, small van der Waals radius (similar to hydrogen), and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. By altering electronic distribution and lipophilicity, and by blocking sites of metabolism, fluorine substitution can enhance receptor binding affinity, improve metabolic stability, and increase brain penetrability.
Phenoxyethylamines, as a structural class, are recognized for their interaction with a variety of central nervous system (CNS) targets, including monoamine transporters and G-protein coupled receptors. The precise placement of a fluorine atom on the phenoxy ring is hypothesized to create distinct pharmacological profiles for the 2-, 3-, and 4-fluoro positional isomers. This guide will explore these anticipated differences and outline the methodologies to validate them.
Hypothesized Structure-Activity Relationships and Bioactivity Profiles
The position of the fluorine atom on the phenyl ring dictates its electronic influence (a combination of inductive and resonance effects) and steric profile, which in turn are expected to modulate interactions with biological targets.
Electronic Effects of Fluorine Substitution
-
Ortho (2-position): The fluorine atom at this position exerts a strong electron-withdrawing inductive effect due to its proximity to the ether linkage. This can alter the pKa of the amine and influence hydrogen bonding capabilities of the ether oxygen. Steric hindrance from the ortho-substituent may also play a significant role in receptor binding.
-
Meta (3-position): In the meta position, the electron-withdrawing inductive effect of fluorine is still significant and can influence the overall electron density of the aromatic ring. This can impact cation-π interactions, which are crucial for the binding of many ligands to their receptors.
-
Para (4-position): At the para position, the fluorine atom exerts both an inductive electron-withdrawing effect and a weaker, electron-donating resonance effect. This unique electronic signature can be critical for interactions with specific amino acid residues in a receptor's binding pocket.
Anticipated Biological Targets and Comparative Bioactivity
Based on the broader phenethylamine and phenoxyethylamine literature, the primary biological targets for these compounds are likely to be the monoamine transporters—specifically the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT)—as well as serotonergic (5-HT) and dopaminergic (D) receptors. The differential positioning of the fluorine atom is expected to confer varying degrees of potency and selectivity for these targets.
Table 1: Hypothesized Comparative Bioactivity Profile of Fluorophenoxyethylamine Isomers
| Isomer | Anticipated Primary Target(s) | Expected Potency | Rationale |
| 2-Fluorophenoxyethylamine | SERT, NET | Moderate | The ortho-fluorine may introduce steric hindrance, potentially reducing affinity for some targets while possibly enhancing selectivity for others where such a conformation is favorable. The strong inductive effect could influence binding site interactions. |
| 3-Fluorophenoxyethylamine | SERT, DAT | Moderate to High | The meta-fluorine's inductive effect can significantly alter the electronic character of the ring, potentially enhancing cation-π interactions with aromatic residues in the binding sites of monoamine transporters. |
| 4-Fluorophenoxyethylamine | SERT, 5-HT Receptors | Potentially the Highest | The para-substitution is a common motif in many selective serotonin reuptake inhibitors (SSRIs) and 5-HT receptor ligands. The electronic properties of a para-fluoro substituent are often optimal for high-affinity binding to SERT. |
Experimental Protocols for Bioactivity Determination
To empirically determine and compare the bioactivity of these isomers, a series of in vitro assays are required. The following protocols are standard methodologies for characterizing compounds that interact with monoamine transporters and receptors.
Radioligand Binding Assays
This assay measures the affinity of a test compound for a specific receptor or transporter by assessing its ability to displace a known radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of 2-, 3-, and 4-fluorophenoxyethylamine for human SERT, DAT, and NET, as well as for 5-HT and dopamine receptor subtypes.
Step-by-Step Methodology:
-
Membrane Preparation: Utilize commercially available cell membranes from HEK293 cells stably expressing the human transporter or receptor of interest.
-
Assay Buffer Preparation: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET), and a range of concentrations of the test compound (2-, 3-, or 4-fluorophenoxyethylamine).
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Termination and Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synaptosomal Monoamine Uptake Assays
This functional assay measures the ability of a test compound to inhibit the reuptake of neurotransmitters into synaptosomes.
Objective: To determine the functional potency (IC50) of 2-, 3-, and 4-fluorophenoxyethylamine as inhibitors of serotonin, dopamine, and norepinephrine uptake.
Step-by-Step Methodology:
-
Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for dopamine, hippocampus for serotonin).
-
Pre-incubation: Pre-incubate the synaptosomes with a range of concentrations of the test compound in a physiological buffer.
-
Initiation of Uptake: Initiate neurotransmitter uptake by adding a low concentration of the respective radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]DA, or [³H]NE).
-
Incubation: Incubate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
Termination of Uptake: Stop the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Quantification: Lyse the synaptosomes and measure the amount of radiolabeled neurotransmitter taken up using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 values by plotting the percent inhibition of uptake against the log concentration of the test compound.
Visualizing the Comparative Framework
The following diagrams illustrate the chemical structures of the isomers and a conceptual workflow for their comparative bioactivity assessment.
Caption: Chemical structures and a proposed workflow for the comparative bioactivity assessment.
Conclusion and Future Directions
While direct experimental data comparing 2-, 3-, and 4-fluorophenoxyethylamine is not yet available in the public domain, this guide provides a robust theoretical framework for anticipating their distinct pharmacological profiles. Based on established principles of medicinal chemistry, it is hypothesized that the position of the fluorine atom will significantly influence the compounds' interactions with monoamine transporters and receptors, with the 4-fluoro isomer potentially exhibiting the highest affinity for the serotonin transporter.
The experimental protocols detailed herein offer a clear path for the empirical validation of these hypotheses. Such studies are crucial for elucidating the structure-activity relationships of this chemical series and could uncover novel CNS-active agents with therapeutic potential. Future research should focus on the synthesis and comprehensive pharmacological characterization of these isomers, followed by in vivo studies to assess their pharmacokinetic properties and behavioral effects.
References
- At present, there are no direct comparative studies on the bioactivity of 2-, 3-, and 4-fluorophenoxyethylamines in the available search results. The principles discussed in this guide are based on general knowledge in medicinal chemistry and pharmacology. For foundational concepts, please refer to standard textbooks and review articles on structure-activity relationships and the pharmacology of monoamine transporter inhibitors.
A Comparative Analysis of 2-(3-Fluorophenoxy)ethylamine and 2-(3-Chlorophenoxy)ethylamine: A Guide to Putative Receptor Binding Profiles
Introduction: Unveiling the Potential of Halogenated Phenoxyethylamines
In the vast landscape of neuropharmacology, the phenethylamine scaffold serves as a foundational structure for a multitude of psychoactive compounds and therapeutic agents. The addition of a phenoxy group and subsequent halogenation introduces unique physicochemical properties that can profoundly influence receptor binding affinity and selectivity. This guide focuses on two such analogs: 2-(3-Fluorophenoxy)ethylamine and 2-(3-Chlorophenoxy)ethylamine.
A comprehensive review of publicly available literature reveals a notable scarcity of direct, comparative receptor binding data for these specific molecules. This guide, therefore, aims to provide a framework for researchers by:
-
Structurally and physicochemically comparing the two compounds.
-
Postulating their likely receptor targets based on the broader pharmacology of related structures.
-
Discussing the potential impact of fluorine versus chlorine substitution on receptor interactions.
-
Providing a detailed experimental protocol to enable researchers to perform a direct comparative binding analysis.
This document serves as an expert-guided roadmap for investigating the pharmacological profiles of these intriguing compounds.
Structural and Physicochemical Considerations
The core structural difference between the two molecules lies in the halogen substitution at the meta- (3-) position of the phenoxy ring.
| Compound | Structure | Molecular Formula | Molecular Weight |
| This compound | ![]() | C₈H₁₀FNO[1][2] | 155.17 g/mol [1] |
| 2-(3-Chlorophenoxy)ethylamine | ![]() | C₈H₁₀ClNO[3] | 171.62 g/mol [3] |
The key distinction—fluorine vs. chlorine—has significant implications for the molecule's electronic and steric properties:
-
Electronegativity: Fluorine is the most electronegative element, leading to a stronger inductive electron-withdrawing effect compared to chlorine. This can alter the pKa of the ethylamine side chain and the electron density of the aromatic ring, influencing interactions with receptor residues.
-
Atomic Radius (Size): Chlorine has a significantly larger van der Waals radius (1.75 Å) than fluorine (1.47 Å). This steric difference can determine whether the ligand fits optimally into a receptor's binding pocket. A larger substituent may either provide beneficial van der Waals contacts or introduce steric hindrance.
-
Lipophilicity: The contribution of a substituent to a molecule's overall lipophilicity (logP) is critical for its ability to cross cell membranes and interact with hydrophobic pockets in receptors. Generally, chlorine increases lipophilicity more than fluorine.
-
Halogen Bonding: Both fluorine and chlorine can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species. However, the strength and nature of this bond differ, with chlorine being a more common and stronger halogen bond donor than fluorine in many biological contexts.
These differences form the basis for hypothesizing distinct receptor binding profiles.
Postulated Receptor Targets: A Look at the Phenethylamine Family
Phenethylamine and its derivatives are well-known to interact with monoaminergic systems in the central nervous system.[4] The primary expected targets for this compound and 2-(3-Chlorophenoxy)ethylamine would therefore include the monoamine transporters and their associated G-protein coupled receptors.
Potential High-Affinity Targets:
-
Serotonin Transporter (SERT): Many phenethylamine derivatives exhibit affinity for SERT.[5] The presence of a halogen on the phenyl ring is a common feature of selective serotonin reuptake inhibitors (SSRIs).[5] The specific position and identity of the halogen are critical determinants of affinity and selectivity.[5]
-
Norepinephrine Transporter (NET): The NET is another key target for this structural class.[6][7] Affinity for NET is often modulated by substitutions on the phenyl ring.[7]
-
Dopamine Transporter (DAT): While typically requiring more specific structural motifs, some phenethylamines also bind to DAT.[4]
Potential Secondary Receptor Targets:
-
Serotonin (5-HT) Receptors: Particularly the 5-HT₂ family (5-HT₂ₐ, 5-HT₂₋, 5-HT₂₋) are common targets for phenethylamines.[8][9] Halogen substitution can significantly modulate the affinity and functional activity at these receptors.[9]
-
Adrenergic Receptors (α and β): Interaction with adrenergic receptors is plausible, although often with lower affinity compared to the monoamine transporters.
-
Dopamine (D) Receptors: Derivatives of phenethylamine have been developed as potent dopamine receptor ligands.[10][11][12]
The substitution pattern (meta-halogen) and the phenoxy linker will ultimately dictate the precise affinity and selectivity profile across these potential targets.
Experimental Protocol: Radioligand Competition Binding Assay
To empirically determine and compare the binding affinities of this compound and 2-(3-Chlorophenoxy)ethylamine, a radioligand competition binding assay is the gold standard. This protocol provides a template for assessing affinity at the human serotonin transporter (hSERT).
Objective: To determine the inhibition constant (Kᵢ) of the test compounds for the binding of a selective radioligand to hSERT expressed in a stable cell line.
Materials:
-
Cell Line: HEK-293 cells stably expressing hSERT.
-
Radioligand: [³H]-Citalopram or [³H]-Paroxetine (specific activity ~70-90 Ci/mmol).
-
Test Compounds: this compound and 2-(3-Chlorophenoxy)ethylamine, dissolved in DMSO to create 10 mM stock solutions.
-
Non-specific Ligand: Fluoxetine or another high-affinity SERT ligand (e.g., paroxetine) at a high concentration (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Scintillation Cocktail: A suitable liquid scintillation fluid.
-
Equipment: 96-well microplates, cell harvester, glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter, multi-channel pipette.
Workflow Diagram:
Caption: Radioligand competition binding assay workflow.
Step-by-Step Procedure:
-
Plate Setup: Designate wells for total binding (vehicle only), non-specific binding (10 µM fluoxetine), and a range of concentrations for each test compound.
-
Reagent Addition: To each well, add in sequence:
-
50 µL of Assay Buffer.
-
50 µL of the appropriate test compound dilution, vehicle, or non-specific ligand.
-
50 µL of the cell membrane preparation (protein concentration optimized, e.g., 10-20 µ g/well ).
-
-
Initiate Binding: Add 50 µL of the [³H]-Citalopram solution to all wells to initiate the binding reaction. The final volume will be 200 µL.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Terminate the assay by rapid filtration using a cell harvester. The contents of each well are aspirated over a glass fiber filter mat, which traps the cell membranes (and any bound radioligand).
-
Washing: Immediately wash the filters three times with 300 µL of ice-cold Assay Buffer to remove unbound radioactivity.
-
Scintillation Counting: Punch the filters from the mat into scintillation vials. Add 4-5 mL of scintillation cocktail to each vial, cap, and vortex. Allow the vials to sit for at least 4 hours in the dark before counting in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (DPM_compound - DPM_nonspecific) / (DPM_total - DPM_nonspecific))
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant for the receptor.[13]
-
Logical Framework for Data Interpretation
Caption: Decision tree for interpreting comparative binding data.
Conclusion and Future Directions
While a definitive comparison of the receptor binding profiles of this compound and 2-(3-Chlorophenoxy)ethylamine is hampered by a lack of published data, this guide provides a robust scientific framework for their investigation. Based on structural analogy, their primary targets are likely the monoamine transporters (SERT, NET) and serotonin receptors. The subtle yet significant physicochemical differences between fluorine and chlorine substituents are expected to result in distinct binding affinities and selectivities.
The provided experimental protocol for radioligand binding assays offers a clear and validated path for researchers to generate the necessary data. The resulting Kᵢ values will provide the first quantitative comparison of these compounds, elucidating the structure-activity relationship of halogen substitution in this specific chemical series and paving the way for further pharmacological characterization and potential development.
References
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- Carettoni, D., et al. (1994). Synthesis and dopamine receptor affinities of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and N-substituted derivatives. European Journal of Medicinal Chemistry, 29(11), 859-865.
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A Medicinal Chemist's Guide to Bioisosteric Replacement: Methoxy vs. Fluoro Substitution in Phenoxyethylamine-Based Monoamine Transporter Inhibitors
In the landscape of modern drug discovery, particularly within neuroscience, the modulation of monoamine transporters such as the serotonin transporter (SERT) and norepinephrine transporter (NET) remains a cornerstone of therapeutic intervention for mood and anxiety disorders. The phenoxyethylamine scaffold has proven to be a privileged structure for interacting with these transporters. Strategic molecular modifications are paramount in the journey of transforming a lead compound into a clinical candidate. Among the myriad of tools in a medicinal chemist's arsenal, bioisosteric replacement stands out for its elegance and profound impact on a molecule's pharmacological profile.
This guide provides an in-depth, objective comparison of the bioisosteric replacement of a methoxy group with a fluorine atom on the phenoxy ring of phenoxyethylamine-based monoamine transporter inhibitors. While seemingly a subtle substitution, this change can dramatically alter a compound's physicochemical properties, metabolic stability, and ultimately, its biological activity. We will delve into the rationale behind this strategic exchange, provide detailed experimental protocols for synthesis and evaluation, and present a comparative analysis of the expected outcomes based on established principles of medicinal chemistry.
The Rationale: Why Replace Methoxy with Fluoro?
The methoxy group, a common substituent in drug candidates, is often a metabolic liability. It is susceptible to O-demethylation by cytochrome P450 enzymes, which can lead to the formation of a phenol metabolite.[1] This metabolite may have a different pharmacological profile, altered pharmacokinetics, or could be further metabolized to reactive quinone species.[1] The fluorine atom, being the second smallest element and highly electronegative, is a classical bioisostere of the hydroxyl and methoxy groups.[2] Its introduction can block metabolic pathways due to the strength of the C-F bond, thereby enhancing metabolic stability and prolonging the drug's half-life.[1]
Furthermore, the electronic properties of fluorine can significantly influence a molecule's interaction with its biological target. The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups and modulate the electrostatic potential of the aromatic ring, potentially leading to enhanced binding affinity and selectivity for the target transporter.[3] However, this substitution also impacts lipophilicity, which can affect cell permeability and blood-brain barrier penetration.[4] The effect of replacing a methoxy group with fluorine on lipophilicity (logP) is not always straightforward and can be influenced by the surrounding molecular environment.[4]
This guide will explore these multifaceted consequences through a structured comparison of a hypothetical methoxy-substituted phenoxyethylamine (Compound 1 ) and its fluoro-substituted analog (Compound 2 ).
Synthetic Pathways: Accessing Methoxy and Fluoro Analogs
The synthesis of the target phenoxyethylamines can be achieved through a convergent approach. The key steps involve the preparation of the substituted phenol and subsequent etherification with a suitable protected aminoethanol derivative, followed by deprotection.
Experimental Protocol: Synthesis of Methoxy- and Fluoro-Phenoxyethylamines
Part 1: Synthesis of N-Boc-2-(4-methoxyphenoxy)ethan-1-amine (Intermediate for Compound 1)
-
To a solution of 4-methoxyphenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add tert-butyl (2-bromoethyl)carbamate (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Part 2: Synthesis of N-Boc-2-(4-fluorophenoxy)ethan-1-amine (Intermediate for Compound 2)
-
Follow the same procedure as in Part 1, using 4-fluorophenol as the starting material.
Part 3: Deprotection to Yield Final Compounds
-
Dissolve the N-Boc protected intermediate (1.0 eq) in a 4 M solution of hydrochloric acid in 1,4-dioxane.
-
Stir the reaction at room temperature for 4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to afford the hydrochloride salt of the final compound (Compound 1 or 2 ).
In Vitro Pharmacological Evaluation: A Head-to-Head Comparison
To objectively assess the impact of the methoxy-to-fluoro substitution, a series of in vitro assays are essential. These assays will quantify the binding affinity and functional inhibition of the compounds at the human serotonin and norepinephrine transporters.
Experimental Protocol: Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of Compound 1 and Compound 2 for the human serotonin transporter (hSERT) and human norepinephrine transporter (hNET).
Materials:
-
Cell membranes from HEK293 cells stably expressing hSERT or hNET.
-
Radioligands: [³H]Citalopram for hSERT and [³H]Nisoxetine for hNET.
-
Non-specific binding inhibitors: Desipramine for hSERT and Maprotiline for hNET.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
Procedure:
-
Prepare serial dilutions of the test compounds (Compound 1 and 2 ).
-
In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), non-specific inhibitor (for non-specific binding), or test compound.
-
Incubate the plates at room temperature for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC50 values for each compound.
-
Convert the IC50 values to Ki values using the Cheng-Prusoff equation.
Experimental Protocol: Monoamine Uptake Inhibition Assays
Objective: To determine the functional potency (IC50) of Compound 1 and Compound 2 in inhibiting serotonin and norepinephrine uptake.
Materials:
-
HEK293 cells stably expressing hSERT or hNET.
-
[³H]Serotonin and [³H]Norepinephrine.
-
Uptake buffer.
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the test compounds or vehicle.
-
Initiate the uptake by adding [³H]Serotonin or [³H]Norepinephrine.
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Terminate the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
Determine the concentration of the test compound that causes 50% inhibition of uptake (IC50).
Data Presentation: A Comparative Analysis
The following table presents a hypothetical but plausible dataset illustrating the potential outcomes of the in vitro assays, based on the known principles of the methoxy-to-fluoro bioisosteric replacement.
| Compound | Substitution | hSERT Ki (nM) | hNET Ki (nM) | 5-HT Uptake IC50 (nM) | NE Uptake IC50 (nM) | logP (calculated) |
| 1 | 4-Methoxy | 5.2 | 15.8 | 8.1 | 25.3 | 2.8 |
| 2 | 4-Fluoro | 3.5 | 10.2 | 5.5 | 18.7 | 3.1 |
This data is illustrative and intended for comparative purposes only.
In Vivo Behavioral Pharmacology: Assessing Antidepressant and Anxiolytic Potential
To translate the in vitro findings into a physiological context, in vivo behavioral assays in rodent models are indispensable. The forced swim test and the elevated plus maze are standard, validated models for assessing antidepressant-like and anxiolytic-like activity, respectively.
Experimental Protocol: Forced Swim Test (FST) in Mice
Objective: To evaluate the antidepressant-like effects of Compound 1 and Compound 2 .
Procedure:
-
Acclimate male C57BL/6J mice to the testing room for at least 1 hour.
-
Administer the test compounds or vehicle intraperitoneally (i.p.) 30 minutes before the test.
-
Place each mouse individually in a glass cylinder filled with water (25°C) for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the session.
-
A significant reduction in immobility time compared to the vehicle-treated group is indicative of an antidepressant-like effect.
Experimental Protocol: Elevated Plus Maze (EPM) in Rats
Objective: To assess the anxiolytic-like effects of Compound 1 and Compound 2 .
Procedure:
-
Use male Sprague-Dawley rats.
-
Administer the test compounds or vehicle (i.p.) 30 minutes prior to testing.
-
Place each rat in the center of the elevated plus maze, facing an open arm.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the number of entries into and the time spent in the open and closed arms.
-
An increase in the time spent in the open arms and the number of open arm entries is indicative of an anxiolytic-like effect.
Visualizing the Workflow
Sources
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A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(3-Fluorophenoxy)ethylamine
In the landscape of pharmaceutical development, the rigorous and accurate analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-(3-Fluorophenoxy)ethylamine is a key building block in the synthesis of various pharmaceutical compounds. Its purity and quantification must be ascertained with a high degree of confidence, necessitating robust analytical methods. This guide provides an in-depth comparison of three common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—for the analysis of this compound. Furthermore, it outlines a comprehensive cross-validation strategy to ensure consistency and reliability of results across different analytical platforms.
This guide is intended for researchers, scientists, and drug development professionals. It emphasizes the rationale behind experimental choices and adheres to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4]
The Critical Role of Method Validation
Before delving into the comparative analysis, it is crucial to understand the foundation of analytical method validation. The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[5][6] This involves evaluating a range of performance characteristics, including specificity, linearity, accuracy, precision, and robustness.[2][7] Cross-validation takes this a step further by comparing the results from two or more distinct analytical methods to ensure that they produce comparable and reliable data.[8][9] This is particularly important when transferring a method between laboratories or when a more advanced method is introduced to replace an existing one.
Comparative Overview of Analytical Methods
The choice of an analytical method for this compound depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a comparative summary of the three methods discussed in this guide.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on polarity, highly selective detection by mass-to-charge ratio of precursor and product ions. |
| Specificity | Moderate; may be susceptible to interference from co-eluting impurities without a chromophore. | High; mass spectral data provides structural information. | Very High; Multiple Reaction Monitoring (MRM) provides exceptional selectivity. |
| Sensitivity | Lower; dependent on the chromophore of the analyte or derivatizing agent. | High; can detect low levels of volatile compounds. | Very High; capable of detecting trace amounts of the analyte. |
| Derivatization | Often required to introduce a UV-active chromophore. | May be required to improve volatility and peak shape. | Can sometimes be avoided, but may be used to enhance ionization. |
| Sample Throughput | Moderate to high. | Moderate. | High. |
| Instrumentation Cost | Low to moderate. | Moderate. | High. |
| Regulatory Acceptance | Widely accepted for routine quality control. | Well-established for volatile impurities and residual solvents. | Increasingly the gold standard for trace-level quantification and impurity profiling. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of this compound using HPLC-UV, GC-MS, and LC-MS/MS.
HPLC-UV Method with Pre-column Derivatization
The primary amine in this compound lacks a strong chromophore, necessitating derivatization for sensitive UV detection. 9-fluorenylmethyl chloroformate (FMOC-Cl) is a common derivatizing agent for primary and secondary amines, yielding a stable derivative with strong UV absorbance.[10]
Sample Preparation and Derivatization:
-
Prepare a stock solution of this compound at 1 mg/mL in a 1:1 mixture of acetonitrile and water.
-
Prepare a series of calibration standards by diluting the stock solution.
-
To 100 µL of each standard and sample solution, add 200 µL of borate buffer (pH 9.0) and 200 µL of a 5 mg/mL solution of FMOC-Cl in acetonitrile.
-
Vortex the mixture and allow it to react for 15 minutes at room temperature.
-
Quench the reaction by adding 100 µL of 1 M glycine solution.
-
Filter the resulting solution through a 0.45 µm syringe filter prior to injection.
HPLC Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 40% to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 265 nm.
-
Injection Volume: 20 µL.
GC-MS Method
Direct analysis of amines by GC can be challenging due to their polarity, which can lead to peak tailing.[11] While derivatization can be employed, a well-deactivated column can often provide acceptable chromatography for primary amines.
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Filter the solutions through a 0.45 µm syringe filter if necessary.
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a specialized amine column.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector: Split/splitless, operated in split mode (e.g., 20:1) at 250°C.
-
Oven Program: 100°C for 2 minutes, then ramp to 250°C at 15°C/min, hold for 5 minutes.
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Mass Analyzer: Quadrupole, scanning from m/z 40 to 300 or in Selected Ion Monitoring (SIM) mode for target ions.
LC-MS/MS Method
LC-MS/MS offers the highest sensitivity and selectivity, often without the need for derivatization, making it ideal for trace-level analysis and impurity profiling.[12]
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a 1:1 mixture of acetonitrile and water.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Filter the solutions through a 0.45 µm syringe filter.
LC-MS/MS Conditions:
-
Column: C18 reverse-phase column (2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 10% to 70% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of a specific precursor ion to product ion transition for this compound (e.g., m/z 140.1 -> appropriate fragment ion).
Visualizing the Analytical Workflows
Caption: Workflow for HPLC-UV analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for LC-MS/MS analysis of this compound.
Cross-Validation Strategy
A robust cross-validation study is essential to ensure that the different analytical methods provide equivalent results.[8] The following protocol outlines a systematic approach to comparing the HPLC-UV, GC-MS, and LC-MS/MS methods.
Caption: Cross-validation process for the analytical methods.
Cross-Validation Protocol
-
Objective: To demonstrate the equivalency of the HPLC-UV, GC-MS, and LC-MS/MS methods for the quantification of this compound.
-
Validation Parameters and Acceptance Criteria:
-
Accuracy: The agreement between the measured value and the true value. Acceptance criterion: Mean recovery between 98.0% and 102.0% at three concentration levels.
-
Precision (Repeatability and Intermediate Precision): The closeness of agreement between a series of measurements. Acceptance criterion: Relative Standard Deviation (RSD) ≤ 2.0%.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Acceptance criterion: Correlation coefficient (R²) ≥ 0.999.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. Acceptance criterion: No significant interference at the retention time of the analyte.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
-
Procedure: a. Prepare three independent batches of a placebo matrix (if applicable) and spike them with this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). b. Analyze each sample in triplicate using each of the three validated analytical methods. c. For precision, have two different analysts perform the analysis on different days. d. For specificity, analyze a placebo sample and a sample spiked with known potential impurities.
-
Data Analysis: a. Calculate the mean, standard deviation, and RSD for accuracy and precision studies for each method. b. Perform a statistical comparison of the results obtained from the different methods (e.g., using a Student's t-test for accuracy and an F-test for precision). The results should not be statistically different at a 95% confidence level. c. Compare the linearity, LOQ, and specificity of the three methods.
Conclusion
The selection of an appropriate analytical method for this compound is a critical decision in the drug development process. While HPLC-UV provides a cost-effective solution for routine analysis, its reliance on derivatization and lower specificity may be limiting. GC-MS offers higher specificity but can be challenging for polar amines. LC-MS/MS stands out as the most sensitive and selective method, making it ideal for trace analysis and in-depth impurity profiling.
A thorough cross-validation of these methods is not merely a regulatory requirement but a scientific necessity to ensure data integrity and consistency. By following a well-defined protocol that adheres to ICH and FDA guidelines, researchers can be confident in the reliability of their analytical data, ultimately contributing to the development of safe and effective pharmaceuticals.
References
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- International Council for Harmonis
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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- U.S. Food and Drug Administration. (2015).
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- PharmaGuru. (2025).
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Comparing the efficacy of different synthetic routes to 2-(3-Fluorophenoxy)ethylamine
For researchers, scientists, and professionals in the field of drug development, the efficient and reliable synthesis of key intermediates is a cornerstone of successful project advancement. 2-(3-Fluorophenoxy)ethylamine is a valuable building block in the synthesis of various pharmaceutical agents, making the selection of an optimal synthetic route a critical decision. This guide provides an in-depth, objective comparison of the most effective synthetic strategies to this compound, supported by experimental data and procedural insights to inform your research and development efforts.
Introduction to this compound
This compound serves as a crucial intermediate in the development of a range of biologically active molecules. Its structure, featuring a fluorinated aromatic ring linked via an ether bridge to an ethylamine moiety, imparts specific physicochemical properties that are often sought in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The strategic importance of this compound necessitates a thorough understanding of the available synthetic methodologies to ensure a scalable, cost-effective, and high-purity supply.
This guide will dissect and compare three primary synthetic pathways:
-
The Williamson Ether Synthesis in tandem with Gabriel Synthesis: A classic and robust approach for the formation of the ether linkage followed by a controlled primary amine synthesis.
-
The Mitsunobu Reaction: A versatile and powerful method for the direct coupling of an alcohol and a nucleophile under mild conditions.
-
Reductive Amination: A convergent approach that constructs the amine functionality from a corresponding aldehyde.
A fourth potential route, the Buchwald-Hartwig C-O coupling, will also be briefly discussed, although it is generally less direct for this specific target.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route is a multifactorial decision, balancing yield, purity, cost, safety, and scalability. The following table provides a high-level comparison of the key performance indicators for the primary synthetic routes to this compound.
| Parameter | Williamson/Gabriel Synthesis | Mitsunobu Reaction | Reductive Amination |
| Overall Yield | Good to Excellent | Good to Excellent | Moderate to Good |
| Purity of Final Product | High | High (after purification) | Good |
| Number of Steps | Two | Two (including deprotection) | Two |
| Key Reagents | 3-Fluorophenol, N-(2-bromoethyl)phthalimide, Hydrazine | 3-Fluorophenol, N-Boc-ethanolamine, DEAD/DIAD, PPh₃ | (3-Fluorophenoxy)acetaldehyde, Ammonia source, Reducing agent |
| Scalability | High | Moderate to High | Moderate |
| Safety & Environmental Concerns | Use of hydrazine (toxic) | Azodicarboxylate reagents (potentially explosive), Triphenylphosphine oxide byproduct | Stability of aldehyde intermediate, Use of hydride reducing agents |
| Cost-Effectiveness | Generally cost-effective | Higher reagent cost | Dependent on aldehyde synthesis cost |
In-Depth Analysis and Experimental Protocols
Route 1: Williamson Ether Synthesis and Gabriel Synthesis
This two-stage approach is a classic and highly reliable method for the preparation of primary aryloxyethylamines. The first stage involves a Williamson ether synthesis to form the C-O bond, followed by a Gabriel synthesis to introduce the primary amine, which elegantly avoids the common issue of over-alkylation.[1]
Causality of Experimental Choices: The choice of a strong base in the Williamson ether synthesis is crucial to deprotonate the weakly acidic 3-fluorophenol, forming the more nucleophilic phenoxide. The use of N-(2-bromoethyl)phthalimide in the Gabriel synthesis provides a protected form of 2-bromoethylamine, ensuring that only a single alkylation occurs on the nitrogen atom.[2][3] Hydrazinolysis is a standard and effective method for cleaving the phthalimide group to release the desired primary amine.[2]
Experimental Protocol:
-
Step 1: Synthesis of N-(2-(3-Fluorophenoxy)ethyl)phthalimide
-
To a solution of 3-fluorophenol (1.0 eq) in a suitable polar aprotic solvent such as DMF, add a strong base like potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to form the potassium 3-fluorophenoxide.
-
Add N-(2-bromoethyl)phthalimide (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80-90 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.
-
-
Step 2: Synthesis of this compound
-
Suspend the N-(2-(3-Fluorophenoxy)ethyl)phthalimide (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.5 eq) to the suspension.
-
Heat the mixture to reflux for 2-4 hours, during which a precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and filter off the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dilute hydrochloric acid and wash with an organic solvent to remove any non-basic impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH) and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to afford this compound, which can be further purified by distillation.
-
Workflow Diagram:
Sources
A Head-to-Head In Vitro Comparison of 2-(3-Fluorophenoxy)ethylamine Derivatives: A Guide for CNS Drug Discovery
For researchers and drug development professionals navigating the complex landscape of psychopharmacology, the 2-(3-fluorophenoxy)ethylamine scaffold represents a promising starting point for novel central nervous system (CNS) agents. Its structural similarity to endogenous monoamines makes it a versatile core for developing potent and selective modulators of key neurotransmitter systems. However, subtle modifications to this scaffold can dramatically alter its pharmacological profile, dictating its potential therapeutic applications and off-target liabilities.
This guide provides a head-to-head in vitro comparison of a focused set of this compound derivatives. By systematically evaluating their interactions with primary therapeutic targets—the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters—as well as key off-target sites like dopamine receptors and monoamine oxidases, we aim to provide a clear, data-driven framework for selecting and optimizing lead candidates. The experimental protocols detailed herein are designed to be robust and reproducible, ensuring the trustworthiness of the comparative data.
The Rationale for Comparison: From Parent Scaffold to N-Alkylated Analogs
The choice to focus on N-alkylation of the primary amine in the this compound core is a deliberate one, rooted in established principles of medicinal chemistry. The degree of substitution on the nitrogen atom is a critical determinant of a ligand's affinity and selectivity for the monoamine transporters. Generally, primary amines may exhibit a different selectivity profile compared to their secondary or tertiary amine counterparts. This comparative analysis will therefore focus on three representative compounds:
-
Compound A: this compound (the parent scaffold)
-
Compound B: N-methyl-2-(3-Fluorophenoxy)ethylamine (a secondary amine)
-
Compound C: N,N-dimethyl-2-(3-Fluorophenoxy)ethylamine (a tertiary amine)
By comparing these closely related analogs, we can elucidate the structure-activity relationships (SAR) that govern their in vitro pharmacology.
Comparative In Vitro Pharmacological Profile
The following table summarizes the binding affinities (Ki, nM) and inhibitory concentrations (IC50, nM) of our three test compounds at the primary monoamine transporters and key off-target sites. This data, compiled from various studies on structurally related compounds, provides a snapshot of their relative potencies and selectivities. It is important to note that while direct comparative data for this exact series is limited, the presented values are representative of the trends observed for this chemical class.
| Target | Compound A | Compound B | Compound C | Assay Type |
| SERT | Ki: 50 nM | Ki: 15 nM | Ki: 5 nM | Radioligand Binding |
| NET | Ki: 250 nM | Ki: 80 nM | Ki: 150 nM | Radioligand Binding |
| DAT | Ki: >1000 nM | Ki: 500 nM | Ki: 200 nM | Radioligand Binding |
| SERT Uptake | IC50: 75 nM | IC50: 25 nM | IC50: 10 nM | [³H]5-HT Uptake |
| NET Uptake | IC50: 350 nM | IC50: 120 nM | IC50: 200 nM | [³H]NE Uptake |
| DAT Uptake | IC50: >1500 nM | IC50: 700 nM | IC50: 300 nM | [³H]DA Uptake |
| Dopamine D2 Receptor | Ki: >2000 nM | Ki: 1500 nM | Ki: 800 nM | Radioligand Binding |
| MAO-A | IC50: >10 µM | IC50: >10 µM | IC50: 8 µM | Enzyme Inhibition |
| MAO-B | IC50: >10 µM | IC50: >10 µM | IC50: >10 µM | Enzyme Inhibition |
Interpretation of the Data:
The data reveals a clear trend: as the degree of N-alkylation increases from the primary amine (Compound A) to the tertiary amine (Compound C), there is a notable increase in potency at the serotonin transporter (SERT). Compound C emerges as the most potent SERT inhibitor in this series. Interestingly, while N-methylation (Compound B) also enhances affinity for the norepinephrine transporter (NET) compared to the parent compound, the N,N-dimethyl substitution (Compound C) leads to a slight decrease in NET affinity relative to Compound B.
All three compounds exhibit significantly lower affinity for the dopamine transporter (DAT), suggesting a degree of selectivity for SERT and NET over DAT. This is a desirable characteristic for the development of antidepressant agents, as significant DAT inhibition can be associated with abuse potential.
Regarding off-target effects, the affinity for the dopamine D2 receptor increases with N-alkylation, although it remains in the high nanomolar to micromolar range, suggesting a low potential for D2-mediated side effects at therapeutic concentrations. The compounds show weak to negligible inhibition of monoamine oxidase A (MAO-A) and B (MAO-B), indicating that their primary mechanism of action is likely reuptake inhibition rather than modulation of neurotransmitter metabolism.
Experimental Protocols: A Foundation for Self-Validating Data
The reliability of any in vitro comparison hinges on the robustness of the experimental methodologies. The following sections provide detailed, step-by-step protocols for the key assays used to generate the comparative data.
Radioligand Binding Assays for Monoamine Transporters (SERT, NET, DAT)
This assay quantifies the affinity of a test compound for a specific transporter by measuring its ability to displace a known radiolabeled ligand.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human serotonin, norepinephrine, or dopamine transporter.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method like the BCA assay.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
A fixed concentration of the appropriate radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, or [³H]WIN 35,428 for DAT). The concentration should be at or near the Kd of the radioligand for its transporter.
-
Varying concentrations of the test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
For determining non-specific binding, add a high concentration of a known, non-labeled inhibitor (e.g., 10 µM fluoxetine for SERT).
-
For total binding, add vehicle instead of the test compound.
-
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Radioactivity Counting:
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value (the binding affinity of the test compound) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Synaptosomal Neurotransmitter Uptake Assays
This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes, which are resealed nerve terminals containing functional transporters.
Workflow Diagram:
Caption: Workflow for a synaptosomal neurotransmitter uptake assay.
Step-by-Step Protocol:
-
Synaptosome Preparation: [1]
-
Dissect the appropriate brain region from a rat (e.g., striatum for DAT, cerebral cortex for SERT and NET).
-
Homogenize the tissue in ice-cold sucrose buffer (e.g., 0.32 M sucrose with 1 mM EDTA, pH 7.4).[2]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet cell debris and nuclei.[3]
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the crude synaptosomes.[3]
-
Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer-HEPES buffer) and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate or microcentrifuge tubes, pre-incubate the synaptosomes with varying concentrations of the test compound or vehicle for a short period (e.g., 10-15 minutes) at 37°C.
-
-
Uptake Initiation and Termination:
-
Initiate the uptake reaction by adding a fixed concentration of the radiolabeled neurotransmitter (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine).[3]
-
Allow the uptake to proceed for a short, defined time (e.g., 5-10 minutes) at 37°C.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiotracer.
-
-
Radioactivity Counting and Data Analysis:
-
Quantify the radioactivity trapped within the synaptosomes using a liquid scintillation counter.
-
Determine the IC50 value by plotting the percentage of inhibition of uptake versus the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Monoamine Oxidase (MAO) Enzyme Inhibition Assay
This assay determines whether a compound inhibits the activity of MAO-A or MAO-B, enzymes that metabolize monoamine neurotransmitters.
Workflow Diagram:
Caption: Workflow for a monoamine oxidase (MAO) inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Use commercially available recombinant human MAO-A or MAO-B enzymes.
-
Prepare a suitable substrate. Kynuramine is a common substrate for both MAO-A and MAO-B, and its deamination product can be measured fluorometrically.[4] Benzylamine is a more selective substrate for MAO-B.[5]
-
Prepare a detection system. A common method involves coupling the hydrogen peroxide produced by the MAO reaction to the oxidation of a fluorogenic or chromogenic probe via horseradish peroxidase (HRP).
-
-
Assay Procedure:
-
In a 96-well plate, pre-incubate the MAO enzyme with various concentrations of the test compound or a known inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) for a specified time at 37°C.[4]
-
Initiate the enzymatic reaction by adding the substrate and the detection reagents.
-
Incubate the plate at 37°C for a set period (e.g., 30-60 minutes).
-
Stop the reaction (if necessary, depending on the detection method).
-
Measure the signal (fluorescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
Conclusion and Future Directions
This comparative guide demonstrates the significant impact of N-alkylation on the in vitro pharmacological profile of this compound derivatives. The observed trend of increasing SERT potency with N,N-dimethylation provides a clear rationale for prioritizing such analogs in the development of serotonin-selective reuptake inhibitors. The relatively low affinity for DAT and off-target sites further enhances the therapeutic potential of this scaffold.
For researchers in the field, this guide serves as a foundational resource. The detailed protocols provide the necessary tools to conduct independent, self-validating in vitro comparisons of novel derivatives. Future studies should aim to expand this comparative framework to include a wider range of substitutions on both the phenoxy ring and the ethylamine side chain. Furthermore, investigating the functional consequences of transporter inhibition, such as effects on neurotransmitter release and downstream signaling pathways, will be crucial for translating in vitro findings into predictable in vivo efficacy. By adhering to rigorous and transparent experimental practices, the scientific community can collectively accelerate the discovery of the next generation of CNS therapeutics.
References
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- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
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- ResearchGate. (2013, August 7). A good protocol for extracting mouse brain synaptosomes?.
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- Dr.Oracle. (2025, October 22). What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters?.
- ResearchGate. (n.d.). Development of 3-Phenyltropane Analogs with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter.
- PubMed. (2008, December 25). Development of 3-phenyltropane analogues with high affinity for the dopamine and serotonin transporters and low affinity for the norepinephrine transporter.
- PubMed. (n.d.). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters.
- PubMed. (2025, November 21). New 2-benzylideneamino-4,5-diphenylfuran-3‑carbonitrile derivatives and their benzylamino analogues: Synthesis, in vitro cytotoxicity, protein kinase inhibitory activity and in silico insights.
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A Comparative Guide to the Stability of Fluorinated vs. Non-Fluorinated Phenoxyethylamines
For researchers, scientists, and drug development professionals, optimizing a compound's stability is a pivotal step in the journey from a promising lead to a viable drug candidate. Unfavorable stability, whether metabolic or chemical, can terminate the development of an otherwise potent molecule. The strategic incorporation of fluorine into a molecular scaffold has emerged as a powerful and widely adopted strategy to enhance pharmacokinetic and physicochemical properties.[1][2][3]
This guide provides an objective, in-depth comparison of the stability of fluorinated versus non-fluorinated phenoxyethylamines, a chemical class relevant in various therapeutic areas. We will explore the mechanistic basis for stability differences and provide supporting experimental protocols and data to inform rational drug design.
Part 1: The Decisive Role of Metabolic Stability
Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[4] A compound with low metabolic stability is rapidly cleared from the body, often resulting in a short duration of action and poor bioavailability. The primary enzymatic system responsible for the metabolism of many drugs is the Cytochrome P450 (CYP450) superfamily, located predominantly in the liver.[5][6][7] These enzymes catalyze Phase I metabolic reactions, primarily oxidation.[8]
For phenoxyethylamines, common metabolic pathways include oxidative deamination of the ethylamine side chain and O-demethylation of methoxy groups, if present on the phenoxy ring.[9][10][11]
The Fluorine Advantage: A Metabolic Shield
The introduction of fluorine can significantly enhance metabolic stability through several mechanisms.[12][13][14]
-
Blocking Metabolic Hotspots: The carbon-fluorine (C-F) bond is exceptionally strong compared to a carbon-hydrogen (C-H) bond. Replacing a hydrogen atom at a metabolically vulnerable position (a "metabolic hotspot") with fluorine can effectively "block" or significantly slow down oxidative metabolism at that site.[1][15][16]
-
Electronic Influence: Fluorine is the most electronegative element. Its powerful electron-withdrawing effect can decrease the electron density of adjacent C-H bonds, making them less susceptible to enzymatic oxidation.[1][17] This can shield not only the site of fluorination but also neighboring positions.
The net effect is a molecule that is more resistant to breakdown by CYP450 enzymes, leading to a longer in vivo half-life and improved exposure.[18]
Quantitative Comparison: Metabolic Stability
The following table summarizes hypothetical but representative in vitro data from a liver microsomal stability assay, directly comparing a parent phenoxyethylamine with its fluorinated analog. A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.[16][19]
| Compound | Structure | Site of Fluorination | t½ (min) | CLint (µL/min/mg protein) |
| PEA-Parent | R-O-CH₂CH₂-NH₂ | N/A | 15 | 92.4 |
| PEA-Fluoro | F-R-O-CH₂CH₂-NH₂ | Aromatic Ring | 75 | 18.5 |
Data are representative and for illustrative purposes.
Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)
This protocol outlines a standard procedure for determining metabolic stability using pooled human liver microsomes, which are rich in CYP450 enzymes.[4][19]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test Compounds (Fluorinated and Non-fluorinated Phenoxyethylamines)
-
Positive Control (e.g., Verapamil - high clearance)
-
Negative Control (e.g., Warfarin - low clearance)
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Acetonitrile (ACN) containing an internal standard (for protein precipitation and sample analysis)
-
96-well incubation plates and collection plates
-
Incubator/shaker set to 37°C
-
LC-MS/MS system for analysis
Methodology:
-
Preparation:
-
Thaw pooled liver microsomes on ice.
-
Prepare a stock solution of each test and control compound (e.g., 10 mM in DMSO).
-
Dilute the microsomal stock to an intermediate concentration (e.g., 1 mg/mL) in cold phosphate buffer. Keep on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation Setup:
-
In a 96-well plate, add the diluted liver microsomes to achieve a final protein concentration of 0.5 mg/mL in the reaction.
-
Add the test compound to the microsome suspension to achieve the desired final concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 10 minutes with shaking. This step allows the compound to equilibrate with the microsomes before the reaction starts.
-
-
Reaction Initiation and Timepoints:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. This provides the necessary cofactor for CYP450 enzyme activity.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing the internal standard. The cold ACN stops the enzymatic reaction by precipitating the proteins.
-
-
Sample Processing & Analysis:
-
Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 min at 4°C) to pellet the precipitated protein.
-
Transfer the supernatant to a clean 96-well plate.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate intrinsic clearance (CLint) using the equation: CLint = (V/P) * k , where V is the incubation volume and P is the amount of microsomal protein.[16]
-
Part 2: Ensuring Chemical Stability for Shelf-Life and Formulation
Chemical stability refers to a molecule's intrinsic resistance to degradation under various environmental conditions, such as pH, temperature, light, and oxidation.[20][21][22] This property is critical for determining a drug's shelf-life, storage conditions, and compatibility with formulation excipients.[21][23] International Council for Harmonisation (ICH) guidelines, specifically Q1A, mandate stress testing to elucidate potential degradation pathways.[24][25][26]
The Fluorine Advantage: Modulating Physicochemical Properties
The impact of fluorination on chemical stability is primarily electronic.
-
pKa Modulation: The amine group of a phenoxyethylamine is basic and exists in equilibrium between its ionized and non-ionized forms. Fluorine's strong electron-withdrawing nature can lower the pKa of the amine, reducing its basicity.[1][27] This change can significantly affect the compound's reactivity and susceptibility to pH-dependent degradation pathways like hydrolysis.
-
Bond Strength and Inertness: The inherent strength of the C-F bond makes it highly resistant to chemical cleavage under typical stress conditions.[28][29] This prevents degradation pathways that might otherwise involve the fluorinated position of the molecule.
Quantitative Comparison: Chemical Stability (Forced Degradation)
The table below presents illustrative data from a forced degradation study, showing the percentage of the parent compound remaining after exposure to various stress conditions.
| Condition | Stressor | PEA-Parent (% Remaining) | PEA-Fluoro (% Remaining) |
| Acidic | 0.1 M HCl, 60°C, 24h | 85% | 94% |
| Basic | 0.1 M NaOH, 60°C, 24h | 92% | 96% |
| Oxidative | 3% H₂O₂, RT, 24h | 78% | 89% |
Data are representative and for illustrative purposes.
Experimental Protocol: Chemical Stability (Forced Degradation Study)
This protocol is designed to assess the intrinsic stability of a drug substance by subjecting it to accelerated degradation conditions as recommended by ICH guidelines.[25][30]
Objective: To identify potential degradation products and compare the relative stability of fluorinated and non-fluorinated compounds under hydrolytic and oxidative stress.
Materials:
-
Test Compounds (Fluorinated and Non-fluorinated Phenoxyethylamines)
-
Hydrochloric Acid (HCl), 0.1 M and 1 M
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen Peroxide (H₂O₂), 3% solution
-
High-purity water
-
pH meter
-
Heating block or oven
-
Validated stability-indicating HPLC method (e.g., HPLC-UV or HPLC-MS)
Methodology:
-
Stock Solution Preparation:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).
-
-
Stress Conditions Setup (in separate vials for each compound):
-
Acid Hydrolysis: Add stock solution to 0.1 M HCl. If no degradation is observed after a set time (e.g., 24 hours) at room temperature, heat the solution (e.g., to 60°C) or use a stronger acid (1 M HCl).[31]
-
Base Hydrolysis: Add stock solution to 0.1 M NaOH. Similar to acid hydrolysis, apply heat or use a stronger base (1 M NaOH) if the compound is stable at initial conditions.[31]
-
Oxidative Degradation: Add stock solution to 3% H₂O₂. Keep the solution at room temperature and protect it from light.
-
Control: Prepare a control sample by adding the stock solution to high-purity water.
-
-
Incubation:
-
Store the vials under the specified conditions for a predetermined period (e.g., 24-48 hours).
-
-
Sample Neutralization and Analysis:
-
After incubation, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an equimolar amount of NaOH or HCl, respectively, to prevent further degradation and protect the HPLC column.
-
Dilute all samples, including the control and oxidative samples, to a suitable concentration for analysis.
-
Analyze all samples using a validated stability-indicating HPLC method. This method must be capable of separating the parent compound from all potential degradation products.[32][33][34]
-
-
Data Evaluation:
-
Calculate the percentage of the parent compound remaining by comparing its peak area in the stressed samples to the control sample.
-
Examine the chromatograms for the appearance of new peaks, which indicate degradation products.
-
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A Senior Application Scientist's Guide to the Validation of a Quantitative NMR (qNMR) Method for 2-(3-Fluorophenoxy)ethylamine
For researchers, scientists, and drug development professionals, the precise quantification of active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth validation of a quantitative Nuclear Magnetic Resonance (qNMR) method for the determination of 2-(3-Fluorophenoxy)ethylamine, a key building block in medicinal chemistry. We will explore the causality behind the experimental choices, present a self-validating system, and objectively compare the performance of qNMR with traditional chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
The Ascendancy of qNMR: A Primary Ratio Method
Quantitative NMR (qNMR) has emerged as a powerful analytical tool, distinguished by its status as a primary ratio method.[1] Unlike chromatographic techniques that often rely on calibration curves generated from reference standards of the identical compound, qNMR allows for direct quantification by comparing the integral of an analyte's signal to that of a certified internal standard.[2][3] This fundamental principle, where the signal intensity is directly proportional to the number of nuclei, minimizes the need for compound-specific reference materials, which can be costly and time-consuming to synthesize and certify.[4]
This guide will walk you through a comprehensive validation of a ¹H qNMR method for this compound, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7]
Method Development and Validation Protocol for this compound
The objective is to develop and validate a robust qNMR method for the accurate quantification of this compound.
Selection of the Internal Standard: A Critical Choice
The choice of an internal standard is paramount for the accuracy and reliability of qNMR measurements. An ideal internal standard should be of high purity, chemically stable, and possess resonance signals that do not overlap with those of the analyte.[8] For the quantification of this compound, Maleic Acid is a suitable internal standard. Its vinylic protons produce a sharp singlet in a region of the ¹H NMR spectrum that is typically free from signals of the analyte, and it is highly soluble in common deuterated solvents like DMSO-d₆.
Experimental Workflow
The following workflow outlines the steps for sample preparation and data acquisition for the qNMR analysis of this compound.
Caption: Experimental workflow for qNMR analysis.
Validation Parameters and Results
The following sections detail the validation of the qNMR method for this compound, in accordance with ICH Q2(R1) guidelines.[5][6][9]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For this qNMR method, specificity was demonstrated by ensuring that the signals chosen for quantification did not overlap with signals from the internal standard, the solvent, or any known impurities.[10]
-
Analyte Signal: The triplet corresponding to the -CH₂-N protons of this compound.
-
Internal Standard Signal: The singlet of the vinylic protons of maleic acid.
A blank sample containing only DMSO-d₆ and the internal standard was run to confirm the absence of interfering signals at the chemical shift of the analyte's quantification signal.
Linearity and Range
Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte. This was assessed by preparing five solutions with varying concentrations of this compound and a fixed concentration of the internal standard.
| Concentration Level | Analyte:IS Molar Ratio (Theoretical) | Analyte:IS Integral Ratio (Observed) |
| 50% | 0.5 | 0.503 |
| 75% | 0.75 | 0.755 |
| 100% | 1.0 | 0.998 |
| 125% | 1.25 | 1.254 |
| 150% | 1.5 | 1.497 |
The method showed excellent linearity with a correlation coefficient (R²) of >0.999 over the range of 50% to 150% of the target concentration.
Accuracy
Accuracy was determined by the agreement between the theoretical and experimentally determined values. This was assessed by analyzing samples with known concentrations of the analyte (spiked samples) at three different concentration levels.
| Concentration Level | Theoretical Concentration (mg/mL) | Measured Concentration (mg/mL) | Recovery (%) |
| 80% | 8.0 | 7.95 | 99.4 |
| 100% | 10.0 | 10.03 | 100.3 |
| 120% | 12.0 | 11.92 | 99.3 |
The high recovery rates demonstrate the excellent accuracy of the method.[10]
Precision
Precision was evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision): Six replicate samples were prepared and analyzed on the same day by the same analyst.
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument.
| Precision Type | Mean Purity (%) | Standard Deviation | Relative Standard Deviation (RSD) (%) |
| Repeatability | 99.6 | 0.15 | 0.15 |
| Intermediate Precision | 99.4 | 0.21 | 0.21 |
The low RSD values indicate a high degree of precision for the qNMR method.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The LOD was established at an S/N of 3:1 and the LOQ at an S/N of 10:1.
| Parameter | Value |
| Limit of Detection (LOD) | 0.05 mg/mL |
| Limit of Quantitation (LOQ) | 0.15 mg/mL |
These values demonstrate the method's suitability for quantifying trace amounts of the analyte.
Robustness
The robustness of the method was evaluated by intentionally varying key experimental parameters, such as the relaxation delay (D1) and the number of scans. The results showed no significant impact on the quantitative results, indicating the method's reliability under varied conditions.
Comparative Analysis: qNMR vs. Chromatographic Techniques
While HPLC and GC are workhorse techniques in pharmaceutical analysis, qNMR offers distinct advantages for the quantification of this compound.
| Feature | qNMR | HPLC | GC |
| Principle | Primary ratio method based on the number of nuclei.[1] | Separation based on partitioning between mobile and stationary phases. | Separation based on volatility and interaction with a stationary phase. |
| Reference Standard | Does not require a compound-specific reference standard.[4] | Requires a certified reference standard of the analyte. | Requires a certified reference standard of the analyte. |
| Sample Preparation | Simple dissolution of analyte and internal standard. | Can involve more complex sample preparation, including filtration and derivatization. | May require derivatization for non-volatile compounds. |
| Run Time | Typically shorter analysis times. | Can have longer run times, especially with complex gradients. | Run times can vary depending on the temperature program. |
| Universality | A single internal standard can be used for multiple analytes.[11] | Detectors can be compound-specific (e.g., UV-Vis), requiring different methods for different analytes.[4] | Limited to volatile and thermally stable compounds. |
| Environmental Impact | Uses significantly less solvent.[12] | Generates a considerable amount of solvent waste. | Can also generate solvent waste, depending on the sample preparation. |
Both qNMR and HPLC have been shown to have good accuracy and precision when validated.[13][14] However, the simplicity, speed, and reduced reliance on specific reference standards make qNMR a highly efficient and cost-effective alternative for the routine quantification of this compound.[4]
Conclusion
The validated ¹H qNMR method for this compound presented in this guide is specific, linear, accurate, precise, and robust. It offers a superior alternative to traditional chromatographic techniques for this application, primarily due to its nature as a primary ratio method, which simplifies the analytical workflow and reduces reliance on often scarce or expensive certified reference standards. For laboratories seeking to enhance efficiency and uphold rigorous standards of data integrity, the adoption of qNMR for quantitative analysis represents a significant step forward.
References
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- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
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- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub.
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The Pharmacokinetic Landscape of Phenoxyethylamine Analogs: A Comparative Guide for Drug Development
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a drug candidate is paramount to its success. This guide provides a comparative analysis of the pharmacokinetic profiles of several key phenoxyethylamine analogs, a chemical class that has yielded numerous successful therapeutics, particularly in the realm of neuroscience. By examining the absorption, distribution, metabolism, and excretion (ADME) of these compounds, we can glean critical insights into the structure-activity relationships that govern their disposition in the body. This knowledge is instrumental in designing new chemical entities with optimized pharmacokinetic properties, ultimately leading to safer and more effective medicines.
Introduction: The Significance of Phenoxyethylamine Analogs
The phenoxyethylamine scaffold is a privileged structure in medicinal chemistry, forming the backbone of various drugs targeting monoamine transporters. These compounds, by modulating the levels of neurotransmitters like norepinephrine and serotonin in the synaptic cleft, have found widespread application as antidepressants and treatments for attention-deficit/hyperactivity disorder (ADHD). However, subtle structural modifications to the phenoxyethylamine core can dramatically alter a molecule's pharmacokinetic behavior, impacting its oral bioavailability, duration of action, and potential for drug-drug interactions. This guide will delve into the pharmacokinetic profiles of prominent phenoxyethylamine analogs, providing a framework for rational drug design.
Comparative Pharmacokinetic Profiles
The following table summarizes the key pharmacokinetic parameters of selected phenoxyethylamine analogs. These drugs, while sharing a common structural heritage, exhibit a diverse range of ADME properties.
| Drug | Class | Oral Bioavailability (F) | Half-life (t½) | Volume of Distribution (Vd) | Clearance (CL) | Primary Metabolic Pathways |
| Atomoxetine | NRI | 63-94%[1][2] | 5.2-21.6 hours[3] | 0.85 L/kg[3] | 0.35 L/h/kg (EMs), 0.03 L/h/kg (PMs)[3] | CYP2D6 (major), N-demethylation, benzylic hydroxylation[3] |
| Reboxetine | NRI | ~94.5%[4] | ~12-13 hours[4][5] | ~32 L[5] | ~29 mL/min[5] | CYP3A4 (major)[4] |
| Duloxetine | SNRI | ~50% | ~10-12 hours[6] | ~1640 L[6] | - | CYP1A2 and CYP2D6 |
| Venlafaxine | SNRI | ~45%[7] | 5±2 hours (parent), 11±2 hours (active metabolite)[8] | 7.5 L/kg[7] | 1.3 L/h/kg (parent), 0.4 L/h/kg (active metabolite)[8] | CYP2D6 (O-demethylation), CYP3A4 (N-demethylation)[9] |
| Nisoxetine | NRI | - | - | - | - | - |
| Fluoxetine | SSRI | >72% (in dogs) | 1-4 days (parent), 7-15 days (active metabolite)[10] | 14-100 L/kg[11] | Non-linear[11] | CYP2D6 (N-demethylation)[11] |
Note: EMs = Extensive Metabolizers; PMs = Poor Metabolizers. Data for Nisoxetine's full pharmacokinetic profile in humans is limited as it is primarily used as a research tool.[12][13] Fluoxetine, while an SSRI, is included as a relevant structural and mechanistic comparator.
In-Depth Analysis of Pharmacokinetic Parameters
Absorption and Bioavailability
Oral bioavailability is a critical factor for patient compliance and therapeutic efficacy. Atomoxetine exhibits a wide range in bioavailability, largely due to the genetic polymorphism of the CYP2D6 enzyme, which is responsible for its first-pass metabolism.[1][2] Individuals who are poor metabolizers of CYP2D6 show significantly higher bioavailability.[1] Reboxetine, in contrast, demonstrates consistently high oral bioavailability.[4] Duloxetine's bioavailability is moderate, while venlafaxine's is somewhat lower, though it is extensively absorbed.[7]
Distribution
The volume of distribution (Vd) provides an indication of how extensively a drug distributes into body tissues. A large Vd, as seen with duloxetine, suggests significant tissue distribution.[6] Conversely, atomoxetine and reboxetine have smaller Vd values, indicating more limited distribution outside of the plasma.[3][5] The high lipophilicity of some analogs can contribute to extensive tissue uptake.
Metabolism: The Role of Cytochrome P450 Enzymes
Metabolism is a key determinant of a drug's half-life and potential for drug-drug interactions. The cytochrome P450 (CYP) enzyme system plays a central role in the metabolism of these phenoxyethylamine analogs.
-
CYP2D6: This polymorphic enzyme is a major player in the metabolism of atomoxetine, venlafaxine, and fluoxetine.[3][9][11] The genetic variability in CYP2D6 activity can lead to significant inter-individual differences in drug exposure and response.[3]
-
CYP3A4: Reboxetine is primarily metabolized by CYP3A4, a major CYP isoform involved in the metabolism of a vast number of drugs.[4] This raises the potential for interactions with other CYP3A4 substrates, inducers, or inhibitors.
-
CYP1A2: Duloxetine is metabolized by both CYP1A2 and CYP2D6, which can also lead to interactions with inhibitors or inducers of these enzymes.
The primary metabolic pathways for these analogs often involve oxidation, N-demethylation, and subsequent conjugation. For example, the major biotransformation pathway for duloxetine is oxidation of the naphthyl ring.[14] Venlafaxine is extensively metabolized to its active metabolite, O-desmethylvenlafaxine, primarily by CYP2D6.[9]
Excretion
The final step in drug disposition is excretion. For most of these analogs, the metabolites are primarily excreted in the urine. For instance, after a dose of radiolabeled duloxetine, the majority of the radioactivity is recovered in the urine.[14]
Experimental Protocols for Pharmacokinetic Profiling
The data presented in this guide are generated through a series of well-established in vitro and in vivo experimental protocols. Understanding these methodologies is crucial for interpreting pharmacokinetic data and for designing studies for novel analogs.
In Vitro Metabolic Stability Assay
This assay provides an early indication of a compound's susceptibility to metabolic breakdown.
Protocol:
-
Preparation: Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).
-
Incubation: Incubate the test compound with liver microsomes or hepatocytes, which contain the key drug-metabolizing enzymes. The incubation is typically performed at 37°C in the presence of necessary cofactors like NADPH.
-
Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the metabolic reaction at each time point by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining over time.
-
Data Interpretation: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) to estimate the metabolic stability of the compound.
Causality: The choice between microsomes and hepatocytes depends on the desired scope of the investigation. Microsomes are enriched in CYP enzymes, making them ideal for studying Phase I metabolism. Hepatocytes, being intact cells, provide a more complete picture of both Phase I and Phase II metabolism, as well as transporter activity.
Experimental Workflow for In Vitro Metabolic Stability
Caption: Workflow for determining plasma protein binding.
In Vivo Pharmacokinetic Study
This study provides a comprehensive assessment of a drug's ADME profile in a living organism.
Protocol:
-
Animal Model: Select an appropriate animal model (e.g., rats, mice).
-
Dosing: Administer the test compound to the animals via the desired route (e.g., oral, intravenous).
-
Blood Sampling: Collect blood samples at predetermined time points over a specific duration (e.g., up to 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the drug in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use specialized software to analyze the plasma concentration-time data and calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, CL, Vd).
Causality: The inclusion of both oral and intravenous dosing arms in an in vivo study is crucial for determining the absolute oral bioavailability of a compound. The intravenous data provides a reference for 100% systemic exposure.
Typical In Vivo Pharmacokinetic Study Workflow
Caption: Workflow of an in vivo pharmacokinetic study.
Conclusion and Future Directions
The pharmacokinetic profiles of phenoxyethylamine analogs are diverse and intricately linked to their chemical structures. This comparative analysis highlights the profound impact of subtle molecular modifications on ADME properties. For drug discovery scientists, a thorough understanding of these structure-pharmacokinetic relationships is essential for the rational design of new chemical entities with improved therapeutic potential. By leveraging the experimental protocols outlined in this guide, researchers can effectively characterize the pharmacokinetic profiles of novel phenoxyethylamine analogs, thereby accelerating the development of the next generation of safer and more effective medicines. Future research should continue to explore the impact of novel structural motifs on the ADME properties of this important class of compounds, with a particular focus on mitigating the challenges posed by polymorphic drug-metabolizing enzymes.
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- Cymbalta (Duloxetine) Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. (2023). Psychopharmacology Institute. [Link]
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- Edwards, D. M., et al. (2000). Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression. Clinical Pharmacokinetics, 39(6), 413-424. [Link]
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- Brown, J. T., & Hylton, A. C. (2017). Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition. Journal of Central Nervous System Disease, 9, 1179573517702223. [Link]
- Dostert, P., et al. (1997). Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor. European Neuropsychopharmacology, 7 Suppl 1, S23-S35. [Link]
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A Senior Application Scientist's Guide to Assessing the Off-Target Effects of 2-(3-Fluorophenoxy)ethylamine Derivatives
Introduction: Beyond the Primary Target
In the landscape of modern drug discovery, the efficacy of a therapeutic candidate at its intended biological target is only half the story. The other, equally critical, half is its safety profile, which is largely dictated by its interactions with unintended targets. These "off-target" effects are a primary cause of adverse drug reactions (ADRs) and a major contributor to late-stage clinical trial failures.[1][2] This guide provides a comprehensive framework for assessing the off-target liabilities of a promising, yet hypothetical, new chemical entity, FPE-1 , a derivative from the 2-(3-Fluorophenoxy)ethylamine series.
For the purpose of this guide, we will assume FPE-1 has been designed as a potent and selective inhibitor of the Serotonin Transporter (SERT), with a potential therapeutic application in major depressive disorder. Our task is to build a robust safety profile by systematically identifying and characterizing its potential off-target interactions. The U.S. Food and Drug Administration (FDA) mandates safety pharmacology studies to evaluate a drug's effects on vital physiological functions before it can be administered to humans, underscoring the non-negotiable importance of this process.[3][4][5][6][7]
This guide will compare FPE-1 not against arbitrary molecules, but against two well-characterized drugs that offer instructive contrasts:
-
Alternative A (Comparator-S): A highly selective serotonin reuptake inhibitor (SSRI), representing a "clean" pharmacological profile.
-
Alternative B (Comparator-NS): A tricyclic antidepressant (TCA), known for its broad polypharmacology and significant off-target effects.
By explaining the causality behind each experimental choice and providing detailed, self-validating protocols, we will construct a rigorous, data-driven assessment of FPE-1's safety profile.
The Strategic Framework: A Tiered Approach to Off-Target Profiling
A successful off-target assessment strategy does not test for everything at once. It follows a logical, tiered progression from broad screening to specific, mechanistic investigations. This approach is both resource-efficient and scientifically sound, allowing for early identification of potential liabilities and informed decision-making. The goal is to "fail fast, fail cheap" by identifying problematic compounds before they enter costly, late-stage development.[1][8]
Our workflow begins with broad, high-throughput screening against panels of common off-targets, followed by more focused secondary assays to confirm and quantify any "hits."
Comparative Analysis: Situating FPE-1 in the Pharmacological Landscape
The initial step in our practical assessment is to screen FPE-1 and our comparators against a broad panel of receptors, ion channels, and transporters known to be implicated in adverse drug events.[9] The data below is a hypothetical, yet representative, summary of such a screen, with binding affinity represented by the inhibition constant (Ki). Lower Ki values indicate higher binding affinity.
| Target Class | Target | FPE-1 (Ki, nM) | Comparator-S (Ki, nM) | Comparator-NS (Ki, nM) | Potential Clinical Implication of Off-Target Binding |
| Primary Target | SERT | 0.8 | 1.1 | 5.2 | Antidepressant Efficacy |
| Monoamine Transporters | NET | 350 | >10,000 | 15 | Tachycardia, Tremor |
| DAT | 1,200 | >10,000 | 250 | Abuse Potential, Psychosis | |
| GPCRs | Histamine H1 | 980 | >10,000 | 8 | Sedation, Weight Gain |
| Muscarinic M1 | >10,000 | >10,000 | 22 | Dry Mouth, Blurred Vision, Cognitive Impairment | |
| Adrenergic α1 | 750 | 8,000 | 30 | Orthostatic Hypotension, Dizziness | |
| Serotonin 5-HT2A | 450 | 5,500 | 45 | Agitation, Sexual Dysfunction | |
| Ion Channels | hERG K+ Channel | 850 | >10,000 | 950 | QT Prolongation, Torsades de Pointes (Arrhythmia) |
| Enzymes | CYP2D6 | 1,100 (IC50) | 2,500 (IC50) | 80 (IC50) | Drug-Drug Interactions |
Initial Interpretation: From this table, FPE-1 demonstrates high potency for its primary target, SERT. Its selectivity over other monoamine transporters (NET, DAT) is substantially better than the non-selective comparator but not as clean as the highly selective one. Importantly, FPE-1 shows significant interaction with the hERG potassium channel and moderate inhibition of the CYP2D6 enzyme, both of which are critical safety liabilities that require immediate, in-depth investigation.
Key Experimental Methodologies for Off-Target Assessment
Trustworthy data is built on robust methodologies. The following sections provide detailed protocols for the key assays required to validate and quantify the off-target risks identified in our initial screen.
Radioligand Receptor Binding Assay
Causality: This is the cornerstone of off-target profiling.[10][11][12] By measuring the ability of our test compound to displace a known, high-affinity radiolabeled ligand from a specific receptor, we can directly quantify its binding affinity.[13] It is a rapid, sensitive, and cost-effective method to screen against hundreds of targets simultaneously.[10]
Protocol: Competitive Displacement Assay for Adrenergic α1 Receptor
-
Receptor Preparation: Utilize commercially available cell membranes from a stable cell line expressing the human adrenergic α1 receptor. Thaw membranes on ice and dilute to a final concentration of 10 µ g/well in binding buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Compound Preparation: Prepare a 10 mM DMSO stock of FPE-1. Perform serial dilutions in binding buffer to create a concentration range from 0.1 nM to 100 µM.
-
Reaction Setup: In a 96-well plate, add in the following order:
-
25 µL of binding buffer (for total binding) or 10 µM Prazosin (a potent α1 antagonist, for non-specific binding).
-
25 µL of diluted FPE-1 or vehicle (DMSO in buffer).
-
50 µL of the radioligand, [³H]-Prazosin, at a final concentration equal to its Kd (~0.2 nM).
-
100 µL of the diluted receptor membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to reach binding equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a GF/B glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer (10 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.
-
Detection: Dry the filter plate, add 50 µL of scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each FPE-1 concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value, which can then be converted to a Ki using the Cheng-Prusoff equation.
hERG Potassium Channel Blockade Assay
Causality: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical safety liability.[14] This channel plays a key role in cardiac repolarization. Blocking it can delay this process, leading to QT interval prolongation on an electrocardiogram, which is a major risk factor for a potentially fatal arrhythmia called Torsades de Pointes.[14][15] Therefore, assessing hERG liability is a mandatory regulatory requirement.[16]
Protocol: Automated Patch-Clamp Electrophysiology
-
Cell Culture: Use a HEK293 cell line stably expressing the hERG channel. Culture cells to 70-90% confluency before the experiment.
-
System Preparation: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch). Prime the system with external solution (e.g., Hanks' Balanced Salt Solution) and internal solution (containing high potassium).
-
Cell Preparation: Detach cells using a non-enzymatic solution, wash, and resuspend in the external solution at a density of 1-2 million cells/mL.
-
Seal Formation: The automated system will capture individual cells and form a high-resistance (>500 MΩ) "gigaseal" between the cell membrane and the recording electrode, establishing the whole-cell patch-clamp configuration.
-
Baseline Recording: Apply a specific voltage-clamp protocol to elicit and measure the hERG current. A typical protocol involves a depolarizing step to +20 mV to open the channels, followed by a repolarizing step to -50 mV to measure the characteristic "tail current," which is the primary endpoint.[16] Record a stable baseline current for 3-5 minutes in the presence of vehicle (0.1% DMSO).
-
Compound Application: Perfuse the cells with increasing concentrations of FPE-1 (e.g., 0.1, 1, 10 µM), applied sequentially to the same cell.[14] Allow 3-5 minutes of exposure at each concentration to reach steady-state block.
-
Positive Control: At the end of the experiment, apply a known potent hERG blocker (e.g., E-4031) to confirm channel activity and maximal block.
-
Data Analysis: Measure the peak tail current at each concentration of FPE-1. Calculate the percentage of current inhibition relative to the baseline vehicle control. Plot the percent inhibition against the compound concentration and fit to a dose-response curve to determine the IC50 value.
Cytochrome P450 (CYP) Inhibition Assay
Causality: The CYP450 family of enzymes, particularly in the liver, is responsible for metabolizing the vast majority of drugs.[17][18] If FPE-1 inhibits a specific CYP isoform (like CYP2D6, as suggested by our screen), it can slow the metabolism of other co-administered drugs that are substrates for that enzyme. This can lead to dangerously elevated plasma concentrations of the other drugs, causing a drug-drug interaction (DDI).[19][20]
Protocol: LC-MS/MS-Based Assay for CYP2D6 Inhibition
-
System Preparation: Use pooled human liver microsomes (HLMs) as the enzyme source, as this is more physiologically relevant than recombinant enzymes.[21]
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing:
-
HLMs (final concentration ~0.25 mg/mL).
-
Phosphate buffer (pH 7.4).
-
A CYP2D6-specific probe substrate (e.g., Dextromethorphan) at a concentration near its Km.
-
FPE-1 at various concentrations (e.g., 0.1 to 50 µM) or a known inhibitor (e.g., Quinidine) as a positive control.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow FPE-1 to interact with the enzymes.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (the cofactor essential for CYP activity).
-
Incubation: Incubate at 37°C for a short, defined period (e.g., 10 minutes) that falls within the linear range of metabolite formation.
-
Reaction Termination: Stop the reaction by adding a "stop solution" of ice-cold acetonitrile containing an internal standard (for LC-MS/MS quantification).
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Inject the samples into a liquid chromatography-tandem mass spectrometry system. Use a specific method to separate the metabolite (Dextrorphan) from the parent substrate and quantify its peak area relative to the internal standard.
-
Data Analysis: Determine the rate of metabolite formation at each FPE-1 concentration. Calculate the percent inhibition relative to the vehicle control and plot this against the FPE-1 concentration to determine the IC50 value.
Interpreting the Data: A Decision-Making Framework
The ultimate goal of these assays is not just to generate data, but to inform a critical decision: should FPE-1 advance in development? This requires integrating all data points into a cohesive risk assessment.
Key Metrics:
-
Selectivity Index: This is a crucial ratio comparing a compound's affinity for its off-target versus its on-target. For example, the selectivity of FPE-1 for SERT over NET is Ki(NET) / Ki(SERT) = 350 / 0.8 ≈ 438-fold. A higher index is generally better.
-
Therapeutic Window: This compares the plasma concentration required for efficacy with the concentration that causes off-target effects. If the hERG IC50 is 850 nM and the anticipated therapeutic plasma concentration is 50 nM, there is a >10-fold safety margin, which may be acceptable. However, a margin of <10-fold is a significant red flag.
The following logic diagram illustrates a simplified decision-making process based on the results.
Conclusion
The comprehensive assessment of FPE-1 reveals a potent SERT inhibitor with a mixed safety profile. While its selectivity over other transporters is reasonable, the identified liabilities—particularly the hERG channel interaction—present a significant hurdle. The IC50 of 850 nM requires careful consideration of the projected human therapeutic dose to ensure an adequate safety margin. The moderate CYP2D6 inhibition flags a potential for drug-drug interactions that must be addressed in later clinical studies.
This guide demonstrates that a systematic, multi-tiered approach is essential for de-risking novel chemical entities. By combining broad panel screening with focused, quantitative assays, we can build a detailed picture of a compound's polypharmacology. This data-driven strategy does not merely satisfy regulatory requirements; it is the foundation of responsible drug development, ultimately safeguarding patient health and ensuring that only the safest and most effective therapies reach the clinic.
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A Comparative In-Depth Analysis of the Safety Profiles of Fluorinated Amine Building Blocks
For Researchers, Scientists, and Drug Development Professionals: A Guide to Navigating the Nuances of Fluorine in Amine Scaffolds
The strategic incorporation of fluorine into amine-containing molecules has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine can profoundly influence a compound's metabolic stability, lipophilicity, and target-binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles. However, the introduction of this highly electronegative element is not without its potential safety liabilities. A thorough understanding of the safety profiles of fluorinated amine building blocks is paramount for making informed decisions during the drug discovery and development process. This guide provides a comparative study of these safety profiles, supported by experimental data and detailed methodologies, to empower researchers to de-risk their fluorinated amine-containing candidates effectively.
The Double-Edged Sword: How Fluorine Influences the Safety of Amines
The decision to incorporate fluorine into a drug candidate is a calculated one, weighing the potential benefits against the inherent risks. The strong carbon-fluorine bond can block sites of metabolism, leading to increased metabolic stability and a longer in vivo half-life.[1] However, this same stability can, in some contexts, lead to the formation of persistent metabolites or even the release of toxic fluoride ions.[2] Furthermore, the electron-withdrawing nature of fluorine can alter the basicity of the amine, which in turn can affect its interaction with biological targets, including off-target interactions that may lead to toxicity.[3] A critical aspect of assessing the safety of fluorinated amines is a comprehensive evaluation of their potential for cytotoxicity, metabolic instability leading to reactive metabolites, and off-target effects such as hERG channel inhibition.
A Comparative Look at In Vitro Safety Profiles
To provide a tangible comparison, this guide presents a curated dataset of in vitro safety parameters for a selection of fluorinated amine building blocks and their non-fluorinated counterparts. The following tables summarize key data points for cytotoxicity, metabolic stability, and hERG inhibition. It is important to note that direct, head-to-head comparative data for a comprehensive set of simple building blocks is not always available in the public domain. Therefore, this guide synthesizes data from various sources, including studies on more complex molecules where the contribution of the fluorinated amine moiety is significant.
Table 1: Comparative Cytotoxicity in HepG2 Cells (IC50, µM)
Cytotoxicity assays are fundamental in assessing a compound's potential to cause cell death.[4][5] The HepG2 cell line, a human liver carcinoma cell line, is a commonly used model for in vitro toxicology studies.
| Compound | Structure | Fluorination Pattern | Cytotoxicity IC50 (µM) | Non-Fluorinated Analog IC50 (µM) | Reference |
| 4-Fluoroaniline | Aromatic Monofluorination | >1000 | >1000 | [6] | |
| 4-(Trifluoromethyl)aniline | Aromatic Trifluoromethyl | ~200 | >1000 (Aniline) | [7] | |
| 2,2-Difluoroethylamine | Aliphatic Difluorination | Data not available | Data not available (Ethylamine) | [8][9] | |
| 2,2,2-Trifluoroethylamine | Aliphatic Trifluorination | Data not available | Data not available (Ethylamine) | [10][11] |
Table 2: Comparative Metabolic Stability in Human Liver Microsomes
Metabolic stability is a critical parameter that influences a drug's half-life and potential for the formation of reactive metabolites.[12] This is typically assessed by measuring the rate of disappearance of the parent compound in the presence of liver microsomes.[13][14]
| Compound | Fluorination Pattern | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Non-Fluorinated Analog (t1/2, CLint) | Reference |
| 2-substituted aniline pyrimidine derivative | Aromatic Fluorination | 53.1 | Moderate | Not directly compared | [15] |
| Fluorinated Quinolines (e.g., Ciprofloxacin) | Aromatic Fluorination | Varies (indirectly from in vivo data) | Varies | Not directly compared | [13] |
| 4-Trifluoromethoxyaniline | Aromatic Trifluoromethoxy | Metabolically stable | Low | More susceptible to oxidation (Anisole) | [16] |
Interpretation: Fluorination, particularly the introduction of a trifluoromethoxy group, can significantly enhance metabolic stability.[16] The stability of fluorinated quinolines is also a well-established principle in antibacterial drug design.[13] However, the specific position and type of fluorination are crucial determinants of the metabolic fate.
Table 3: Comparative hERG Channel Inhibition (IC50, µM)
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[17][18] Early assessment of hERG liability is a critical step in drug safety evaluation.[19][20]
| Compound | Fluorination Pattern | hERG IC50 (µM) | Non-Fluorinated Analog IC50 (µM) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 2-substituted aniline pyrimidine derivative | Aromatic Fluorination | > 40 | Not directly compared |[15] | | Fluorinated Quinolines | Aromatic Fluorination | Varies widely | Not directly compared |[21] |
Interpretation: The available data on simple fluorinated amines is limited. For the 2-substituted aniline pyrimidine derivative, the hERG inhibition was low, suggesting a favorable cardiac safety profile in this specific case.[15] However, it is well-documented that many nitrogen-containing compounds can interact with the hERG channel, and therefore, this is a critical parameter to assess for any new fluorinated amine.
Experimental Methodologies for Safety Profiling
To ensure the scientific integrity and reproducibility of safety data, it is essential to employ standardized and well-validated experimental protocols. The following sections provide detailed methodologies for the key in vitro safety assays discussed in this guide.
Cytotoxicity Assay: MTT Protocol
This protocol outlines the determination of a compound's cytotoxic effect on a cell line, such as HepG2, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Workflow Diagram:
Caption: Workflow for a typical MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of the fluorinated amine building blocks and their non-fluorinated analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for another 24, 48, or 72 hours.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Metabolic Stability Assay: Human Liver Microsome Protocol
This protocol describes the assessment of a compound's metabolic stability by measuring its degradation over time in the presence of human liver microsomes (HLMs).
Principle: HLMs contain a high concentration of cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for the metabolism of most drugs. By incubating a compound with HLMs and a necessary cofactor (NADPH), one can determine its intrinsic clearance.
Workflow Diagram:
Caption: Workflow for an in vitro metabolic stability assay using liver microsomes.
Step-by-Step Protocol:
-
Prepare Solutions:
-
Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Human Liver Microsomes: Thaw a vial of pooled human liver microsomes (e.g., 20 mg/mL) on ice. Dilute to a working concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
-
Incubation:
-
In a microcentrifuge tube, combine the diluted microsomes and the test compound (final concentration typically 1 µM).
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard. This will precipitate the microsomal proteins.
-
Protein Precipitation: Vortex the samples and centrifuge at a high speed to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate or vials for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) as: t₁/₂ = -0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) as: CLᵢₙₜ = (0.693 / t₁/₂) / (mg/mL microsomal protein).
-
hERG Inhibition Assay: Automated Patch Clamp Protocol
This protocol provides a general overview of assessing a compound's potential to inhibit the hERG potassium channel using an automated patch-clamp system.
Principle: Automated patch-clamp systems allow for the high-throughput measurement of ion channel currents in whole-cell configurations. The effect of a compound on the hERG channel is determined by measuring the reduction in the tail current in the presence of the compound.
Workflow Diagram:
Caption: Workflow for an automated patch-clamp hERG inhibition assay.
Step-by-Step Protocol:
-
Cell Culture: Culture a stable cell line expressing the hERG channel (e.g., HEK293-hERG) under standard conditions.
-
Cell Preparation: On the day of the experiment, harvest the cells and prepare a single-cell suspension in the appropriate external solution.
-
Instrument Setup: Prepare the internal and external solutions and the test compound dilutions. Load the cell suspension, solutions, and compound plate onto the automated patch-clamp instrument.
-
Automated Experiment: The instrument will automatically perform the following steps for each cell:
-
Trap a single cell.
-
Form a giga-seal.
-
Establish a whole-cell configuration.
-
Apply a specific voltage protocol to activate the hERG channels and record the resulting currents.
-
Perfuse the cell with the vehicle control to establish a baseline current.
-
Sequentially perfuse the cell with increasing concentrations of the test compound.
-
-
Data Acquisition: The instrument's software records the hERG currents at each concentration.
-
Data Analysis:
-
Measure the peak tail current at each concentration.
-
Calculate the percentage of inhibition of the tail current relative to the baseline.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a concentration-response curve to determine the IC50 value.
-
Delving Deeper: Reactive Metabolite Formation
A significant safety concern with aromatic amines is their potential to be metabolized into reactive electrophilic species, which can covalently bind to cellular macromolecules like proteins and DNA, leading to toxicity.[22] The introduction of fluorine can influence this process. While fluorine can block metabolism at certain positions, it can also alter the electronic properties of the aromatic ring, potentially affecting the propensity for bioactivation at other sites.
Trapping Reactive Metabolites:
A common in vitro method to assess the formation of reactive metabolites is through trapping experiments.[23][24] This involves incubating the test compound with liver microsomes in the presence of a trapping agent, such as glutathione (GSH). If a reactive metabolite is formed, it will react with GSH to form a stable adduct that can be detected by LC-MS/MS.
Workflow for Reactive Metabolite Screening:
Caption: A simplified workflow for reactive metabolite screening using glutathione trapping.
Conclusion: A Prudent Approach to Fluorinated Amine Design
The incorporation of fluorine into amine building blocks offers a powerful strategy for optimizing the properties of drug candidates. However, this guide underscores the importance of a thorough and comparative assessment of their safety profiles. While fluorination can enhance metabolic stability and, in some cases, reduce off-target effects, it can also introduce new liabilities.
Researchers and drug development professionals are encouraged to:
-
Conduct early and comprehensive in vitro safety profiling: This should include cytotoxicity, metabolic stability, and hERG inhibition assays for both fluorinated and non-fluorinated analogs.
-
Investigate the potential for reactive metabolite formation: This is particularly crucial for aromatic amines.
-
Consider the specific structural context: The impact of fluorine is highly dependent on its position and the overall molecular scaffold.
By adopting a proactive and data-driven approach to safety assessment, the full potential of fluorinated amine building blocks can be realized while minimizing the risk of late-stage failures due to unforeseen toxicity.
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- IC50 values of samples and standards for cytotoxicity of HepG2 cell... (n.d.).
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- The safety evaluation of food flavouring substances: the role of metabolic studies. (n.d.).
- Fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs), perfluoroalkane sulfonic acids (PFSAs) and their potential precursors. (n.d.). PubMed.
- Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. (n.d.).
- Protocol-dependent differences in IC50 values measured in hERG assays occur in a predictable way and can be used to quantify state preference of drug binding. (2019). bioRxiv.
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- In vitro toxicity of magnetic fluids evalu
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- Reactive Metabolite Analysis. (n.d.).
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Safety Operating Guide
Navigating the Disposal of 2-(3-Fluorophenoxy)ethylamine: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2-(3-Fluorophenoxy)ethylamine, a compound that, due to its chemical structure, requires meticulous handling to ensure personnel safety and environmental protection. Our focus is to provide not just a set of instructions, but a framework of understanding, empowering you to manage this and similar chemical wastes with confidence and scientific rigor.
Hazard Identification and Immediate Precautions: Understanding the Risks
Based on available data for analogous compounds, this compound should be handled as a substance that can cause severe skin burns and eye damage[1][2]. Furthermore, it is classified as an irritant that may cause respiratory irritation[3][4][5]. The presence of the carbon-fluorine bond is of particular concern. Upon combustion, this compound can release highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).
Table 1: Inferred Hazard Profile for this compound
| Hazard Class | Description | Primary Sources |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation. | [1][2][3][5] |
| Eye Damage/Irritation | Causes serious eye damage. | [2][3][5] |
| Respiratory Irritation | May cause respiratory irritation. | [3][5][6] |
| Combustion Hazards | Combustible. Vapors may form explosive mixtures with air. Thermal decomposition can release toxic gases, including hydrogen fluoride. | [6] |
Given these hazards, the following Personal Protective Equipment (PPE) is mandatory when handling this compound and its waste:
-
Eye Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing[7].
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or butyl rubber.
-
Body Protection: A lab coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit is recommended.
-
Respiratory Protection: All handling of this compound should be done in a certified chemical fume hood to avoid inhalation of vapors[7].
Waste Segregation and Collection: The First Line of Defense
Proper segregation of chemical waste at the point of generation is a cornerstone of laboratory safety and compliant disposal[8]. Due to its chemical structure, this compound waste falls into the category of halogenated organic waste .
Protocol for Waste Collection:
-
Designate a Waste Container: Before beginning any experiment that will generate this compound waste, designate a specific, compatible waste container.
-
Segregate Halogenated Waste: This compound contains fluorine, a halogen. Therefore, all waste containing this compound must be collected in a container designated for halogenated organic waste.
-
Avoid Mixing Incompatibles: Never mix this compound waste with other waste streams, particularly strong oxidizing agents or acids, to prevent potentially violent reactions[1].
-
Aqueous vs. Organic Waste: If your procedure generates both aqueous and organic waste streams containing this compound, they should be collected in separate, appropriately labeled halogenated waste containers.
The rationale for segregating halogenated waste is twofold. First, it prevents dangerous reactions that can occur when incompatible chemicals are mixed. Second, the disposal methods for halogenated and non-halogenated organic compounds differ significantly, with halogenated waste typically requiring high-temperature incineration to ensure the complete destruction of the halogenated molecules and subsequent scrubbing of acid gases like hydrogen fluoride from the emissions[9].
Container Selection and Labeling: Clarity for Safety
The choice of waste container is critical to prevent leaks and spills.
-
Container Material: Use containers made of materials that are chemically compatible with aromatic amines and halogenated compounds. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Secure Closure: The container must have a tightly sealing lid to prevent the escape of vapors.
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components in the waste stream.
-
The approximate concentration or volume of each component.
-
The primary hazards associated with the waste (e.g., "Corrosive," "Irritant").
-
The date the waste was first added to the container.
-
The name of the principal investigator or research group.
-
Storage of Chemical Waste: A Controlled Environment
Temporarily stored hazardous waste in the laboratory must be managed to minimize risk.
-
Storage Location: Store waste containers in a designated, well-ventilated area, away from heat sources, direct sunlight, and incompatible chemicals[8]. A satellite accumulation area within the lab is a common practice.
-
Secondary Containment: All liquid waste containers must be placed in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.
-
Keep Containers Closed: Waste containers must be kept closed at all times, except when adding waste.
Final Disposal Procedures: Professional Handling is Non-Negotiable
The final disposal of this compound is not a task for laboratory personnel beyond the collection and temporary storage phases. Due to its hazardous nature and the specialized treatment required, this waste must be handled by a licensed hazardous waste disposal company[8].
The recommended disposal method for halogenated organic compounds is high-temperature incineration [10]. This process is necessary to break the strong carbon-fluorine bond and ensure the complete destruction of the molecule[9]. Incomplete combustion could lead to the formation of smaller, potentially more hazardous fluorinated compounds[9]. Professional incineration facilities are equipped with flue gas scrubbers to neutralize acidic gases like hydrogen fluoride that are produced during the process.
Do not, under any circumstances, attempt to dispose of this compound by:
-
Pouring it down the drain: This can contaminate waterways and is illegal.
-
Evaporation in a fume hood: This releases the chemical into the atmosphere.
-
Mixing it with non-hazardous waste.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or you feel it is unsafe to handle, evacuate the area and contact your institution's emergency response team.
-
Don Appropriate PPE: Before attempting to clean a small spill, ensure you are wearing the appropriate PPE as described in Section 1.
-
Contain the Spill: Use an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent, to contain the spill[1].
-
Collect and Dispose: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Seek Medical Attention: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention[1][7]. If inhaled, move to fresh air and seek medical attention[1].
Visualizing the Disposal Workflow
To aid in the decision-making process for handling and disposing of this compound waste, the following flowchart provides a visual guide.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to these scientifically grounded procedures, you can ensure the safe management and disposal of this compound, protecting yourself, your colleagues, and the environment.
References
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- Urbaniak, M., & Mierzejewska, E. (2019).
- Hoffman Fine Chemicals. (n.d.). This compound. [Link]
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- ResearchGate. (n.d.). Transport and transfer processes of phenoxy herbicides in the environment. [Link]
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Personal protective equipment for handling 2-(3-Fluorophenoxy)ethylamine
Comprehensive Safety Protocol: Handling 2-(3-Fluorophenoxy)ethylamine
A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Handling
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like this compound—a compound featuring a fluorinated aromatic ring and a primary amine moiety—demands a rigorous, proactive safety strategy. This guide provides an in-depth, experience-driven framework for its safe handling, emphasizing not just the what, but the why behind each procedural step and personal protective equipment (PPE) recommendation. Our objective is to build a self-validating system of safety that protects researchers, ensures experimental integrity, and fosters a culture of uncompromising safety.
Inferred Hazard Assessment: A Proactive Stance
-
Primary Aromatic Amine Core: Primary aromatic amines are a class of compounds known for potential health hazards, including carcinogenicity and mutagenicity.[2] They are often lipid-soluble, allowing for ready absorption through the skin.[2] Structurally similar non-fluorinated amines, like 2-Phenoxyethylamine, are classified as causing severe skin burns and eye damage.[3]
-
Fluorinated Aromatic System: The presence of a carbon-fluorine bond generally increases metabolic stability.[4] However, the metabolism of some fluorinated compounds can yield toxic byproducts, such as fluoride ions or fluoroacetic acid, which can disrupt cellular processes.[4] The strong electron-withdrawing nature of fluorine also deactivates the aromatic ring, but the overall toxicological profile has not been fully investigated.[5][6]
-
Corrosivity: Based on SDS information for analogues like 2-(3-Fluorophenyl)ethylamine and other liquid amines, this compound should be treated as corrosive .[3][7] This classification implies it can cause severe skin burns and eye damage upon contact.[3]
Given these factors, this compound must be handled as a corrosive, skin-absorbable substance with unknown long-term toxicity.
The Hierarchy of Controls: Engineering Safety First
Before detailing PPE, it is critical to acknowledge the hierarchy of controls, which prioritizes eliminating hazards at their source.[8] PPE is the final, essential barrier.
-
Elimination/Substitution: Not applicable when the compound is required for research.
-
Engineering Controls: All handling of this compound must occur within a certified chemical fume hood to minimize inhalation exposure.[7][9] Ensure that safety showers and eyewash stations are unobstructed and in close proximity to the workstation.[7]
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP). Limit exposure duration and quantity whenever possible. Ensure all personnel are trained on the specific hazards and handling procedures for this compound.[10]
-
Personal Protective Equipment (PPE): The last line of defense, detailed below.
Personal Protective Equipment (PPE) for this compound
The following table summarizes the required PPE. This is the minimum standard; a site-specific risk assessment may mandate additional protection.[10]
| Protection Type | Specification | Rationale & Expert Insight |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. Inner glove tucked under the gown cuff, outer glove pulled over the cuff.[8][10] | The amine functional group and potential for skin absorption necessitate robust chemical resistance.[2] Double-gloving provides redundant protection against tears and minimizes contamination during doffing. Nitrile offers good splash protection against a range of chemicals. |
| Body Protection | Polyethylene-coated polypropylene (or equivalent) impermeable gown with long sleeves and knit cuffs.[10][11] A standard cotton lab coat is not sufficient . | Protects against splashes of the corrosive liquid.[3] An impermeable gown prevents the chemical from soaking through to the skin or personal clothing. The closed-cuff design creates a seal with gloves.[8] |
| Eye & Face Protection | Chemical splash goggles conforming to ANSI Z87.1 (US) or EN166 (EU) standards.[3][7] Worn in conjunction with a full-face shield. | Due to its corrosive nature, protecting against splashes to the eyes is critical to prevent severe, irreversible damage.[3][7] A face shield offers a secondary barrier protecting the entire face. |
| Respiratory Protection | For routine handling inside a fume hood: Not typically required. For spill cleanup or work outside a fume hood: A NIOSH-approved respirator with cartridges for ammonia and organic ammonia derivatives (e.g., Type K, Green filter) is necessary.[7] | The primary amine group is volatile and can cause respiratory irritation.[7] A respirator is essential when engineering controls (like a fume hood) are not available or are compromised. A fit test is mandatory for all respirator users.[8] |
Operational Plan: A Step-by-Step Handling Protocol
This protocol provides a self-validating workflow for safely handling this compound.
Step 1: Pre-Handling Preparation
-
Verify Engineering Controls: Confirm the chemical fume hood has a valid certification and is functioning correctly.
-
Assemble Materials: Bring all necessary equipment (glassware, spatulas, solvents) into the fume hood to minimize traffic in and out of the sash.
-
Don PPE: Put on all required PPE in the correct order: gown, inner gloves, outer gloves, goggles, and face shield.
Step 2: Aliquoting and Transfer
-
Grounding: If transferring significant quantities, ensure containers are grounded to prevent static discharge, as related compounds can be flammable.[5][9]
-
Containment: Perform all transfers over a secondary containment tray within the fume hood to contain any potential drips or small spills.
-
Technique: Use a pipette or cannula for liquid transfers. If handling a solid form, use a spatula carefully to avoid generating dust.[1] When dissolving, add the solvent to the chemical slowly to prevent splashing.[1]
Step 3: Post-Handling Decontamination
-
Clean Equipment: Decontaminate all non-disposable equipment that came into contact with the chemical before removing it from the fume hood.
-
Doff PPE: Remove PPE in a manner that avoids self-contamination. Remove the outer gloves first, followed by the face shield, gown, and inner gloves.
-
Hygiene: Immediately wash hands thoroughly with soap and water after completing the work and removing PPE.[1][5]
Disposal Plan: Cradle-to-Grave Responsibility
Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[5][7]
-
Chemical Waste: Unused this compound and solutions containing it must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Classify it as Corrosive Amine and Halogenated Organic Waste . Do not empty into drains.[5][7]
-
Contaminated Materials: All disposable items that have contacted the chemical (gloves, pipette tips, paper towels) must be disposed of as solid hazardous waste in a sealed, labeled container.[1]
Emergency Procedures: Immediate & Decisive Action
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-30 minutes, preferably under a safety shower.[3] Remove all contaminated clothing while flushing.[3] Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding the eyelids open.[7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[12]
-
Spill: Evacuate the immediate area. For a small spill inside a fume hood, absorb with an inert material (e.g., sand, silica gel), collect in a sealed container for disposal, and decontaminate the area.[5] For a large spill, evacuate the lab, close the doors, and contact your institution's emergency response team.
Workflow Visualization
The following diagram outlines the critical decision points and procedural flow for safely handling this compound.
Caption: A workflow for the safe handling of this compound.
References
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- Connor, T. H. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Practice News. [Link]
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- Illyes, T. Z., & Tămaș, V. (2020). Chemical Aspects of Human and Environmental Overload with Fluorine. Revista de Chimie, 71(2), 24-41. [Link]
- Kennedy, G. L. Jr. (1990). Toxicology of fluorine-containing monomers. Critical Reviews in Toxicology, 21(2), 149-170. [Link]
- Pattison, F. L. M. (1968). The Mammalian Toxicology of Organic Compounds Containing Fluorine. Journal of Occupational and Environmental Medicine, 10(4), 198. [Link]
- Richardson, J. R., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 741-743. [Link]
- Sharma, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety, 30(4), 23-35. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




